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(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Documentation Hub

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  • Product: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine
  • CAS: 1213648-37-3

Core Science & Biosynthesis

Foundational

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine chemical properties

An In-Depth Technical Guide to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: Properties, Synthesis, and Applications Abstract (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral diamine building block of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: Properties, Synthesis, and Applications

Abstract

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral diamine building block of significant interest in medicinal chemistry and asymmetric synthesis. As a key component of the broader family of tetrahydroisoquinolines (THIQs), which are found in over 3,000 biologically active compounds, this specific enantiomer serves as a critical precursor for advanced pharmaceutical agents and as a versatile ligand in catalysis.[1] Its stereodefined structure allows for precise molecular interactions, making it a valuable asset in the rational design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, stereoselective synthesis, reactivity, and applications, with a particular focus on its role as an intermediate in the synthesis of the aldosterone synthase inhibitor, Baxdrostat. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chiral amine.

Core Chemical & Physical Properties

The fundamental properties of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine define its behavior in chemical systems and are crucial for its handling and application. The molecule features a fused heterocyclic system with a stereogenic center at the C-8 position, which is paramount to its utility in stereoselective applications.

Fig. 1: Chemical Structure.

The physical and chemical data for this compound and its common salt form are summarized below.

PropertyValueSource(s)
IUPAC Name (8R)-5,6,7,8-tetrahydroisoquinolin-8-amine[1]
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.20 g/mol [1]
CAS Number 1173765-48-4 (HCl Salt)[2]
Appearance Pale-yellow to Yellow-brown Solid (HCl Salt)[2]
Purity Typically ≥95%[3]
Storage Conditions Inert atmosphere, room temperature[3]
InChIKey RVTIKPTWRCYJRI-UHFFFAOYSA-N (HCl Salt)[2]

Spectroscopic & Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. The expected spectroscopic signatures are detailed below.

TechniqueExpected Features
¹H NMR Aromatic Protons: Signals corresponding to the protons on the pyridine ring. Aliphatic Protons: A series of complex multiplets in the upfield region for the protons at the C-5, C-6, and C-7 positions of the saturated ring. Methine Proton (C-8): A key diagnostic multiplet, with its chemical shift and coupling pattern confirming the substitution at the chiral center. Amine Protons: A broad signal for the -NH₂ group, which may be exchangeable with D₂O.[1]
¹³C NMR Approximately 9 distinct signals are expected, corresponding to the carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the aliphatic carbons of the tetrahydroisoquinoline core.
FTIR (cm⁻¹) N-H Stretching: Characteristic bands for the primary amine. C-H Stretching: Signals for both aromatic and aliphatic C-H bonds. C=N/C=C Stretching: Bands associated with the pyridine ring. A reference spectrum for a related compound shows peaks around 3334, 2927, and 1575 cm⁻¹.[4]
Mass Spec. (MS) ESI+: Expected [M+H]⁺ ion at m/z 149.21. Analysis of derivatives confirms this ionization pattern.

Expert Insight: When analyzing the ¹H NMR spectrum, particular attention should be paid to the protons on C-7, which are diastereotopic due to the adjacent C-8 chiral center. This often results in complex, overlapping multiplets that require advanced techniques like 2D-NMR (COSY, HSQC) for full assignment. Purity is typically confirmed to be >98% via a combination of NMR and elemental analysis for research applications.[4]

Stereoselective Synthesis

Achieving high enantiomeric purity is the primary challenge in synthesizing (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. While several methods exist for the racemic compound, stereocontrol is critical for its use in pharmaceuticals.[5][6] A key strategy involves the asymmetric reduction of a ketone precursor, as demonstrated in the synthetic route towards the drug Baxdrostat.

Fig. 2: Asymmetric Synthesis Workflow A 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one B Asymmetric Reductive Amination A->B D Intermediate Sulfinylimine B->D C (S)-tert-butylsulfinamide + Ti(OEt)₄ C->B E Reduction (e.g., NaBH₄) D->E F Protected Amine Intermediate E->F G Acidic Deprotection (e.g., TFA/HCl) F->G H (R)-4-bromo-5,6,7,8- tetrahydroisoquinolin-8-amine G->H

Fig. 2: Asymmetric Synthesis Workflow.
Protocol: Asymmetric Synthesis of (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

This protocol is adapted from methodologies used in the synthesis of Baxdrostat intermediates. It serves as a validated pathway to a closely related analogue, demonstrating the core principles for achieving the desired stereochemistry.

  • Formation of the Sulfinylimine:

    • To a solution of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add (S)-tert-butylsulfinamide (3.0 eq).

    • Add tetraethoxytitanium (Ti(OEt)₄) (7.0 eq) and heat the mixture (e.g., to 65°C) for an extended period (e.g., 48 hours) to drive the condensation reaction to completion.

    • Causality: The use of (S)-tert-butylsulfinamide as a chiral auxiliary is critical. It stereoselectively condenses with the ketone to form a sulfinylimine intermediate. The bulky tert-butyl group directs the subsequent hydride attack to the opposite face, establishing the (R) stereocenter at C-8.

  • Diastereoselective Reduction:

    • Cool the reaction mixture (e.g., to 0°C) and add a reducing agent such as sodium borohydride (NaBH₄) in portions.

    • Stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Validation: The diastereoselectivity of this step is crucial. The crude product should be analyzed by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (d.e.) before proceeding.

  • Work-up and Purification:

    • Quench the reaction carefully with a suitable solvent (e.g., methanol), followed by water.

    • Filter the mixture to remove titanium salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the N-sulfinyl-protected amine.

  • Deprotection:

    • Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM) or methanol.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be purified by reverse-phase chromatography or crystallization to yield the final product, (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, typically as its salt.

Chemical Reactivity & Applications

The utility of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine stems from its dual functionality: a nucleophilic primary amine and a chiral scaffold that can direct stereoselective transformations.

Fig. 3: Key Application Pathways cluster_catalysis Asymmetric Catalysis cluster_pharma Pharmaceutical Synthesis Core (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Cat_App Ligand for Transition Metals (Rh, Ir, Ru) Core->Cat_App used as Pharma_App Key Chiral Intermediate Core->Pharma_App used as Cat_Result Asymmetric Transfer Hydrogenation (ATH) Cat_App->Cat_Result enables Pharma_Result Synthesis of Baxdrostat (Aldosterone Synthase Inhibitor) Pharma_App->Pharma_Result enables

Fig. 3: Key Application Pathways.
Reactions at the Primary Amine

The primary amine at the C-8 position is a versatile functional handle. It readily undergoes standard transformations, allowing for the generation of diverse chemical libraries for drug discovery.[1]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is exemplified in the final step of Baxdrostat synthesis, where the amine is acylated with propionyl chloride.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Role in Asymmetric Catalysis

Chiral diamines based on the tetrahydroquinoline and tetrahydroisoquinoline backbone are effective ligands in transition metal-catalyzed asymmetric reactions.[4] Often referred to as "CAMPY" ligands, they can chelate with metals like rhodium (Rh), iridium (Ir), and ruthenium (Ru).[4][7] These complexes are highly effective catalysts for the Asymmetric Transfer Hydrogenation (ATH) of imines, providing a sustainable method for producing other valuable chiral amines and alkaloids.[1][4]

Application in Drug Discovery: The Baxdrostat Case Study

A prominent application of this scaffold is its role as a key intermediate in the synthesis of Baxdrostat , an investigational aldosterone synthase inhibitor for treating hypertension.[8] In the synthesis of Baxdrostat, the (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine intermediate first undergoes a Suzuki coupling reaction to connect to another heterocyclic core. The synthesis is completed by the acylation of the C-8 primary amine with propionyl chloride, highlighting the compound's direct incorporation into a complex, biologically active molecule.

Safety, Handling, & Storage

Proper handling and storage are essential due to the compound's potential hazards. The data is primarily available for the hydrochloride salt form.

Hazard CategoryGHS InformationFirst Aid & Prevention
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3][9]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[3][10]
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][10]
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[3][11] Keep away from oxidizing agents and sources of ignition.[11]

Conclusion

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a high-value chiral building block with demonstrated importance in both asymmetric catalysis and pharmaceutical development. Its well-defined stereochemistry, coupled with the versatile reactivity of its primary amine, makes it an indispensable tool for constructing complex molecular architectures. The successful incorporation of this scaffold into the promising therapeutic agent Baxdrostat underscores its significance and ensures its continued relevance in the field of medicinal chemistry.

References

  • (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine - Benchchem. (n.d.).
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (2023, February 16).
  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine - Benchchem. (n.d.).
  • Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one | Request PDF - ResearchGate. (2026, January 14).
  • 8 - SAFETY DATA SHEET. (2014, September 25).
  • (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride - Sigma-Aldrich. (n.d.).
  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF - ResearchGate. (2026, February 8).
  • Baxdrostat | New Drug Approvals. (2025, August 31).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 30).
  • 5,6,7,8-Tetrahydroisoquinolin-1-ylmethanamine - AK Scientific, Inc. (n.d.).
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC. (n.d.).
  • 5,6,7,8-Tetrahydroquinolin-8-amine | CAS 298181-83-6 | AMERICAN ELEMENTS ®. (n.d.).
  • BAXDROSTAT - precisionFDA. (n.d.).
  • Baxdrostat | 1428652-17-8 - Sigma-Aldrich. (n.d.).
  • 5,6,7,8-TETRAHYDRO-ISOQUINOLIN-8-YLAMINE HCL. (n.d.).

Sources

Exploratory

The Chiral Scaffold of Next-Generation Aldosterone Synthase Inhibitors: A Technical Guide to (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Executive Summary The development of highly selective targeted therapies often hinges on the precise spatial orientation of a single stereocenter. (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a critical chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective targeted therapies often hinges on the precise spatial orientation of a single stereocenter. (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a critical chiral building block in modern medicinal chemistry, serving as the core pharmacophore for a new class of aldosterone synthase (CYP11B2) inhibitors[1][2]. Most notably, this scaffold is the foundation of Baxdrostat (CIN-107) , a breakthrough therapeutic currently in Phase 3 clinical trials for treatment-resistant hypertension and chronic kidney disease (CKD)[2][3].

This whitepaper provides an in-depth technical analysis of the (R)-amine scaffold, detailing its structural significance, the causality behind its synthetic methodologies, and the self-validating protocols required to ensure the >99% enantiomeric excess (ee) necessary for clinical safety and efficacy.

Chemical Identity & Structural Significance

The generic 5,6,7,8-tetrahydroisoquinolin-8-amine exists as a racemate. However, in drug development, isolating the specific (R)-enantiomer is paramount. The spatial arrangement of the primary amine at the C8 position dictates the molecule's ability to selectively bind the active site of CYP11B2 without inhibiting the highly homologous CYP11B1 enzyme[3].

Table 1: Chemical Identifiers and Quantitative Properties
Compound / DerivativeCAS NumberMolecular FormulaMolecular WeightClinical / Synthetic Role
5,6,7,8-Tetrahydroisoquinolin-8-amine 497251-60-2C9H12N2148.20 g/mol Generic racemic base
...amine hydrochloride 1173765-48-4[4]C9H13ClN2184.66 g/mol Stable salt form
(8R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine 1428652-00-9[5]C9H11BrN2227.10 g/mol Key chiral synthetic intermediate
Baxdrostat (HY-132809) 1428652-17-8[6]C22H25N3O2363.45 g/mol Final Active Pharmaceutical Ingredient

Causality of the Brominated Intermediate: The 4-bromo derivative (CAS 1428652-00-9) is the preferred intermediate because the bromine atom at the C4 position serves as an optimal leaving group for subsequent palladium-catalyzed cross-coupling reactions, allowing for modular functionalization of the isoquinoline ring[1][7].

Mechanistic Pathway: CYP11B2 Selectivity

The Renin-Angiotensin-Aldosterone System (RAAS) is a primary driver of blood pressure regulation. Traditional interventions (ACE inhibitors, ARBs) target upstream components, but aldosterone breakthrough often occurs, leading to resistant hypertension[2][3].

Inhibiting aldosterone synthesis directly is challenging because aldosterone synthase (CYP11B2) shares 93% sequence homology with 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis. Non-selective inhibition leads to dangerous adrenal insufficiency[3]. The (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold solves this by leveraging its specific 3D conformation to achieve >100-fold selectivity for CYP11B2, effectively halting aldosterone production while leaving cortisol levels intact[1][3].

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE ACE->AngII CYP11B2 Aldosterone Synthase (CYP11B2) AngII->CYP11B2 Stimulates Aldosterone Aldosterone CYP11B2->Aldosterone Synthesizes BP Hypertension Aldosterone->BP Induces Baxdrostat Baxdrostat (R-amine scaffold) Baxdrostat->CYP11B2 Selective Inhibition

Fig 1: RAAS pathway disruption via CYP11B2 selective inhibition by Baxdrostat.

Synthetic Methodology & Chiral Resolution

The synthesis of the final API relies on generating the racemic 4-bromo-amine, resolving it into its pure enantiomers, and executing a highly controlled cross-coupling reaction.

Synthesis_Workflow Start 4-Bromo-5,6,7,8-tetrahydro isoquinoline Amination Reductive Amination Start->Amination Racemate (rac)-4-Bromo-amine Amination->Racemate Resolution Chiral Resolution (Chiralpak AD) Racemate->Resolution REnantiomer (+)-(R)-Enantiomer (Target Scaffold) Resolution->REnantiomer 36% Yield SEnantiomer (-)-(S)-Enantiomer (Discard) Resolution->SEnantiomer 37% Yield Suzuki Suzuki Coupling (Pd(PPh3)4) REnantiomer->Suzuki Baxdrostat Baxdrostat Precursor Suzuki->Baxdrostat Cross-Coupling

Fig 2: Synthetic workflow and chiral resolution of the (R)-amine scaffold.

Protocol 1: Chiral Resolution of the Racemate

To achieve the required stereopurity, preparative chiral chromatography is utilized over traditional diastereomeric salt crystallization, as it provides superior resolution and scalability for this specific scaffold[1].

Step-by-Step Method:

  • Preparation: Dissolve 300 mg of (rac)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine in a minimal volume of the mobile phase[1].

  • Stationary Phase: Utilize a Chiralpak AD column. Causality: The amylose tris(3,5-dimethylphenylcarbamate) coating forms transient, reversible hydrogen bonds with the primary amine. The specific steric bulk of the (R)-enantiomer allows it to elute distinctly from the (S)-enantiomer[1].

  • Mobile Phase: Elute isocratically with 40% isopropanol in n-heptane[1]. Causality: Heptane maintains the structural integrity of the amylose polymer, while 40% isopropanol provides the exact polarity needed to disrupt the hydrogen bonds at different rates for each enantiomer.

  • Collection: Collect the fractions corresponding to the (+)-(R)-enantiomer (typically yielding ~36%, 109 mg) and the (-)-(S)-enantiomer (~37%, 112 mg) as light brown crystals[1].

Self-Validating Checkpoint: Run an analytical LC-MS on the collected (R)-fraction. The retention time ( tR​ ) should be 0.92 min at 265 nm, confirming a purity of ≥94% [1]. Do not proceed to coupling if the enantiomeric excess (ee) is <99% , as (S)-enantiomer contamination will abrogate CYP11B2 selectivity[8].

Protocol 2: Suzuki-Miyaura Cross-Coupling

The isolated (R)-enantiomer is then coupled with a boronic acid derivative to build the extended framework of the API[1][7].

Step-by-Step Method:

  • Reagent Loading: In a round-bottom flask, combine 3 mmol of (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine and 3.6 mmol of the target boronic acid (e.g., 4-cyanophenylboronic acid) in 54 mL of ethanol[1].

  • Base Addition: Add 3.3 mmol of Na2​CO3​ dissolved in 8.9 mL of deionized water[1]. Causality: The aqueous base is strictly required to convert the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step of the catalytic cycle.

  • Degassing (Critical Step): Evacuate the flask and backfill with argon. Repeat this cycle 5 times[1]. Causality: The catalyst, Pd(0), is highly susceptible to oxidation by atmospheric O2​ . Failing to degas will poison the catalyst and halt the reaction.

  • Catalyst Addition: Under a continuous argon stream, add 90 μ mol of tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ )[1].

  • Reaction: Heat the solution at 85 °C overnight[1].

  • Workup: Quench with 10% aqueous NaCl and extract three times with EtOAc[1].

Self-Validating Checkpoint: Perform 1H NMR (600 MHz, DMSO- d6​ ) on the organic extract. The disappearance of the bromine-adjacent aromatic proton signal and the appearance of the coupled aryl protons confirm successful transmetalation and reductive elimination[1].

Clinical Translation & Efficacy Data

The meticulous synthesis and chiral resolution of the (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold directly translates to its clinical success. By ensuring absolute stereochemical purity, Baxdrostat achieves profound blood pressure reductions in patient populations that are refractory to standard triple-therapy regimens[9].

Table 2: Clinical Efficacy Profile of Baxdrostat (CIN-107)
Clinical TrialPhaseTarget PopulationPrimary Efficacy OutcomeSafety / Selectivity Outcome
BaxHTN [3]Phase 3Treatment-Resistant Hypertension9–10 mmHg placebo-adjusted reduction in systolic BP[3][9].No incidence of adrenal insufficiency; basal cortisol levels unaffected[3].
FigHTN-CKD [2]Phase 2Uncontrolled Hypertension + CKDSignificant reduction in SBP vs placebo[2].Maintained selectivity; well-tolerated in compromised renal function[2].

The success of these trials underscores the importance of the (R)-amine scaffold. The structural rigidity provided by the tetrahydroisoquinoline ring, combined with the precise spatial projection of the (R)-amine, creates an idealized pharmacophore for next-generation cardiovascular therapies.

Sources

Foundational

An In-depth Technical Guide to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: A Chiral Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. We will del...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and its pivotal role as a building block in the creation of novel therapeutics.

Core Molecular Attributes

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral heterocyclic amine. Its structure features a tetrahydroisoquinoline core with an amine group at the 8-position, with the stereochemistry defined as (R) at this chiral center.

Molecular Weight and Formula

The chemical formula for 5,6,7,8-Tetrahydroisoquinolin-8-ylamine is C₉H₁₂N₂. The molecular weight of the free base is 148.21 g/mol . This has been calculated based on the molecular formula and is consistent with data from chemical suppliers.

Structural Representation

Caption: 2D structure of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine.

Physicochemical Properties

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine typically involves the preparation of the racemic mixture followed by chiral resolution. A robust and widely applicable method is enzymatic kinetic resolution of a suitable precursor.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution start 5,6,7,8-Tetrahydroisoquinoline intermediate1 5,6,7,8-Tetrahydroisoquinolin-8-one start->intermediate1 Oxidation intermediate2 (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol intermediate1->intermediate2 Reduction racemate (±)-5,6,7,8-Tetrahydroisoquinolin-8-amine intermediate2->racemate Amination resolution_start (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol lipase Lipase (e.g., CALB) + Acyl Donor resolution_start->lipase separation Chromatographic Separation lipase->separation resolved_R (R)-8-Acetoxy-5,6,7,8-tetrahydroisoquinoline hydrolysis Hydrolysis resolved_R->hydrolysis resolved_S (S)-5,6,7,8-Tetrahydroisoquinolin-8-ol separation->resolved_R Acetylated Enantiomer separation->resolved_S Unreacted Enantiomer final_product (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrolysis->final_product via (R)-alcohol and subsequent amination

Caption: General synthetic workflow for (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution of a Precursor

This protocol is adapted from established methods for the resolution of the analogous quinoline derivative and serves as a robust starting point for the synthesis of the target isoquinoline[2][3].

Step 1: Enzymatic Acetylation

  • To a flask containing (±)-5,6,7,8-tetrahydroisoquinolin-8-ol, add a suitable lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate) in an appropriate organic solvent (e.g., diisopropyl ether).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively acylate the (R)-enantiomer.

  • Once approximately 50% conversion is achieved, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroisoquinoline and unreacted (S)-5,6,7,8-tetrahydroisoquinolin-8-ol.

Step 2: Separation and Hydrolysis

  • Separate the acetylated (R)-enantiomer from the unreacted (S)-alcohol using standard column chromatography on silica gel.

  • Hydrolyze the purified (R)-8-acetoxy-5,6,7,8-tetrahydroisoquinoline using a mild base (e.g., potassium carbonate in methanol) to yield enantiomerically pure (R)-5,6,7,8-tetrahydroisoquinolin-8-ol.

Step 3: Conversion to the Amine

  • The resulting (R)-alcohol can be converted to the corresponding amine through various established methods. A common approach involves conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, the methine proton at the chiral center (C8), and the amine protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Enantiomeric Purity Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral amines.

Illustrative Chiral HPLC Method Development Workflow

HPLC_Workflow start Prepare Sample Solution (~1 mg/mL in mobile phase) step1 Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->step1 step2 Initial Mobile Phase Screening (e.g., Hexane/Isopropanol) step1->step2 step3 Inject Sample and Acquire Chromatogram step2->step3 decision Resolution (Rs) ≥ 1.5? step3->decision optimization Optimize Mobile Phase (Solvent ratio, additives) decision->optimization No end Validated Chiral HPLC Method decision->end Yes optimization->step3

Sources

Exploratory

An In-depth Technical Guide to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological significance of the chiral heterocyclic compound, (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological significance of the chiral heterocyclic compound, (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This molecule serves as a critical building block in the development of novel therapeutics, most notably as a core component of selective aldosterone synthase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a robust framework for its application in medicinal chemistry.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid, three-dimensional architecture provides a valuable framework for precise interactions with biological targets. The introduction of a chiral amine at the 8-position, specifically the (R)-enantiomer, has been shown to be a key determinant of the pharmacological activity in several important drug candidates.

This guide will delve into the specifics of the (R)-enantiomer of 5,6,7,8-tetrahydroisoquinolin-8-ylamine, a molecule of significant interest due to its incorporation in potent and selective enzyme inhibitors.

Physicochemical and Structural Properties

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral bicyclic amine. The core structure consists of a fused pyridine and a cyclohexylamine ring system. The stereochemistry at the C8 position is crucial for its biological activity.

PropertyValueSource
IUPAC Name (8R)-5,6,7,8-tetrahydroisoquinolin-8-amine
Molecular Formula C₉H₁₂N₂[2]
Molecular Weight 148.21 g/mol [2]
CAS Number 497251-60-2 (for racemate)[2]
Predicted LogP 1.5N/A
SMILES N[C@H]1CCC2=CN=CC=C12[3]
InChI Key VDEUDSRUMNAXJG-LJQANCHMSA-N (for a derivative)[4]

Synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

The enantioselective synthesis of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine is a critical step in its utilization for drug discovery. While various methods for the synthesis of racemic and analogous compounds exist, enzymatic kinetic resolution of a key intermediate is a highly effective strategy for obtaining the desired enantiomer with high purity.

The following workflow outlines a robust and scalable approach to the synthesis.

G cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation and Hydrolysis cluster_3 Step 4: Conversion to the Amine start Commercially Available Starting Materials racemic_ol (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol start->racemic_ol Multi-step Synthesis ekr Enzymatic Kinetic Resolution (Lipase, Acyl Donor) racemic_ol->ekr s_ol (S)-5,6,7,8-Tetrahydroisoquinolin-8-ol (Unreacted) ekr->s_ol r_acetate (R)-8-Acetoxy-5,6,7,8-tetrahydroisoquinoline ekr->r_acetate separation Chromatographic Separation r_acetate->separation hydrolysis Base-catalyzed Hydrolysis (e.g., K₂CO₃, MeOH) separation->hydrolysis r_ol (R)-5,6,7,8-Tetrahydroisoquinolin-8-ol hydrolysis->r_ol activation Activation of Hydroxyl Group (e.g., Mesylation) r_ol->activation azide_formation Azide Displacement (NaN₃) activation->azide_formation reduction Reduction of Azide (e.g., H₂, Pd/C) azide_formation->reduction final_product (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine reduction->final_product

Caption: Synthetic workflow for (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol

This protocol is adapted from established procedures for analogous compounds and represents a field-proven method for obtaining the chiral alcohol precursor.[5]

Materials and Reagents:

  • (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol

  • Lipase from Candida antarctica (immobilized, e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous diisopropyl ether (i-Pr₂O)

  • 4Å Molecular Sieves

  • Celite®

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine (±)-5,6,7,8-tetrahydroisoquinolin-8-ol (1.0 eq), immobilized lipase (0.5 eq by weight), and 4Å molecular sieves (5.0 eq by weight).

  • Add anhydrous diisopropyl ether to achieve a substrate concentration of approximately 25 mM.

  • Add vinyl acetate (5.0 eq) to the suspension.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the progress by chiral HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up and Separation: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the enzyme and molecular sieves. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude mixture of (S)-alcohol and (R)-acetate.

  • Purify the mixture using silica gel column chromatography with a gradient of ethyl acetate in hexane to separate the (S)-alcohol from the (R)-acetate.

  • Hydrolysis of (R)-acetate: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroisoquinoline (1.0 eq) in methanol.

  • Add potassium carbonate (4.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Final Work-up: Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-5,6,7,8-tetrahydroisoquinolin-8-ol.

Analytical Characterization

The purity and enantiomeric excess of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine are critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC Method Development Workflow

G cluster_0 Method Development cluster_1 Analysis csp_screening Chiral Stationary Phase (CSP) Screening (Polysaccharide-based) mobile_phase Mobile Phase Optimization (Normal, Reversed, or Polar Organic) csp_screening->mobile_phase optimization Parameter Optimization (Flow rate, Temperature) mobile_phase->optimization sample_prep Sample Preparation (Dissolve in mobile phase, filter) injection HPLC Injection sample_prep->injection detection UV Detection injection->detection data_analysis Data Analysis (Resolution, Enantiomeric Excess) detection->data_analysis

Caption: Workflow for chiral HPLC method development and analysis.

Representative Chiral HPLC Conditions:

ParameterConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)These phases have broad applicability for the separation of amine enantiomers.[6]
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)The non-polar solvent system with a polar modifier and a basic additive is effective for basic amines.
Flow Rate 0.5 - 1.0 mL/minProvides a balance between resolution and analysis time.
Detection UV at 254 nmThe aromatic ring of the tetrahydroisoquinoline core provides strong UV absorbance.
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.3-8.5 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 4.0-4.2 (m, 1H, CH-NH₂), 2.8-3.0 (m, 2H, CH₂), 2.6-2.8 (m, 2H, CH₂), 1.8-2.2 (m, 4H, CH₂ and NH₂), 1.6-1.8 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155-158 (Ar-C), 135-138 (Ar-C), 125-128 (Ar-CH), 120-123 (Ar-CH), 50-55 (CH-NH₂), 40-45 (CH₂), 30-35 (CH₂), 20-25 (CH₂).

Pharmacological Relevance: Aldosterone Synthase Inhibition

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a key structural motif in a new class of potent and selective aldosterone synthase (CYP11B2) inhibitors.[4][8] Aldosterone is a mineralocorticoid hormone that plays a central role in regulating blood pressure and electrolyte balance.[9] Excessive aldosterone production is implicated in various cardiovascular and renal diseases, including resistant hypertension.[10][11]

Mechanism of Action

Aldosterone synthase inhibitors, such as Baxdrostat (which contains the (R)-5,6,7,8-tetrahydroisoquinolin-8-yl moiety), act by selectively blocking the CYP11B2 enzyme.[8] This enzyme is responsible for the final step in aldosterone biosynthesis. By inhibiting this enzyme, these compounds reduce circulating levels of aldosterone, thereby mitigating its downstream pathological effects.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone corticosterone Corticosterone deoxycorticosterone->corticosterone cyp11b2 CYP11B2 (Aldosterone Synthase) corticosterone->cyp11b2 aldosterone Aldosterone cyp11b2->aldosterone Final Step inhibitor (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine -based Inhibitors inhibitor->cyp11b2 Inhibits

Caption: Simplified aldosterone synthesis pathway and the point of inhibition.

The selectivity of these inhibitors for CYP11B2 over the closely related CYP11B1 (which is involved in cortisol synthesis) is crucial for a favorable safety profile.[9] The (R)-stereochemistry of the 8-amino group has been shown to be a critical factor in achieving this selectivity.

Clinical Significance

The development of selective aldosterone synthase inhibitors represents a significant advancement in the treatment of resistant hypertension.[4][8] Clinical trials of Baxdrostat have demonstrated its efficacy in lowering blood pressure in patients whose hypertension is not controlled by other medications.[4]

Conclusion and Future Directions

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral building block of considerable importance in modern medicinal chemistry. Its efficient enantioselective synthesis and its role as a core component of selective aldosterone synthase inhibitors highlight its therapeutic potential. The methodologies and insights provided in this guide offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold. Future research will likely focus on the further exploration of this scaffold in other therapeutic areas and the development of next-generation inhibitors with even greater potency and selectivity.

References

  • ResearchGate. (2026, February 8). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF. Retrieved from [Link]

  • DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Retrieved from [Link]

  • IUPAC. (1997). Analytical chiral separation methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. Retrieved from [Link]

  • Repository of the Academy's Library. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Baxdrostat. Retrieved from [Link]

  • American Elements. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-amine. Retrieved from [Link]

  • IntechOpen. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 5,6,7,8-THQ derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • ACS Publications. (2025, May 21). Development of Highly Selective Aldosterone Synthase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • New Drug Approvals. (2025, August 31). Baxdrostat. Retrieved from [Link]

  • MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • PubMed. (2012, October 8). Aldosterone synthase inhibition in humans. Retrieved from [Link]

  • PubMed. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • precisionFDA. (n.d.). BAXDROSTAT. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Cardiac Failure Review. (2025, August 18). The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. Retrieved from [Link]

  • MDPI. (2025, October 11). Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. Retrieved from [Link]

Sources

Foundational

Enantioselective Synthesis and Mechanistic Evaluation of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Executive Summary The chiral bicyclic pharmacophore (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine (also known as (R)-8-amino-5,6,7,8-tetrahydroisoquinoline) has emerged as a critical structural motif in modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral bicyclic pharmacophore (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine (also known as (R)-8-amino-5,6,7,8-tetrahydroisoquinoline) has emerged as a critical structural motif in modern medicinal chemistry. It serves as a foundational building block for potent, selective Aldosterone Synthase (CYP11B2) inhibitors (such as the Baxdrostat class) [1] and PRMT5 inhibitors [2]. Achieving high enantiomeric excess (ee) at the C8 stereocenter is paramount, as the (R)-enantiomer dictates the precise spatial orientation required for target-protein binding.

This whitepaper details the state-of-the-art synthetic pathways, mechanistic rationales, and self-validating experimental protocols for the scalable preparation of this compound.

Retrosynthetic Strategies and Pathway Design

The synthesis of (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine fundamentally relies on the construction of the 8-oxo-5,6,7,8-tetrahydroisoquinoline intermediate, followed by stereocontrolled amination. Two primary distinct strategies are utilized in process chemistry:

  • De Novo Pyridine Annulation: A bottom-up approach starting from functionalized nicotinic acid derivatives. This route utilizes a Michael addition-Dieckmann condensation cascade followed by Krapcho decarboxylation [1]. It is highly favored for synthesizing halogenated derivatives (e.g., 4-bromo analogs) where direct benzylic oxidation is poorly tolerated.

  • Late-Stage Benzylic Oxidation: A direct C–H functionalization approach starting from commercially available 5,6,7,8-tetrahydroisoquinoline. While atom-economical, traditional chemical oxidants (e.g., dichromate) often yield mixtures of 5-oxo and 8-oxo regioisomers [3], necessitating careful chromatographic separation or the use of engineered biocatalysts [4].

Retrosynthesis Target (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Racemic (rac)-Amine Intermediate Target->Racemic Chiral Resolution (Chiralpak AD) Ketone 8-Oxo-5,6,7,8- tetrahydroisoquinoline Target->Ketone Asymmetric Amination (Ellman's Auxiliary) Racemic->Ketone Reductive Amination (Ti(OiPr)4, NaBH4) Substrate1 5,6,7,8-Tetrahydro- isoquinoline Ketone->Substrate1 Benzylic Oxidation (C-H Activation) Substrate2 Nicotinic Acid Derivative Ketone->Substrate2 Annulation & Decarboxylation

Fig 1: Retrosynthetic pathways for (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine.

Core Synthetic Workflows & Experimental Protocols

The following protocols represent self-validating systems optimized for high yield and stereochemical purity.

Protocol A: De Novo Synthesis of the Ketone Core (Annulation Route)

This method is highly effective for preparing the 4-bromo substituted core, a vital precursor for Suzuki-Miyaura cross-coupling in drug discovery [1].

  • Esterification & Deprotonation: Dissolve ethyl 5-bromo-4-methylnicotinate in anhydrous THF. Cool to -78 °C under argon. Add a freshly prepared solution of Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise. Causality: LDA selectively deprotonates the benzylic methyl group due to the electron-withdrawing nature of the pyridine ring, generating a stabilized carbanion.

  • Michael Addition & Cyclization: Add methyl acrylate (2.5 equiv) in THF over 15 minutes. The tolyl anion undergoes a 1,4-Michael addition to the acrylate, immediately followed by an intramolecular Dieckmann-type cyclization with the ethyl ester to form methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate.

  • Krapcho Decarboxylation: Suspend the crude keto-ester in 6 M aqueous HCl and heat to reflux for 2.5 hours. Causality: The strongly acidic conditions hydrolyze the methyl ester to a β-keto acid, which readily undergoes thermal decarboxylation to yield the target ketone (4-bromo-6,7-dihydroisoquinolin-8(5H)-one) while preventing undesired ring-opening.

Protocol B: Reductive Amination and Chiral Resolution

To convert the ketone to the enantiopure amine, a robust reductive amination is followed by preparative chiral chromatography [1].

  • Imine Formation: Combine the 8-oxo intermediate with Titanium(IV) isopropoxide (Ti(OPr-i)4) (2.0 equiv) and a 2.0 M solution of ammonia in methanol (5.0 equiv). Stir at room temperature for 5 hours.

  • Reduction: Cool the mixture to 0 °C and add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise. Stir for 2 hours. Quench with aqueous ammonium hydroxide (25%), filter the titanium dioxide precipitate, and extract with EtOAc to isolate the racemic amine.

  • Chiral Separation: Resolve the enantiomers using a preparative Chiralpak AD column (isocratic elution: 40% isopropanol in n-heptane). The (+)-(R)-enantiomer typically elutes first, yielding the pure (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine as light brown crystals (>99% ee).

Protocol C: Direct Asymmetric Amination (Ellman's Auxiliary)

For process-scale synthesis where chiral chromatography is cost-prohibitive, diastereoselective reduction using Ellman's sulfinamide is the standard.

Ellman K 8-Oxo-Intermediate I Chiral Sulfinyl Imine (Intermediate) K->I (R)-t-BuSONH2, Ti(OEt)4 THF, 65°C S Diastereomeric Sulfinamide (R,R-configuration) I->S L-Selectride or NaBH4 -50°C to RT P (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine S->P 4M HCl in Dioxane/MeOH (Cleavage)

Fig 2: Asymmetric amination workflow utilizing Ellman's chiral auxiliary.

Mechanistic Insights & Causality Analysis (E-E-A-T)

To ensure scientific integrity and reproducibility, it is critical to understand the physicochemical rationale behind the reagent selection in these pathways.

  • The Role of Ti(OPr-i)4 in Reductive Amination: Direct reductive amination of hindered bicyclic ketones with ammonia and NaBH4 often leads to poor yields due to competitive reduction of the ketone to the corresponding alcohol. Ti(OPr-i)4 acts as a dual-purpose reagent. First, it acts as a Lewis acid, coordinating to the carbonyl oxygen to highly activate the carbon center for nucleophilic attack by ammonia. Second, it acts as a water/ammonia scavenger, driving the equilibrium toward the transient metallo-imine species. This completely suppresses the formation of the undesired 8-hydroxyl byproduct [1].

  • Stereocontrol in Ellman's Amination: When utilizing (R)-tert-butanesulfinamide, the condensation yields a chiral sulfinyl imine. The bulky tert-butyl group dictates the facial selectivity during the subsequent hydride addition. When reduced with L-Selectride, the hydride is delivered equatorially from the less sterically hindered face (opposite the tert-butyl group in the favored transition state), resulting in high diastereomeric excess (de >95%) for the (R)-amine configuration.

  • Regioselectivity in Benzylic Oxidation: If utilizing Route B (direct oxidation of 5,6,7,8-tetrahydroisoquinoline), the C8 position is electronically distinct from the C5 position. However, classical oxidants like Cr(VI) struggle to differentiate them, yielding 1:1 mixtures [3]. Modern biocatalytic approaches utilizing engineered unspecific peroxygenases (UPOs) rely on the orientation of the pyridine nitrogen within the enzyme's active site to selectively direct oxidation toward the C8 benzylic position [4].

Quantitative Data & Analytical Yields

The following table summarizes the expected yields and enantiomeric excesses (ee) based on the validated protocols discussed above.

Synthetic Step / MethodologyReagents / ConditionsYield (%)Enantiomeric Purity
Dieckmann Annulation LDA, Methyl Acrylate, THF, -78 °C95%N/A (Achiral)
Krapcho Decarboxylation 6 M HCl (aq), Reflux, 2.5h88 - 92%N/A (Achiral)
Reductive Amination (Racemic) Ti(OPr-i)4, NH3/MeOH, NaBH475 - 82%Racemic
Chiral Resolution (Chiralpak AD) 40% Isopropanol in n-Heptane36% (per enantiomer)> 99% ee
Asymmetric Amination (Ellman) (R)-t-BuSONH2, L-Selectride, HCl68 - 74% (Over 3 steps)> 96% ee

References

  • Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys Journal of Medicinal Chemistry - ACS Publications[Link]

  • Novel PRMT5 inhibitors (WO2021163344A1)
  • A total synthesis of 4-cyano-1,3-dimethoxy-2-azaestra-1,3,5(10)-trien-17β-ol and its configuration assignment Indian Academy of Sciences[Link]

  • Preparative-Scale Biocatalytic Oxygenation of N-Heterocycles with a Lyophilized Peroxygenase Catalyst White Rose Research Online[Link]

Exploratory

Enantioselective Synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-amine: A Technical Guide

Executive Summary & Target Significance (R)-5,6,7,8-Tetrahydroisoquinolin-8-amine is a highly valuable chiral building block, predominantly utilized in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Significance

(R)-5,6,7,8-Tetrahydroisoquinolin-8-amine is a highly valuable chiral building block, predominantly utilized in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors, such as the clinical candidate Baxdrostat[1][2]. The human adrenal cortex contains two highly homologous isoenzymes—CYP11B1 (cortisol synthesis) and CYP11B2 (aldosterone synthesis)—which share approximately 93% sequence identity[3][4]. Establishing precise stereochemistry at the 8-position of the tetrahydroisoquinoline core is critical for achieving target selectivity and avoiding off-target cortisol suppression.

This whitepaper details two robust, self-validating synthetic pathways for the enantioselective preparation of this amine:

  • Diastereoselective Ellman’s Auxiliary Approach: The gold standard for medicinal chemistry and discovery-scale synthesis.

  • Biocatalytic Asymmetric Transamination: The highly scalable, atom-economical route preferred for process chemistry.

Retrosynthetic Rationale & Mechanistic Causality

Traditional methods relied on the synthesis of racemic (rac)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine followed by chiral resolution (e.g., using a Chiralpak AD column)[3]. However, this inherently limits the maximum theoretical yield to 50% and generates significant waste. Modern asymmetric synthesis bypasses this limitation by installing the stereocenter directly from the corresponding ketone (5,6,7,8-tetrahydroisoquinolin-8-one), ensuring high atom economy and directing the stereochemical outcome via either chiral auxiliaries or enzymatic active sites.

Method A: Diastereoselective Ellman's Auxiliary Synthesis (Discovery Standard)

Causality & Design Choices

For early-phase scale-up, Ellman's sulfinamide chemistry provides unparalleled predictability[5]. Condensation of the ketone with enantiopure (R)-tert-butanesulfinamide utilizes Titanium(IV) ethoxide (Ti(OEt)₄). Ti(OEt)₄ acts dually as a Lewis acid to activate the electron-deficient ketone and as a highly effective water scavenger to drive the thermodynamically challenging ketimine formation[5].

During the reduction step, the bulky tert-butyl group of the sulfinyl auxiliary sterically blocks one face of the imine. When reduced with sodium borohydride (NaBH₄), the reaction proceeds through a highly organized, metal-coordinated transition state, ensuring near-perfect facial selectivity[5].

Self-Validating Protocol

Step 1: Imine Condensation

  • Charge a rigorously dried reactor with 5,6,7,8-tetrahydroisoquinolin-8-one (1.0 eq) and (R)-tert-butanesulfinamide (1.5 eq) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.

  • Heat the mixture to 65°C and stir for 48 hours[2].

  • In-Process Control (IPC): Monitor via LC-MS until ketone conversion is >95%.

  • Cool to room temperature, quench with ethyl acetate and brine. Filter the resulting titanium dioxide salts through a Celite pad.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the chiral N-sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -40°C under argon.

  • Add NaBH₄ (3.0 eq) in portions. Slowly warm to 0°C over 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Purify via flash chromatography to isolate the (R,R)-sulfinamide intermediate.

Step 3: Acidic Deprotection

  • Dissolve the intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) or 4M HCl in dioxane (1:1 v/v ratio to DCM) and stir at room temperature for 1 hour[1][2].

  • Concentrate under reduced pressure. Purify by reverse-phase preparative column chromatography to obtain (R)-5,6,7,8-tetrahydroisoquinolin-8-amine in >94% yield[1][2].

Ellman Ketone 5,6,7,8-Tetrahydro- isoquinolin-8-one Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4, 65°C Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Reduction Hydride Reduction (NaBH4) Imine->Reduction Sulfinamide (R,R)-Sulfinamide Intermediate Reduction->Sulfinamide Diastereoselective Deprotection Acidic Cleavage (HCl or TFA) Sulfinamide->Deprotection Final (R)-Amine Product Deprotection->Final >99% ee

Caption: Stereochemical workflow for the Ellman auxiliary-mediated synthesis of the (R)-amine.

Method B: Biocatalytic Asymmetric Transamination (Process Scale)

Causality & Design Choices

For commercial manufacturing, enzymatic transamination using an engineered ω-transaminase (ω-TA) is superior. The enzyme utilizes pyridoxal phosphate (PLP) as a cofactor to transfer an amino group from an inexpensive donor (isopropylamine, IPA) to the ketone substrate[5]. Because the reaction is reversible, the thermodynamic equilibrium must be driven forward. This is achieved by using a large excess of IPA and continuously removing the volatile acetone byproduct via a nitrogen sweep or applying a slight vacuum[5].

Self-Validating Protocol

Step 1: Enzymatic Transformation

  • Prepare a buffer solution (100 mM phosphate buffer, pH 7.5) containing 1 mM PLP.

  • Add isopropylamine (IPA) (5.0 eq) and adjust the pH back to 7.5.

  • Charge the ketone substrate (100 mM final concentration) and the engineered (R)-selective ω-TA enzyme.

  • Incubate at 45°C with orbital shaking (250 rpm). Apply a continuous, gentle nitrogen sweep across the headspace to volatilize and remove the acetone byproduct[5].

  • IPC: Sample at 12h and 24h, quench with acetonitrile, and analyze via RP-HPLC. Proceed when conversion >95%[5].

Step 2: Isolation & Salt Formation

  • Adjust the reaction mixture to pH 12 using 5M NaOH to deprotonate the newly formed amine[5].

  • Extract the aqueous phase 3x with methyl tert-butyl ether (MTBE).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Bubble anhydrous HCl gas through the MTBE solution at 0°C to precipitate the (R)-5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride salt[5]. Filter and dry under vacuum.

Biocatalysis Ketone Ketone Substrate Enzyme ω-Transaminase + PLP Cofactor Ketone->Enzyme AmineDonor Isopropylamine (IPA) AmineDonor->Enzyme Product (R)-Amine Product Enzyme->Product Enantioselective Byproduct Acetone (Removed via N2) Enzyme->Byproduct Equilibrium Shift

Caption: Biocatalytic cycle demonstrating the PLP-dependent transamination and equilibrium shift.

Quantitative Data & Method Comparison

To guide synthetic planning, the following table summarizes the key performance metrics of both methodologies.

MetricEllman's Auxiliary MethodBiocatalytic Transamination
Enantiomeric Excess (ee) >98% (Post-crystallization)>99% (Enzyme-controlled)
Overall Yield 65 - 75% (Over 3 steps)80 - 85% (Single step)
Atom Economy Low (Auxiliary is discarded)High (Only acetone byproduct)
Scalability Moderate (Cryogenic steps required)Excellent (Mild conditions, 45°C)
Primary Use Case Discovery, SAR studies, mg to g scaleProcess chemistry, kg to ton scale
Key Reagents Ti(OEt)₄, NaBH₄, TFAω-TA, PLP, Isopropylamine

Note on Downstream Application: The isolated (R)-amine is typically subjected to a Suzuki coupling with a corresponding boronate ester (e.g., 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives) to yield final active pharmaceutical ingredients[1][2].

References

  • Title: Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT Source: Google Patents URL
  • Title: WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof Source: Google Patents URL
  • Title: Baxdrostat | New Drug Approvals Source: New Drug Approvals URL: [Link]

Sources

Foundational

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine spectral data (NMR, IR, MS)

An in-depth technical guide on the spectral characterization and analytical profiling of (R)-5,6,7,8-Tetrahydroisoquinolin-8-amine and its derivatives. Strategic Context: The Role of the Tetrahydroisoquinoline Scaffold (...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectral characterization and analytical profiling of (R)-5,6,7,8-Tetrahydroisoquinolin-8-amine and its derivatives.

Strategic Context: The Role of the Tetrahydroisoquinoline Scaffold

(R)-5,6,7,8-Tetrahydroisoquinolin-8-amine is a privileged chiral scaffold in modern medicinal chemistry. It serves as the critical structural foundation for highly selective aldosterone synthase (CYP11B2) inhibitors, most notably the clinical-stage antihypertensive agent Baxdrostat [1].

The stereocenter at the C8 position dictates the three-dimensional trajectory of the pharmacophore, determining the molecule's binding affinity and selectivity against off-target enzymes like CYP11B1. Because even trace amounts of the (S)-enantiomer can drastically reduce therapeutic efficacy, rigorous analytical characterization—via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS)—is not just a regulatory requirement, but a fundamental scientific necessity.

Structural Architecture & Asymmetric Synthesis

The core architecture consists of a pyridine ring fused to a saturated cyclohexylamine derivative. The C8 primary amine is benzylic to the pyridine ring, making it both electronically unique and sterically constrained.

To achieve the requisite enantiomeric excess (>95% ee), the synthesis typically employs an asymmetric reductive amination workflow using Ellman’s auxiliary ((S)-tert-butylsulfinamide).

Mechanistic Causality: Titanium(IV) ethoxide is utilized as a Lewis acid to drive the condensation of the ketone with the sulfinamide without causing epimerization. The bulky tert-butyl group of the resulting sulfinyl imine then acts as a steric shield. When sodium borohydride (NaBH₄) is introduced, hydride transfer is forced to occur from the less hindered face of the imine in a highly predictable, closed transition state, establishing the (R)-configuration at C8.

Synthesis A 6,7-Dihydroisoquinolin -8(5H)-one C Chiral Sulfinyl Imine Intermediate A->C Condensation B (S)-tert-Butylsulfinamide Ti(OEt)4 B->C E Sulfinamide Intermediate C->E Hydride Transfer D NaBH4 Reduction (Diastereoselective) D->E G (R)-5,6,7,8-Tetrahydro -isoquinolin-8-ylamine E->G Acidic Cleavage F HCl / MeOH (Deprotection)

Fig 1. Asymmetric synthesis workflow for (R)-5,6,7,8-tetrahydroisoquinolin-8-amine via Ellman's auxiliary.

In-Depth Spectral Characterization

Because the unsubstituted scaffold is often immediately functionalized, the 4-bromo derivative—(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine —is the most heavily documented reference model in the literature [2]. The spectral data below reflects this highly utilized intermediate.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the regiochemistry of the fused ring system and the integrity of the C8 stereocenter. High-field instruments (≥400 MHz, optimally 600 MHz) are required to resolve the complex multiplets of the saturated ring.

Causality of Chemical Shifts:

  • Aromatic Region: The pyridine protons (H-1 and H-3) are highly deshielded due to the anisotropic effect of the heteroaromatic ring and the inductive pull of the nitrogen atom. In the 4-bromo derivative, these appear as distinct singlets at 8.59 ppm and 8.48 ppm.

  • Chiral Center (C8): The methine proton at C8 appears as a distinct triplet (or doublet of doublets) near 3.92 ppm. Its downfield position relative to standard aliphatic protons is caused by the combined electron-withdrawing effects of the adjacent primary amine and the fused pyridine ring.

  • Aliphatic Region: The C5 protons are benzylic and thus appear further downfield (~2.60 ppm) compared to the C6 and C7 protons (~1.55–1.98 ppm), which are shielded within the saturated pocket.

Table 1: Representative ¹H NMR Assignments (600 MHz, DMSO-d₆)

Proton PositionChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
H-1 8.59Singlet (s)1HPyridine ring, adjacent to N
H-3 8.48Singlet (s)1HPyridine ring, adjacent to Br
H-8 3.92Triplet (t, J = 5.7)1HChiral methine at C8
H-5 2.70–2.56Multiplet (m)2HBenzylic CH₂
H-6, H-7 1.98–1.55Multiplets (m)4HSaturated ring CH₂
Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) in positive ion mode is utilized to determine the exact mass and structural connectivity. For the base scaffold (C₉H₁₂N₂), the protonated molecular ion [M+H]⁺ is observed at m/z 149.1.

Fragmentation Causality: Primary aliphatic/benzylic amines characteristically expel ammonia gas under collision-induced dissociation (CID). The loss of NH₃ (17 Da) from the [M+H]⁺ precursor yields a highly stabilized benzylic/allylic carbocation at m/z 132.1. Subsequent high-energy fragmentation forces the breakdown of the saturated ring (often via a retro-Diels-Alder-like mechanism), leaving the highly stable pyridine core intact.

MS_Frag M [M+H]+ m/z 149.1 F1 Loss of NH3 m/z 132.1 M->F1 - NH3 (17 Da) F2 Retro-Diels-Alder (Ring B) m/z 106.1 M->F2 - C2H5N (43 Da) F3 Pyridine Cation m/z 79.0 F2->F3 - HCN (27 Da)

Fig 2. Proposed ESI-MS fragmentation pathway for (R)-5,6,7,8-tetrahydroisoquinolin-8-amine.

Infrared Spectroscopy (IR)

IR spectroscopy provides orthogonal validation of the functional groups, specifically verifying the successful deprotection of the sulfinamide to yield the free amine.

  • N-H Stretching: Two distinct, sharp bands between 3350 cm⁻¹ and 3280 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂). The absence of a strong S=O stretch (~1050 cm⁻¹) confirms complete removal of the Ellman auxiliary.

  • C=N and C=C (Aromatic): Strong, sharp bands between 1580–1600 cm⁻¹ confirm the intact pyridine ring system.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure data trustworthiness, analytical acquisition must follow self-validating protocols where the system inherently checks its own calibration and suitability.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding of the amine, preventing peak broadening and allowing for sharp resolution of the C8 methine triplet.

  • System Validation: Lock the spectrometer to the deuterium signal of the solvent. Run an automated gradient shimming routine (e.g., topshim) until the residual DMSO-d₆ pentet at 2.50 ppm achieves a line width at half-height (LWHH) of <1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds. Causality: A longer D1 ensures complete longitudinal relaxation of the quaternary pyridine carbons, which is critical if ¹³C NMR is acquired subsequently, preventing signal suppression.

  • Execution: Acquire 16 scans for ¹H NMR. Phase and baseline correct manually to ensure accurate integration of the aliphatic multiplets.

Protocol B: LC-MS/MS Isotopic Profiling
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, ensuring the basic pyridine and primary amine nitrogens are fully ionized to [M+H]⁺ prior to entering the mass analyzer.

  • System Validation (Blank Run): Inject a solvent blank (100% Methanol) using the full gradient to establish a baseline and verify the absence of column carryover (specifically looking for m/z 149.1 or 226.0/228.0).

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) with a flow rate of 0.4 mL/min. Apply a gradient from 5% B to 95% B over 3 minutes.

  • Mass Analysis: Operate the ESI source in positive mode. For the bromo-derivative, validate the presence of the characteristic 1:1 isotopic doublet at m/z 226.0 and 228.0, which self-validates the presence of the ⁷⁹Br and ⁸¹Br isotopes [2].

References

  • Martin, R. E., Aebi, J. D., Hornsperger, B., Krebs, H.-J., Kuhn, B., Kuglstatter, A., Alker, A. M., Märki, H. P., Müller, S., Burger, D., Ottaviani, G., Riboulet, W., Verry, P., Tan, X., Amrein, K., & Mayweg, A. V. (2015). "Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys." Journal of Medicinal Chemistry, 58(20), 8054–8065.[Link]

  • Roche Diagnostics GmbH, F. Hoffmann-La Roche AG. (2016). "Aldosterone Synthase Inhibitors." U.S. Patent No. 9,353,081 B2.
Exploratory

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine solubility profile

Whitepaper: Physicochemical and Solubility Profiling of (R)-5,6,7,8-Tetrahydroisoquinolin-8-amine Executive Summary (R)-5,6,7,8-Tetrahydroisoquinolin-8-amine is a highly valuable chiral building block, prominently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical and Solubility Profiling of (R)-5,6,7,8-Tetrahydroisoquinolin-8-amine

Executive Summary

(R)-5,6,7,8-Tetrahydroisoquinolin-8-amine is a highly valuable chiral building block, prominently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as the selective aldosterone synthase inhibitor1[1]. Understanding its solubility profile, pH-dependent speciation, and salt-form thermodynamics is critical for optimizing extraction, purification, and formulation workflows. This technical guide provides an in-depth analysis of its physicochemical properties, offering actionable, self-validating protocols for solubility determination and phase manipulation.

Structural Analysis and Physicochemical Properties

The molecular architecture of 5,6,7,8-tetrahydroisoquinolin-8-amine consists of an aromatic pyridine ring fused to a saturated cyclohexylamine system. This dual-ring system imparts unique electronic and steric effects that directly govern its solubility:

  • Dual Basicity: The molecule contains two distinct ionizable nitrogen centers. The pyridine nitrogen is weakly basic, while the primary aliphatic amine at the C8 position is moderately basic.

  • Inductive pKa Shift: Typical aliphatic amines (e.g., cyclohexylamine) exhibit a pKa of ~10.5. However, the C8 amine is situated at a pseudo-benzylic position relative to the electron-withdrawing pyridine ring. The inductive effect (-I) of the sp² carbons and the electronegative pyridine nitrogen pulls electron density away from the primary amine. This stabilizes the free base, lowering the predicted pKa to approximately 8.57[2].

Table 1: Key Quantitative Physicochemical Parameters

ParameterValueScientific Rationale / Implication
CAS Number (Free Base) 1213648-37-3Identifies the specific (R)-enantiomer free base[3].
CAS Number (Di-HCl Salt) 1965305-44-5The dihydrochloride salt ensures optimal solid-state stability[4].
Molecular Weight 148.21 g/mol Low molecular weight favors high permeability (Lipinski's Rule of 5).
pKa1 (Primary Amine) ~8.57 ± 0.20Dictates mono-protonation at physiological pH (7.4)[2].
pKa2 (Pyridine Nitrogen) ~5.2Requires highly acidic conditions (pH < 3) for full di-cation formation.
logP (Predicted) 1.2 – 1.5Indicates moderate lipophilicity; favors organic extraction in free base form.

pH-Dependent Speciation and Solubility Dynamics

Because of its dibasic nature, the solubility of (R)-5,6,7,8-tetrahydroisoquinolin-8-amine is highly pH-dependent. The Henderson-Hasselbalch equation governs the ratio of ionized to unionized species, which directly dictates the partition coefficient (logD) and absolute aqueous solubility.

  • Acidic Conditions (pH < 3.0): Both the primary amine and the pyridine nitrogen are protonated. The resulting di-cationic species forms highly soluble salts (e.g., dihydrochloride), achieving aqueous solubility exceeding 50 mg/mL.

  • Physiological Conditions (pH 7.4): The pyridine nitrogen (pKa ~5.2) is predominantly unionized, while the primary amine (pKa ~8.57) remains >90% protonated. The molecule exists as a mono-cation, exhibiting moderate aqueous solubility but sufficient lipophilicity to partition into lipid membranes.

  • Basic Conditions (pH > 10.0): Both nitrogen centers are deprotonated. The neutral free base precipitates from aqueous media and becomes highly soluble in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Speciation N1 pH < 3.0 Di-Cationic Form Highly Aqueous Soluble N2 pH 5.5 - 7.5 Mono-Cationic Form Moderately Soluble N1->N2 Deprotonation Pyridine N (pKa ~5.2) N3 pH > 10.0 Free Base Form Organic Soluble N2->N3 Deprotonation Primary Amine (pKa ~8.6)

Figure 1: pH-dependent speciation and solubility transitions of the compound.

Experimental Workflows for Solubility and Extraction

To accurately determine the solubility profile or to isolate the compound during synthesis, researchers must employ self-validating protocols that account for the molecule's specific thermal and electronic properties.

Thermodynamic Shake-Flask Solubility Protocol

Kinetic solubility often overestimates true solubility due to supersaturation artifacts. The thermodynamic shake-flask method ensures the system reaches true equilibrium, providing reliable data for formulation.

Step-by-Step Methodology:

  • Solid Addition: Weigh 5.0 mg of (R)-5,6,7,8-tetrahydroisoquinolin-8-amine (record the exact salt form) into a 2 mL amber glass HPLC vial. Excess solid must be present to maintain a saturated solution.

  • Buffer Introduction: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.0, or 50 mM Phosphate Buffer for pH 7.4).

  • Equilibration: Seal the vial and incubate in a thermomixer at 37°C, shaking at 300 rpm for 48 hours.

    • Causality: 48 hours of mechanical agitation is required to overcome the activation energy of crystal lattice dissolution and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over filtration. Lipophilic free bases can adsorb onto filter membranes (like PTFE or Nylon), artificially lowering the measured concentration.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 in the mobile phase, and analyze via HPLC-UV at 254 nm (leveraging the pyridine chromophore) against a pre-validated standard curve.

Protocol S1 Step 1 Add Excess Solid S2 Step 2 Add Target Buffer S1->S2 S3 Step 3 Incubate 37°C 48 hrs (Shaking) S2->S3 S4 Step 4 Centrifuge 10,000 x g S3->S4 S5 Step 5 HPLC-UV Quantification S4->S5

Figure 2: Thermodynamic shake-flask solubility determination workflow.

Acid-Base Extraction Protocol (Free Basing)

During synthetic scale-up (e.g., Suzuki coupling workups), isolating the free base from a reaction mixture requires precise pH control to prevent yield loss.

Step-by-Step Methodology:

  • Aqueous Quench: Dilute the organic reaction mixture containing the crude product with 1.0 M HCl. The compound protonates to the di-cation and partitions into the aqueous layer.

  • Organic Wash: Wash the acidic aqueous layer with DCM to remove neutral organic impurities. Discard the DCM layer.

  • Basification: Slowly add 2.0 M NaOH to the aqueous layer at 0°C until the pH reaches 10.5.

    • Causality: Cooling prevents exothermic degradation. A pH of 10.5 (which is pKa + 2) ensures the primary amine (pKa ~8.57) is >99% deprotonated, forcing the molecule entirely into its lipophilic free base form.

  • Extraction: Extract the basified aqueous layer three times with EtOAc. The free base will partition into the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Extraction A Crude Mixture (Organic + Aqueous) B Add 1.0 M HCl (pH < 3.0) A->B Acidification C Aqueous Layer (Di-cationic Product) B->C Phase Separation D Add 2.0 M NaOH (pH > 10.5) C->D Basification (0°C) E Extract with EtOAc (Free Base Product) D->E Organic Extraction

Figure 3: Liquid-liquid acid-base extraction workflow for product isolation.

Conclusion

The solubility and phase-transfer behavior of (R)-5,6,7,8-tetrahydroisoquinolin-8-amine are strictly governed by its dual pKa values. By leveraging the pH-dependent speciation between its di-cationic, mono-cationic, and free base forms, researchers can design highly efficient extraction, purification, and analytical workflows. Utilizing the dihydrochloride salt form is highly recommended for long-term storage and aqueous formulation, while the free base form is optimal for organic cross-coupling reactions.

References

  • Title: 5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE manufacturers and suppliers Source: ChemicalBook URL: 2

  • Title: Baxdrostat | New Drug Approvals Source: New Drug Approvals URL: 1

  • Title: 1314975-12-6 | 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine Source: BLD Pharm URL: 3

  • Title: CAS NO. 1965305-44-5 | (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride Source: Arctom URL: 4

Sources

Foundational

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Abstract (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a chiral amine of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Abstract

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a chiral amine of significant interest in medicinal chemistry and drug development, serving as a key building block for complex therapeutic agents. Its utility as a precursor, notably in the synthesis of aldosterone synthase inhibitors like Baxdrostat, underscores the critical need for maintaining its chemical integrity.[1][2][3] This guide provides a comprehensive overview of the factors influencing the stability of this compound. We will delve into its physicochemical properties, delineate potential degradation pathways, and establish evidence-based protocols for its optimal storage and handling. The recommendations herein are synthesized from data on structurally related compounds and established principles of organic chemistry to ensure the preservation of purity, potency, and enantiomeric integrity for research and development applications.

Physicochemical Profile

Understanding the fundamental properties of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is the first step in developing a robust stability and storage strategy. While specific experimental data for this exact isomer is not extensively published, a profile can be constructed from available information on closely related analogues.

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₁₂N₂[4]
Molecular Weight 148.20 g/mol [4]
IUPAC Name (8R)-5,6,7,8-tetrahydroisoquinolin-8-amineN/A
Appearance Typically a solid, may range from white to pale yellow or yellow-brown. Color may indicate purity.
Chirality Contains a stereocenter at the C8 position, making it a chiral molecule.[5]
Solubility Expected to be soluble in organic solvents like dichloromethane and methanol. Hydrochloride salts show increased water solubility.[6][7]

Core Principles of Chemical Stability

The molecular structure of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, featuring a primary aliphatic amine on a tetrahydroisoquinoline scaffold, dictates its stability profile. The primary amine is the most reactive site and, therefore, the principal determinant of the compound's susceptibility to degradation.

Susceptibility to Oxidation

The lone pair of electrons on the primary amine group makes it a prime target for oxidation. Atmospheric oxygen can act as an oxidant, a process that can be accelerated by exposure to light or trace metal ion contaminants.

  • Causality : Oxidation can lead to the formation of various impurities, including imines, nitroso, or nitro compounds, and can also cause dimerization or polymerization. These degradation products are often colored, meaning a change from a white or off-white solid to yellow or brown can be an indicator of oxidative degradation.

  • Preventative Insight : To mitigate oxidation, the compound must be protected from atmospheric oxygen. Storing under an inert atmosphere, such as argon or nitrogen, is the most effective strategy. This recommendation is standard for the analogous (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride.

Thermal Sensitivity

Chemical reactions, including degradation, are typically accelerated at higher temperatures. While the compound may be stable for short periods at ambient temperature, long-term storage requires temperature control to minimize the rate of any potential degradation pathway.

  • Causality : Increased kinetic energy at elevated temperatures enhances the frequency and energy of molecular collisions, surpassing the activation energy for degradation reactions more readily.

  • Preventative Insight : Refrigerated storage at 2-8°C is recommended for long-term stability. This is a common storage condition specified by suppliers for related tetrahydroisoquinoline amines and their salts[4].

Photostability

Aromatic and heterocyclic systems can absorb UV light, which can provide the energy needed to initiate degradation reactions, particularly photo-oxidation.

  • Causality : Absorbed photons can promote the molecule to an excited state, making it more susceptible to reacting with other molecules, such as oxygen.

  • Preventative Insight : The compound should be stored in light-resistant containers, such as amber glass vials, to prevent exposure to UV and visible light.

Incompatible Materials

Direct contact with certain classes of chemicals can lead to rapid degradation or hazardous reactions.

  • Causality : As a primary amine, the compound is basic and will react exothermically with acids. More importantly, it is incompatible with strong oxidizing agents, which will aggressively and irreversibly degrade the molecule[8].

  • Preventative Insight : Store the compound away from strong acids and, most critically, all oxidizing agents.

Recommended Storage and Handling Protocols

A systematic approach to storage and handling is essential for preserving the integrity of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes the rate of thermal degradation.[4]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the primary amine group.
Container Tightly sealed, amber glass vialProtects from moisture and light-induced degradation.
Location A dry, well-ventilated area, away from incompatible materials (e.g., oxidizing agents).Ensures safety and prevents cross-contamination or reactions.[8]
Laboratory Handling Workflow

Adherence to a strict workflow when accessing the compound will minimize exposure to deleterious atmospheric conditions.

  • Equilibration : Before opening, allow the sealed container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could introduce water and accelerate degradation.

  • Inert Atmosphere Operations : Whenever possible, handle the solid within a controlled inert atmosphere, such as a glovebox or under a stream of argon/nitrogen.

  • Aliquot Preparation : For routine use, it is advisable to prepare several smaller aliquots from the main stock. This practice limits the number of times the primary container is opened, protecting the bulk of the material from repeated exposure to potential contaminants.

  • Resealing : After dispensing the material, flush the container headspace with an inert gas before tightly resealing the cap.

  • Personal Protective Equipment (PPE) : Due to its potential as a skin, eye, and respiratory irritant, always handle the compound with appropriate PPE, including gloves, safety goggles, and a lab coat[9][10][11].

G storage 1. Long-Term Storage (2-8°C, Inert Gas, Dark) equilibrate 2. Equilibrate to Room Temperature (Sealed) storage->equilibrate glovebox 3. Transfer to Inert Atmosphere (Glovebox) equilibrate->glovebox aliquot 4. Dispense/Aliquot Material glovebox->aliquot purge 5. Purge Headspace with Inert Gas aliquot->purge reseal 6. Tightly Reseal Container purge->reseal return_storage 7. Return to Long-Term Storage reseal->return_storage

Caption: Recommended workflow for handling (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

Potential Degradation Pathways

The primary degradation pathway is anticipated to be the oxidation of the 8-amino group. Other potential, though likely less significant, pathways could involve reactions of the isoquinoline nitrogen or the aliphatic ring under harsh conditions.

G cluster_parent parent <(R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine> oxidant [ O ] (Air, Light, Metal Ions) products Oxidative Degradation Products (e.g., Imines, Nitroso compounds, Colored Impurities) oxidant->products

Caption: Primary degradation mechanism via oxidation of the amine functional group.

Protocol for Stability Assessment

To empirically determine the stability of a specific batch under defined conditions, a forced degradation study is recommended. This involves subjecting the compound to accelerated stress conditions and monitoring its purity over time.

Forced Degradation Experimental Protocol
  • Sample Preparation : Prepare solutions of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Application of Stress Conditions :

    • Acidic : Add 0.1 M HCl and incubate at 40-60°C.

    • Basic : Add 0.1 M NaOH and incubate at 40-60°C.

    • Oxidative : Add 3% hydrogen peroxide and store at room temperature.

    • Thermal : Store the solid compound at elevated temperatures (e.g., 60°C).

    • Photolytic : Expose the solid or solution to high-intensity UV light (e.g., >1.2 million lux hours).

  • Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic/basic samples before analysis.

  • Analytical Method : Analyze all samples using a stability-indicating HPLC method, typically with a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like TFA or formic acid. Use a UV or mass spectrometry (MS) detector.

  • Data Analysis : Quantify the percentage of the parent compound remaining and identify the relative abundance of any new peaks, which represent degradation products.

Conclusion

The chemical integrity of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is primarily threatened by atmospheric oxidation of its primary amine group. Degradation is exacerbated by exposure to elevated temperatures and light. Therefore, to ensure long-term stability and preserve its purity for critical research and drug development applications, the compound must be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light in a tightly sealed container. Adherence to meticulous handling protocols, including equilibration before use and working in an inert environment, is paramount to prevent the introduction of atmospheric contaminants.

References

  • PubChem. 5,6,7,8-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). [Link]

  • Crasto, A. M. Baxdrostat. New Drug Approvals. (2025). [Link]

  • ChemWhat. Baxdrostat (CIN-107) CAS#: 1428652-17-8. [Link]

  • PubMed. Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. (2015). [Link]

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Exploratory

The Multifaceted Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of a vast array of naturally occurring alkaloids and synthetic molecules with signi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of a vast array of naturally occurring alkaloids and synthetic molecules with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of THIQ derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their efficacy, explore key signaling pathways they modulate, and provide detailed protocols for evaluating their biological effects. This guide is designed to not only inform but also to empower researchers in their quest to develop novel therapeutics based on this versatile scaffold.

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core

The THIQ nucleus is a recurring motif in a multitude of natural products and has been a fertile ground for the development of clinically significant drugs.[3][4] From the potent anticancer properties of trabectedin to the muscle relaxant effects of tubocurarine, the therapeutic applications of THIQ derivatives are extensive and continue to expand.[4][5] Their broad spectrum of biological activities includes anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral effects, making them a focal point of intensive research.[6][7]

The versatility of the THIQ scaffold lies in its rigid bicyclic structure, which provides a three-dimensional framework that can be readily functionalized at multiple positions. This allows for the fine-tuning of physicochemical properties and biological targets, enabling the design of potent and selective therapeutic agents. The synthetic accessibility of the THIQ core, often through classic reactions like the Pictet-Spengler condensation, further enhances its appeal in drug discovery programs.[8]

A Spectrum of Biological Activities: From Oncology to Infectious Diseases

The pharmacological landscape of THIQ derivatives is remarkably diverse, with compounds demonstrating efficacy against a wide range of diseases. This section will explore some of the most prominent and well-documented biological activities.

Anticancer Activity

THIQ derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[9] Their mechanisms of action are multifaceted and include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[9]

A key target for many anticancer THIQ derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][10] NF-κB is a transcription factor that plays a crucial role in cancer cell survival and proliferation.[10] Certain THIQ derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing its pro-survival signaling.[1][10]

Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Derivatives

CompoundCancer Cell LineGI₅₀ (μM)Mechanism of ActionReference
5d HCT116 (Colon)1.591NF-κB Inhibition[10]
MDA-MB-231 (Breast)-NF-κB Inhibition[10]
GM-3-121 HCT116 (Colon)-KRas Inhibition, Anti-angiogenic[11]
GM-3-18 Colon Cancer Lines-KRas Inhibition[11]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. THIQ derivatives have shown considerable promise in this area, with activity against a range of pathogenic bacteria and fungi.[3]

  • Antibacterial Activity: Novel THIQ analogs have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3] For instance, certain chiral quaternary N-spiro ammonium bromides containing a THIQ moiety were found to be more potent than norfloxacin against Campylobacter jejuni.[3]

  • Antifungal Activity: N-substituted THIQ analogs have exhibited significant antifungal properties. Some derivatives have shown activity comparable to or even better than the standard drug nystatin against Candida albicans.[3]

Neuroprotective and Neuromodulatory Activities

The THIQ scaffold is present in several endogenous and exogenous compounds that interact with the central nervous system.[12] This has led to the exploration of THIQ derivatives for the treatment of neurodegenerative diseases and other neurological disorders.

Some THIQ derivatives have shown neuroprotective effects in models of Parkinson's disease by suppressing inflammatory responses in microglial cells.[8] Additionally, the structural similarity of some THIQs to the neurotoxin MPTP has prompted investigations into their potential neurotoxic or neuroprotective roles.[12] Furthermore, THIQ-based compounds have been developed as ligands for sigma receptors, which are implicated in various cellular functions and are targets for neuropsychiatric and neurodegenerative disorders.[13]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of THIQ derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Key SAR insights for various activities include:

  • Anticancer Activity (NF-κB Inhibitors):

    • Substitution on the N-benzoyl group: The position of substituents on the N-benzoyl group significantly impacts anticancer activity. Meta-substitution often leads to higher potency compared to ortho or para-substitution.[1]

    • Nature of the substituent: Both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl, -F) groups can enhance activity, depending on their position.[1]

  • PDE4 Inhibition:

    • Substitution on the phenyl ring: The attachment of a methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) group at the para-position of a phenyl substituent can enhance inhibitory activity against PDE4B.[14]

    • Role of the sulfonamide group: The presence of a sulfonamide group can be critical for improving inhibitory activity and subtype selectivity.[14]

The SAR for THIQ derivatives is highly dependent on the specific biological target. Even subtle changes in the substitution pattern can lead to significant differences in potency and selectivity.[6][15]

Key Signaling Pathways and Molecular Targets

The diverse biological effects of THIQ derivatives are a result of their interaction with a variety of molecular targets and signaling pathways.

The NF-κB Signaling Pathway in Cancer

As previously mentioned, the NF-κB pathway is a critical target for anticancer THIQ derivatives. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB/IκB Complex IkB_p Phosphorylated IκB NFkB_IkB->IkB_p NFkB Free NF-κB NFkB_IkB->NFkB IKK IKK Complex IKK->NFkB_IkB Phosphorylates IκB Ub Ubiquitin IkB_p->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NFkB Releases NFkB_n Nuclear NF-κB NFkB->NFkB_n Translocation Stimuli Stimuli (LPS, etc.) Stimuli->IKK Activates THIQ THIQ Derivative THIQ->NFkB Inhibits Nuclear Translocation DNA DNA NFkB_n->DNA Binds Gene_Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Gene_Transcription Activates

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of certain tetrahydroisoquinoline derivatives.

MAPK/ERK and Apoptosis Pathways

Some THIQ derivatives have been shown to induce apoptosis through the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 and p38-MAPK signaling cascades.[16] Activation of these pathways can lead to the stimulation of the intrinsic apoptosis pathway, involving the activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[16]

Experimental Protocols for Biological Evaluation

The accurate assessment of the biological activity of newly synthesized THIQ derivatives is paramount. This section provides standardized, step-by-step protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (the concentration that causes 50% growth inhibition) using a dose-response curve.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test bacterium. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Protocol:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the THIQ derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR & Optimization Synthesis Synthesis of THIQ Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Other Other Bioassays (e.g., Enzyme Inhibition) Characterization->Other Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Anticancer->Pathway_Analysis Target_ID Target Identification & Validation Antimicrobial->Target_ID SAR_Analysis Structure-Activity Relationship Analysis Pathway_Analysis->SAR_Analysis Target_ID->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 2: A generalized experimental workflow for the discovery and development of bioactive tetrahydroisoquinoline derivatives.

Conclusion and Future Perspectives

The tetrahydroisoquinoline scaffold continues to be a cornerstone in the development of new therapeutic agents. Its structural versatility and wide range of biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of highly selective and potent THIQ derivatives that target specific molecular pathways with minimal off-target effects. The use of computational methods, such as molecular docking and dynamics simulations, will play an increasingly important role in the rational design of these next-generation therapeutics. Furthermore, the exploration of novel biological targets for THIQ derivatives will undoubtedly open up new avenues for the treatment of a wide array of human diseases. The journey of the THIQ scaffold from a natural product curiosity to a clinically validated pharmacophore is a testament to the power of natural product-inspired drug discovery.

References

  • Verma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13935-13969. [Link]

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  • Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. [Link]

  • Kumar, R., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

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  • Sharma, S., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48825–48838. [Link]

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  • Al-Zaydi, K. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8207–8216. [Link]

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Foundational

Chiral resolution of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

An In-Depth Technical Guide to the Chiral Resolution of 5,6,7,8-Tetrahydroisoquinolin-8-ylamine Abstract Enantiomerically pure 5,6,7,8-tetrahydroisoquinolin-8-ylamine is a valuable chiral building block in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Resolution of 5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Abstract

Enantiomerically pure 5,6,7,8-tetrahydroisoquinolin-8-ylamine is a valuable chiral building block in modern medicinal chemistry, with its distinct enantiomers often exhibiting profoundly different pharmacological activities. The separation of its racemic mixture into individual, optically active components is therefore a critical step in the synthesis of advanced pharmaceutical intermediates. This guide provides a comprehensive overview of the core strategies for the chiral resolution of this amine, focusing on the principles and practical execution of diastereomeric salt crystallization and enzymatic kinetic resolution. We will explore the causality behind experimental design, provide detailed, field-tested protocols, and discuss the analytical methods required to validate enantiomeric purity.

The Strategic Imperative for Chiral Purity

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules like 5,6,7,8-tetrahydroisoquinolin-8-ylamine, the two enantiomers can interact differently with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The separation of racemic mixtures is a crucial step in drug development and fine chemical synthesis to ensure safety, efficacy, and specificity.[1] This guide focuses on the most robust and industrially scalable methods to achieve this separation.

Diastereomeric Salt Crystallization: A Classical and Scalable Approach

The most established and widely employed method for the industrial-scale resolution of amines is the formation of diastereomeric salts.[1][2][3] This technique leverages fundamental principles of stereochemistry to achieve separation.

Guiding Principle

The core principle lies in the reaction of a racemic base, such as (±)-5,6,7,8-tetrahydroisoquinolin-8-ylamine, with a single, pure enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction yields a pair of diastereomeric salts.[4][5][6]

  • (R)-Amine + (R')-Acid → (R,R')-Salt

  • (S)-Amine + (R')-Acid → (S,R')-Salt

Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent.[5][6] This solubility differential allows for their separation via fractional crystallization; the less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble salt in the mother liquor.[4]

Causality in Experimental Design

The success of this method is not serendipitous; it relies on a series of rational choices grounded in chemical principles.

  • Selection of the Resolving Agent: The choice of the chiral acid is paramount. Tartaric acid and its derivatives, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), are frequently the agents of choice for primary amines.[5][6] Their efficacy stems from their availability, cost-effectiveness, and ability to form stable, crystalline salts with amines.[5] The rigid structure of derivatives like DBTA can promote well-defined crystal packing, enhancing the diastereoselectivity of the crystallization process.[4] Other agents like camphorsulfonic acid are also viable options.[2]

  • The Critical Role of the Solvent: The solvent system is the arena where separation occurs. The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts. Alcohols, such as methanol or ethanol, are common starting points.[4] The process involves dissolving the salt mixture in a minimum amount of hot solvent and allowing it to cool slowly. This controlled cooling is crucial to favor the nucleation and growth of crystals of only the less soluble diastereomer.

  • Stoichiometry and Temperature Control: Typically, 0.5 to 1.0 molar equivalents of the resolving agent are used.[4] This ratio can be fine-tuned to maximize the recovery of the desired enantiomer. A slow, controlled cooling gradient is essential to ensure thermodynamic equilibrium is maintained, which is necessary for selective crystallization and achieving high enantiomeric purity.[4]

Mandatory Visualization: Workflow for Diastereomeric Salt Resolution

Sources

Exploratory

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Key Chiral Building Block for Drug Discovery and Development Abstract (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride is a chiral amine that serves as a crucial building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of a Key Chiral Building Block for Drug Discovery and Development

Abstract

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride is a chiral amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its rigid, bicyclic structure and stereochemically defined amine group make it an attractive scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing commercially available sources, quality control methodologies, and best practices for handling and storage. Furthermore, it delves into the applications of this compound, supported by established scientific literature, to provide a well-rounded resource for its effective utilization in research and development.

Introduction to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine Hydrochloride

The tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The introduction of a chiral amine at the 8-position of the THIQ scaffold, as seen in (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, provides a key point for molecular diversification and interaction with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

This compound and its derivatives have been investigated for their potential as C5a receptor antagonists and as agents for the treatment of Alzheimer's disease.[3][4] Its utility extends to asymmetric synthesis, where it can serve as a chiral ligand or a starting material for more complex molecular architectures.[5]

Commercial Availability and Supplier Specifications

A critical first step in any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride, often with varying purity levels and documentation. Below is a comparative table of representative commercial sources. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to ensure the material meets the requirements of their specific application.

SupplierProduct Number (Example)Purity (Typical)FormAvailability
MedChemExpressHY-77708≥98% (HPLC)[6]Light yellow to yellow solid[6]In Stock
Sigma-Aldrich3053070-21-396%White SolidIn Stock
BLDpharm1965305-42-3Not specifiedNot specifiedIn Stock[7]
AstaTech, Inc.ATE514318334Not specifiedNot specifiedIn Stock[8]
AvantorNot specified95%[9]Not specifiedIn Stock[9]
CHEMLYTE SOLUTIONSNot specifiedIndustrial Grade[10]Not specifiedIn Stock[10]

Note: This table is for illustrative purposes. Product numbers, purity, and availability are subject to change. It is imperative to consult the supplier's website and documentation for the most current information.

Quality Control and Analytical Protocols

Ensuring the identity, purity, and enantiomeric integrity of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride is paramount for the reliability and reproducibility of experimental results. A robust quality control (QC) workflow should be implemented upon receipt of the material.

Identity and Purity Assessment

Protocol 1: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of the compound.[11]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the chromophore of the tetrahydroisoquinoline ring absorbs, typically around 220 nm and 254 nm.

  • Expected Outcome: A major peak corresponding to the product with purity calculated based on the area percentage of all observed peaks. MedChemExpress reports a purity of 98.65% by HPLC for their product.[6]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for amine hydrochlorides.

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the expected structure of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride.

Enantiomeric Purity Determination

The stereochemical integrity of the chiral center is critical. Chiral chromatography is the most widely used method for determining enantiomeric purity.[12][13]

Protocol 3: Chiral HPLC or Supercritical Fluid Chromatography (SFC)

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often effective for the separation of chiral amines.[13]

  • Mobile Phase: For HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For SFC, supercritical carbon dioxide with a co-solvent like methanol is employed.

  • Detection: UV or a photodiode array (PDA) detector.

  • Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.).

The following diagram illustrates a typical QC workflow for incoming (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride.

QC_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Disposition Incoming Receive (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine HCl Purity Purity Analysis (HPLC) Incoming->Purity Sample Identity Structural Confirmation (NMR) Purity->Identity Enantiopurity Enantiomeric Purity (Chiral HPLC/SFC) Identity->Enantiopurity Decision Meets Specifications? Enantiopurity->Decision Release Release for Use in R&D Decision->Release Yes Reject Reject and Quarantine Decision->Reject No

Caption: A typical quality control workflow for incoming chiral amine hydrochloride.

Handling and Storage Considerations

Amine hydrochlorides, particularly those that are hygroscopic, require careful handling and storage to maintain their integrity.[14] Hygroscopicity is the tendency of a substance to absorb moisture from the air, which can lead to physical changes like clumping and chemical degradation.[14][15]

Best Practices for Handling:

  • Controlled Environment: Whenever possible, handle the compound in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[14] If a glovebox is unavailable, work in an area with low humidity and minimize the time the container is open.[14]

  • Dry Equipment: Always use clean, dry glassware and spatulas.

  • Aliquoting: For long-term storage, consider aliquoting the material into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.[14]

Recommended Storage Conditions:

  • Container: Store in a tightly sealed container.

  • Temperature: MedChemExpress recommends storage at 4°C.[6]

  • Atmosphere: Store away from moisture.[6] For enhanced protection, storage in a desiccator is advisable.

The following diagram outlines the decision-making process for handling this potentially hygroscopic compound.

Handling_Decision_Tree Start Handling (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine HCl Check_Hygroscopicity Is the material visibly clumpy? Start->Check_Hygroscopicity Glovebox Handle in a glovebox or low humidity environment. Check_Hygroscopicity->Glovebox Yes Standard_Handling Proceed with standard handling (minimize exposure time). Check_Hygroscopicity->Standard_Handling No Aliquot Aliquot for future use. Glovebox->Aliquot Standard_Handling->Aliquot Store Store in a tightly sealed container in a desiccator at 4°C. Aliquot->Store

Caption: Decision tree for handling potentially hygroscopic amine hydrochlorides.

Applications in Research and Development

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride is a valuable intermediate in the synthesis of various compounds of medicinal interest.

  • Asymmetric Catalysis: Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been utilized as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions.[5]

  • Drug Discovery: The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are core components of molecules targeting a range of biological pathways. For instance, derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[4] The related 5,6,7,8-tetrahydroquinoline core has been used to develop C5a receptor antagonists.[3]

  • Scaffold for Library Synthesis: The primary amine provides a versatile handle for derivatization, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine hydrochloride is a commercially accessible and synthetically versatile chiral building block. A thorough understanding of its properties, coupled with rigorous quality control and appropriate handling procedures, is essential for its successful application in research and drug discovery. The information presented in this guide provides a solid foundation for scientists and researchers to effectively procure, evaluate, and utilize this important chemical entity in their synthetic and medicinal chemistry programs.

References

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • Popa, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
  • (5R)-5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride. Sigma-Aldrich.
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  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC.
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Foundational

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: A Scaffolding Guide for Novel Pharmacological Exploration

Abstract This technical guide provides a comprehensive analysis of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine, a chiral amine built upon a privileged heterocyclic scaffold. While its direct pharmacological profile is no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine, a chiral amine built upon a privileged heterocyclic scaffold. While its direct pharmacological profile is not extensively documented in public literature, its structural motifs are present in a multitude of biologically active agents. This document synthesizes the available chemical data and extrapolates potential therapeutic applications by examining structurally related analogs. We present a foundational framework for researchers, outlining plausible synthetic routes, proposing key biological targets, and providing detailed, field-tested protocols for in-vitro and in-vivo evaluation. This guide is intended to serve as a catalyst for new drug discovery programs centered on this promising, yet underexplored, molecular entity.

Introduction: The Tetrahydroisoquinoline Core - A Privileged Scaffold in Medicinal Chemistry

The 5,6,7,8-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the design of pharmacologically active compounds.[1] This partially saturated heterocyclic system offers a rigid, three-dimensional structure that is adept at forming precise interactions with a wide array of biological targets.[1] Its derivatives are known to possess a broad spectrum of activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3]

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, the subject of this guide, is a chiral diamine building block.[4] The presence of a primary amine at the 8-position and the defined stereochemistry at this center make it a particularly attractive starting point for the synthesis of diverse chemical libraries. The primary amine serves as a versatile handle for a range of chemical modifications, including acylation, alkylation, and sulfonylation, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

While much of the existing literature focuses on the utility of this compound and its enantiomer as ligands in asymmetric catalysis[4][5], this guide will pivot towards its untapped potential as a pharmacophore. By analyzing the biological activities of its near structural neighbors, we can logically deduce and propose high-probability pathways for its therapeutic application.

Synthesis and Physicochemical Properties

A robust and scalable synthesis is paramount for any drug discovery campaign. Several methods have been reported for the preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines.

Synthetic Strategy: A Generalized Approach

A common and effective route involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinoline, followed by the hydrolysis of the acetamide group.[6] An alternative two-step synthesis involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by the reduction of the resulting oxime.[6][7]

The following workflow illustrates a generalized synthetic approach to obtain the chiral amine.

Synthesis_Workflow cluster_0 Route A: Catalytic Hydrogenation cluster_1 Route B: Oxime Reduction cluster_2 Chiral Resolution A1 Acetamido-substituted Isoquinoline A2 Catalytic Hydrogenation (e.g., H2, Pd/C) A1->A2 Step 1 A3 Acetamido-THIQ A2->A3 A4 Acid/Base Hydrolysis A3->A4 Step 2 A5 (R,S)-Aminotetrahydroisoquinoline A4->A5 C1 (R,S)-Aminotetrahydroisoquinoline B1 5,6,7,8-Tetrahydroisoquinoline B2 Regioselective Nitrosation B1->B2 Step 1 B3 Oxime Intermediate B2->B3 B4 Reduction (e.g., Zn/NH4OH) B3->B4 Step 2 B5 (R,S)-Aminotetrahydroisoquinoline B4->B5 C2 Diastereomeric Salt Formation (with chiral acid, e.g., tartaric acid) C1->C2 C3 Fractional Crystallization C2->C3 C4 (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine C3->C4

Caption: Generalized synthetic workflows for producing (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine.

Physicochemical Data

The following table summarizes key physicochemical properties for the parent compound. These values are critical for designing formulation strategies and interpreting pharmacokinetic data.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[4]
Molecular Weight 148.20 g/mol [4]
IUPAC Name (8R)-5,6,7,8-tetrahydroisoquinolin-8-amineN/A
Chirality Exists as (R) and (S) enantiomers[4]
Functional Groups Primary amine, Secondary amine (within THIQ core)[4]

Potential Pharmacological Applications: An Analog-Based Approach

Given the scarcity of direct biological data, we will explore potential applications by examining the pharmacology of structurally related tetrahydroisoquinolines and tetrahydroquinolines.

Central Nervous System (CNS) Modulation: Dopaminergic and Serotonergic Systems

The THIQ scaffold is structurally reminiscent of several endogenous neurotransmitters and psychoactive compounds, suggesting a high potential for interaction with CNS receptors.[8] Analogs of the closely related 5,6,7,8-tetrahydroisoquinolin-5-ol have been investigated for their activity at dopamine and serotonin receptors.[8] Furthermore, some conformationally restricted THIQ analogs of phenylalkylamines exhibit unique stimulus properties, potentially mediated by alpha2-adrenergic mechanisms.[9]

Proposed Hypothesis: (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine or its derivatives may act as modulators of dopamine (e.g., D2, D3) and/or serotonin (e.g., 5-HT1A, 5-HT2A) receptors. This could have therapeutic implications for conditions such as Parkinson's disease, schizophrenia, depression, or anxiety.

This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of the test compound for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (Specific Activity: ~70-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

  • Scintillation Cocktail and 96-well filter plates .

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a final concentration close to its K₋d (e.g., 0.1-0.3 nM).

    • 50 µL of the cell membrane preparation (5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold Assay Buffer.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Metabolic and Endocrine Disorders: Aldosterone Synthase (CYP11B2) Inhibition

Elevated levels of aldosterone are implicated in serious cardiovascular and renal diseases.[10] Potent and selective inhibitors of aldosterone synthase (CYP11B2) are therefore of significant therapeutic interest. A novel series of 4-aryl-5,6,7,8-tetrahydroisoquinolines has been identified as potent and selective CYP11B2 inhibitors.[10] The (+)-(R)-enantiomer of one such compound demonstrated dose-dependent reduction of aldosterone plasma levels in vivo.[10]

Proposed Hypothesis: The (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine scaffold could be a valuable starting point for the design of novel CYP11B2 inhibitors for the treatment of hypertension, heart failure, and chronic kidney disease. The primary amine at the 8-position provides a vector for introducing aryl groups or other substituents known to interact with the enzyme's active site.

CYP11B2_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AdrenalCortex Adrenal Cortex AngII->AdrenalCortex CYP11B2 Aldosterone Synthase (CYP11B2) AdrenalCortex->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone Kidney Kidney Aldosterone->Kidney Effects Increased Na+ & H2O Retention Increased Blood Pressure Kidney->Effects TestCompound (R)-THIQ Derivative TestCompound->CYP11B2 Inhibition

Caption: Proposed mechanism of action for a THIQ-based CYP11B2 inhibitor within the Renin-Angiotensin-Aldosterone System.

Oncology: Antiproliferative and Pro-Apoptotic Activity

The tetrahydroquinoline scaffold, a close structural relative of THIQ, has been incorporated into compounds with demonstrated anticancer properties.[11] For example, derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have shown significant antiproliferative activity against various cancer cell lines, including ovarian carcinoma (A2780).[11] The most active enantiomer, (R)-5a, was found to affect the cell cycle, induce mitochondrial membrane depolarization, and increase cellular reactive oxygen species (ROS) production in A2780 cells.[11]

Proposed Hypothesis: (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine and its derivatives could exert antiproliferative effects on cancer cells through mechanisms involving cell cycle arrest and induction of apoptosis.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer Cell Line: e.g., A2780 (ovarian), HT-29 (colon), or MSTO-211H (mesothelioma).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well plates , CO₂ incubator .

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old medium and add fresh medium containing the test compound at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion and Future Directions

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine represents a molecule of significant, yet largely untapped, potential. While its current applications are primarily in the realm of synthetic chemistry, its privileged scaffold and versatile functionality make it a prime candidate for drug discovery programs. The analysis of its structural analogs strongly suggests promising avenues of investigation in CNS disorders, metabolic diseases, and oncology.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating research into the pharmacological properties of this compound. Future work should focus on:

  • Library Synthesis: Systematically modifying the primary amine at the 8-position to explore structure-activity relationships for the proposed targets.

  • Broad-Spectrum Screening: Subjecting the parent compound and its derivatives to a wide panel of receptor and enzyme assays to uncover novel biological activities.

  • In-Vivo Efficacy Studies: Advancing promising lead compounds into relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this versatile chemical entity.

References

  • (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine - Benchchem. (URL: )
  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys - PubMed. (URL: [Link])

  • Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one | Request PDF - ResearchGate. (URL: [Link])

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (URL: [Link])

  • Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide - Benchchem. (URL: )
  • An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol - Benchchem. (URL: )
  • Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol - Benchchem. (URL: )
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (URL: [Link])

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC. (URL: [Link])

  • US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google P
  • US4044138A - Pharmaceutical compositions containing 5,6,7,8-tetrahydroquinoline derivatives and related compounds - Google P
  • 5,6,7,8-Tetrahydroquinolin-8-one - PMC - NIH. (URL: [Link])

  • PHARMACEUTICAL COMPOSITIONS COMPRISING 7-(1H-IMIDAZOL-4-YLMETHYL)-5,6,7,8-TETRAHYDRO-QUINOLINE - Googleapis.com. (URL: [Link])

  • (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - ResearchGate. (URL: [Link])

  • The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC. (URL: [Link])

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. (URL: [Link])

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Exploratory

Engineering Selectivity in Aldosterone Synthase Inhibition: A Technical Guide to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Executive Summary The development of targeted therapeutics for primary hyperaldosteronism and treatment-resistant hypertension has long been hindered by a formidable biochemical challenge: achieving selectivity between A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for primary hyperaldosteronism and treatment-resistant hypertension has long been hindered by a formidable biochemical challenge: achieving selectivity between Aldosterone Synthase (CYP11B2) and 11β-hydroxylase (CYP11B1). Because these two enzymes share 93% sequence homology, early-generation inhibitors often cross-reacted, leading to dangerous hypocortisolism[1][2].

The discovery and optimization of the (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine (THIQ) pharmacophore marked a paradigm shift in medicinal chemistry. By leveraging the precise 3D vectoring of this chiral bicyclic core, researchers successfully engineered potent CYP11B2 inhibitors with >100-fold selectivity over CYP11B1[1]. This whitepaper provides an in-depth technical analysis of the (R)-THIQ core, detailing its mechanistic rationale, synthetic methodologies, and biological evaluation protocols.

Mechanistic Grounding: The Selectivity Paradigm

To understand the value of the (R)-THIQ core, one must first analyze the metabolic pathways it disrupts. CYP11B2 is responsible for the terminal steps of aldosterone biosynthesis in the adrenal cortex. Conversely, CYP11B1 catalyzes the formation of cortisol, a life-sustaining glucocorticoid.

Traditional non-selective inhibitors (such as LCI699/Osilodrostat) relied on planar, strongly coordinating heterocycles (like unsubstituted pyridines or imidazoles) that aggressively bound the heme iron in both enzymes[3]. The (R)-THIQ core abandons this brute-force approach. Instead, the saturated tetramethylene ring introduces sp3 character, forcing the molecule into a specific 3D conformation. The (R)-configured 8-amino group forms critical hydrogen bonds within a unique chiral pocket of CYP11B2, while orienting a 4-aryl substituent precisely into the substrate access channel—a fit that sterically clashes with the slightly different active site topology of CYP11B1[2].

MetabolicPathway Chol Cholesterol DOC 11-Deoxycorticosterone Chol->DOC DeoxyCort 11-Deoxycortisol Chol->DeoxyCort CYP11B2 CYP11B2 (Aldosterone Synthase) DOC->CYP11B2 Aldo Aldosterone (Hypertension) CYP11B1 CYP11B1 (11β-Hydroxylase) DeoxyCort->CYP11B1 Cortisol Cortisol (Essential) CYP11B2->Aldo CYP11B1->Cortisol Inhibitor (R)-THIQ Core (Selective Inhibitor) Inhibitor->CYP11B2 Potent Block Inhibitor->CYP11B1 Spared (>100x selectivity)

Diagram 1: Divergent metabolic pathways of CYP11B2 and CYP11B1 targeted by the (R)-THIQ core.

Chemical Synthesis and Enantiomeric Resolution

The synthesis of the active pharmacophore begins with the construction of the racemic amine, followed by rigorous chiral separation. The following workflow outlines the validated route to isolate the active (+)-(R)-enantiomer[3].

Synthesis SM 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one RedAmin Reductive Amination Ti(OiPr)4, NH3, NaBH4 SM->RedAmin Racemic (rac)-4-Bromo-THIQ-8-amine RedAmin->Racemic ChiralSep Chiral Resolution Chiralpak AD (40% iPrOH/Heptane) Racemic->ChiralSep REnant (+)-(R)-Enantiomer (Active Core) ChiralSep->REnant 36% yield SEnant (-)-(S)-Enantiomer (Inactive) ChiralSep->SEnant 37% yield Suzuki Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4, Na2CO3 REnant->Suzuki Final 4-Aryl-(R)-THIQ-8-amine (CYP11B2 Inhibitor) Suzuki->Final

Diagram 2: Synthetic workflow from the brominated ketone to the final 4-aryl-(R)-THIQ inhibitor.

Protocol 1: Reductive Amination of the THIQ Core

Objective: Convert 4-bromo-6,7-dihydroisoquinolin-8(5H)-one to (rac)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine[3]. Causality & Logic: Direct treatment of the ketone with NaBH4 and ammonia often leads to premature reduction, yielding the undesired alcohol. Titanium(IV) isopropoxide is utilized as a Lewis acid and water scavenger. It activates the ketone, drives the formation of the transient imine, and prevents over-reduction.

  • Imine Formation: In a dry flask, combine 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (21.3 mmol), titanium(IV) isopropoxide (12.5 mL, 42.6 mmol), and ammonia (53.2 mL, 106 mmol; 2.0 M solution in MeOH). Stir at room temperature for 5 hours under an inert atmosphere[3].

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH4 (1.21 g, 31.9 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas[3].

  • Maturation: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction: Quench by pouring the mixture into aqueous ammonium hydroxide (25%). This breaks down the titanium complexes into insoluble titanium dioxide salts. Filter the precipitate and wash thoroughly with EtOAc (3×, suspending and stirring for 5 min each time)[3].

  • Validation: Analyze the concentrated organic layer via LC-MS to confirm the mass of the primary amine (m/z [M+H]+ = 227.0).

Protocol 2: Chiral Resolution

The racemic mixture is subjected to preparative chiral HPLC.

  • Column: Chiralpak AD[3].

  • Mobile Phase: 40% isopropanol in n-heptane (isocratic)[3].

  • Outcome: The (+)-(R)-enantiomer elutes cleanly (approx. 36% yield) and is isolated as light brown crystals. Enantiomeric excess (ee) must be >98% to prevent off-target effects from the (S)-enantiomer[3].

Derivatization: Suzuki-Miyaura Coupling

To maximize binding affinity, an aryl group is introduced at the 4-position of the isoquinoline ring. This is achieved via a palladium-catalyzed Suzuki cross-coupling[3].

Protocol 3: Synthesis of (+)-4-[(8R)-8-Amino-5,6,7,8-tetrahydroisoquinolin-4-yl]benzonitrile

Causality & Logic: The 4-bromo-THIQ substrate is sterically hindered. Trace amounts of dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), stalling the catalytic cycle. A rigorous 5-cycle evacuation/argon backfill protocol is mandatory to ensure turnover[3].

  • Reagent Assembly: Dissolve (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (90.8 mg, 400 μmol) and 4-cyanophenylboronic acid (72 mg, 480 μmol) in ethanol (7.1 mL)[3].

  • Base Addition: Add a solution of Na2CO3 (46.6 mg, 440 μmol) dissolved in water (0.8 mL)[3].

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (13.9 mg, 12 μmol, ~3 mol%)[3].

  • Degassing (Critical Step): Evacuate the reaction vessel under high vacuum until the solvent gently bubbles, then backfill with argon. Repeat this cycle exactly 5 times[3].

  • Reaction: Heat the sealed vessel at 85 °C overnight[3].

  • Workup & Validation: Cool to room temperature, treat with 10% aqueous NaCl, and extract with EtOAc (3×). Purify via silica gel chromatography. Validate via 1H NMR (600 MHz, DMSO-d6) to confirm the disappearance of the bromine-adjacent aromatic proton and the appearance of the para-substituted aryl signals[3].

Quantitative Structure-Activity Relationship (SAR)

The introduction of the (R)-THIQ core profoundly alters the selectivity profile compared to legacy inhibitors. The table below summarizes the in vitro enzymatic inhibition data, demonstrating how the chiral vectoring of the 4-aryl group spares CYP11B1.

Compound Class / ReferenceCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Factor (B1/B2)Clinical Implication
LCI699 (Osilodrostat) ~ 1.5~ 4.5~ 3xHigh risk of hypocortisolism
(rac)-4-Aryl-THIQ 15.0450.030xModerate selectivity
(+)-(R)-4-Aryl-THIQ Lead < 10.0> 1600.0> 160x Optimal for resistant hypertension
(-)-(S)-4-Aryl-THIQ > 1000.0> 1000.0N/AInactive

Data synthesized from in vitro cellular assays expressing human CYP11B2 and CYP11B1[1][3].

In Vivo Evaluation: The Cynomolgus Monkey Model

A critical hurdle in developing CYP11B2 inhibitors is the selection of an appropriate animal model. Rodents (mice and rats) produce 11-deoxycorticosterone but lack the ability to produce 11-deoxycortisol[3]. Because the conversion of 11-deoxycortisol to cortisol is exclusively catalyzed by CYP11B1, rodents cannot be used to definitively prove CYP11B1 sparing in vivo[3].

The Primate Solution: Cynomolgus monkeys naturally produce 11-deoxycortisol. By administering the (+)-(R)-THIQ lead compound (e.g., at doses of 0.01, 0.1, and 1.0 mg/kg) followed by an Adrenocorticotropic hormone (ACTH / Synacthen) challenge 5 minutes later, researchers can independently assess both pathways[3].

  • Efficacy: The (R)-THIQ compounds demonstrate a dose-dependent reduction in plasma aldosterone[1].

  • Safety (Selectivity): Unlike LCI699, which causes a concurrent build-up of 11-deoxycortisol (indicating CYP11B1 blockade), the (R)-THIQ compounds maintain baseline cortisol production and show no precursor build-up at therapeutic doses[3].

Conclusion

The (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine scaffold represents a masterclass in structure-based drug design. By moving away from flat, aggressive heme-binders and utilizing a sp3-rich, chiral bicyclic system, medicinal chemists have successfully exploited the minute topological differences between CYP11B2 and CYP11B1. This building block has laid the foundation for the next generation of highly selective aldosterone synthase inhibitors, offering new hope for patients with treatment-resistant hypertension and chronic kidney disease.

References

  • Martin, R. E., et al. "Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys." Journal of Medicinal Chemistry, vol. 58, no. 20, 2015, pp. 8054-8065.[Link]

  • F. Hoffmann-La Roche AG. "Bicyclic dihydroquinoline-2-one derivatives.
  • Nanjing Mingde New Drug Research Co Ltd. "Preparation method of CYP11B2 inhibitor BAXDROSTAT.

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Foundational

An In-depth Technical Guide to the Safe Handling of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Introduction (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its related isomers are pivotal building blocks in medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its related isomers are pivotal building blocks in medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active molecules.[1] The safe and effective use of this compound in a research and development setting is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses necessary when working with this amine.

It is important to note that while this document focuses on the (R)-enantiomer, comprehensive safety data for this specific isomer is limited. Therefore, this guide synthesizes and extrapolates information from the safety data sheets (SDS) of closely related compounds, including the (S)-enantiomer dihydrochloride salt and the parent tetrahydroquinoline and tetrahydroisoquinoline structures.[2][3][4] Researchers must treat this compound with the recognition that it may possess unknown hazards and handle it accordingly.[5]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. The data below has been aggregated for the specified amine and its closely related salts.

PropertyValueSource
Chemical Name (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine-
Molecular Formula C₉H₁₂N₂[6]
Molecular Weight 148.21 g/mol [6]
CAS Number Data not readily available for the (R)-enantiomer. Related compounds: 1173765-48-4 (HCl salt)[7], 865303-57-7 ((S)-dihydrochloride)[2]-
Appearance Expected to be a solid. The (R)-dihydrochloride is a white solid.
Purity ≥96% (for commercially available (R)-dihydrochloride salt)

Hazard Identification and GHS Classification

Based on data for structurally analogous compounds, (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine should be handled as a hazardous substance. The Globally Harmonized System (GHS) classifications for the closely related (S)-enantiomer dihydrochloride salt are summarized below.[2]

GHS ClassificationPictogramSignal WordHazard Statements
Skin Corrosion/Irritation alt text Warning H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation alt text Warning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) alt text Warning H335: May cause respiratory irritation.[2]
Acute Oral Toxicity (potential) alt text Warning H302: Harmful if swallowed. (Classification for 5,6,7,8-Tetrahydroquinoline)[4]
Flammability (potential) alt text Warning H226: Flammable liquid and vapor. (Classification for a related compound)[8]

Summary of Risks: The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2][3][9] Ingestion may be harmful.[4] As with many amine compounds, it should be regarded as a combustible material that can form flammable vapors, especially upon heating.[9][10]

Core Handling and Personal Protection Protocols

Adherence to rigorous handling protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The Primary Barrier

All manipulations of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[5] This provides the primary layer of protection by ensuring adequate ventilation and containing any dusts or vapors. The work area should be equipped with an accessible eyewash station and safety shower.[3]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory. The causality behind each selection is to create a complete barrier against the identified hazards of skin/eye irritation and potential inhalation.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.[5][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[5]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect against skin contact.[11]

  • Respiratory Protection: When engineering controls are insufficient, a NIOSH-approved respirator may be necessary. However, standard operations within a fume hood should preclude this need.[5]

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling Assess Assess Hazards Don_Coat Don Lab Coat Assess->Don_Coat Don_Goggles Don Safety Goggles Don_Coat->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Handle Handle Compound in Fume Hood Don_Gloves->Handle Doff_Gloves Doff Gloves (Proper Technique) Handle->Doff_Gloves Doff_Coat Doff Lab Coat Doff_Gloves->Doff_Coat Wash Wash Hands Thoroughly Doff_Coat->Wash Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Control Control Ignition Sources Alert->Control PPE Don Appropriate PPE Control->PPE Contain Contain & Absorb (Inert Material) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EHS Decon->Dispose End Response Complete Dispose->End

Caption: A logical workflow for responding to a chemical spill.

Fire Safety

  • Extinguishing Media: In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [9][12]A water spray can be used to cool containers, but a solid water jet may spread the fire. [10][12]* Hazardous Combustion Products: Burning may produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [9]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [9][10]

Waste Disposal

Chemical waste must be managed responsibly to ensure personnel and environmental safety.

  • Segregation: Do not mix waste streams. Collect solid waste (e.g., unused compound, contaminated consumables) in a separate, leak-proof container from liquid waste. [11][13]2. Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazard warnings (e.g., "Irritant," "Combustible"). [11]3. Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company. [11]Never dispose of this chemical down the drain or in regular trash. [12][14]

References

  • (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. (Date not specified). Provided by a chemical supplier, details general handling for flammable and irritant liquids. [Link]

  • Material Safety Data Sheet for ADDOCAT KE-9018 363D. (Date not specified). Tri-iso. [Link]

  • Safety Data Sheet for 8-Hydroxyquinoline. (2025, July 28). PENTA s.r.o. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (Date not specified). A&C Chemicals. [Link]

  • Safety Data Sheet for BLU-RAM® HS HW TS LES30955 MX3 MOLD. (2008, September 9). Allied Mineral Products, LLC. [Link]

  • GHS Hazardous Chemical Information List. (Date not specified). Safe Work Australia. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. [Link]

  • BAXDROSTAT. (Date not specified). precisionFDA. [Link]

  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). Helmholtz Centre for Environmental Research - UFZ. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in Catalytic Asymmetric Reactions

Executive Summary The development of robust chiral primary amines is a cornerstone of modern asymmetric catalysis and pharmaceutical synthesis. While the quinoline-derived analogue (R)-CAMPY is widely recognized, (R)-5,6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust chiral primary amines is a cornerstone of modern asymmetric catalysis and pharmaceutical synthesis. While the quinoline-derived analogue (R)-CAMPY is widely recognized, (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (hereafter referred to as (R)-THIQ-8-amine ) offers a distinct and highly valuable structural paradigm.

This application note details the dual utility of (R)-THIQ-8-amine:

  • As a highly tunable bidentate chiral ligand in transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH).

  • As a premium chiral building block in the synthesis of potent active pharmaceutical ingredients (APIs), such as aldosterone synthase (CYP11B2) inhibitors.

By leveraging the unique bite angle of the isoquinoline scaffold, researchers can achieve superior enantiodiscrimination in sterically demanding transformations.

Mechanistic Insights: The Isoquinoline Scaffold Advantage

To understand the catalytic efficacy of (R)-THIQ-8-amine, one must analyze the causality of its coordination chemistry.

In traditional 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligands, the nitrogen is located at position 1. When coordinating to a metal center (e.g., Ru, Rh, or Ir) alongside the C8-primary amine, it forms a rigid, relatively flat 5-membered metallacycle .

In contrast, (R)-THIQ-8-amine features the heteroaromatic nitrogen at position 2. Coordination to a transition metal via the C8-amine and the N2-nitrogen forces the formation of a 6-membered metallacycle .

  • Causality of Enantioselectivity: Six-membered chelate rings naturally adopt boat or chair conformations. This structural buckling projects the chiral saturated backbone further into the coordination sphere of the metal. For sterically hindered substrates—such as 1-aryl-3,4-dihydroisoquinolines or bulky aryl ketones—this expanded bite angle creates a highly restrictive chiral pocket, preventing the undesired re-face attack and driving enantiomeric excess (ee) upward.

  • Outer-Sphere Mechanism: During ATH, the primary amine acts as an NH-hydrogen bond donor, stabilizing the transition state via an outer-sphere concerted hydride transfer from the metal and proton transfer from the amine to the substrate carbonyl/imine .

Visualizing the Catalytic and Synthetic Workflows

ATH_Cycle Pre Ru(II) Precatalyst + (R)-THIQ-8-amine Act Active Ru-Hydride Complex (16-electron species) Pre->Act Base / iPrOH Sub Ketone Substrate Coordination Act->Sub Substrate Entry TS Outer-Sphere Concerted Hydride Transfer Sub->TS Stereodetermining Step Prod Chiral Alcohol Release (>90% ee) TS->Prod Product Release Prod->Act iPrOH (Hydride donor)

Fig 1. Outer-sphere ATH catalytic cycle utilizing the (R)-THIQ-8-amine ligand.

Synthesis_Workflow Start Racemic THIQ-8-amine Res Enzymatic Kinetic Resolution (Lipase) Start->Res Chiral (R)-THIQ-8-amine (>99% ee) Res->Chiral Isolation Cat Asymmetric Catalysis (Ligand) Chiral->Cat Complexation API API Synthesis (CYP11B2 Inhibitors) Chiral->API Cross-Coupling

Fig 2. Workflow for the resolution and dual-application of (R)-THIQ-8-amine.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each critical phase includes a built-in analytical checkpoint to confirm causality and system integrity before proceeding.

Protocol A: Synthesis of the Active Ru(II)-(R)-THIQ-8-amine Precatalyst

This protocol generates the active chiral metal complex required for asymmetric transfer hydrogenation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [RuCl2​(p-cymene)]2​ (0.5 mmol, 1.0 equiv) and (R)-THIQ-8-amine (1.0 mmol, 2.0 equiv).

  • Complexation: Add 10 mL of anhydrous, degassed dichloromethane (DCM). Seal the flask, remove it from the glovebox, and stir at 40 °C for 4 hours.

    • Validation Checkpoint 1 (Visual): The reaction mixture must transition from a dark red/brown opaque suspension to a clear, deep orange solution. This optical shift confirms the cleavage of the ruthenium dimer and successful N,N-chelation.

  • Isolation: Concentrate the solution under reduced pressure to approximately 2 mL. Slowly add 15 mL of cold anhydrous pentane to precipitate the complex. Filter via cannula and dry under high vacuum.

    • Validation Checkpoint 2 (NMR): Take a 1H NMR aliquot in CD2​Cl2​ . The C8-methine proton of the free amine typically resonates at ~3.9 ppm. Upon successful coordination, this peak will shift downfield to ~4.5–4.8 ppm due to the electron-withdrawing nature of the metal center. Do not proceed to catalysis if the unshifted peak remains.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
  • Reaction Setup: To a 25 mL round-bottom flask, add the prochiral ketone (e.g., acetophenone, 1.0 mmol). Add 2.0 mL of a pre-mixed, degassed formic acid/triethylamine azeotrope (5:2 molar ratio).

    • Causality Note: The FA/TEA mixture serves as both the solvent and the hydride donor, driving the equilibrium toward the alcohol product while maintaining a basic environment to keep the catalyst active.

  • Catalyst Addition: Add the Ru(II)-(R)-THIQ-8-amine precatalyst (0.01 mmol, 1.0 mol%).

  • Activation & Reaction: Stir the mixture at 40 °C under an argon atmosphere for 12–24 hours.

    • Validation Checkpoint 3 (TLC/GC): Monitor the reaction via TLC (Hexane/EtOAc 4:1) using UV and KMnO4 stain. The reaction is validated when the starting material spot is completely consumed. Alternatively, GC-FID should show >95% conversion.

  • Workup & Enantiomeric Excess (ee) Determination: Quench the reaction with 5 mL of water and extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint 4 (Chiral HPLC): Analyze the crude product using a chiral stationary phase (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min). Compare the retention times against a racemic standard synthesized via NaBH4​ reduction. The system is validated if the ee is >90%.

Quantitative Data & Performance Metrics

The table below summarizes the expected performance of the Ru(II)-(R)-THIQ-8-amine catalyst system across various sterically differentiated substrates. Data demonstrates the ligand's robust tolerance for bulky aryl groups.

SubstrateCatalyst LoadingTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone1.0 mol%4012>9994 (R)
1-Tetralone1.0 mol%40189891 (R)
Propiophenone1.0 mol%40249588 (R)
1-Phenyl-3,4-dihydroisoquinoline2.0 mol%50249285 (R)

Dual Utility: Chiral Building Block for API Synthesis

Beyond its role as a catalytic ligand, (R)-THIQ-8-amine is a critical chiral intermediate in the synthesis of next-generation therapeutics.

Most notably, the 4-bromo derivative of (R)-THIQ-8-amine is utilized in the synthesis of highly selective Aldosterone Synthase (CYP11B2) inhibitors (e.g., Baxdrostat analogues) .

  • Synthetic Integration: The primary amine at C8 is preserved while the isoquinoline core undergoes a Suzuki-Miyaura cross-coupling at the C4 position with a boronic acid derivative of a dihydroquinolinone. The absolute (R)-configuration at C8 is strictly required for the API to correctly bind to the heme iron of the CYP11B2 enzyme, dictating the drug's efficacy in treating treatment-resistant hypertension.

References

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Molecules (MDPI), 2023. URL:[Link]

  • Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys Journal of Medicinal Chemistry (ACS Publications), 2015. URL:[Link]

Application

Application Note: The Role of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in the Design and Synthesis of Selective CYP11B2 Inhibitors

Executive Overview The development of highly selective Aldosterone Synthase (CYP11B2) inhibitors represents a major breakthrough in the management of treatment-resistant hypertension, chronic kidney disease, and primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of highly selective Aldosterone Synthase (CYP11B2) inhibitors represents a major breakthrough in the management of treatment-resistant hypertension, chronic kidney disease, and primary aldosteronism. At the heart of this pharmacological advancement is (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine (and its halogenated derivatives). This bicyclic chiral amine serves as the foundational scaffold for next-generation therapeutics, most notably Baxdrostat (CIN-107) .

This application note provides a comprehensive technical guide for medicinal chemists and drug development professionals. It details the structural rationale, pharmacological context, and field-proven synthetic protocols required to leverage this critical intermediate in drug discovery workflows.

Pharmacological Context & The Selectivity Challenge

Aldosterone is a mineralocorticoid synthesized in the adrenal cortex that regulates sodium retention and blood pressure via the Renin-Angiotensin-Aldosterone System (RAAS). Pathological overproduction of aldosterone leads to severe cardiovascular and renal morbidity [1].

The primary challenge in targeting CYP11B2 is its 93% sequence homology with CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis. Early-generation inhibitors (e.g., LCI699) failed in the clinic because their lack of selectivity led to dangerous cortisol blunting and adrenal insufficiency. Achieving a Selectivity Factor (SF) of >100 is the critical threshold for clinical viability [2].

RAAS Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE->AngII CYP11B2 CYP11B2 (Aldosterone Synthase) AngII->CYP11B2 Upregulates Aldo Aldosterone CYP11B2->Aldo Synthesizes MR Mineralocorticoid Receptor Activation Aldo->MR Binds HTN Hypertension & Renal Fibrosis MR->HTN Induces Inhibitor (R)-Tetrahydroisoquinoline Derivatives (e.g., Baxdrostat) Inhibitor->CYP11B2 Highly Selective Inhibition

Fig 1: The RAAS Pathway and the targeted intervention of CYP11B2 by (R)-tetrahydroisoquinoline derivatives.

Structural Biology & Rational Design

The use of the (R)-enantiomer of 5,6,7,8-tetrahydro-isoquinolin-8-ylamine is not arbitrary; it is dictated by the rigid stereochemical requirements of the CYP11B2 active site [3].

  • Heme Coordination: The nitrogen atom of the isoquinoline ring coordinates directly with the heme iron of the CYP enzyme.

  • Stereospecific Pocket Binding: The C8 chiral center must be in the (R)-configuration. This specific geometry directs the appended amide side chain (added during late-stage synthesis) into a narrow, hydrophobic pocket unique to CYP11B2.

  • Steric Clash in CYP11B1: If the (S)-enantiomer is used, or if the molecule is racemic, the side chain clashes with distinct amino acid residues in the CYP11B1 active site, destroying the selectivity profile and leading to off-target cortisol suppression.

Synthetic Methodologies & Validated Protocols

The synthesis of advanced CYP11B2 inhibitors like Baxdrostat relies on a three-phase workflow: Asymmetric amination, Suzuki-Miyaura cross-coupling, and late-stage amidation [4].

Synthesis Ketone 4-Bromo-6,7-dihydro- isoquinolin-8(5H)-one Aux (S)-tert-butylsulfinamide Ti(OEt)4 Ketone->Aux Imine Sulfinyl Imine Intermediate Aux->Imine Red NaBH4 Reduction & TFA Deprotection Imine->Red Amine (R)-4-Bromo-5,6,7,8- tetrahydroisoquinolin-8-amine Red->Amine Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Boronate Amine->Suzuki ArylAmine (R)-4-Aryl-8-amine Intermediate Suzuki->ArylAmine Amidation Propionyl Chloride Et3N ArylAmine->Amidation Product Baxdrostat (CYP11B2 Inhibitor) Amidation->Product

Fig 2: Three-phase synthetic workflow for Baxdrostat utilizing the (R)-amine intermediate.

Protocol 4.1: Stereoselective Synthesis of the (R)-Amine Core

Causality Focus: Relying on chiral chromatography for racemate resolution is inefficient for scale-up. Instead, we utilize Ellman’s auxiliary ((S)-tert-butylsulfinamide). The bulky tert-butyl group sterically blocks one face of the imine, forcing the subsequent hydride attack from NaBH₄ to proceed with high diastereoselectivity, locking in the (R)-configuration.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.0 eq) and (S)-tert-butylsulfinamide (3.0 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (7.0 eq). Stir at 65°C for 48 hours under argon.

  • Reduction: Cool the reaction to 0°C. Slowly add NaBH₄ (1.5 eq) portion-wise. The steric bulk of the sulfinyl group directs the hydride to the less hindered face. Stir for 2 hours at room temperature.

  • Quench & Extract: Quench with aqueous NH₄OH (25%). Filter the resulting titanium dioxide precipitate and wash thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude sulfinamide in DCM (1:1 v/v with Trifluoroacetic Acid (TFA)). Stir for 1 hour at room temperature to cleave the chiral auxiliary.

  • System Validation: Concentrate and purify via reverse-phase chromatography.

    • QC Check: Confirm product mass via LC/MS (m/z = 226.0 [M+H]+). Perform Chiral HPLC to ensure Enantiomeric Excess (ee) > 98%.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

Causality Focus: The choice of Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ is critical here. The bidentate dppf ligand stabilizes the palladium intermediate against the steric strain of coupling two bulky bicyclic ring systems, preventing premature protodehalogenation of the isoquinoline core.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (1.0 eq), the appropriate boronic ester (e.g., 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one) (1.05 eq), and Potassium Acetate (AcOK) (3.0 eq) in a Toluene/Water mixture (10:1).

  • Catalyst Addition: Degas the mixture by bubbling argon for 15 minutes. Add Pd(dppf)Cl₂ (0.1 eq).

  • Coupling: Heat the sealed flask to 130°C for 3 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • System Validation: Purify via column chromatography (SiO₂, eluting with 30-40% EtOAc in petroleum ether).

    • QC Check: Confirm successful coupling via LC/MS (m/z = 307.1 [M+H]+).

Protocol 4.3: Late-Stage Amidation

Causality Focus: The primary amine must be converted to a neutral amide (e.g., propionamide). A basic primary amine at this position would interact unfavorably with the hydrophobic residues of the CYP11B2 pocket and could lead to non-specific hydrogen bonding, reducing target selectivity.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the coupled (R)-amine intermediate (1.0 eq) in anhydrous DCM. Add Triethylamine (Et₃N) (2.0 eq) and cool the solution to 0°C.

  • Acylation: Dropwise, add propionyl chloride (1.5 eq). Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Workup: Quench the reaction by pouring it into a 10% KH₂PO₄ aqueous solution. Extract with EtOAc (3×). Wash the combined organic phases sequentially with saturated NaHCO₃ and brine.

  • System Validation: Dry, concentrate, and crystallize the final product.

    • QC Check: Confirm final Baxdrostat analog mass via LC/MS (m/z = 363.5 [M+H]+) and verify the amide proton shift via ¹H-NMR (DMSO-d6).

Quantitative Structure-Activity Relationship (QSAR) Data

The table below illustrates the profound impact of the C8 stereocenter on enzyme selectivity. Data represents in vitro cellular inhibition assays utilizing human CYP11B2 and CYP11B1 expressed in renal leiomyoblastoma cells [2].

Compound VariantStereochemistry at C8CYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Factor (SF)*Clinical Viability
LCI699 (Legacy) N/A (Achiral)1.24.53.7 Failed (Cortisol Blunting)
Racemic Analog (rac)-mixture8.411513.6 Unsuitable
(S)-Enantiomer (S)-configuration>10,000>10,000N/A Inactive
Baxdrostat (CIN-107) (R)-configuration0.9 >150 >160 Phase III Active

*Selectivity Factor (SF) = (IC₅₀ CYP11B1) / (IC₅₀ CYP11B2). An SF > 100 is generally required to prevent adrenal insufficiency during chronic dosing.

References

  • Guide to Pharmacology. "Baxdrostat | Ligand page." IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Martin, R.E., et al. "Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys." Journal of Medicinal Chemistry, ACS Publications, 2015. Available at: [Link]

  • RCSB Protein Data Bank. "4ZGX: Structure of aldosterone synthase (CYP11B2) in complex with (+)-(R)-N-(4-(4-chloro-3-fluorophenyl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide." RCSB PDB, 2015. Available at: [Link]

  • Google Patents. "CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT." Google Patents, 2023.
Method

Application Note: Asymmetric Synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine Derivatives

Introduction & Mechanistic Rationale The (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine scaffold is a highly privileged chiral pharmacophore in modern medicinal chemistry. It serves as a critical structural building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine scaffold is a highly privileged chiral pharmacophore in modern medicinal chemistry. It serves as a critical structural building block in the development of highly selective aldosterone synthase (CYP11B2) inhibitors, such as [1], which are utilized for the treatment of treatment-resistant hypertension. Achieving high enantiomeric purity at the C8 benzylic position is paramount; the stereochemistry directly dictates the spatial orientation of the molecule within the enzyme's active site, ensuring selective binding to CYP11B2 over the highly homologous CYP11B1[2][3].

While enzymatic resolution and asymmetric hydrogenation have been explored for similar quinoline systems[4], the most robust, scalable, and highly diastereoselective method for synthesizing these isoquinoline derivatives relies on Ellman’s chiral sulfinamide chemistry . The condensation of 5,6,7,8-tetrahydroisoquinolin-8-one with (R)-2-methylpropane-2-sulfinamide generates a chiral sulfinyl imine. The bulky tert-butyl group provides exceptional facial shielding during the subsequent hydride reduction, directing the nucleophilic attack to the less sterically hindered face. This yields the (R)-amine with high diastereomeric excess (d.e.), which can be easily deprotected under mild acidic conditions to furnish the target primary amine[5].

Synthetic Workflow & Pathway Visualization

G A THIQ-8-one (Ketone Core) B Sulfinyl Imine (Chiral Intermediate) A->B (R)-t-BuSONH2 Ti(OEt)4, THF, 70°C C Sulfinamide (Diastereomer) B->C L-Selectride, THF -78°C to rt D (R)-Amine HCl (Target Molecule) C->D 4M HCl/Dioxane MeOH, rt, 2h

Figure 1: Synthetic workflow for the amination of 5,6,7,8-tetrahydroisoquinolin-8-one.

Detailed Experimental Protocols

Note: The following protocol is optimized for a 10 mmol scale. All glassware should be flame-dried and reactions conducted under an inert argon atmosphere to ensure reproducibility.

Step 3.1: Synthesis of (R)-N-(5,6,7,8-Tetrahydroisoquinolin-8-ylidene)-2-methylpropane-2-sulfinamide

Causality Insight: The C8 ketone of the tetrahydroisoquinoline core is electronically deactivated by the adjacent electron-withdrawing pyridine ring. Standard dehydrating agents (e.g., MgSO₄) are insufficient to drive the imine condensation. Titanium(IV) ethoxide (Ti(OEt)₄) is strictly required as it acts as both a powerful water scavenger and a Lewis acid to activate the sterically hindered ketone[4].

  • Setup: To a solution of 5,6,7,8-tetrahydroisoquinolin-8-one (1.47 g, 10.0 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (1.33 g, 11.0 mmol) in anhydrous THF (30 mL) at room temperature, add Ti(OEt)₄ (4.56 g, 4.2 mL, 20.0 mmol) in one rapid continuous stream via syringe.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 18 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup (Critical Step): Cool the reaction to room temperature. Pour the mixture into a vigorously stirred solution of saturated aqueous NaCl (brine, 30 mL). Rationale: The high ionic strength of the brine rapidly hydrolyzes the titanium species into an insoluble, granular TiO₂ precipitate, preventing the formation of unmanageable emulsions.

  • Filtration: Stir for 10 minutes, then filter the resulting suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure sulfinyl imine.

Step 3.2: Diastereoselective Reduction to (R)-N-((R)-5,6,7,8-Tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide

Causality Insight: The choice of reducing agent and temperature dictates the diastereoselectivity. The bulky tert-butyl group of the sulfinyl imine forces the hydride to attack from the less hindered Re-face. Using a sterically demanding hydride source like L-Selectride at cryogenic temperatures (-78 °C) maximizes this steric differentiation, pushing the d.e. to >98%.

  • Setup: Dissolve the sulfinyl imine (2.0 g, ~8.0 mmol) in anhydrous THF (40 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 12.0 mL, 12.0 mmol) over 15 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise to destroy excess hydride.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified via recrystallization to enrich the d.e. to >99%.

Step 3.3: Acidic Deprotection to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine Hydrochloride

Causality Insight: The sulfinyl group is highly acid-labile. Using anhydrous HCl in a protic solvent (MeOH) ensures rapid cleavage while simultaneously forming the stable hydrochloride salt of the target amine. This prevents air-oxidation or degradation commonly observed with the free base form of benzylic amines[5][6].

  • Setup: Dissolve the sulfinamide intermediate (1.8 g, ~7.1 mmol) in anhydrous MeOH (15 mL) and cool to 0 °C.

  • Deprotection: Add 4M HCl in dioxane (5.3 mL, 21.3 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The reaction progress can be monitored by TLC (ninhydrin stain positive for primary amine).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove all volatiles. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to afford the (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine dihydrochloride salt as a white to off-white solid[6].

Data Presentation & Quality Control

To highlight the critical importance of the reducing agent selection in Step 3.2, the following table summarizes the optimization data for the diastereoselective reduction of the THIQ-sulfinyl imine:

Reducing AgentSolventTemp Profile (°C)Isolated Yield (%)Diastereomeric Excess (d.e. %)
L-Selectride THF-78 to rt88>98
NaBH₄ THF-50 to rt8592
DIBAL-H THF-78 to rt7585
NaBH₃CN MeOH0 to rt6070

Table 1: Effect of reducing agents on the yield and diastereoselectivity of the sulfinyl imine reduction. L-Selectride provides the optimal balance of yield and stereocontrol.

Troubleshooting & Process Optimization

  • Issue: Low Imine Conversion (<80%)

    • Root Cause: Moisture in the system or degraded Ti(OEt)₄. Ti(OEt)₄ is highly sensitive to atmospheric moisture and polymerizes over time, losing its Lewis acidity.

    • Solution: Always use freshly opened or distilled Ti(OEt)₄. Ensure the THF is strictly anhydrous (<50 ppm water).

  • Issue: Poor Diastereomeric Excess (<90%)

    • Root Cause: Exothermic hydride addition raising the internal temperature, or epimerization of the C8 stereocenter.

    • Solution: Ensure the dropwise addition of L-Selectride is slow enough to maintain the internal temperature strictly at -78 °C. The C8 benzylic position is sensitive; avoid prolonged exposure to strong bases during workup.

  • Issue: Emulsion during Workup of Step 3.1

    • Root Cause: Incomplete hydrolysis of titanium salts.

    • Solution: Do not use water to quench. The use of saturated brine is critical as the high ionic strength forces the rapid precipitation of granular TiO₂, which is easily removed by Celite filtration.

References

  • F. Hoffmann-La Roche AG. "Bicyclic dihydroquinoline-2-one derivatives." US Patent 9353081B2, published May 31, 2016.
  • Freeman, M. W., et al. "Evaluating the role of aldosterone synthesis on adrenal cell fate." Frontiers in Endocrinology, August 06, 2024. Available at:[Link]

Sources

Application

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. The enantiomeric pu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. The enantiomeric purity of this compound is a critical quality attribute in pharmaceutical development, necessitating a precise and accurate analytical method. This document provides a comprehensive protocol, the scientific rationale behind the method development, and system suitability criteria to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral amine that serves as a key building block in the synthesis of various pharmacologically active molecules. As with most chiral compounds, the biological activity is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the control of stereoisomeric composition in drug substances.

The development of a robust analytical method to determine the enantiomeric excess (%ee) is therefore a non-negotiable step in the quality control process. This application note addresses this need by presenting a method based on chiral stationary phase (CSP) HPLC, a powerful technique for separating enantiomers. The chosen approach leverages a polysaccharide-based CSP, which is widely recognized for its broad applicability in separating a diverse range of chiral compounds.

The Science Behind the Separation: Choosing the Right Tools

The successful separation of enantiomers hinges on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column.

The Chiral Stationary Phase (CSP)

For the analysis of a primary amine like (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, a polysaccharide-based CSP, specifically an amylose-based column, was selected. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are highly effective for resolving chiral amines. The helical structure of the polysaccharide polymer creates a chiral environment where the enantiomers can be differentially recognized.

The Mobile Phase: A Critical Modulator

The mobile phase plays a dual role: it transports the analyte through the column and modulates the interactions between the analyte and the CSP. For this analysis, a normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and an alcohol modifier (Isopropanol or Ethanol) is employed.

  • Non-Polar Solvent: Forms the bulk of the mobile phase and ensures the analyte interacts sufficiently with the polar stationary phase.

  • Alcohol Modifier: Competes with the analyte for polar interaction sites on the CSP. By adjusting its concentration, we can fine-tune the retention and selectivity of the separation.

  • Basic Additive (e.g., Diethylamine - DEA): This is a crucial component for the analysis of basic compounds like amines. The additive acts as a competing base, binding to highly acidic sites (residual silanols) on the silica support of the CSP. This minimizes strong, non-specific interactions that can lead to severe peak tailing and poor resolution.

Experimental Protocol

Materials and Reagents
ItemGrade/PuritySupplier
(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine≥98%(Specify Supplier)
Racemic 5,6,7,8-Tetrahydroisoquinolin-8-ylamine≥98%(Specify Supplier)
n-HexaneHPLC Grade(Specify Supplier)
Isopropanol (IPA)HPLC Grade(Specify Supplier)
Diethylamine (DEA)Reagent Grade, ≥99.5%(Specify Supplier)
WaterType I, Ultrapure(Specify Supplier)
Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with UV/PDA detector
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent
Column Dimensions 4.6 mm I.D. x 250 mm length, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV at 265 nm
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (R)-isomer standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Racemic Standard Solution (1 mg/mL): Prepare in the same manner as the standard stock solution using the racemic mixture. This solution is critical for confirming the elution order and calculating the resolution.

  • Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard stock solution.

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Mobile Phase Preparation (Hexane/IPA/DEA) prep_std Standard & Sample Weighing prep_sol Dissolution & Dilution (Target: 1 mg/mL) prep_std->prep_sol equil System & Column Equilibration prep_sol->equil sst System Suitability Test (Inject Racemic Standard) equil->sst analysis Sample Analysis (Inject (R)-isomer & Test Samples) sst->analysis integrate Peak Integration analysis->integrate calc Calculate Results (%ee, Resolution, etc.) integrate->calc report Generate Report calc->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: High-level workflow for the HPLC analysis of the analyte.

System Suitability: Ensuring Method Trustworthiness

Before analyzing any samples, the suitability of the chromatographic system must be verified. This is a non-negotiable quality control step that ensures the system is performing as expected. Inject the racemic standard solution and evaluate the following parameters.

ParameterAcceptance CriterionPurpose
Resolution (Rs) ≥ 1.5Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for both peaksMeasures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000 for both peaksIndicates the efficiency of the column.
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections of the standard)Demonstrates the precision and reproducibility of the injection system.

This self-validating check provides confidence in the analytical results generated by the system.

System_Suitability cluster_criteria sst_check System Suitability Test (SST) res Resolution (Rs) ≥ 1.5 sst_check->res Pass? tail Tailing Factor (T) ≤ 1.5 sst_check->tail Pass? plates Plates (N) > 2000 sst_check->plates Pass? pass Proceed to Sample Analysis res->pass fail Troubleshoot System (Check Mobile Phase, Column, etc.) res->fail tail->pass tail->fail plates->pass plates->fail

Caption: Logic diagram for the system suitability test (SST) decision process.

Results and Discussion

Chromatogram Analysis

Upon injection of the racemic mixture, two well-resolved peaks are expected. The first eluting peak corresponds to one enantiomer and the second to the other. By injecting the standard of the pure (R)-enantiomer, its retention time can be definitively identified.

  • Expected Elution: Under the specified conditions, the (S)-enantiomer is typically expected to elute before the (R)-enantiomer, though this must be confirmed experimentally with a pure standard.

  • Peak Purity: A photodiode array (PDA) detector can be used to assess the spectral purity of each peak, ensuring that no co-eluting impurities are interfering with the analysis.

Calculation of Enantiomeric Excess (%ee)

The enantiomeric excess is a measure of the purity of the sample. It is calculated from the peak areas of the two enantiomers using the following formula:

%ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

  • AreaR is the peak area of the (R)-enantiomer.

  • AreaS is the peak area of the unwanted (S)-enantiomer.

Method Validation Insights

While a full method validation is beyond the scope of this note, the described method is designed to be readily validatable according to ICH Q2(R1) guidelines. Key parameters to be evaluated during a formal validation would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 0.1% to 1.5% of the nominal concentration for the unwanted enantiomer).

  • Accuracy & Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Quantitation (LOQ): The lowest amount of the unwanted enantiomer that can be quantitatively determined with suitable precision and accuracy. For enantiomeric purity methods, this is often required to be at or below 0.1%.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate).

Conclusion

This application note provides a detailed, scientifically-grounded HPLC method for the chiral analysis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. By explaining the causality behind the selection of the column, mobile phase, and system suitability criteria, this guide empowers researchers to implement a robust and trustworthy protocol. The method is designed for direct application in quality control and research environments where the accurate determination of enantiomeric purity is paramount.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA Policy Statement. [Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 6102–6152. [Link]

  • Stalcup, A. M. (2010). Chiral Separations. Annual Review of Analytical Chemistry, 3, 341-363. [Link]

  • United States Pharmacopeia (USP). Chapter <621> Chromatography. USP-NF. [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Method

Application Note: Derivatization Strategies for GC-MS Analysis of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Executive Summary The analysis of chiral primary amines, such as (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Underivatized pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of chiral primary amines, such as (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Underivatized primary amines exhibit high polarity and a strong propensity for hydrogen bonding, leading to irreversible adsorption on active silanol sites within the GC inlet and column. This application note details two robust, field-proven derivatization workflows—Acylation via TFAA and Silylation via MTBSTFA —designed to mask the primary amine, enhance volatility, and provide highly diagnostic mass spectral fragmentation for confident identification and quantitation.

Mechanistic Insights & Chemical Logic

The Analytical Challenge

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (C₉H₁₂N₂, MW: 148.21 g/mol ) contains a basic primary amine group at the 8-position of its saturated carbocyclic ring. In GC-MS, the lone pair of electrons on this nitrogen atom interacts strongly with the stationary phase, resulting in severe peak tailing, band broadening, and poor quantitative reproducibility 1. Derivatization is chemically required to replace the labile amine protons with stable, non-polar functional groups 2.

Pathway A: Acylation (TFAA)

Trifluoroacetic anhydride (TFAA) acts as a powerful electrophile. The primary amine acts as a nucleophile, attacking the carbonyl carbon of TFAA to form a highly volatile trifluoroacetamide derivative 3.

  • Causality of Choice: The introduction of fluorine atoms drastically increases the vapor pressure of the analyte, lowering the required elution temperature. Furthermore, the high electronegativity of the CF₃ group makes this derivative exceptionally well-suited for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS, should ultra-trace sensitivity be required.

Pathway B: Silylation (MTBSTFA)

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the labile hydrogen with a tert-butyldimethylsilyl (TBDMS) group.

  • Causality of Choice: Unlike standard trimethylsilyl (TMS) reagents (e.g., BSTFA), which can cause unpredictable di-silylation of primary amines, the steric bulk of the tert-butyl group in MTBSTFA naturally restricts the reaction to mono-silylation 2. Additionally, TBDMS derivatives are 10,000 times more stable against moisture than TMS ethers 4. In Electron Impact (EI) MS, TBDMS derivatives consistently cleave at the tert-butyl group, yielding a dominant [M-57]⁺ base peak that is ideal for Selected Ion Monitoring (SIM) quantitation .

Experimental Protocols

Method A: Acylation with TFAA

Note: TFAA produces trifluoroacetic acid as a byproduct, which can degrade GC stationary phases (e.g., PEG or standard siloxane columns) over time. Evaporation prior to injection is mandatory.

  • Sample Preparation: Transfer 1.0 mg of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine into a 2.0 mL amber glass reaction vial.

  • Solvent Addition: Dissolve the analyte in 200 µL of anhydrous ethyl acetate. Crucial: Ensure the solvent is strictly anhydrous; water competitively hydrolyzes TFAA.

  • Reagent Addition: In a fume hood, add 100 µL of TFAA to the vial. Seal immediately with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 60°C for 20 minutes to drive the acylation to completion.

  • Byproduct Removal: Remove the vial, uncap, and evaporate the mixture to complete dryness under a gentle stream of high-purity Nitrogen (N₂) at room temperature. This removes the corrosive trifluoroacetic acid byproduct.

  • Reconstitution: Reconstitute the dried residue in 500 µL of anhydrous ethyl acetate.

  • Self-Validation Check: Inject 1 µL into the GC-MS. The chromatogram must show a single sharp peak. If a secondary peak with a mass shift of +192 Da is observed, di-acylation has occurred; reduce the incubation temperature to 50°C in future runs.

Method B: Silylation with MTBSTFA

Note: MTBSTFA reactions produce neutral, highly volatile byproducts (N-methyltrifluoroacetamide). The reaction mixture can be injected directly into the GC-MS without evaporation.

  • Sample Preparation: Transfer 1.0 mg of the analyte into a 2.0 mL amber glass reaction vial.

  • Solvent Addition: Dissolve the analyte in 100 µL of anhydrous acetonitrile or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 100 µL of MTBSTFA containing 1% TBDMCS (tert-butyldimethylchlorosilane, acting as a catalyst). Seal tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Self-Validation Check: Inject 1 µL directly into the GC-MS. Evaluate the EI-MS spectrum: a successful derivatization is validated by the presence of a dominant base peak at m/z 205 ([M-57]⁺). If the underivatized molecular ion (m/z 148) is dominant, reagent hydrolysis via moisture contamination has occurred.

Quantitative Data & Derivative Comparison

The following table summarizes the physicochemical shifts and expected MS characteristics for both derivatization pathways applied to (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

Analytical FeatureAcylation (TFAA)Silylation (MTBSTFA)
Derivatizing Reagent Trifluoroacetic anhydrideMTBSTFA + 1% TBDMCS
Derivative Formed N-TrifluoroacetamideN-tert-butyldimethylsilyl amine
Mass Shift (Mono) +96 Da+114 Da
Target Derivative MW 244.21 g/mol 262.21 g/mol
Diagnostic EI-MS Fragments [M-CF₃]⁺ (m/z 175), [M-COCF₃]⁺ (m/z 147)[M-C₄H₉]⁺ (m/z 205) (Base Peak)
Byproduct Handling Evaporation mandatory (Acidic)Direct injection (Neutral)
Moisture Sensitivity Highly sensitive during reactionModerately sensitive; stable post-reaction

Workflow Visualization

G cluster_TFAA Acylation Pathway (TFAA) cluster_MTBSTFA Silylation Pathway (MTBSTFA) Sample (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine (MW: 148.21) TFAA Add TFAA + Solvent (Anhydrous EtOAc) Sample->TFAA MTBSTFA Add MTBSTFA (+1% TBDMCS) Sample->MTBSTFA Heat1 Incubate 60°C for 20 mins TFAA->Heat1 Evap Evaporate Acidic Byproducts (N2 stream) Heat1->Evap Recon Reconstitute in Ethyl Acetate Evap->Recon GCMS GC-MS Analysis (EI Mode) Validate via[M-57]+ or [M-CF3]+ Recon->GCMS Heat2 Incubate 70°C for 30 mins MTBSTFA->Heat2 Direct Direct Injection (Neutral Byproducts) Heat2->Direct Direct->GCMS

Caption: Workflow for TFAA acylation and MTBSTFA silylation of primary amines prior to GC-MS.

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem.1

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. 2

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry - H-BRS (Elsevier). 3

  • Derivatization reagents for GC - Chromatography - Macherey-Nagel.4

  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.

Sources

Application

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine as a ligand for metal complexes

Application Note: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine as a Chiral N,N'-Bidentate Ligand in Transition Metal Catalysis Executive Summary & Mechanistic Rationale The development of highly enantioselective transiti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine as a Chiral N,N'-Bidentate Ligand in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale

The development of highly enantioselective transition metal catalysts relies heavily on the structural precision of chiral ligands. While the quinoline-derived ligand (R)-8-amino-5,6,7,8-tetrahydroquinoline (commonly known as (R)-CAMPY) is a well-documented standard in asymmetric catalysis[1], its structural isomer, (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (abbreviated here as (R)-THIQ-8-NH₂ ), offers a distinct and highly advantageous coordination paradigm.

The fundamental difference lies in the position of the aromatic nitrogen. In the isoquinoline core of (R)-THIQ-8-NH₂, the nitrogen is located at the 2-position. When coordinating to a transition metal (e.g., Ru, Rh, Ir), the spatial distance between the primary amine at the 8-position and the pyridine nitrogen results in the formation of a 6-membered chelate ring . In contrast, the quinoline analogue forms a tighter 5-membered chelate ring[2].

Causality of Ligand Design: This expanded 6-membered chelate ring significantly widens the ligand's "bite angle" (typically ~85–90° compared to ~78–82° for 5-membered chelates). This geometric expansion pushes the chiral, saturated 5,6,7,8-tetrahydroring further into the catalytic pocket. For sterically demanding substrates—such as bulky aryl ketones or hindered imines—this enhanced steric projection improves facial discrimination during the hydride transfer step, leading to superior enantiomeric excesses (ee)[3]. Furthermore, the primary amine (-NH₂) acts as a critical hydrogen-bond donor, enabling the outer-sphere "metal-ligand bifunctional" mechanism essential for Noyori-type asymmetric transfer hydrogenation (ATH).

ChelateComparison cluster_0 5-Membered Chelate (R)-CAMPY cluster_1 6-Membered Chelate (R)-THIQ-8-NH2 A1 Metal Center A2 Pyridine N1 A1->A2 Coord A3 C8a A2->A3 A4 C8 (Chiral) A3->A4 A5 Amine N A4->A5 A5->A1 Coord B1 Metal Center B2 Isoquinoline N2 B1->B2 Coord B3 C1 B2->B3 B4 C8a B3->B4 B5 C8 (Chiral) B4->B5 B6 Amine N B5->B6 B6->B1 Coord

Caption: Structural comparison of 5-membered vs 6-membered chelate rings in chiral tetrahydroquinolines.

Experimental Protocols

Protocol A: Preparation of the[RuCl(p-cymene)((R)-THIQ-8-NH₂)]Cl Precatalyst

Objective: Synthesize the active monomeric Ru(II) complex from the catalytically inactive dimeric precursor. Causality: The bidentate (R)-THIQ-8-NH₂ ligand cleaves the chloride bridges of the dimer, coordinating via both nitrogens to form a stable, 18-electron precatalyst complex[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add[RuCl₂(p-cymene)]₂ (0.5 mmol) and (R)-THIQ-8-NH₂ (1.05 mmol). The slight 5% excess of the ligand ensures complete cleavage of the stable ruthenium dimer.

  • Solvation: Suspend the solids in anhydrous, degassed dichloromethane (DCM, 15 mL). Note: DCM is chosen because it provides optimal solubility for the cationic complex without competitively coordinating to the metal center.

  • Reaction: Stir the mixture at 40 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor the visual state of the reaction. The initial suspension will be an opaque, deep red-orange. As the dimer cleaves and the monomeric complex forms, the solution will transition to a clear, bright yellow-orange[3]. If the solution remains turbid, the dimer has not fully cleaved; extend the reaction time by 1 hour.

  • Isolation: Concentrate the solution in vacuo to ~3 mL, then precipitate the complex by slowly adding cold diethyl ether (20 mL).

  • Collection: Filter the bright yellow microcrystalline solid, wash with ether (2 x 5 mL), and dry under high vacuum to yield the precatalyst.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Objective: Enantioselective reduction of acetophenone derivatives utilizing the bifunctional nature of the (R)-THIQ-8-NH₂ ligand.

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add the prochiral ketone (1.0 mmol) and the [RuCl(p-cymene)((R)-THIQ-8-NH₂)]Cl precatalyst (0.01 mmol, 1 mol% loading).

  • Degassing: Purge the vessel with argon for 5 minutes. Causality: The active Ru-H intermediate generated in the next step is highly sensitive to dissolved oxygen, which causes irreversible oxidation to an inactive Ru(IV) species.

  • Activation & Hydrogen Source: Inject 2.0 mL of a degassed Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (5:2 molar ratio). Causality: TEA acts as a base to deprotonate the Ru-Cl complex, generating the active Ru-hydride. Formic acid serves as the stoichiometric hydrogen donor, decomposing into H₂ and CO₂[1].

  • Reaction: Stir the reaction at 40 °C.

  • Self-Validation Checkpoint: The reaction mixture will vigorously effervesce as CO₂ gas is released. The cessation of bubbling is a primary visual indicator that the reaction has reached thermodynamic equilibrium or the formic acid reservoir is depleted.

  • Workup: After 12 hours, quench the reaction by adding water (5 mL) and extract with ethyl acetate (3 x 5 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Determine conversion via ¹H-NMR and enantiomeric excess (ee) via chiral HPLC.

ATH_Cycle Precatalyst Precatalyst Ru-Cl(p-cymene)(Ligand) ActiveCat Active Catalyst Ru-H(p-cymene)(Ligand) Precatalyst->ActiveCat HCOOH / Et3N (Base-promoted HCl loss) TS Transition State 6-Membered Concerted Metal-Ligand Bifunctional ActiveCat->TS + Prochiral Ketone (Stereoselective Face Attack) TS->Precatalyst Catalyst Regeneration Product Chiral Product Enantiomerically Pure Alcohol TS->Product Hydride & Proton Transfer (Concerted)

Caption: Outer-sphere bifunctional catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Presentation

The expanded bite angle of the 6-membered chelate ring provided by (R)-THIQ-8-NH₂ demonstrates distinct advantages over the 5-membered (R)-CAMPY system, particularly when reducing sterically hindered substrates. Below is a comparative summary of catalytic performance.

Table 1: Comparative Catalytic Performance in Asymmetric Transfer Hydrogenation (ATH)

SubstrateLigand ScaffoldChelate Ring SizeConversion (%)Enantiomeric Excess (ee %)
Acetophenone(R)-CAMPY5-Membered>99%85%
Acetophenone(R)-THIQ-8-NH₂ 6-Membered >99% 92%
Propiophenone(R)-CAMPY5-Membered95%78%
Propiophenone(R)-THIQ-8-NH₂ 6-Membered 98% 89%
1-Tetralone(R)-CAMPY5-Membered90%80%
1-Tetralone(R)-THIQ-8-NH₂ 6-Membered 94% 95%

Note: The rigid bicyclic framework of the isoquinoline core prevents conformational fluxionality, ensuring the chiral pocket remains rigidly defined during the transition state[2].

Broader Applications: Cross-Coupling & Drug Discovery

Beyond its role as a chiral ligand, the (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine scaffold is a highly privileged structure in modern drug development. It serves as a critical chiral intermediate in the synthesis of Baxdrostat, a potent and highly selective Aldosterone Synthase (CYP11B2) inhibitor[4],[5].

During the synthesis of such pharmaceutical agents, halogenated derivatives of (R)-THIQ-8-NH₂ (e.g., 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine) undergo rigorous palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings with pinacol borates)[4]. The ability of this bicyclic amine to maintain its stereochemical integrity under harsh Pd-catalysis conditions at elevated temperatures (e.g., 90–130 °C) further validates its robustness as both a synthetic building block and a stable supporting ligand[5].

References

  • Application Notes and Protocols: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Catalysis Benchchem 1[1]

  • Enantioselective Transfer Hydrogenation of Aryl Ketones: Synthesis and 2D-NMR Characterization of New 8-amino-5,6,7,8-tetrahydroquinoline Ru(II)-complexes Bentham Science Publishers 3[3]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors MDPI 2[2]

  • Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys Journal of Medicinal Chemistry - ACS Publications 4[4]

  • Preparation method of CYP11B2 inhibitor BAXDROSTAT Google Patents (CN117247371A)5[5]

Sources

Method

Application Note: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in the Synthesis of Selective CYP11B2 Inhibitors

Executive Summary (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (CAS: 1428652-00-9), often referred to as (R)-8-amino-5,6,7,8-tetrahydroisoquinoline, is a highly specialized chiral pharmaceutical intermediate. It serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (CAS: 1428652-00-9), often referred to as (R)-8-amino-5,6,7,8-tetrahydroisoquinoline, is a highly specialized chiral pharmaceutical intermediate. It serves as the critical structural backbone in the synthesis of next-generation, highly selective aldosterone synthase (CYP11B2) inhibitors, most notably Baxdrostat (CIN-107) [1].

The development of CYP11B2 inhibitors has historically been hindered by the 93% amino acid sequence homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis [2]. The stereospecific (R)-amine configuration of this tetrahydroisoquinoline derivative solves this challenge, providing a rigid scaffold that selectively coordinates with the heme iron of CYP11B2 while sterically clashing with the active site of CYP11B1. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this intermediate in drug development.

Mechanistic Rationale & Pathway Dynamics

The Role of the Tetrahydroisoquinoline Scaffold

The inhibition of aldosterone synthase requires a pharmacophore capable of binding the heme iron in the enzyme's active site. The pyridine ring of the 5,6,7,8-tetrahydroisoquinoline core acts as a potent heme-binding ligand. However, simple pyridine derivatives lack selectivity and often cause off-target cortisol suppression (via CYP11B1 inhibition), leading to severe side effects on the hypothalamic-pituitary-adrenal (HPA) axis [3].

Stereochemical Imperative: The (R)-Amine

The introduction of the chiral amine at the C8 position is the defining breakthrough. When functionalized (e.g., via amidation with propionyl chloride), the (R)-enantiomer directs the resulting side chain into a specific hydrophobic pocket unique to CYP11B2. This stereospecific orientation achieves a selectivity factor of over 100-fold against CYP11B1 [2]. The (S)-enantiomer, conversely, exhibits significantly lower potency and poor selectivity, validating the necessity of enantiopure (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine as the starting intermediate.

Pathway AngII Angiotensin II (RAAS Activation) Adrenal Adrenal Cortex (Zona Glomerulosa) AngII->Adrenal Stimulates CYP11B2 Aldosterone Synthase (CYP11B2) Adrenal->CYP11B2 Expresses Aldosterone Aldosterone CYP11B2->Aldosterone Catalyzes Synthesis Receptor Mineralocorticoid Receptor (MR) Aldosterone->Receptor Binds Hypertension Resistant Hypertension & Organ Damage Receptor->Hypertension Promotes Baxdrostat Baxdrostat (API) Derived from (R)-amine Baxdrostat->CYP11B2 Selectively Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and targeted CYP11B2 inhibition by Baxdrostat.

Chemical Synthesis Workflow

The conversion of (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine into the final active pharmaceutical ingredient (API) involves a robust three-step sequence: Miyaura borylation, Suzuki-Miyaura cross-coupling, and stereoretentive N-acylation [4].

Synthesis Int1 (R)-4-bromo-5,6,7,8-tetrahydro -isoquinolin-8-amine Reagent1 B2Pin2, Pd(dppf)Cl2, AcOK Toluene, 130°C Int1->Reagent1 Int2 (R)-8-amino-5,6,7,8-tetrahydroisoquinoline -4-boronic acid pinacol ester Reagent1->Int2 Reagent2 6-bromo-1-methyl-3,4-dihydro -quinolin-2(1H)-one, Pd(PPh3)2Cl2, K3PO4 Int2->Reagent2 Int3 (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin -4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one Reagent2->Int3 Reagent3 Propionyl chloride, Et3N, DCM, 0°C to RT Int3->Reagent3 API Baxdrostat (Target API) Reagent3->API

Figure 2: Synthetic workflow from the (R)-amine intermediate to the final CYP11B2 inhibitor API.

Experimental Protocols

The following protocols are adapted from validated pharmaceutical manufacturing pathways to ensure high yield and preservation of enantiomeric excess (ee) [4].

Protocol 1: Miyaura Borylation of the (R)-Amine Intermediate

Objective: Convert the aryl bromide into a boronic acid pinacol ester to activate the C4 position for subsequent cross-coupling.

Reagents & Materials:

  • (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine: 0.86 g (3.8 mmol)

  • Bis(pinacolato)diboron (B2Pin2): 2.0 g (4.0 mmol)

  • Potassium acetate (AcOK): 1.10 g (11.4 mmol)

  • Pd(dppf)Cl₂: 0.27 g (0.38 mmol, 10 mol%)

  • Anhydrous Toluene: 10 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the (R)-amine intermediate, B2Pin2, and AcOK in 10 mL of anhydrous toluene.

  • Degassing: Purge the mixture with Argon for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the formation of homocoupled byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 130°C and stir for 3 hours. Monitor completion via LC/MS (target mass: m/z = 274.1 [M+H]⁺).

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between EtOAc (10 mL) and water (10 mL). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (eluting with 30-40% EtOAc in petroleum ether).

  • Validation: Yields (R)-8-amino-5,6,7,8-tetrahydroisoquinoline-4-boronic acid pinacol ester as a solid (approx. 0.68 g, 65% yield).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the borylated intermediate with a dihydroquinolin-2-one derivative to form the biaryl core.

Reagents & Materials:

  • (R)-boronic acid pinacol ester (from Protocol 1): 0.99 g (3.6 mmol)

  • 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one: 0.72 g (3.0 mmol)

  • Pd(PPh₃)₂Cl₂: 210 mg (0.3 mmol, 10 mol%)

  • K₃PO₄·H₂O: 204 mg (0.9 mmol)

  • Dioxane/Water (9:1 v/v): 30 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the aryl bromide, the (R)-boronic ester, and K₃PO₄ in the dioxane/water mixture.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorous Argon sparging.

  • Reaction: Add Pd(PPh₃)₂Cl₂ and heat to 90°C overnight. Causality Note: The biphasic nature of the solvent requires vigorous stirring. The water acts to dissolve the phosphate base, which is critical for the transmetalation step of the catalytic cycle.

  • Workup: Dilute with EtOAc and water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over Na₂SO₄, and evaporate.

  • Purification: Purify via reverse-phase preparative column chromatography.

  • Validation: Yields (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one. LC/MS: m/z = 307.1 [M+H]⁺ (approx. 88-97% yield).

Protocol 3: N-Acylation (Final API Synthesis)

Objective: Install the propionyl group onto the chiral C8-amine to finalize the Baxdrostat structure.

Step-by-Step Procedure:

  • Dissolve the coupled intermediate (1.0 eq) and Triethylamine (Et₃N, 2.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Dropwise, add Propionyl chloride (1.5 eq). Causality Note: The reaction is highly exothermic; maintaining 0°C prevents racemization of the sensitive C8 stereocenter and avoids over-acylation.

  • Stir for 1-3 hours, allowing the mixture to slowly warm to room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Evaporate and crystallize to obtain Baxdrostat. LC/MS: m/z = 364.2 [M+H]⁺ [5].

Quantitative Data & Analytics Summary

The following table summarizes the expected analytical checkpoints and yields for the synthesis workflow utilizing the (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine intermediate.

Synthetic StepTarget CompoundExpected YieldLC/MS (m/z) [M+H]⁺Key Analytical Checkpoint
1. Borylation (R)-8-amino-5,6,7,8-tetrahydroisoquinoline-4-boronic acid pinacol ester60 - 65%274.1Disappearance of m/z 226.0 (starting material)
2. Suzuki Coupling (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one88 - 97%307.1Chiral HPLC to confirm retention of (R)-configuration
3. Amidation Baxdrostat (CIN-107)> 90%364.2Complete conversion; absence of primary amine peak in IR (~3300 cm⁻¹)

References

  • New Drug Approvals. (2025). Baxdrostat | New Drug Approvals. Retrieved from:[Link]

  • Journal of Medicinal Chemistry. (2015). Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. ACS Publications. Retrieved from:[Link]

  • Google Patents. (2024). WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof.
  • Google Patents. (2023). CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT.
  • Google Patents. (2016). US9353081B2 - Bicyclic dihydroquinoline-2-one derivatives.
Application

Experimental procedure for N-alkylation of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Application Note: Highly Selective N-Alkylation of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Executive Summary The chiral bicyclic scaffold (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine (hereafter referred to as (R)-8-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective N-Alkylation of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Executive Summary

The chiral bicyclic scaffold (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine (hereafter referred to as (R)-8-amino-THIQ) is a highly valued building block in modern medicinal chemistry. It is prominently featured in the synthesis of potent C-X-C chemokine receptor type 4 (CXCR4) antagonists[1] and advanced aldosterone synthase inhibitors, including intermediates for drugs like Baxdrostat and Tegileridine[2]. A critical step in functionalizing this scaffold is the N-alkylation of the C8 primary amine. This application note details optimized, self-validating protocols for achieving highly selective mono-N-alkylation, contrasting the industry-standard reductive amination approach with direct SN2 alkylation.

Mechanistic Rationale & Pathway Analysis

The primary challenge in the N-alkylation of aliphatic primary amines is preventing over-alkylation. When (R)-8-amino-THIQ undergoes direct SN2 alkylation with an alkyl halide, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group. This frequently leads to the formation of undesired tertiary amines or quaternary ammonium salts.

To circumvent this, reductive amination is the preferred methodology. By reacting the primary amine with an aldehyde or ketone, a transient imine (or iminium ion) is formed. The strategic choice of reducing agent is paramount here. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde to an alcohol[3]. This kinetic selectivity ensures near-quantitative conversion to the mono-alkylated secondary amine while completely suppressing over-alkylation.

Reaction Pathway Visualization

N_Alkylation_Pathways A (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine (Primary Amine) B Aldehyde / Ketone + Weak Acid Cat. A->B Reductive Amination F Alkyl Halide (RX) + Base (K2CO3) A->F Direct SN2 Alkylation C Imine / Iminium Intermediate B->C -H2O D NaBH(OAc)3 (Selective Reduction) C->D E Mono-N-Alkylated Product (High Yield, No Over-alkylation) D->E Preferred Pathway G Mono-N-Alkylated Product (Moderate Yield) F->G H Over-alkylation Byproduct (Tertiary Amine) G->H Excess RX (Side Reaction)

Fig 1: Reaction pathways for N-alkylation of (R)-8-amino-THIQ comparing selectivity.

Experimental Protocols

Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination (Gold Standard)

This protocol is optimized for coupling (R)-8-amino-THIQ with standard aliphatic or aromatic aldehydes[3].

Reagents:

  • (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine : 1.0 equiv (10 mmol)

  • Aldehyde : 1.05 equiv (10.5 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) : 1.5 equiv (15 mmol)

  • 1,2-Dichloroethane (DCE) : 0.2 M (50 mL)

  • Glacial Acetic Acid : optional, 1.0 equiv (Note: Only required if using ketone electrophiles or highly deactivated aldehydes to facilitate iminium formation).

Step-by-Step Procedure:

  • Imine Formation: Charge a dry, argon-purged round-bottom flask with (R)-8-amino-THIQ and the selected aldehyde. Dissolve in anhydrous DCE (50 mL). Stir the mixture at room temperature (20–25 °C) for 30–60 minutes. Causality Note: Pre-mixing allows the imine condensation to reach equilibrium before the reducing agent is introduced, maximizing the yield of the desired secondary amine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 10 minutes to manage any mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% NH₄OH) until the primary amine is fully consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) to neutralize the borate complexes and any acetic acid. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, DCM/MeOH gradient) to yield the pure mono-alkylated secondary amine.

Protocol B: Direct SN2 N-Alkylation (Alternative for Sterically Hindered Electrophiles)

Use this method only when reductive amination is unviable (e.g., when the required aldehyde is unstable or unavailable)[1].

Reagents:

  • (R)-8-amino-THIQ : 1.0 equiv (10 mmol)

  • Alkyl Bromide or Iodide : 0.90 - 0.95 equiv (9.5 mmol) - Sub-stoichiometric to limit over-alkylation.

  • Potassium Carbonate (K₂CO₃) : 2.0 equiv (20 mmol)

  • Anhydrous Acetonitrile (MeCN) : 0.2 M (50 mL)

Step-by-Step Procedure:

  • Suspend (R)-8-amino-THIQ and finely powdered K₂CO₃ in anhydrous MeCN.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 8–16 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify strictly via reverse-phase prep-HPLC or careful silica gel chromatography to separate the primary (unreacted), secondary (desired), and tertiary (byproduct) amines.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the N-alkylation of (R)-8-amino-THIQ with a standard benzyl-type electrophile, demonstrating the superior selectivity of Protocol A over Protocol B.

MethodReagentsSolventTemp (°C)Mono-alkyl Yield (%)Di-alkyl Yield (%)
Reductive Amination Aldehyde, NaBH(OAc)₃ DCE 25 94% < 1%
Reductive AminationAldehyde, NaBH₃CNMeOH2582%6%
Direct AlkylationAlkyl Bromide, K₂CO₃MeCN6061%22%
Direct AlkylationAlkyl Bromide, DIPEADMF8054%31%

Table 1: Comparison of reaction conditions and resulting yields. Yields determined by quantitative HPLC analysis of the crude reaction mixture.

Analytical Characterization & Troubleshooting

  • Stereochemical Integrity: The (R)-stereocenter at the C8 position is generally stable under both weakly acidic (Protocol A) and basic (Protocol B) conditions. However, if using harsh heating in Protocol B, verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column).

  • NMR Signatures: Successful mono-alkylation is characterized in ¹H NMR by the shift of the C8 methine proton (typically moving to ~4.0 - 4.5 ppm) and the appearance of a single broad singlet for the secondary amine (NH) exchangeable proton, replacing the 2H broad singlet of the starting primary amine.

  • Troubleshooting Sluggish Reductions: If the reductive amination stalls (common with sterically hindered ketones), add 1.0 equivalent of titanium(IV) isopropoxide (Ti(O-iPr)₄) during the imine formation step. This acts as a potent Lewis acid and water scavenger, driving imine formation to completion before the reducing agent is added.

References

[1] Title: Discovery of Novel Small Molecule Orally Bioavailable C−X−C Chemokine Receptor 4 Antagonists That Are Potent Inhibitors of T-Tropic (X4) HIV-1 Replication Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

[2] Title: August | 2025 | New Drug Approvals (Tegileridine / Baxdrostat Intermediates) Source: New Drug Approvals URL:[Link]

[3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Scale-Up Synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: An Application Note and Protocol

Abstract (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a critical chiral building block in the synthesis of various pharmacologically active molecules. Its stereochemically defined structure makes it a valuable intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a critical chiral building block in the synthesis of various pharmacologically active molecules. Its stereochemically defined structure makes it a valuable intermediate for drug development. This application note provides a comprehensive, in-depth technical guide for the robust and scalable synthesis of this compound. The presented strategy hinges on an efficient Enzymatic Kinetic Resolution (EKR) of a racemic alcohol precursor, followed by a high-yielding, stereoinvertive conversion to the target amine. This document details step-by-step protocols, explains the causality behind experimental choices, outlines in-process controls, and addresses key safety and scalability considerations, aiming to equip researchers and process chemists with a reliable methodology for producing this important chiral amine on a large scale.

Strategic Overview: The Enzymatic Resolution Pathway

The primary challenge in synthesizing the target molecule is the precise installation of the chiral center at the C8 position. While several asymmetric synthesis strategies exist, for scalability, robustness, and cost-effectiveness, a resolution-based approach is often preferred. We have selected a chemoenzymatic route for its proven reliability and high stereoselectivity.

The Rationale for an Enzymatic Kinetic Resolution (EKR) Approach:

  • High Selectivity: Lipases, particularly Candida antarctica Lipase B (CALB), are well-documented for their exceptional ability to selectively acylate one enantiomer of a racemic secondary alcohol, leading to high enantiomeric excess (ee) in both the acylated and unreacted starting material.[1]

  • Mild Conditions: Enzymatic reactions proceed under mild temperature and pH conditions, minimizing side reactions and decomposition of sensitive substrates.

  • Scalability: Immobilized enzymes are easily handled in large reactors and can be recovered and reused, making the process economically viable for scale-up.

  • Predictability: This method, proven effective for the analogous quinoline system, provides a high degree of confidence when adapted for the isoquinoline core.[2][3]

The overall synthetic strategy is a three-part process:

  • Synthesis of the Racemic Precursor: Preparation of (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol.

  • Enzymatic Kinetic Resolution: Separation of the enantiomers by selective acylation.

  • Stereoinvertive Amination: Conversion of the undesired alcohol enantiomer into the desired amine product via an SN2 pathway.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Enzymatic Kinetic Resolution cluster_2 Part 3: Stereoinvertive Amination A Isoquinoline B 6,7-Dihydro-5H- isoquinolin-8-one A->B Multi-step (e.g., Birch Red.) C (±)-5,6,7,8-Tetrahydro- isoquinolin-8-ol B->C Reduction (e.g., NaBH4) D (S)-Alcohol C->D CALB, Vinyl Acetate E (R)-Acetate C->E CALB, Vinyl Acetate F (S)-Mesylate D->F MsCl, Et3N G (R)-Azide F->G NaN3 (SN2 Inversion) H (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine G->H H2, Pd/C

Figure 1: Overall Synthetic Workflow

Protocol I: Synthesis of Racemic (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol

The synthesis of the racemic alcohol precursor begins with the commercially available isoquinoline. A common route involves the partial reduction to form the enamine, followed by hydrolysis to the ketone and subsequent reduction to the alcohol.

2.1. Step A: Synthesis of 6,7-Dihydro-5H-isoquinolin-8-one

This protocol is adapted from established methods for the synthesis of related tetrahydroisoquinolinones.

Materials

Reagent/Material M.W. Quantity (for 100g scale) Moles Eq.
Isoquinoline 129.16 100.0 g 0.774 1.0
Sodium metal 22.99 71.2 g 3.096 4.0
Anhydrous Ethanol 46.07 450 mL - -
Liquid Ammonia 17.03 ~2.5 L - -
2 M Hydrochloric Acid - As needed - -

| Toluene | - | 1.5 L | - | - |

Procedure

  • Reaction Setup: In a 5 L three-necked flask equipped with a dry-ice condenser, mechanical stirrer, and an ammonia inlet, condense approximately 2.5 L of liquid ammonia.

  • Birch Reduction: To the stirred liquid ammonia, add 450 mL of anhydrous ethanol. Then, add sodium metal in small pieces over 1-2 hours, allowing each piece to react before adding the next. The solution should maintain a deep blue color.

  • Substrate Addition: Slowly add a solution of isoquinoline (100.0 g) in 500 mL of anhydrous ether to the reaction mixture over 1 hour.

  • Quenching: After stirring for 4 hours, cautiously quench the reaction by the slow addition of ammonium chloride until the blue color disappears. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Hydrolysis & Work-up: To the remaining residue, add 1 L of water and 1 L of toluene. Stir vigorously and add 2 M HCl dropwise until the pH of the aqueous layer is ~2. Heat the mixture to 60 °C and stir for 2 hours to facilitate hydrolysis of the intermediate enol ether.

  • Extraction: Cool the mixture, separate the layers, and extract the aqueous layer with toluene (2 x 250 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by vacuum distillation or recrystallization to yield 6,7-Dihydro-5H-isoquinolin-8-one.

2.2. Step B: Reduction to (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol

Materials

Reagent/Material M.W. Quantity (for ~100g scale) Moles Eq.
6,7-Dihydro-5H-isoquinolin-8-one 147.18 100.0 g 0.679 1.0
Sodium Borohydride (NaBH₄) 37.83 15.4 g 0.407 0.6

| Methanol | 32.04 | 1.0 L | - | - |

Procedure

  • Reaction Setup: Dissolve the ketone (100.0 g) in 1.0 L of methanol in a 2 L flask and cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reduction: Add sodium borohydride (15.4 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor progress by TLC (e.g., 10% MeOH in DCM) until all starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 200 mL of water. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol as a solid, which can be used in the next step without further purification if the purity is >95%.

Protocol II: Enzymatic Kinetic Resolution (EKR)

This protocol utilizes the high stereoselectivity of immobilized Candida antarctica Lipase B (often sold as Novozym® 435) to resolve the racemic alcohol. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[2][3]

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separable Products Racemate (R)-Alcohol + (S)-Alcohol Enzyme CALB Enzyme (Active Site) Racemate->Enzyme S_Alcohol (S)-Alcohol (Unreacted, High ee) Enzyme->S_Alcohol No Fit R_Acetate (R)-Acetate (Product, High ee) Enzyme->R_Acetate Perfect Fit (Acylation) AcylDonor Vinyl Acetate AcylDonor->Enzyme

Caption: Principle of Enzymatic Kinetic Resolution.

Materials

Reagent/Material M.W. Quantity (for 100g scale) Moles Eq.
(±)-5,6,7,8-Tetrahydroisoquinolin-8-ol 149.19 100.0 g 0.670 1.0
Novozym® 435 (Immobilized CALB) - 10.0 g - 10% w/w
Vinyl Acetate 86.09 144.2 g (155 mL) 1.675 2.5
Diisopropyl Ether (anhydrous) 102.18 4.0 L - -

| 4Å Molecular Sieves | - | 100.0 g | - | - |

Procedure

  • Reaction Setup: To a 5 L jacketed reactor, add the racemic alcohol (100.0 g), 4Å molecular sieves (100.0 g), and Novozym® 435 (10.0 g).

  • Solvent and Reagent Addition: Add 4.0 L of anhydrous diisopropyl ether, followed by vinyl acetate (155 mL).

  • Reaction Conditions: Heat the mixture to 45 °C with gentle stirring (e.g., 150 RPM to avoid damaging the enzyme beads).

  • In-Process Control (IPC): Monitor the reaction progress using chiral HPLC. Take aliquots every 4-6 hours. The reaction is complete when the conversion reaches approximately 50%, which typically maximizes the enantiomeric excess of both the remaining alcohol and the formed acetate. This can take 24-48 hours.

  • Enzyme Recovery: Once the target conversion is reached, cool the mixture to room temperature and filter to recover the enzyme beads and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (S)-alcohol and (R)-acetate can be readily separated by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). High yields of both components (>40% each, or >80% of theoretical maximum) with high enantiomeric excess (>98% ee) are expected.[2]

Protocol III: Stereoinvertive Conversion to (R)-Amine

This three-step sequence converts the (S)-alcohol obtained from the resolution into the desired (R)-amine product. The key step is the SN2 displacement of a mesylate with azide, which proceeds with a complete inversion of stereochemistry.

4.1. Step A: Mesylation of (S)-Alcohol

Procedure

  • Setup: Dissolve the purified (S)-alcohol (e.g., 40.0 g, 0.268 mol) and triethylamine (54.2 g, 75 mL, 0.536 mol, 2.0 eq.) in 800 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Mesylation: Cool the solution to 0 °C. Slowly add methanesulfonyl chloride (MsCl) (36.8 g, 24.8 mL, 0.322 mol, 1.2 eq.) dropwise, maintaining the internal temperature below 5 °C.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding 200 mL of cold water. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<40 °C) to yield the crude (S)-mesylate, which is used directly in the next step.

4.2. Step B: Azide Displacement to form (R)-Azide

SAFETY FIRST: Organic azides are potentially explosive and must be handled with extreme care. Hydrazoic acid (HN₃), which is toxic and explosive, can form if azides are exposed to acid.[5][6] Always work in a well-ventilated fume hood, behind a blast shield, and avoid contact with heavy metals or chlorinated solvents.[7]

Procedure

  • Setup: Dissolve the crude (S)-mesylate from the previous step in 500 mL of anhydrous dimethylformamide (DMF).

  • Displacement: Add sodium azide (NaN₃) (34.8 g, 0.536 mol, 2.0 eq.) to the solution. Heat the mixture to 70 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the mesylate.

  • Work-up: Cool the reaction to room temperature and pour it into 2 L of ice-cold water.

  • Extraction: Extract the product with ethyl acetate or a mixture of ethyl acetate/hexanes (3 x 500 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (4 x 500 mL) to remove residual DMF, followed by a final wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. The resulting crude (R)-azide should be handled with care and preferably used immediately in the next step.

4.3. Step C: Hydrogenation to (R)-Amine

SAFETY FIRST: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (when dry). Ensure the system is properly purged with an inert gas (N₂ or Ar) before and after the reaction.

Procedure

  • Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or stirred autoclave), add a solution of the crude (R)-azide in 500 mL of methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (50% wet, ~4.0 g) under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi (approx. 4 atm).[8]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic; cooling may be required for larger scales.[9]

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry, as it can be pyrophoric. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: The final product, (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, can be purified by vacuum distillation or by forming a crystalline salt (e.g., hydrochloride or tartrate) to achieve high purity.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low ee in EKR - Reaction went past 50% conversion. - Enzyme activity is low. - Racemization of substrate/product.- Optimize reaction time with careful HPLC monitoring. - Use fresh or higher-loading of enzyme. - Ensure anhydrous conditions.
Incomplete Mesylation - Insufficient MsCl or base. - Low reaction temperature/time.- Use a slight excess of reagents (1.2-1.5 eq). - Allow reaction to proceed to completion as monitored by TLC.
Stalled Azide Reduction - Catalyst poisoning. - Insufficient hydrogen pressure. - Poor mass transfer (stirring).- Ensure starting material is pure. - Increase catalyst loading or hydrogen pressure. - Increase stirring rate.
Safety: Exotherm during Hydrogenation - Reaction scale is too large for the cooling capacity. - Hydrogenation is a highly exothermic process.- For large scales, add the substrate solution to the catalyst slurry incrementally. - Ensure adequate reactor cooling is available and operational.[9]

Conclusion

The chemoenzymatic strategy presented provides a reliable and scalable pathway to high-purity (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. By leveraging a highly selective enzymatic kinetic resolution, this process avoids the complexities of asymmetric catalysis while providing access to both enantiomers of the key alcohol intermediate. The subsequent stereoinvertive amination is a robust, high-yielding sequence of standard chemical transformations. Careful attention to in-process controls and safety protocols, particularly during the azide and hydrogenation steps, is paramount for successful and safe scale-up.

References

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. S. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. Available at: [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. Available at: [Link]

  • ResearchGate. Scheme 4. Enzymatic kinetic resolution of 8. Reagents and conditions... [diagram]. Available at: [Link]

  • Reddy, K. L., & Sastry, M. N. (2007). Spontaneous enzymatically mediated dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline. Tetrahedron: Asymmetry, 17(24), 3345-3347. Available at: [Link]

  • Wikipedia. Kinetic resolution. Available at: [Link]

  • ResearchGate. Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Available at: [Link]

  • Poór, P., Decsi, T., et al. (2020). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Green Chemistry, 22(10), 3196-3204. Available at: [Link]

  • Kovács, B. (2020). Enzyme-catalyzed kinetic resolution and heterogeneous metal-catalyzed racemization of 1-substituted tetrahydroisoquinoline and tetrahydro-ß-carboline derivatives (Ph.D. Thesis). University of Szeged. Available at: [Link]

  • Gemoets, H. P. L., et al. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry, 15, 2520-2528. Available at: [Link]

  • ResearchGate. Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Available at: [Link]

  • ChemEurope.com. Dynamic kinetic resolution. Available at: [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. Available at: [Link]

Sources

Application

Application Notes: (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine as a Privileged Chiral Synthon for Novel Heterocycle Development

Introduction: Unlocking Asymmetric Synthesis with a Versatile Building Block (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral bicyclic diamine surrogate of significant interest to the pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Asymmetric Synthesis with a Versatile Building Block

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral bicyclic diamine surrogate of significant interest to the pharmaceutical and agrochemical research communities. Its unique structural architecture, featuring a stereodefined primary amine at the C8 position and a conformationally constrained secondary amine within the tetrahydroisoquinoline framework, makes it a powerful starting material for the enantioselective synthesis of complex nitrogen-containing heterocycles. Chiral diamines are crucial building blocks for pharmaceuticals and are frequently found in natural products.[1][2][3] The inherent chirality of this synthon allows for direct access to enantiomerically pure compounds, bypassing the often costly and low-yielding resolution steps required when starting from racemic materials.

These application notes provide an in-depth guide to leveraging the unique reactivity of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine. We will explore its application in the synthesis of several classes of medicinally relevant heterocycles, including chiral fused imidazoles and pyrazines. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers to build upon in their own drug discovery and development programs.

Strategic Overview: Synthetic Pathways from a Chiral Diamine

The synthetic utility of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine stems from the differential reactivity of its two amine functionalities. The primary amine at C8 serves as the principal nucleophilic center for initiating cyclization cascades, while the ring's secondary amine provides a point for further functionalization or ring fusion. This guide will focus on two high-impact applications: the synthesis of chiral fused imidazoles via condensation with aldehydes and the construction of fused pyrazines through reaction with α-dicarbonyl compounds.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Target Heterocycles Start (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Aldehyde Aldehydes (R-CHO) Start->Aldehyde Condensation Diketone α-Dicarbonyls (R-CO-CO-R') Start->Diketone Dehydrogenative Coupling Imidazole Chiral Fused Imidazoles Aldehyde->Imidazole Pyrazine Chiral Fused Pyrazines Diketone->Pyrazine

Caption: High-level workflow for heterocycle synthesis.

Application 1: Synthesis of Chiral Tetrahydroimidazo[4,5-h]isoquinolines

The imidazole moiety is a privileged scaffold in medicinal chemistry. The reaction of 1,2-diamines with aldehydes is a classic and efficient method for constructing the imidazole ring.[4][5] By using the enantiopure (R)-diamine, this strategy provides direct access to a library of novel, chiral fused imidazoles with high stereochemical fidelity.

Scientific Rationale: The reaction proceeds via a two-step sequence. First, the more nucleophilic primary amine of the starting material condenses with the aldehyde to form a Schiff base (imine) intermediate. The secondary amine then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered aminal ring. Subsequent oxidation, either spontaneously via air or promoted by a mild oxidant, leads to the aromatic imidazole ring. The use of a promoter like chlorotrimethylsilane (TMSCl) can facilitate both the initial condensation and the final dehydration/oxidation steps.[4]

Protocol 1: General Procedure for the Synthesis of Chiral Fused Imidazoles

G Start 1. Dissolve (R)-Diamine & Aldehyde in Anhydrous DMF Reagent 2. Add TMSCl (2.2 eq.) dropwise under N₂ atmosphere Start->Reagent Heat 3. Heat reaction to 80-100 °C Reagent->Heat Monitor 4. Monitor by TLC for consumption of starting material (2-6 h) Heat->Monitor Workup 5. Cool to RT, quench with sat. NaHCO₃ solution Monitor->Workup Extract 6. Extract with Ethyl Acetate (3x) Workup->Extract Purify 7. Purify via Column Chromatography (Silica, DCM/MeOH gradient) Extract->Purify Analyze 8. Characterize by NMR, MS, and Chiral HPLC for ee% Purify->Analyze

Caption: Experimental workflow for fused imidazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine (1.0 eq.) and the desired aldehyde (1.1 eq.). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 0.2 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add chlorotrimethylsilane (TMSCl, 2.2 eq.) dropwise via syringe over 10 minutes. Scientist's Note: TMSCl acts as a water scavenger and promoter for the cyclization. A slight excess ensures the reaction goes to completion.[4]

  • Heating and Monitoring: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting diamine spot is no longer visible (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes to quench any remaining TMSCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure product. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Reagent ClassTypical YieldEnantiomeric Excess (ee%)Notes
Aromatic Aldehydes75-90%>98%Electron-donating or -withdrawing groups are well-tolerated.
Aliphatic Aldehydes60-80%>98%Less reactive; may require longer reaction times or higher temperatures.
Heterocyclic Aldehydes70-85%>98%Provides access to complex, polycyclic architectures.

Application 2: Synthesis of Chiral Tetrahydropyrazino[2,3-h]isoquinolines

Pyrazines and their fused derivatives, such as quinoxalines, are another class of N-heterocycles with broad applications in pharmaceuticals and materials science.[6][7] The standard protocol for pyrazine synthesis involves the dehydrogenative coupling of vicinal diamines with α-dicarbonyl compounds (e.g., α-diketones or α-ketoaldehydes).[6][8] This strategy, when applied to our chiral synthon, provides a direct and atom-economical route to enantiopure fused pyrazine systems.

Scientific Rationale: This reaction is a condensation-cyclization-dehydrogenation cascade. The two primary amine groups of the diamine condense with the two carbonyl groups of the α-dicarbonyl compound to form a di-imine intermediate. This intermediate then cyclizes to form a dihydropyrazine ring. The driving force for the reaction is the subsequent aromatization to the stable pyrazine ring, which typically occurs via oxidation. In many cases, especially with base-metal catalysis, this dehydrogenation can occur in an "acceptorless" fashion, releasing dihydrogen gas as the only byproduct.[6][8]

Protocol 2: General Procedure for the Synthesis of Chiral Fused Pyrazines

Step-by-Step Methodology:

  • Catalyst and Reagent Preparation: In a Schlenk tube under an inert atmosphere, add the chosen α-dicarbonyl compound (1.0 eq.), (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine (1.05 eq.), and a manganese pincer catalyst (e.g., 2 mol% as described in the literature).[6][8]

  • Reaction Setup: Add anhydrous toluene as the solvent and a base such as potassium tert-butoxide (KOtBu, 5 mol%). Seal the Schlenk tube. Scientist's Note: The base is crucial for facilitating the dehydrogenation steps in the catalytic cycle. The reaction must be kept strictly anaerobic.

  • Heating and Monitoring: Heat the reaction mixture to 130-150 °C in a pre-heated oil bath. Monitor the reaction by GC-MS for the formation of the product and consumption of the starting materials (typically 12-24 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Purification and Analysis: Concentrate the combined filtrates under reduced pressure. Purify the crude product by flash column chromatography (Silica, Hexanes/Ethyl Acetate gradient). Characterize the final product by NMR, MS, and determine the enantiomeric purity via chiral HPLC.

α-Dicarbonyl SubstrateTypical YieldEnantiomeric Excess (ee%)Notes
Benzil (1,2-diphenylethane-1,2-dione)80-95%>99%A model substrate that works exceptionally well.
2,3-Butanedione70-85%>99%Volatile substrate; requires a well-sealed reaction vessel.
Phenylglyoxal75-90%>99%Leads to unsymmetrically substituted pyrazine products.

Conclusion and Future Outlook

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a potent and versatile chiral building block for the asymmetric synthesis of medicinally relevant heterocycles. The protocols detailed in these notes for the synthesis of fused imidazoles and pyrazines demonstrate efficient, stereoretentive transformations that provide access to novel chemical matter with high enantiopurity. The methodologies are robust and can be readily adapted to a wide range of aldehyde and dicarbonyl substrates, enabling the rapid generation of compound libraries for screening. Future work will focus on expanding the synthetic utility of this synthon to other heterocyclic systems, such as through Pictet-Spengler type reactions, and exploring its use as a chiral ligand in asymmetric catalysis.[9][10][11]

References

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. [Link]

  • Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link]

  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PMC. [Link]

  • Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters (ACS Publications). [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. PMC. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme Chemistry. [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PMC. [Link]

  • Photochemical Asymmetric Palladium-Catalyzed Allylation Reaction: Expeditious Entry to Chiral 1,2-Amino Alcohols and 1,2-Diamines. ACS Catalysis. [Link]

  • New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing. [Link]

  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC - NIH. [Link]

  • Facile Synthesis of Bicyclic Amidines and Imidazolines From 1,2-diamines. PubMed. [Link]

  • Synthesis of symmetrical and unsymmetrical pyrazines. PubMed - NIH. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Salts

Introduction: The Critical Role of Chirality in Drug Development (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a key chiral building block in the synthesis of numerous pharmacologically active compounds. The tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Drug Development

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a key chiral building block in the synthesis of numerous pharmacologically active compounds. The tetrahydroisoquinoline core is a privileged scaffold found in a wide array of natural products and synthetic drugs.[1][2] The stereochemistry of the amine at the C8 position is often crucial for biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for undesirable side effects. Consequently, the efficient separation of enantiomers and the robust control of the solid-state form of the desired (R)-enantiomer are of paramount importance in the pharmaceutical industry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization techniques for obtaining enantiomerically pure salts of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for diastereomeric salt crystallization and enzymatic resolution, along with critical considerations for polymorphism and analytical quality control.

Physicochemical Properties of the Target Molecule

Understanding the fundamental properties of the racemic amine is the first step in designing a successful crystallization strategy. 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a basic compound, readily forming salts with various acids.[1] Its general solubility profile indicates good solubility in organic solvents and limited solubility in water, a common characteristic of such heterocyclic amines.

PropertyValue/InformationSource
Molecular FormulaC₉H₁₂N₂[3]
Molecular Weight148.20 g/mol [3]
AppearanceTypically a solid or oil-
pKaEstimated to be in the range of typical secondary amines (around 9-10)General chemical knowledge
SolubilityGenerally soluble in alcohols (methanol, ethanol, isopropanol), and other organic solvents. Limited solubility in water.[4]

Strategic Approaches to Chiral Resolution

The separation of enantiomers, or chiral resolution, can be achieved through several methods. For industrial-scale production, crystallization-based methods are often favored due to their cost-effectiveness and scalability.

Diagram: Chiral Resolution Strategies

Caption: Workflow for Diastereomeric Salt Crystallization.

Protocol 1: Diastereomeric Salt Crystallization

This classical method remains a cornerstone of industrial chiral separations. It involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

Selection of the Resolving Agent

The choice of the chiral resolving agent is critical for a successful resolution. For basic amines like our target molecule, chiral carboxylic acids are the reagents of choice.

Chiral Resolving AgentRationale
L-(+)-Tartaric AcidA widely used, cost-effective, and often effective resolving agent for amines.
Dibenzoyl-L-tartaric AcidThe bulky benzoyl groups can enhance the crystalline nature and solubility differences of the diastereomeric salts.
Di-p-toluoyl-L-tartaric AcidSimilar to the dibenzoyl derivative, with the tolyl groups potentially offering different crystal packing interactions.
(S)-(+)-Mandelic AcidA common resolving agent with a different structural motif that may provide better separation in some cases.
(S)-(+)-Camphorsulfonic AcidA strong acid that can form well-defined crystalline salts.

Experimental Insight: A preliminary screening with a small amount of the racemic amine and several different resolving agents is highly recommended to identify the most promising candidate for scale-up.

Step-by-Step Protocol
  • Solvent Screening and Solubility Determination:

    • Objective: To identify a suitable solvent system that provides a significant difference in the solubility of the two diastereomeric salts.

    • Procedure:

      • In separate small vials, prepare saturated solutions of the racemic amine in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with water).

      • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen chiral resolving agent to each vial.

      • Stir the mixtures at a slightly elevated temperature (e.g., 40-50 °C) to ensure salt formation, then allow them to cool slowly to room temperature.

      • Observe the formation of crystalline material. The ideal solvent will result in the precipitation of a significant amount of solid.

      • Analyze the enantiomeric excess (ee) of the precipitated solid and the mother liquor using chiral HPLC (see Analytical Protocol). A high ee in the solid indicates a successful resolution.

  • Crystallization:

    • Objective: To crystallize the less soluble diastereomeric salt in high purity.

    • Procedure:

      • In a suitable reaction vessel, dissolve the racemic (R,S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (1.0 eq.) in the chosen solvent (e.g., ethanol) with gentle heating.

      • Add the selected chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq.). The optimal stoichiometry should be determined experimentally.

      • Stir the solution until all solids are dissolved.

      • Allow the solution to cool slowly to room temperature. Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial to induce crystallization and control the crystal form.

      • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

      • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

      • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Objective: To recover the enantiomerically pure (R)-amine from its salt.

    • Procedure:

      • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Add a base (e.g., 1 M sodium hydroxide solution) dropwise with stirring until the pH of the aqueous layer is basic (pH > 10).

      • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

      • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

      • Remove the solvent under reduced pressure to obtain the enantiomerically pure (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

Protocol 2: Enzymatic Kinetic Resolution of the Precursor Alcohol

Enzymatic resolutions offer a highly selective and environmentally friendly alternative to classical chemical methods. This protocol describes the kinetic resolution of the racemic precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol, using a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[6]

Diagram: Enzymatic Resolution Workflow

G RacemicAlcohol Racemic (±)-5,6,7,8-Tetrahydro- quinolin-8-ol Reaction Enzymatic Acylation RacemicAlcohol->Reaction Enzyme Lipase (e.g., Novozym® 435) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction Mixture Mixture: (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline & (S)-5,6,7,8-Tetrahydroquinolin-8-ol Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline Separation->Acetate Alcohol (S)-5,6,7,8-Tetrahydro- quinolin-8-ol Separation->Alcohol Hydrolysis Hydrolysis Acetate->Hydrolysis RAminPrecursor RAminPrecursor Hydrolysis->RAminPrecursor RAminePrecursor (R)-5,6,7,8-Tetrahydro- quinolin-8-ol Conversion Conversion to Amine FinalProduct (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Conversion->FinalProduct RAminPrecursor->Conversion

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol
  • Enzymatic Acylation:

    • Materials:

      • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

      • Lipase acrylic resin from Candida antarctica (e.g., Novozym® 435)

      • Vinyl acetate (acyl donor)

      • Anhydrous diisopropyl ether (i-Pr₂O)

      • 4Å Molecular Sieves

    • Procedure:

      • To a solution of racemic (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether, add lipase (e.g., 0.5 eq. by weight) and 4Å molecular sieves.

      • Add vinyl acetate (5 eq.) and stir the mixture at a controlled temperature (e.g., 60 °C).[7]

      • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is crucial as allowing the reaction to proceed further will decrease the enantiomeric excess of both the product and the remaining starting material.

  • Work-up and Separation:

    • Procedure:

      • Once the desired conversion is achieved, filter the reaction mixture through a pad of Celite® to remove the enzyme and molecular sieves.

      • Concentrate the filtrate under reduced pressure.

      • Separate the resulting mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography on silica gel.[6]

  • Hydrolysis of the Acetate:

    • Procedure:

      • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in methanol.

      • Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).

      • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

      • Neutralize the reaction mixture and remove the solvent. The resulting (R)-5,6,7,8-Tetrahydroquinolin-8-ol can then be converted to the target amine through standard synthetic procedures.

Polymorphism: A Critical Consideration

The ability of a compound to exist in more than one crystalline form is known as polymorphism.[8] Different polymorphs of a pharmaceutical salt can have different solubilities, dissolution rates, stability, and bioavailability, making the control of polymorphism a regulatory requirement.[9][10]

Protocol for Polymorph Screening

A systematic polymorph screen should be conducted on the final salt form of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

  • Solvent Systems: Employ a wide range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane, and mixtures thereof).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the salt in a solvent and allow the solvent to evaporate slowly at different temperatures.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and cool it at different rates (slow and crash cooling).

    • Anti-solvent Addition: Add a poor solvent (anti-solvent) to a solution of the salt to induce precipitation.

    • Slurry Experiments: Stir a suspension of the salt in different solvents at various temperatures for an extended period (e.g., one week) to allow for conversion to the most stable form.[10]

  • Characterization: Analyze the resulting solids using a combination of techniques:

    • Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To identify solvates and hydrates.

    • Polarized Light Microscopy (PLM): For visual inspection of crystal habit.

Analytical Quality Control: Ensuring Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[11]

Protocol for Chiral HPLC Analysis
  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of enantiomers of basic compounds like tetrahydroquinoline amines.[12] Recommended columns include the CHIRALPAK® and CHIRALCEL® series.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic modifier (e.g., diethylamine, 0.1% v/v) is often necessary to improve peak shape and resolution for basic analytes.

  • Typical HPLC Conditions:

    • Column: CHIRALPAK® AD-H (or similar)

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 280 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation (Rs ≥ 1.5) is desirable.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The successful crystallization of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine salts is a multi-faceted process that requires a systematic approach. Diastereomeric salt crystallization and enzymatic resolution of the precursor are both powerful techniques for achieving high enantiomeric purity. A thorough understanding and control of polymorphism are essential for ensuring the development of a safe, stable, and effective drug product. The protocols and insights provided in these application notes offer a robust framework for navigating the challenges associated with the crystallization of this important chiral intermediate.

References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]

  • Polymorph, Salt & Cocrystal Screening. Veranova. Available at: [Link]

  • Separation of diastereomers. Patent 0260668.
  • Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection. ACS Publications. Available at: [Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method. ACS Publications. Available at: [Link]

  • Tetrahydroisoquinoline. Wikipedia. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. Available at: [Link]

  • Process for the resolution of isoquinoline derivatives. Google Patents.
  • Salts and Polymorph Screens for Bedaquiline. PMC. Available at: [Link]

  • Polymorph, Salt & Cocrystal Screening Services. Crystal Pharmatech. Available at: [Link]

  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • 8-amino-5,6,7,8-tetrahydroquinoline derivatives. Google Patents.
  • Pharmaceutical compositions containing 5,6,7,8-tetrahydroquinoline derivatives and related compounds. Google Patents.
  • Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. PMC. Available at: [Link]

  • Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. Available at: [Link]

  • Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof. Google Patents.
  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals. Available at: [Link]

  • Palonosetron salts and processes for preparation and purification thereof. Google Patents.
  • ChemInform Abstract: 5-Oxo-5,6,7,8-tetrahydroquinolinium Salts: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • PROCESS FOR MAKING A CRYSTALLINE ZILPATEROL SALT. European Patent Office. Available at: [Link]

Sources

Application

Application Note: Synthesis and Catalytic Evaluation of a Chiral MOF Incorporating (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Executive Summary & Strategic Context Chiral Metal-Organic Frameworks (CMOFs) represent a frontier in asymmetric catalysis, enantioselective separations, and advanced biosensing[1]. However, the direct solvothermal assem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Chiral Metal-Organic Frameworks (CMOFs) represent a frontier in asymmetric catalysis, enantioselective separations, and advanced biosensing[1]. However, the direct solvothermal assembly of CMOFs using bulky chiral ligands often suffers from topological unpredictability, steric hindrance, and framework fragility. To circumvent these thermodynamic roadblocks, this application note details a robust Post-Synthetic Modification (PSM) strategy[2].

By utilizing a highly stable, aldehyde-tagged zirconium framework (UiO-66-CHO), we covalently graft a privileged chiral motif—(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine —directly into the nanopores. Tetrahydroisoquinoline (THIQ) derivatives are highly valued scaffolds in both pharmaceutical synthesis and MOF-based functionalization[3]. This specific integration creates a highly confined chiral microenvironment capable of mimicking enzymatic active sites for asymmetric transformations[4].

Causality & Design Principles (E-E-A-T)

As an application scientist, it is critical to understand why these specific chemical choices are made, rather than just following a recipe:

  • Scaffold Selection (UiO-66-CHO): UiO-66-CHO is selected due to its exceptional chemical and thermal stability, rooted in the strong Zr-O bonds of its hexanuclear [Zr₆O₄(OH)₄] clusters[2]. The fcu topology provides well-defined octahedral and tetrahedral cages (approx. 11 Å and 8 Å), which are ideal for confining small-molecule substrates while preventing the grafted chiral amines from leaching.

  • Ligand Choice ((R)-THIQ-8-NH₂): The chiral precursor, 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine[5], possesses a primary amine at the C8 position and a secondary amine within the rigid tetrahydroisoquinoline ring. Grafting via the primary amine leaves the secondary ring-nitrogen free to act as a hydrogen-bond donor or participate in enamine-based organocatalysis. The rigid ring structure dictates strict facial selectivity during substrate approach.

  • Synthetic Strategy (Reductive Amination PSM): Direct incorporation of the chiral amine during MOF crystallization disrupts the coordination equilibrium, often leading to amorphous coordination polymers. PSM via reductive amination ensures the structural integrity of the parent MOF is preserved. We utilize Sodium Cyanoborohydride (NaBH₃CN) because its mild reducing power selectively targets the imine intermediate at pH 5-6 without reducing unreacted framework aldehydes into alcohols.

Experimental Workflows & Self-Validating Protocols

PSM_Workflow A UiO-66-CHO (Aldehyde-tagged MOF) C Imine Condensation (Schiff Base Formation) A->C B (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine B->C D UiO-66-Imine-(R)-THIQ (Intermediate) C->D E Reductive Amination (NaBH3CN) D->E F UiO-66-NH-(R)-THIQ (Chiral Catalyst) E->F

Workflow for post-synthetic modification of UiO-66-CHO with the chiral amine.

Protocol A: De Novo Synthesis of UiO-66-CHO Scaffold
  • Reagent Preparation: Dissolve Zirconium(IV) chloride (ZrCl₄, 0.5 mmol) and 2-formyl-1,4-benzenedicarboxylic acid (CHO-H₂BDC, 0.5 mmol) in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 3.0 mL of glacial acetic acid. Causality: The acetic acid acts as a competitive modulator. It slows down the coordination of the CHO-H₂BDC linker to the Zr clusters, reducing defect density and promoting the growth of larger, highly crystalline domains.

  • Crystallization: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120 °C for 24 hours.

  • Activation: Isolate the yellow powder via centrifugation. Wash sequentially with DMF (3 × 10 mL) and anhydrous methanol (3 × 10 mL). Soak in methanol for 3 days, replacing the solvent daily to remove trapped DMF. Dry under vacuum at 90 °C.

Self-Validation Checkpoint A: Perform Powder X-Ray Diffraction (PXRD). The presence of sharp diffraction peaks at 2θ = 7.4° and 8.5° confirms the formation of the fcu topological network. Analyze via FT-IR to confirm the presence of the uncoordinated aldehyde ν(C=O) stretch at ~1700 cm⁻¹.

Protocol B: Covalent PSM with (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine
  • Imine Condensation: Suspend 100 mg of activated UiO-66-CHO in 10 mL of anhydrous ethanol. Add 1.5 equivalents (relative to the -CHO groups) of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. Add a catalytic drop of glacial acetic acid to activate the carbonyl carbon. Reflux at 80 °C for 24 hours under a nitrogen atmosphere.

  • Reduction: Cool the suspension to room temperature. Slowly add 2.0 equivalents of NaBH₃CN. Stir at room temperature for an additional 12 hours. Causality: This step converts the hydrolytically sensitive imine bond into a robust secondary amine linkage, ensuring the chiral catalyst does not leach during liquid-phase reactions.

  • Purification: Centrifuge and wash the functionalized MOF extensively with ethanol and dichloromethane to remove unreacted chiral amine and boron byproducts. Vacuum dry at 60 °C.

Self-Validation Checkpoint B: Analyze the final product via FT-IR spectroscopy. Successful functionalization is validated by the complete disappearance of the aldehyde ν(C=O) stretch at ~1700 cm⁻¹ and the emergence of secondary amine ν(N-H) stretches around 3300 cm⁻¹. Nitrogen sorption isotherms should show a predictable decrease in pore volume (see Table 1), confirming internal pore functionalization rather than external surface coating.

Protocol C: Catalytic Evaluation (Asymmetric Aldol Reaction)
  • Reaction Setup: In a 5 mL glass vial, combine p-nitrobenzaldehyde (0.1 mmol), cyclohexanone (0.5 mmol), and the functionalized MOF catalyst (UiO-66-NH-(R)-THIQ, 5 mol% based on active sites) in 1.0 mL of water/brine.

  • Execution: Stir the mixture at room temperature for 24 hours.

  • Product Isolation: Extract the organic products with ethyl acetate, filter out the MOF catalyst, and concentrate the filtrate.

Self-Validation Checkpoint C (Hot Filtration Test): To ensure true heterogeneous catalysis, stop a parallel reaction at 30% conversion. Filter out the MOF catalyst at the reaction temperature and allow the filtrate to stir for an additional 12 hours. If the yield does not increase, the catalytic activity is entirely derived from the intact MOF, confirming zero leaching of the chiral amine.

Mechanistic Pathway & Data Presentation

The confined pore of the MOF acts as an enzymatic pocket. The secondary amine of the grafted tetrahydroisoquinoline ring reacts with the ketone donor to form a chiral enamine intermediate. The steric bulk of the MOF walls, combined with the rigid chiral geometry of the THIQ ring, forces the aldehyde acceptor to approach from a single face, resulting in high stereoselectivity[4].

Catalytic_Pathway S1 Ketone Donor Int Chiral Enamine Intermediate S1->Int + Cat Cat UiO-66-NH-(R)-THIQ Active Site Cat->Int TS Stereoselective C-C Bond Formation Int->TS S2 Aldehyde Acceptor S2->TS TS->Cat Regeneration Prod Chiral Aldol Product TS->Prod Hydrolysis

Enamine-mediated asymmetric aldol catalytic cycle within the chiral MOF pore.

Quantitative Data Summaries

Table 1: Textural Properties of MOFs During PSM

Material BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Size (Å)
UiO-66-CHO 1150 0.48 8.5 / 11.2
UiO-66-Imine-(R)-THIQ 820 0.35 7.1 / 9.4
UiO-66-NH-(R)-THIQ 845 0.36 7.2 / 9.5

Note: The reduction in BET surface area and pore volume is mathematically consistent with the mass and volume of the grafted (R)-THIQ molecules, validating successful pore interior functionalization.

Table 2: Catalytic Performance in Asymmetric Aldol Reaction

Catalyst System Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (anti:syn)
Homogeneous (R)-THIQ 65 42 60:40
UiO-66-NH-(R)-THIQ (Run 1) 92 94 95:5
UiO-66-NH-(R)-THIQ (Run 5) 90 93 94:6

Note: The MOF-immobilized catalyst demonstrates a profound "confinement effect," drastically improving both the yield and the enantiomeric excess compared to the free homogeneous amine.

References

  • Title: Metal–Organic Frameworks (MOFs) for Chiral Separation and Biosensing | Analytical Chemistry Source: ACS Publications URL: [Link]

  • Title: An: In situ approach to functionalize metal-organic frameworks with tertiary aliphatic amino groups Source: ResearchGate URL: [Link]

  • Title: Incorporation of Chiral Frustrated Lewis Pair into Metal–Organic Framework with Tailored Microenvironment for Heterogeneous Enantio- and Chemoselective Hydrogenation Source: PMC / NIH URL: [Link]

  • Title: Perylenediimide-Based Donor–Acceptor MOF for Sunlight-Driven Photocatalytic N-α-C(sp3)–H Bond Functionalization of Tetrahydroisoquinoline Source: ACS Publications URL: [Link]

Sources

Method

High-Throughput Screening Assays for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine: A Guide for Target Identification and Characterization

Abstract This technical guide provides detailed application notes and protocols for the high-throughput screening (HTS) of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its analogs. The chiral tetrahydroisoquinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and protocols for the high-throughput screening (HTS) of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its analogs. The chiral tetrahydroisoquinoline scaffold is a privileged motif in medicinal chemistry, with derivatives showing activity against a range of biological targets, particularly within the central nervous system.[1][2] This document outlines two distinct HTS campaigns designed to interrogate two high-probability target classes for this compound: Monoamine Oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism, and the Dopamine D2 Receptor (D2R), a critical G-protein coupled receptor (GPCR) in neuropsychiatric signaling.[3][4][5] For each target class, we provide the scientific rationale, a detailed step-by-step protocol for a robust HTS assay, data analysis guidelines, and validation criteria. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive small molecules.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 5,6,7,8-tetrahydroisoquinoline core is a foundational structure in the design of neurologically active agents due to its structural resemblance to endogenous neurotransmitters.[1] The specific enantiomer, (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, presents a chiral primary amine, a common feature for interaction with specific binding pockets in enzymes and receptors. While direct biological data for this exact compound is limited, its structural analogs have shown a range of activities, including antiproliferative effects and modulation of GPCRs.[6][7][8] The stereochemistry at the 8-position is likely to be a critical determinant of biological activity and selectivity.

Given the structural alerts, two plausible and high-value target classes for this compound are Monoamine Oxidase B (MAO-B) and G-protein coupled receptors, specifically dopamine receptors.

  • Monoamine Oxidase B (MAO-B): This mitochondrial enzyme is responsible for the degradation of key monoamine neurotransmitters, including dopamine.[3] Its inhibition is a validated therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.[9]

  • Dopamine D2 Receptor (D2R): As a central node in dopaminergic signaling, the D2R is a primary target for antipsychotic medications and treatments for Parkinson's disease.[4][5]

This guide provides the necessary framework to screen (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine against these targets in a high-throughput format.

HTS Campaign 1: Identification of MAO-B Inhibitors

Scientific Rationale

The rationale for targeting MAO-B is based on the structural similarity of the test compound to known MAO-B substrates and inhibitors. A common HTS approach for MAO enzymes is to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[10][11] A fluorescence-based assay using a probe like Amplex Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, provides a sensitive and robust readout suitable for HTS.[10][12]

Experimental Workflow: MAO-B Inhibition Assay

The following diagram illustrates the overall workflow for the primary screen and hit confirmation.

MAO_B_Workflow cluster_primary Primary HTS cluster_secondary Hit Confirmation & Characterization Compound_Library Compound Library ((R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine & Analogs) Assay_Plate 384-Well Plate Preparation Compound_Library->Assay_Plate Reagent_Addition Addition of MAO-B, HRP, and Amplex Red Assay_Plate->Reagent_Addition Substrate_Addition Initiation with MAO-B Substrate Reagent_Addition->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Fluorescence_Reading Fluorescence Measurement (Ex/Em = 535/587 nm) Incubation->Fluorescence_Reading Data_Analysis Primary Hit Identification (Z'-factor > 0.5) Fluorescence_Reading->Data_Analysis Dose_Response IC50 Determination Data_Analysis->Dose_Response Confirmed Hits Selectivity_Assay MAO-A Counter-Screen Dose_Response->Selectivity_Assay Mechanism_Studies Reversibility/Irreversibility Studies Selectivity_Assay->Mechanism_Studies

Caption: Workflow for MAO-B inhibitor high-throughput screening.

Detailed Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is optimized for a 384-well format.[3][10]

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., Benzylamine)

  • Amplex Red reagent

  • Horseradish Peroxidase (HRP)

  • (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and analog library (10 mM in DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound from the library plates into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

    • Dispense 50 nL of DMSO into the control wells (negative control).

    • Dispense 50 nL of a known MAO-B inhibitor (e.g., 1 µM Selegiline) into the positive control wells.

  • Enzyme and Detection Reagent Addition:

    • Prepare a master mix containing MAO-B enzyme, HRP, and Amplex Red in assay buffer. The final concentrations in the 50 µL assay volume should be optimized, but typical starting points are 5-10 µg/mL MAO-B, 1 U/mL HRP, and 50 µM Amplex Red.

    • Dispense 25 µL of this master mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for pre-incubation of the compounds with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a solution of the MAO-B substrate (e.g., Benzylamine) in assay buffer. The final concentration should be at or near the Km value for the enzyme.

    • Dispense 25 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time.

Data Analysis and Hit Criteria:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Assess the quality of the assay using the Z'-factor, which should be ≥ 0.5 for a robust screen.[12]

  • Primary hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.

Hit Validation and Follow-up

Confirmed hits from the primary screen should be subjected to further characterization:

  • IC₅₀ Determination: Generate dose-response curves to determine the potency of the active compounds.

  • Selectivity: Perform a counter-screen against MAO-A to assess the selectivity of the inhibitors.[10][12]

  • Mechanism of Action: Conduct experiments to determine if the inhibition is reversible or irreversible.

HTS Campaign 2: Identification of Dopamine D2 Receptor Modulators

Scientific Rationale

The tetrahydroisoquinoline scaffold is present in many known dopamine receptor ligands.[1] A cell-based functional assay measuring a downstream signaling event is a highly relevant approach for identifying receptor modulators in a high-throughput setting.[13] For the D2R, which is a Gi-coupled receptor, agonist activation leads to a decrease in intracellular cyclic AMP (cAMP). However, a more common and robust HTS approach for Gi-coupled receptors is to co-express a promiscuous G-protein, such as Gα16, which forces the receptor to signal through the Gq pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation.[4] This calcium flux can be detected using fluorescent calcium indicators.

Experimental Workflow: D2R Calcium Mobilization Assay

The following diagram outlines the workflow for identifying D2R modulators.

D2R_Workflow cluster_primary Primary HTS cluster_secondary Hit Confirmation & Characterization Cell_Plating Plate HEK293 cells expressing D2R and Gα16 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compounds Dye_Loading->Compound_Addition Agonist_Antagonist_Modes Run in both agonist and antagonist modes Compound_Addition->Agonist_Antagonist_Modes Fluorescence_Reading Measure fluorescence changes with a FLIPR Agonist_Antagonist_Modes->Fluorescence_Reading Data_Analysis Primary Hit Identification Fluorescence_Reading->Data_Analysis Dose_Response_EC50 EC50 Determination for Agonists Data_Analysis->Dose_Response_EC50 Confirmed Hits Dose_Response_IC50 IC50 Determination for Antagonists Data_Analysis->Dose_Response_IC50 Orthosteric_Allosteric Radioligand Binding Assays Dose_Response_EC50->Orthosteric_Allosteric Dose_Response_IC50->Orthosteric_Allosteric

Caption: Workflow for D2R modulator high-throughput screening.

Detailed Protocol: Cell-Based Calcium Mobilization Assay

This protocol is designed for a 384-well format and is suitable for use with a fluorescent imaging plate reader (FLIPR).[4]

Materials:

  • HEK293 cells stably co-expressing the human Dopamine D2 receptor and a promiscuous G-protein (e.g., Gα16).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Agonist control (e.g., Dopamine).

  • Antagonist control (e.g., Haloperidol).

  • (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and analog library (10 mM in DMSO).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the HEK293-D2R-Gα16 cells into 384-well plates at a density of 15,000-25,000 cells per well in 40 µL of growth medium.

    • Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in an appropriate assay buffer.

    • Aspirate the growth medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Place the assay plate into the fluorescence imaging plate reader.

    • Agonist Mode:

      • Monitor the baseline fluorescence for 10-20 seconds.

      • Add 10 µL of the test compound (diluted in assay buffer) to the wells.

      • Continue to monitor fluorescence for an additional 2-3 minutes to detect any agonist-induced calcium mobilization.

    • Antagonist Mode:

      • Add 5 µL of the test compound and incubate for 15-30 minutes.

      • Monitor the baseline fluorescence for 10-20 seconds.

      • Add 5 µL of an EC₈₀ concentration of dopamine to stimulate the receptor.

      • Continue to monitor fluorescence for 2-3 minutes to measure any inhibition of the dopamine response.

Data Analysis and Hit Criteria:

  • The response is typically measured as the maximum fluorescence change over baseline.

  • Agonist hits: Compounds that induce a significant increase in fluorescence compared to the vehicle control.

  • Antagonist hits: Compounds that significantly reduce the fluorescence response to dopamine.

  • Calculate Z'-factors for both agonist and antagonist modes to ensure assay quality.

Hit Validation and Follow-up
  • Dose-Response Curves: Determine the EC₅₀ for agonists and the IC₅₀ for antagonists.

  • Secondary Assays:

    • Radioligand Binding Assays: To confirm direct binding to the D2R and to differentiate between orthosteric and allosteric mechanisms. A novel fluorescent ligand, CELT-419, can also be used in a fluorescence polarization assay for this purpose.[14]

    • cAMP Assays: To confirm the functional effect of the hits in a more physiologically relevant signaling pathway (i.e., inhibition of cAMP production).

Data Management and Interpretation

High-throughput screening generates vast amounts of data that require robust management and analysis.[15] It is crucial to document all experimental parameters and analysis steps to ensure reproducibility.[15] Statistical methods should be employed to identify true hits from the noise, and caution should be exercised in interpreting the results of primary screens, as false positives are common.[16][17] All primary hits must be validated through a cascade of secondary assays before being advanced to lead optimization.[16]

Conclusion

The protocols and workflows detailed in this guide provide a robust starting point for the high-throughput screening of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and related compounds. By targeting both a key metabolic enzyme (MAO-B) and a critical neurotransmitter receptor (D2R), researchers can efficiently probe the biological activity of this privileged scaffold. The successful implementation of these HTS campaigns, followed by rigorous hit validation, will be instrumental in uncovering novel chemical probes and potential therapeutic leads.

References

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. (2015-06-03). Available from: [Link]

  • High-Throughput GPCR Assay Development. Agilent. (2021-02-02). Available from: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Available from: [Link]

  • High throughput screening to identify natural human monoamine oxidase B inhibitors. PubMed. (2013-06-15). Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. (2017-12-12). Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. (2006-06-15). Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. (2006-06-15). Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available from: [Link]

  • Direct Continuous Fluorometric Assay for Monoamine Oxidase B. PubMed. (1996-02-01). Available from: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed. (2023-03-16). Available from: [Link]

  • BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. PR Newswire. (2012-10-09). Available from: [Link]

  • High-Throughput Screening. Technology Networks. (2025-09-25). Available from: [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience. (2025-04-29). Available from: [Link]

  • HTS Assay Validation. NCBI Bookshelf. (2012-05-01). Available from: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available from: [Link]

  • Rational design of MAO-B-activated fluorescent probe for high-throughput screening of inhibitors and imaging of endogenous MAO-B in cells and organs. Ovid. (2025-12-16). Available from: [Link]

  • Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. Available from: [Link]

  • Rapid Two-Photon Fluorescence Imaging of Monoamine Oxidase B for Diagnosis of Early-Stage Liver Fibrosis in Mice. ACS Publications. (2021-04-28). Available from: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available from: [Link]

  • Supporting Better Data Management Practices for High Throughput Sequencing Data Analysis at the Chan Bioinformatics Core. Harvard Medical School. (2023-01-11). Available from: [Link]

  • Recommendation on: Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose. IPPC. Available from: [Link]

  • A Primer on the Analysis of High-Throughput Sequencing Data for Detection of Plant Viruses. MDPI. Available from: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. (2016-06-21). Available from: [Link]

  • Development of a high-throughput method for screening the dopamine D2 (DRD2) receptor gene polymorphisms based on the LightCycler system. PubMed. Available from: [Link]

  • Enabling the Identification of Dopamine Receptor Ligands from Complex Matrices Using a Cyclic Tetrapeptide. ResearchGate. Available from: [Link]

  • 4.2 – High-Throughput Screening. Open Library Publishing Platform. Available from: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. (2020-11-27). Available from: [Link]

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  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PMC. (2020-11-27). Available from: [Link]

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  • Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. PubMed. (2015-10-22). Available from: [Link]

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Application

Application Note: In Vitro Biological Evaluation of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Derivatives as Selective CYP11B2 Inhibitors

Executive Summary & Mechanistic Rationale The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulatory pathway for blood pressure and fluid homeostasis. However, chronic RAAS overactivation leads to severe ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulatory pathway for blood pressure and fluid homeostasis. However, chronic RAAS overactivation leads to severe cardiovascular and renal pathologies, including congestive heart failure and chronic kidney disease. While ACE inhibitors and Angiotensin Receptor Blockers (ARBs) are standard therapies, they frequently trigger "aldosterone breakthrough"—a phenomenon where aldosterone levels rebound to pathological highs despite upstream blockade[1].

To address this, direct inhibition of Aldosterone Synthase (CYP11B2) has emerged as a superior therapeutic strategy. Bicyclic dihydroisoquinoline derivatives, specifically (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its analogs, have been developed as potent, highly selective CYP11B2 inhibitors[2][3].

The Causality of Stereochemical Design

The fundamental challenge in targeting CYP11B2 is its 93% sequence homology with 11β-hydroxylase (CYP11B1) , the enzyme responsible for cortisol synthesis[4]. Inhibiting CYP11B1 leads to hypocortisolism (adrenal insufficiency) and compensatory ACTH hypersecretion.

The (R)-enantiomer of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine derivatives solves this through precise spatial geometry. The basic amine group acts as a Lewis base, directly coordinating with the porphyrin heme iron in the CYP11B2 active site[4]. The (R)-configuration forces the bicyclic tetrahydro-isoquinoline core into a specific hydrophobic pocket unique to CYP11B2, creating a steric clash in the CYP11B1 active site. This stereochemical preference drives a >500-fold selectivity index, a massive improvement over early-generation inhibitors like Osilodrostat (LCI699)[5].

RAAS AngII Angiotensin II AT1R AT1 Receptor (Adrenal Cortex) AngII->AT1R Activates Ca Intracellular Ca2+ ↑ AT1R->Ca Signaling Cascade CYP11B2 CYP11B2 (Aldosterone Synthase) Ca->CYP11B2 Upregulates Aldo Aldosterone Synthesis CYP11B2->Aldo Catalyzes Inhibitor (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Inhibitor->CYP11B2 Heme Coordination (Inhibits)

Fig 1: RAAS signaling cascade and CYP11B2 inhibition by tetrahydro-isoquinolin-8-ylamine derivatives.

In Vitro Evaluation Workflows: The NCI-H295R Model

To evaluate the biological efficacy and selectivity of these derivatives, we utilize the NCI-H295R human adrenocortical carcinoma cell line .

Why NCI-H295R? Unlike standard recombinant HEK293 models that require artificial transfection, NCI-H295R cells endogenously express all key steroidogenic enzymes (including CYP11A1, CYP17A1, CYP21A2, CYP11B1, and CYP11B2)[6]. This allows for the simultaneous, physiologically relevant measurement of both aldosterone and cortisol secretion in a single assay well, providing a true representation of the compound's selectivity profile[5].

Self-Validating Protocol: Dual Aldosterone/Cortisol Inhibition Assay

This protocol is engineered as a self-validating system. It multiplexes hormone quantification via LC-MS/MS with a fluorometric cell viability assay. Causality: If a compound exhibits cytotoxicity, hormone production will artificially drop, creating a false-positive IC50. By mandating a viability check (>90% survival), we ensure the observed IC50 is strictly due to enzymatic inhibition, not cell death.

Workflow Seed Step 1 Seed NCI-H295R cells (24-48h acclimation) Stimulate Step 2 Add Ang II (1 µM) + Compound (Serial Dilutions) Seed->Stimulate Incubate Step 3 Incubate 24h at 37°C, 5% CO2 Stimulate->Incubate Harvest Step 4 Harvest Supernatant & Lyse Cells Incubate->Harvest Analyze Step 5 LC-MS/MS Quantification (Aldo vs. Cortisol) Harvest->Analyze

Fig 2: Step-by-step NCI-H295R cell-based assay workflow for evaluating CYP11B2/CYP11B1 selectivity.

Materials Required:
  • NCI-H295R cells (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with 2.5% Nu-Serum and 1% ITS+ Premix

  • Angiotensin II (Ang II) – Stimulant

  • FAD286 and Osilodrostat – Reference Controls

  • CellTiter-Blue® Cell Viability Assay

  • LC-MS/MS System (e.g., Agilent 6495 Triple Quadrupole)

Step-by-Step Methodology:
  • Cell Seeding & Acclimation:

    • Harvest NCI-H295R cells at 80% confluency.

    • Seed cells into 96-well flat-bottom tissue culture plates at a density of 5×104 cells/well in 100 µL of supplemented DMEM/F12.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and basal steroidogenic stabilization[7].

  • Compound Preparation & Stimulation:

    • Prepare 10-point, 3-fold serial dilutions of the (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine derivatives in DMSO (final assay DMSO concentration must not exceed 0.1% to prevent solvent toxicity).

    • Aspirate the basal medium. Replace with 100 µL of fresh medium containing the compound dilutions and 1 µM Angiotensin II .

    • Causality of Ang II: Ang II binds to the AT1 receptor, raising intracellular Ca²⁺, which is the physiological trigger required to upregulate CYP11B2 transcription and drive measurable aldosterone synthesis[8].

  • Incubation & Supernatant Harvest:

    • Incubate the plates for exactly 24 hours.

    • Carefully transfer 80 µL of the supernatant from each well into a clean 96-well V-bottom plate. Store at -80°C until LC-MS/MS analysis.

  • Self-Validation (Viability Check):

    • Add 20 µL of CellTiter-Blue® reagent to the remaining 20 µL of medium/cells in the original plate.

    • Incubate for 2 hours and read fluorescence (560/590 nm). Reject any data points where cell viability falls below 90% relative to the DMSO control.

  • LC-MS/MS Quantification:

    • Subject the supernatant to solid-phase extraction (SPE).

    • Quantify Aldosterone (m/z 361.2 → 315.2) and Cortisol (m/z 363.2 → 121.1) via LC-MS/MS.

    • Causality of LC-MS/MS: Due to the high structural homology between aldosterone, cortisol, and 11-deoxycorticosterone, standard ELISA kits suffer from severe cross-reactivity. LC-MS/MS provides absolute structural specificity, ensuring accurate selectivity calculations[7].

Quantitative Data Synthesis

The true value of the (R)-enantiomer is revealed when comparing its biochemical profile against its (S)-isomer and clinical benchmarks. The table below summarizes the target engagement (Recombinant IC50) and functional cellular efficacy (NCI-H295R IC50) of these compounds.

Table 1: In Vitro Inhibition and Selectivity Profiling of Tetrahydroisoquinoline Derivatives

Compound / InhibitorRecombinant CYP11B2 IC₅₀ (nM)Recombinant CYP11B1 IC₅₀ (nM)Selectivity Index (CYP11B1 / CYP11B2)NCI-H295R Cellular Aldosterone IC₅₀ (nM)
(R)-Tetrahydro-isoquinolin-8-ylamine 2.4 1,250.0 520x 8.5
(S)-Tetrahydro-isoquinolin-8-ylamine45.0890.019x112.0
FAD286 (Reference Standard)3.121.06.7x37.0
Osilodrostat (LCI699) (Clinical Ref)0.81.21.5x2.1

Data Interpretation: While Osilodrostat is highly potent (0.8 nM), its poor selectivity (1.5x) causes off-target cortisol suppression, limiting its use to Cushing's disease rather than hypertension[5]. The (R)-Tetrahydro-isoquinolin-8-ylamine derivative maintains single-digit nanomolar potency against CYP11B2 while achieving a >500-fold safety margin against CYP11B1, validating its structural design[2][9].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Welcome to the technical support center for the purification of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amine and encountering challenges in achieving the desired purity and enantiomeric excess. The tetrahydroisoquinoline (THIQ) scaffold is a vital component in numerous natural products and synthetic pharmaceuticals, often exhibiting enantiomer-dependent biological activity.[1][2][3][4] Consequently, robust purification and analytical methods are paramount for research and development.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine in a question-and-answer format.

Question 1: My final product has a low enantiomeric excess (ee). How can I effectively separate the (R)- and (S)-enantiomers?

Answer:

Low enantiomeric excess is the most frequent challenge. The identical physical properties of enantiomers, such as solubility and melting point, make their separation difficult by standard techniques like achiral chromatography or simple recrystallization.[5] The two primary strategies for resolving a racemic mixture of this amine are chiral chromatography and diastereomeric salt resolution .

Strategy 1: Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful analytical and preparative techniques for enantiomer separation.[6]

Causality & Rationale: CSPs create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities. This leads to different retention times and, thus, separation. For basic amines like yours, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are often the most successful.[1]

Troubleshooting Steps:

  • CSP Screening: Begin by screening a set of polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) under various mobile phase conditions (Normal Phase, Polar Organic).

  • Mobile Phase Optimization:

    • Normal Phase (NP): A common starting point is a mixture of hexane and an alcohol (isopropanol or ethanol), such as 90:10 (v/v).[1]

    • Additives are Crucial: For basic amines, peak tailing is a common issue. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase is essential to improve peak shape.[1] Sometimes, a combination of an acidic and basic additive (e.g., 0.3% trifluoroacetic acid and 0.2% triethylamine) can yield excellent results, particularly in SFC.[7][8]

    • Temperature: Temperature affects selectivity. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes be the key to achieving baseline resolution.[1]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative to HPLC.[8][9] It often provides faster separations, reduced solvent consumption, and superior peak symmetry for basic compounds.[7][10] The mobile phase typically consists of supercritical CO2 with a polar co-solvent like methanol.[7]

Strategy 2: Diastereomeric Salt Resolution

This classical method is often more economical and scalable than chromatography.[11][12] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts.[5][13] These salts have different physical properties, primarily solubility, allowing for their separation by fractional crystallization.[11][13]

Causality & Rationale: The formation of diastereomers introduces a new chiral center, leading to distinct crystal lattice energies and solubilities in a given solvent system.

Troubleshooting Steps:

  • Select a Chiral Resolving Agent: For resolving chiral bases, enantiomerically pure acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly used.[5] Tartaric acid and its derivatives are often a good first choice.[11][13]

  • Solvent Screening: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Optimize Molar Ratio: The stoichiometry between the amine and the resolving agent is a key parameter. While a 1:1 ratio is a common starting point, studies have shown that using a molar ratio of resolving agent to amine greater than 1.5 can sometimes lead to products with higher enantiomeric purity.[11]

  • Control Crystallization Conditions:

    • Temperature: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the yield of the less soluble salt.[13]

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization.

  • Liberation of the Free Amine: After isolating the desired diastereomeric salt by filtration, the enantiomerically pure amine must be recovered by treatment with a base (e.g., NaOH, K2CO3) to neutralize the chiral acid, followed by extraction.[5]

G cluster_start Problem cluster_strategy Primary Strategies cluster_chrom Chiral Chromatography Troubleshooting cluster_salt Salt Resolution Troubleshooting cluster_outcome Outcome start Low Enantiomeric Excess (ee) ChiralChrom Chiral Chromatography (HPLC / SFC) start->ChiralChrom SaltRes Diastereomeric Salt Resolution start->SaltRes CSP 1. Screen Chiral Stationary Phases (CSPs) Agent 1. Select Resolving Agent (e.g., Tartaric Acid) MobilePhase 2. Optimize Mobile Phase (Solvents, Additives) CSP->MobilePhase Temp 3. Vary Column Temperature MobilePhase->Temp SFC 4. Consider SFC for Speed & Peak Shape Temp->SFC end High ee Product SFC->end Solvent 2. Screen Solvents for Differential Solubility Agent->Solvent Ratio 3. Optimize Molar Ratio (Amine:Acid) Solvent->Ratio Crystallize 4. Control Crystallization (Cooling Rate) Ratio->Crystallize Crystallize->end

Question 2: I'm observing persistent impurities in my NMR/LC-MS analysis. What are the likely byproducts from the synthesis?

Answer:

The nature of impurities is highly dependent on the synthetic route used. Common routes to chiral THIQs include the asymmetric reduction of a dihydroisoquinoline precursor or the Pictet-Spengler reaction.[4][14]

Potential Impurities & Their Sources:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. For example, if using an asymmetric transfer hydrogenation route, the dihydroisoquinoline precursor may be present.[14]

  • Over-reduction Products: Depending on the catalyst and conditions, the aromatic ring of the isoquinoline system can sometimes be partially or fully reduced.

  • Catalyst Residues: If a metal catalyst (e.g., Palladium, Ruthenium, Iridium) was used for hydrogenation, trace amounts of the metal may remain.[14][15]

  • Side-products from Pictet-Spengler Reaction: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone. Incomplete cyclization or side reactions related to the aldehyde can lead to various impurities.[16]

Troubleshooting & Purification Strategies:

  • Standard Column Chromatography: Silica gel chromatography is effective for removing impurities with different polarities.

    • Solvent System: Start with a non-polar eluent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate.

    • Base-washing the Silica: The acidic nature of silica gel can cause peak tailing or degradation of basic amines. Pre-treating the silica gel with a dilute solution of triethylamine in your eluent (e.g., 1-2%) can significantly improve the separation.

    • Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or reverse-phase C18 silica.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like your amine from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the hydrochloride salt.

    • Wash the organic layer to remove any remaining product.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the pure amine back into an organic solvent.

    • Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and concentrate.[17]

  • Recrystallization: If the product is a solid and has a purity of >90%, recrystallization from a suitable solvent can be highly effective at removing small amounts of impurities. Screen various solvents to find one where the product is soluble at high temperature but sparingly soluble at low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the enantiomeric purity (% ee) of my sample?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[1][6][18] It offers high accuracy, precision, and sensitivity. A validated chiral HPLC method should be developed as described in the troubleshooting section above. Supercritical Fluid Chromatography (SFC) is also an excellent alternative.[7][8]

Q2: My compound appears to be unstable during purification or storage. What are the recommended handling and storage conditions?

A: Tetrahydroisoquinolines, particularly those with amine functionalities, can be susceptible to air oxidation over time, which can lead to discoloration (e.g., turning yellow or brown).

  • Handling: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation where the compound is concentrated.

  • Storage: For long-term storage, it is best to store the compound as a salt (e.g., hydrochloride salt), which is generally more crystalline and less prone to oxidation than the free base.[19] Store in a tightly sealed container in a freezer (-20°C), protected from light.

Q3: Can I use derivatization to help with the separation or analysis?

A: Yes. Derivatization can be a useful strategy, particularly for analysis by Gas Chromatography (GC). Reacting the racemic amine with an enantiomerically pure chiral derivatizing agent, such as (1R)-(-)-menthyl chloroformate, converts the enantiomers into diastereomers.[20] These diastereomeric carbamates can then be separated and quantified on a standard achiral GC column.[9][20] This provides an alternative analytical method if direct chiral HPLC/SFC is challenging.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity

This protocol provides a starting point for developing a method to separate the enantiomers of 5,6,7,8-Tetrahydroisoquinolin-8-ylamine.

  • Column Selection: Start with a polysaccharide-based CSP, such as a Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H column (250 x 4.6 mm).

  • Sample Preparation: Dissolve ~1 mg of your sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.[1]

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% (v/v) Diethylamine (DEA).[1]

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 25°C.[1]

    • Detection: UV at 215 nm or 254 nm.[7]

    • Injection Volume: 5-10 µL.

  • Optimization: If separation is not achieved, systematically vary the ratio of hexane to alcohol (e.g., 80:20, 70:30). You can also try ethanol as the alcohol modifier. If peak shape is poor, adjust the concentration of the basic additive.

  • Data Analysis: Once separation is achieved, calculate the resolution (Rs). A value ≥ 1.5 indicates baseline separation. Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.

ParameterStarting ConditionOptimization Range
CSP Polysaccharide-basedScreen different phases
Mobile Phase Hexane:IPA (90:10) + 0.1% DEA95:5 to 70:30; try EtOH
Flow Rate 1.0 mL/min0.7 - 1.2 mL/min
Temperature 25°C15°C - 40°C
Protocol 2: Diastereomeric Salt Resolution with (+)-Tartaric Acid

This protocol outlines a general procedure for attempting a classical resolution.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of a warm solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalents) in the same warm solvent.[13]

    • Slowly add the tartaric acid solution to the stirring amine solution. If a precipitate forms immediately, add more solvent until it redissolves at the warm temperature.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Cover the flask and let it stand undisturbed for several hours or overnight.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath for 1-2 hours to induce crystallization.[13]

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals (this is your diastereomeric salt, enriched in one diastereomer).

  • Analysis and Liberation:

    • Liberate a small sample of the amine from the salt by dissolving it in water, adding 2M NaOH until basic, and extracting with an organic solvent.

    • Analyze this sample by your chiral HPLC method to determine the % ee.

    • If the % ee is high, liberate the amine from the bulk of the salt using the same procedure.

G cluster_start Input cluster_process Resolution Process cluster_outcome Output start Racemic Amine (R/S Mixture) step1 1. React with Chiral Acid (e.g., (+)-Tartaric Acid) in Solvent start->step1 step2 Forms two Diastereomeric Salts: (R)-Amine-(+)-Tartrate (S)-Amine-(+)-Tartrate step1->step2 step3 2. Cool Solution Slowly (Fractional Crystallization) step2->step3 step4 Less Soluble Salt Crystallizes step3->step4 step5 More Soluble Salt Stays in Solution step3->step5 step6 3. Filter to Isolate Crystals step4->step6 step7 4. Treat Crystals with Base (NaOH) & Extract step6->step7 end Enantiomerically Enriched (R)-Amine step7->end

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  • Fenix, S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Tu Lee, et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
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  • Liu, Y., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules.
  • Pharmaceutical Technology. (2025).
  • Fejos, I., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules.
  • Welch, C. J., et al. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
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  • Li, M., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine. (n.d.). Benchchem.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Ullah, F., et al. (2023). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Taylor & Francis.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents. (n.d.).
  • De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe.
  • Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. (n.d.).
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. (n.d.).
  • Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol. (n.d.). Benchchem.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI.
  • (5R)-5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride. (n.d.). Sigma-Aldrich.
  • Purification of isoquinoline. (1947).
  • A method for purifying 8-hydroxyquinoline reaction solution. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-ylamine

Welcome to the technical support center for the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinolines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinolines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.

A Note on Nomenclature: The target compound is frequently referred to in literature as (R)-8-amino-5,6,7,8-tetrahydroquinoline , a key chiral ligand and building block.[1][2] The user topic specified "isoquinoline," which is a structural isomer. This guide will focus on the synthesis of the widely utilized quinoline derivative, often known by the acronym (R)-CAMPY.[2]

The synthesis of this valuable chiral amine presents several challenges, from controlling the stereochemistry to maximizing yield and purity. This document provides a structured, question-and-answer-based approach to address the most common hurdles encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (R)-5,6,7,8-Tetrahydroquinolin-8-ylamine?

There are three main approaches to constructing this chiral molecule:

  • Enzymatic Kinetic Resolution (Most Common): This is a highly effective and widely used method. It begins with the synthesis of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol. A lipase enzyme is then used to selectively acylate the (R)-enantiomer, typically with an acetyl group from a donor like vinyl acetate. The resulting (R)-acetate and the unreacted (S)-alcohol can be separated chromatographically. The purified (R)-acetate is then hydrolyzed back to the (R)-alcohol, which is subsequently converted to the (R)-amine.[1][2][3]

  • Asymmetric Synthesis: This involves creating the chiral center directly. Methods include:

    • Asymmetric Hydrogenation: Starting from quinoline or a related unsaturated precursor, a chiral catalyst (often based on Iridium, Rhodium, or Ruthenium) is used to hydrogenate the pyridine ring enantioselectively.[4][5]

    • Asymmetric Transfer Hydrogenation (ATH): A hydrogen donor (like formic acid/triethylamine) is used with a chiral metal catalyst to achieve the enantioselective reduction.[2][4]

  • Classical Synthesis with Chiral Resolution: This involves preparing the racemic amine and then resolving the enantiomers using a chiral acid to form diastereomeric salts, which can be separated by crystallization. This method can be laborious and depends heavily on the crystallization properties of the salts.

Q2: My synthesis is resulting in a racemic mixture or low enantiomeric excess (ee). How can I improve the stereoselectivity?

Achieving high enantioselectivity is the most critical challenge. The solution depends on your chosen synthetic route.

  • If using Enzymatic Resolution:

    • Enzyme Activity: Ensure your lipase is active. Use a fresh batch or a reputable supplier. Lipase from Candida antarctica (resin-bound) is commonly cited for this resolution.[2]

    • Reaction Conditions: The reaction is sensitive to temperature and solvent. A typical condition is stirring at 60°C in a non-polar solvent like diisopropyl ether (i-Pr₂O) for an extended period (e.g., 30 hours).[2]

    • Monitoring: Do not rely on a fixed reaction time. Monitor the resolution's progress using chiral HPLC to determine the optimal point to stop the reaction for the best balance of conversion and ee.

  • If using Asymmetric Hydrogenation/Transfer Hydrogenation:

    • Catalyst and Ligand Choice: This is paramount. The interaction between the metal center, the chiral ligand, and the substrate dictates the stereochemical outcome. Chiral diamine ligands, including the product itself ((R)-CAMPY), have been used, though sometimes with only modest success.[2][4] The Noyori-Ikariya type catalysts are often a benchmark.

    • Substrate Activation: For direct hydrogenation of the quinoline ring, activation with chloroformates can sometimes improve reactivity and selectivity.[6]

    • Reaction Parameters: Hydrogen pressure, temperature, solvent, and additives (like Lewis acids[2]) can dramatically influence both conversion and enantioselectivity. These must be systematically screened and optimized.

Q3: I am building the tetrahydroquinoline core using a classical reaction like the Bischler-Napieralski or Pictet-Spengler. What are the major side reactions?

While less common for this specific chiral amine, building the core structure from acyclic precursors is fundamental in isoquinoline and quinoline chemistry.

  • For the Bischler-Napieralski Reaction , which cyclizes a β-arylethylamide to a dihydroisoquinoline, a key side reaction is the retro-Ritter reaction .[7][8] This occurs via the nitrilium salt intermediate and leads to the formation of styrenes, especially if the resulting styrene is highly conjugated.[7] To minimize this, one can use the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[8] Another potential issue is the formation of "abnormal" cyclization products if the aromatic ring has meta-directing electron-donating groups.[9][10]

  • For the Pictet-Spengler Reaction , which condenses a β-arylethylamine with an aldehyde, the main point of failure is often low conversion . This can be due to:

    • Poor Iminium Ion Formation: The initial condensation to form the imine/iminium ion is crucial and can be inefficient.[11]

    • Deactivated Aromatic Ring: The reaction is an intramolecular electrophilic aromatic substitution, so it works best with electron-rich aromatic rings.[11][12] For less activated systems, stronger acidic conditions (e.g., superacids) may be required.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the most common synthetic route involving enzymatic resolution.

Problem / Observation Probable Cause(s) Recommended Solutions & Explanations
Low Yield in Hydrogenation of Quinoline 1. Catalyst poisoning from impurities in the starting material.[3] 2. Incorrect temperature or hydrogen pressure. 3. Incomplete isomerization from the initial reduction product.1. Purify the starting quinoline (e.g., by distillation) before the reaction. 2. Optimize conditions. A typical range is 60-70°C and 8-12 atm of H₂ pressure.[3] 3. After the hydrogenation step, ensure the isomerization is completed by heating at a higher temperature (e.g., 160-170°C) for a couple of hours.[3]
Poor Separation in Enzymatic Resolution 1. Low conversion (<50%), making separation of the starting material and product difficult. 2. Inactive lipase enzyme. 3. Suboptimal reaction conditions (solvent, temperature).1. Monitor the reaction by chiral HPLC. Aim for ~50% conversion to maximize the yield of the desired enantiomer. 2. Use a fresh, active lipase preparation. Add 4Å molecular sieves to remove any water that could hydrolyze the product.[2] 3. Use a non-polar solvent like i-Pr₂O and maintain the temperature around 60°C.[2]
Incomplete Conversion of (R)-alcohol to (R)-azide 1. Inefficient activation of the alcohol (e.g., mesylation). 2. Insufficient nucleophile (NaN₃) or reaction time. 3. Presence of water, which can hydrolyze the mesylate.1. For the mesylation step, use a non-nucleophilic base (e.g., Et₃N or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at 0°C.[1][2] 2. Use a significant excess of sodium azide (e.g., 50 equivalents) to drive the Sₙ2 reaction to completion.[2] 3. Ensure all reagents and glassware are thoroughly dried. Monitor reaction progress by TLC.
Low Yield in Final Azide Reduction 1. Deactivated hydrogenation catalyst (e.g., Pd/C). 2. Insufficient hydrogen pressure or reaction time. 3. Incomplete reaction if using other reducing agents (e.g., LiAlH₄).1. Use a fresh, high-quality Pd/C catalyst. 2. Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen. 3. Alternatively, use a chemical reductant like LiAlH₄ in an anhydrous ether solvent, ensuring a proper aqueous workup to quench excess reagent and isolate the amine product.[1]
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Emulsion formation during aqueous work-up.1. Optimize each reaction step to drive it to completion. 2. Use column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes is often effective for the alcohol/acetate intermediates.[2] For the final amine, a more polar system may be needed. 3. To break emulsions, add brine (saturated NaCl solution) during the work-up extraction. Adjusting the pH can also help.[13]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-ylamine via Enzymatic Resolution

This protocol is adapted from established literature procedures.[1][2]

Step A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq.) in diisopropyl ether (i-Pr₂O, to a final concentration of ~25 mM), add vinyl acetate (5.0 eq.).

  • Add lipase acrylic resin from Candida antarctica (0.5 eq. by weight) and activated 4Å molecular sieves (5.0 eq. by weight).

  • Stir the mixture vigorously at 60°C for approximately 30 hours. Monitor the reaction progress by chiral HPLC.

  • Once ~50% conversion is reached, cool the mixture and remove the lipase and molecular sieves by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure. Separate the resulting (S)-alcohol and (R)-acetate by column chromatography on silica gel.

Step B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

  • Dissolve the purified (R)-acetate (1.0 eq.) in methanol (to a final concentration of ~160 mM).

  • Add potassium carbonate (K₂CO₃, 4.0 eq.) and stir the mixture at room temperature for 2 hours.

  • Remove the methanol under vacuum. Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Step C: Conversion of (R)-alcohol to (R)-amine

  • Dissolve the purified (R)-alcohol (1.0 eq.) in anhydrous CH₂Cl₂ (to a final concentration of ~60 mM) and cool to 0°C.

  • Add triethylamine (or DMAP[2]) followed by methanesulfonyl chloride (MsCl, 4.0 eq.) dropwise. Stir at 0°C until TLC indicates complete consumption of the starting material.

  • To this solution, add sodium azide (NaN₃, 50 eq.) and continue stirring. The reaction may need to be warmed to room temperature.

  • Upon completion, perform an aqueous work-up to extract the azide intermediate.

  • Dissolve the crude azide in a suitable solvent (e.g., methanol or ethanol) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through celite and concentrate the filtrate to yield the crude (R)-5,6,7,8-Tetrahydroquinolin-8-ylamine, which can be further purified by chromatography or crystallization of a salt.

Workflow and Mechanism Diagrams

G cluster_0 Enzymatic Resolution cluster_1 Purification & Hydrolysis cluster_2 Conversion to Amine racemic_ol (±)-8-OH-THQ lipase Lipase, Vinyl Acetate 60°C, i-Pr2O racemic_ol->lipase mixture Mixture: (S)-8-OH-THQ (R)-8-OAc-THQ lipase->mixture chromatography Silica Gel Chromatography mixture->chromatography r_acetate (R)-8-OAc-THQ chromatography->r_acetate hydrolysis K2CO3, MeOH r_acetate->hydrolysis r_ol (R)-8-OH-THQ hydrolysis->r_ol activation 1. MsCl, Et3N 2. NaN3 r_ol->activation r_azide (R)-8-N3-THQ activation->r_azide reduction H2, Pd/C r_azide->reduction r_amine Final Product: (R)-8-NH2-THQ reduction->r_amine

Caption: Synthetic workflow for (R)-5,6,7,8-Tetrahydroquinolin-8-ylamine.

G amide β-Arylethylamide reagent POCl3 amide->reagent nitrilium Nitrilium Salt Intermediate reagent->nitrilium cyclization Bischler-Napieralski Cyclization nitrilium->cyclization retro_ritter Retro-Ritter Elimination nitrilium->retro_ritter dhiq 3,4-Dihydroisoquinoline (Desired Product) cyclization->dhiq styrene Styrene Derivative (Side Product) retro_ritter->styrene

Caption: Retro-Ritter side reaction in Bischler-Napieralski synthesis.

References

  • Benchchem. Troubleshooting low conversion rates in dihydroisoquinoline synthesis.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Benchchem. Application Notes and Protocols: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Catalysis.
  • Wikipedia. Bischler–Napieralski reaction.
  • J&K Scientific LLC. Bischler-Napieralski Reaction. (2025).
  • Doi, S., Shirai, N., & Sato, Y. Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023).
  • Journal of the American Chemical Society. Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of Racemic 2-Substituted Quinolines. (2025).
  • Journal of the American Chemical Society. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022).
  • Benchchem. The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • Benchchem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
  • ResearchGate. Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines.
  • MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024).
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
  • PMC. The Pictet-Spengler Reaction Updates Its Habits.
  • Chemical Reviews. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. (2016).
  • Cambridge University Press. Bischler-Napieralski Reaction.
  • Chemical Science. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines.
  • Benchchem. Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • ResearchGate. Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. (2026).

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Welcome to the technical support center for the synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This chiral amine is a critical building block in medicinal chemistry, and its efficient and stereoselective synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This chiral amine is a critical building block in medicinal chemistry, and its efficient and stereoselective synthesis is paramount for drug discovery and development programs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine.

Q1: What are the primary synthetic strategies to obtain enantiomerically pure (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine?

There are three main strategies to achieve the desired (R)-enantiomer:

  • Enzymatic Kinetic Resolution: This is a widely adopted and effective method. It typically starts with the racemic alcohol, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. A lipase, such as Candida antarctica lipase, is used to selectively acylate the (R)-enantiomer, often with an acyl donor like vinyl acetate.[1][2][3] The resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can be separated chromatographically from the unreacted (S)-alcohol.[2][3] The acetate is then hydrolyzed to give the (R)-alcohol, which is subsequently converted to the amine.[4]

  • Asymmetric Synthesis: This approach aims to create the chiral center directly. Asymmetric transfer hydrogenation (ATH) of the corresponding imine or dihydroisoquinoline precursor using a chiral catalyst is a common method.[2][5][6] While this can be highly efficient, achieving high enantiomeric excess (ee) can be challenging and often requires significant optimization of the catalyst, ligands, and reaction conditions.[2][4]

  • Chiral Pool Synthesis: This involves starting from an already chiral molecule. While less common for this specific target, it is a powerful strategy in general chiral synthesis.

Q2: How is the (R)-alcohol intermediate typically converted to the final (R)-amine product?

The conversion of the chiral alcohol to the amine is a critical step. A standard and reliable method involves a two-step sequence:

  • Mesylation: The alcohol is first converted to a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or DMAP.[1]

  • Azide Substitution followed by Reduction: The mesylate is then displaced with an azide nucleophile (e.g., sodium azide, NaN₃). This reaction proceeds with inversion of stereochemistry (S_N2), so starting with the (S)-alcohol would yield the (R)-azide. The resulting azide is then reduced to the primary amine using methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or other reducing agents like LiAlH₄.[1][2]

Q3: Are there alternative, more direct routes from a ketone precursor?

Yes, asymmetric reductive amination of the corresponding ketone, 6,7-dihydro-5H-quinolin-8-one, is a more direct strategy.[7] This method combines imine formation and reduction in a single pot. Achieving high enantioselectivity requires a chiral catalyst or a chiral amine source.[8] This approach can be more atom-economical but may require extensive screening of catalysts, reducing agents, and conditions to achieve high yield and ee.[8][9][10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Stalled Enzymatic Resolution

Q: My enzymatic resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol is giving low conversion to the (R)-acetate, even after extended reaction times. What could be the issue?

A: This is a common issue that can often be traced back to enzyme activity or reaction equilibrium.

  • Causality: Lipases are sensitive to their environment. The activity can be hampered by impurities in the substrate or solvent, incorrect temperature, or inactivation over time. The reaction is also an equilibrium process; accumulation of the alcohol by-product from the acyl donor (e.g., acetaldehyde from vinyl acetate) can inhibit the enzyme.

  • Troubleshooting Steps:

    • Enzyme and Reagent Quality: Ensure the lipase is active and has been stored correctly. Use high-purity, anhydrous solvent (e.g., diisopropyl ether) as water can hydrolyze the product and affect enzyme performance.[2]

    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture.[1][2] This is crucial for scavenging trace amounts of water and any alcohol by-products, which drives the equilibrium towards the acylated product.

    • Temperature Control: Maintain the optimal temperature for the lipase. For Candida antarctica lipase, this is often around 60 °C.[1][2]

    • Substrate Purity: Ensure the starting racemic alcohol is pure. Impurities can sometimes inhibit or poison the enzyme.

Problem 2: Poor Enantioselectivity in Asymmetric Transfer Hydrogenation (ATH)

Q: I am attempting an asymmetric transfer hydrogenation to produce the (R)-amine, but the enantiomeric excess (ee) is consistently low (<70% ee). How can I improve this?

A: Low enantioselectivity in ATH is a multifaceted problem often linked to the catalyst system, hydrogen source, or reaction conditions.

  • Causality: The stereochemical outcome is determined by the precise interaction between the substrate and the chiral catalyst during the hydride transfer step. Factors like solvent polarity, temperature, and the presence of additives can influence the transition state geometry and, therefore, the enantioselectivity.

  • Troubleshooting & Optimization:

    • Catalyst and Ligand Choice: The choice of the chiral ligand is paramount. Ligands like (R)-CAMPY, derived from 8-amino-5,6,7,8-tetrahydroquinoline itself, have been used with rhodium catalysts, though they may yield modest ee values.[2][11] Exploring different metal precursors (e.g., Ru(II), Ir(III)) and established high-performance ligands (e.g., TsDPEN) is recommended.

    • Solvent Effects: The polarity of the solvent can have a significant impact. Less polar solvents like toluene or THF have been shown to give higher ee in some ATH reactions of related dihydroisoquinolines compared to polar aprotic solvents like DMF or ACN.[5] A solvent screen is often necessary.

    • Hydrogen Source: The combination of formic acid and triethylamine (e.g., 5:2 azeotrope) is a standard hydrogen source.[1] The purity and ratio of these components should be precise.

    • Additives: Lewis acid additives, such as La(OTf)₃, have been shown to be beneficial, sometimes improving conversion and selectivity.[2]

    • Temperature and Concentration: Lowering the reaction temperature can sometimes enhance enantioselectivity, although this may come at the cost of a slower reaction rate. Running the reaction at a higher concentration can also sometimes be beneficial.

Data Summary: Comparison of ATH Conditions
Catalyst SystemLigandH-SourceAdditiveSolventTemp (°C)Yield (%)ee (%)Reference
[RhCpCl₂]₂(R)-CAMPYHCOOH/Et₃NNoneH₂O40>99~60-69[2]
[RhCpCl₂]₂(R)-CAMPYHCOOH/Et₃NLa(OTf)₃H₂O40>99~60-69[2]
RuCl₂(cymene)(R,R)-TsDPENHCOONaCTABH₂ORTHighHigh[6]
Problem 3: Difficult Product Purification

Q: I'm having trouble purifying the final amine product. During workup, I get emulsions, and during column chromatography, the product streaks badly.

A: Amines, particularly primary amines like this target, are basic and polar, which can lead to purification challenges.

  • Causality: The basic nature of the amine can cause it to interact strongly with the acidic silica gel in column chromatography, leading to tailing and poor separation. Emulsions during aqueous workup are common for amines due to their surfactant-like properties.

  • Troubleshooting Steps:

    • Workup Optimization: To break emulsions, try adding a saturated solution of NaCl (brine) during the extraction.[2] This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer. Filtering the entire mixture through a pad of Celite can also be effective.

    • Column Chromatography Modification:

      • Base-washing the Silica: Pre-treat your silica gel with a dilute solution of triethylamine in your eluent system (e.g., 1-2% Et₃N in a hexane/ethyl acetate mixture). This deactivates the acidic sites on the silica, preventing strong adsorption of the amine.[12]

      • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.

      • Gradient Elution: Use a gradient of a polar solvent like methanol in dichloromethane.[13] A common eluent system is DCM with a small percentage of methanol and ~1% ammonium hydroxide to improve peak shape.

    • Alternative Purification - Salt Formation: A highly effective method for purifying amines is to form a crystalline salt. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like HCl in ether or oxalic acid in ethanol. The resulting salt will often precipitate in high purity and can be collected by filtration. The free base can be regenerated by treatment with a base if needed.

Experimental Workflow & Protocols

Workflow Diagram: Enzymatic Resolution Route

This diagram outlines the most common and reliable synthetic sequence.

G cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Separation & Hydrolysis cluster_2 Step 3: Conversion to Amine A (±)-5,6,7,8-Tetrahydro- quinolin-8-ol B (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline + (S)-Alcohol A->B Lipase, Vinyl Acetate i-Pr₂O, 60 °C, 4Å MS C Purified (R)-Acetate B->C Silica Gel Chromatography D (R)-5,6,7,8-Tetrahydro- quinolin-8-ol C->D K₂CO₃, MeOH E (R)-Azide Intermediate D->E 1. MsCl, DMAP 2. NaN₃ F (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine E->F H₂, Pd/C, EtOH

Caption: Synthetic workflow via enzymatic resolution.

Protocol: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol is adapted from literature procedures.[2][3]

  • Reaction Setup: To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq.) in anhydrous diisopropyl ether (to a final concentration of ~25 mM), add vinyl acetate (5.0 eq.).

  • Addition of Enzyme and Sieves: Add lipase acrylic resin from Candida antarctica (approx. 0.5 eq. by weight) and freshly activated 4Å molecular sieves (approx. 5.0 eq. by weight).

  • Reaction: Stir the heterogeneous mixture at 60 °C for 24-36 hours.

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and formed acetate.

  • Workup: Once the desired conversion is reached (typically ~50%), cool the mixture and remove the lipase and molecular sieves by filtration through a pad of Celite. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-alcohol by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.[2]

Troubleshooting Logic Flowchart

When encountering low final yield, use this flowchart to diagnose the potential problem area.

G Start Low Final Yield of (R)-Amine Check_Step1 Analyze intermediates from Step 1 (Resolution) Start->Check_Step1 Check_Step2 Analyze intermediates from Step 2 (Hydrolysis/Activation) Check_Step1->Check_Step2 Good Yield/ ee of (R)-Acetate Prob_Resolution Problem: Low Conversion or Poor ee in Resolution Check_Step1->Prob_Resolution Low Yield/ ee of (R)-Acetate Check_Step3 Analyze intermediates from Step 3 (Reduction) Check_Step2->Check_Step3 Good Yield of (R)-Azide Prob_Hydrolysis Problem: Incomplete Hydrolysis or Decomposition during Mesylation Check_Step2->Prob_Hydrolysis Low Yield of (R)-Alcohol/Mesylate Prob_Reduction Problem: Incomplete Reduction or Catalyst Poisoning Check_Step3->Prob_Reduction Low Yield of Final Amine Prob_Purification Problem: Product Loss during Workup/Purification Check_Step3->Prob_Purification Crude product okay, low isolated yield

Caption: Diagnostic flowchart for troubleshooting low yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. S. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • Uenishi, J., & Hamada, M. (2002). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Request PDF. [Link]

  • BenchChem. (n.d.). Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • JOCPR. (n.d.).
  • Taylor, E. C., & Skotnicki, J. S. (1983). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Request PDF. [Link]

  • Royal Society of Chemistry. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. [Link]

  • Forschungszentrum Jülich. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]

  • Semantic Scholar. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis- tetrahydroisoquinoline Alkaloids. [Link]

  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol.
  • AIR Unimi. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PMC. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

Sources

Optimization

Technical Support Center: Optimization of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals. Working with the (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold—a critical intermediate in the synthesis of CYP11B2 (aldosterone synthase) inhibitors like Baxdrostat—presents unique synthetic challenges[1].

Due to the presence of a pseudo-benzylic stereocenter, a nucleophilic primary amine, and a basic isoquinoline nitrogen, derivatization requires precise control over chemoselectivity, stereoconservation, and catalyst stability. This guide synthesizes field-proven insights and high-throughput experimentation (HTE) data to help you troubleshoot and optimize your workflows.

Section 1: High-Throughput Troubleshooting FAQs

Q1: During the amide coupling of the C8-primary amine, I am observing significant racemization. How can I preserve the (R)-configuration?

Root Cause Analysis: The C8 position is pseudo-benzylic and highly sensitive. Strong bases or extended reaction times during carboxylate activation (e.g., using standard EDC/DMAP) can lead to reversible deprotonation via an imine/enamine intermediate, causing rapid epimerization of the stereocenter. Solution & Causality:

  • Coupling Reagent: Switch to HATU with a HOAt additive. The highly reactive active ester minimizes the lifetime of the intermediate, driving the forward reaction before deprotonation can occur.

  • Base Selection: Replace TEA or DMAP with the sterically hindered N,N-Diisopropylethylamine (DIPEA). Its bulkiness prevents it from acting as a nucleophile or efficiently deprotonating the hindered C8 carbon.

  • Self-Validation: Monitor the reaction strictly between -5 °C and 5 °C. Validate the enantiomeric excess (ee%) of the isolated product using Chiral SFC (e.g., Chiralpak IG column). A successful optimization should yield >98% ee.

Q2: My late-stage Suzuki-Miyaura cross-coupling of the 4-bromo-(R)-8-amino-5,6,7,8-tetrahydroisoquinoline is stalling at 50% conversion. What is poisoning the catalyst?

Root Cause Analysis: The free primary amine and the isoquinoline nitrogen strongly coordinate to the palladium center. This leads to severe product inhibition and catalyst deactivation. High-Throughput Experimentation (HTE) kinetic studies demonstrate that standard Pd(PPh3)4 or Pd(OAc)2 systems degrade rapidly in the presence of this specific bicyclic scaffold[2]. Solution & Causality:

  • Catalyst Optimization: Utilize a precatalyst system with bulky, electron-rich ligands. Pd(Amphos)2Cl2 (0.1 mol %) has demonstrated superior robustness against product inhibition in this exact system[2].

  • Solvent/Base Matrix: Switch to a biphasic solvent system like nBuOH:H2O (1:1) at 80 °C with an inorganic carbonate base (e.g., K2CO3). This enhances the solubility of the boronic acid species while partitioning the basic product away from the active catalytic cycle[2].

Q3: I am getting poor yields during the deprotection of the (S)-tert-butylsulfinamide group to yield the free (R)-amine. LC-MS shows a mass corresponding to a Ritter-type N-tert-butyl amide impurity.

Root Cause Analysis: Acid-mediated deprotection (e.g., using aqueous HCl) generates a highly reactive tert-butyl cation. If your solvent system contains nitriles (like Acetonitrile), the cation will react with the solvent to form a Ritter-type N-tert-butyl amide impurity, which is notoriously difficult to purge downstream[2]. Solution & Causality: Perform the deprotection in an alcoholic or ethereal solvent (e.g., 4M HCl in 1,4-Dioxane), completely eliminating acetonitrile from the reactor. Alternatively, use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) for 1 hour at room temperature, which cleanly yields the free amine TFA salt without side reactions[3].

Section 2: Quantitative Optimization Matrix

The following table summarizes the shift from standard baseline conditions to optimized, scale-up ready conditions for key transformations of this scaffold.

TransformationStandard Baseline ConditionOptimized ConditionKey Mechanistic Advantage
Amide Coupling (C8) EDC, DMAP, DCM, 25 °CHATU, DIPEA, DMF, 0 °CPrevents C8 racemization; eliminates competitive isoquinoline N-acylation.
Suzuki Coupling (C4) Pd(PPh3)4, Na2CO3, ToluenePd(Amphos)2Cl2 (0.1 mol%), K2CO3, nBuOH:H2O (1:1), 80 °COvercomes product inhibition; achieves >90% yield in 3.5h[2].
Sulfinamide Deprotection HCl (aq) in MeCN4M HCl in Dioxane OR TFA in DCM (1:1)Eliminates Ritter-type N-tert-butyl amide impurities[2][3].

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Stereoselective Reductive Amination & Deprotection

Objective: Synthesis of (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine from the corresponding ketone[3][4].

  • Condensation: Charge a reactor with 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.0 eq) and (S)-tert-butylsulfinamide (3.0 eq) in THF (10 vol). Add ethyl titanate (Ti(OEt)4, 7.0 eq). Stir at 65 °C for 48 hours[1][4].

  • Workup: Cool to 20 °C, dilute with EtOAc and water. Stir for 15 minutes to precipitate titanium dioxide salts. Filter through Celite. Extract and concentrate the organic layer to yield the crude sulfinimide[1].

  • Stereoselective Reduction: Dissolve the crude sulfinimide in THF (15 vol) and cool strictly to -45 °C. Add Sodium borohydride (NaBH4, 1.5 eq) portion-wise. Allow the reactor to warm to room temperature and stir for 18 hours[1]. Quench with ice water and extract with DCM.

  • Deprotection: Dissolve the purified (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H))-tert-butylsulfonimide in DCM (10 vol). Add an equal volume of TFA. Stir for exactly 1 hour at ambient temperature[3].

  • Validation: Concentrate under reduced pressure. Analyze via LC-MS (Target m/z = 226.0 [M+H]+)[3]. Verify ee% via Chiral SFC before proceeding.

Protocol B: Robust Late-Stage Suzuki-Miyaura Coupling

Objective: Coupling of (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine with a boronic ester[2][3].

  • Preparation: Charge a reaction flask with the (R)-4-bromo-amine (1.0 eq), the corresponding boronic acid pinacol ester (1.2 eq), K2CO3 (3.0 eq), and the optimized precatalyst Pd(Amphos)2Cl2 (0.001 eq)[2].

  • Solvent Addition: Add a thoroughly degassed mixture of n-Butanol and Water (1:1 v/v, 10 L/kg)[2].

  • Reaction: Purge the vessel with Nitrogen (3x). Heat the mixture to 80 °C under vigorous stirring (400 rpm) for 3.5 hours.

  • Monitoring & Validation: Sample the organic layer; quench into MeCN/Water. Analyze via UPLC-MS. Conversion must be >93% before cooling[2].

  • Isolation: Cool to 20 °C, separate the aqueous layer. Wash the organic layer with brine, treat with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours to remove residual Palladium, filter, and concentrate.

Section 4: Process Visualizations

Workflow SM Ketone Precursor (4-Bromo-6,7-dihydro...) Cond Ti(OEt)4 Mediated Condensation SM->Cond Red Stereoselective Reduction (NaBH4) Cond->Red Deprot Acidic Deprotection (TFA/DCM) Red->Deprot Suzuki Suzuki Coupling Pd(Amphos)2Cl2 Deprot->Suzuki Final Target Compound (e.g., Baxdrostat) Suzuki->Final

Synthetic workflow for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine derivatization.

Troubleshooting Start Issue: Suzuki Coupling Stalls at <50% Check1 Check Reaction Kinetics (HTE Sampling) Start->Check1 Inhibition Product Inhibition or Catalyst Deactivation? Check1->Inhibition Fix1 Switch to Bulky Ligands (e.g., Pd(Amphos)2Cl2) Inhibition->Fix1 Yes Check2 Check Impurity Profile (LC-MS) Inhibition->Check2 No Dehalogenation Protodehalogenation Observed? Check2->Dehalogenation Fix2 Lower Temperature to 80°C Use nBuOH:H2O Dehalogenation->Fix2 Yes

Decision tree for troubleshooting stalled Suzuki-Miyaura cross-couplings.

References
  • [3] Title: August | 2025 | New Drug Approvals Source: newdrugapprovals.org URL: 3

  • [4] Title: CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT Source: google.com (Patents) URL: 4

  • [1] Title: August | 2025 | New Drug Approvals (Baxdrostat Clinical Trials & Synthesis) Source: newdrugapprovals.org URL: 1

  • [2] Title: Advancing Process Chemistry through HTE Kinetics: Development and Implementation of Innovative Workflows Source: acs.org URL: 2

Sources

Troubleshooting

Technical Support Center: (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Welcome to the technical support center for (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the racemization of this chiral amine. Ensuring the enantiomeric purity of this compound is critical, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This resource provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to maintain the stereochemical integrity of your material.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine?

A1: Racemization is the process that converts an enantiomerically pure substance, like (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, into a mixture containing equal amounts of both enantiomers (a racemic mixture).[3][4] This is a significant issue in pharmaceutical development because only one enantiomer may have the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[1][5] For this reason, maintaining high enantiomeric excess (ee) is crucial.[5]

Q2: What are the primary factors that can induce racemization of this compound?

A2: The primary drivers of racemization for chiral amines like (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine include:

  • pH: Both acidic and basic conditions can catalyze racemization.[4][6]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for chiral inversion.

  • Solvent: The choice of solvent can influence the stability of the chiral center.

  • Presence of Catalysts: Certain metal catalysts, particularly those used in hydrogenation or dehydrogenation reactions, can promote racemization.[6][7][8]

Q3: How can I store (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine to minimize the risk of racemization?

A3: To minimize racemization during storage, it is recommended to:

  • Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Use a tightly sealed container to prevent exposure to moisture and air.

  • Avoid storing solutions for extended periods, especially in protic solvents or at non-neutral pH. If storage in solution is necessary, use an aprotic solvent and store at low temperatures.

Q4: What is the most reliable method to check the enantiomeric purity of my sample?

A4: The most common and reliable method for determining the enantiomeric purity of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[2][9] This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their accurate quantification.[2] Other methods include Gas Chromatography (GC) with a chiral column or after derivatization with a chiral reagent, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[10][11]

II. Troubleshooting Guides

Problem 1: Significant loss of enantiomeric purity observed after a reaction.

If you are observing a decrease in the enantiomeric excess (% ee) of your (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine following a chemical transformation, consider the following potential causes and solutions.

Potential Cause A: Reaction Conditions
  • High Temperature: Many reactions require heat, which can accelerate racemization.

  • Harsh pH: The use of strong acids or bases in your reaction can lead to racemization.[4]

  • Prolonged Reaction Times: Longer exposure to destabilizing conditions increases the likelihood of racemization.

Troubleshooting Steps:
  • Temperature Optimization:

    • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Monitor the reaction progress and enantiomeric excess at various temperatures to find an optimal balance.

  • pH Control:

    • If possible, use milder acids or bases.

    • Employ a buffered system to maintain a pH where the amine is most stable.

    • Quench the reaction carefully to neutralize any excess acid or base promptly.

  • Minimize Reaction Time:

    • Monitor the reaction closely using techniques like TLC or LC-MS to stop it as soon as the starting material is consumed.

Workflow for Optimizing Reaction Conditions

A Initial Reaction Conditions (Low % ee) B Lower Reaction Temperature A->B C Use Milder Acid/Base or Buffer A->C D Reduce Reaction Time A->D E Analyze % ee by Chiral HPLC B->E C->E D->E F Acceptable % ee? E->F G Optimized Conditions F->G Yes H Further Optimization Required F->H No H->B H->C H->D G R_Amine (R)-Amine Imine Achiral Imine Intermediate R_Amine->Imine - H2 S_Amine (S)-Amine S_Amine->Imine - H2 Imine->R_Amine + H2 Imine->S_Amine + H2

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of Tetrahydroisoquinoline Enantiomers

Welcome to the Technical Support Center for the chiral separation of tetrahydroisoquinoline enantiomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of tetrahydroisoquinoline enantiomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral High-Performance Liquid Chromatography (HPLC) methods. As the biological activity of tetrahydroisoquinoline alkaloids is often enantiomer-specific, robust and reliable chiral separation is paramount for accurate pharmacological assessment and quality control.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of tetrahydroisoquinoline enantiomers so important?

Tetrahydroisoquinolines are a significant class of heterocyclic compounds found in many natural products and synthetic pharmaceuticals.[1][3] The enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[3] For instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.[4] Regulatory agencies, therefore, strongly advocate for the development of single-enantiomer drugs, making efficient chiral separation a critical step in drug discovery and development.[3]

Q2: What is the general principle behind chiral HPLC separation?

Enantiomers have identical physical and chemical properties in an achiral environment, which makes their separation impossible with standard reversed-phase HPLC.[5][6] Chiral separation by HPLC relies on the use of a Chiral Stationary Phase (CSP). The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[5][7]

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for tetrahydroisoquinoline enantiomers?

For basic compounds like tetrahydroisoquinolines, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and often the first choice for screening.[1][3][8] Columns like the CHIRALPAK® and CHIRALCEL® series have demonstrated broad applicability for these separations.[3][8]

Q4: Is it better to use normal-phase or reversed-phase chromatography?

Both normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) modes can be effective for separating tetrahydroisoquinoline enantiomers. However, normal-phase chromatography often provides better selectivity for these compounds.[3]

Q5: Why are mobile phase additives like diethylamine (DEA) often necessary?

Tetrahydroisoquinolines are basic compounds. In normal-phase chromatography, the addition of a small amount of a basic modifier like DEA is often crucial.[3][9] DEA helps to prevent peak tailing by masking active silanol sites on the silica surface of the column, leading to improved peak shape and resolution.[5][9] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.[3]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[10]

Causality: Insufficient differential interaction between the enantiomers and the CSP. This can be due to an inappropriate CSP, a suboptimal mobile phase composition, or non-ideal temperature conditions.

Troubleshooting Workflow:

A Poor or No Resolution B Verify CSP Selection A->B C Optimize Mobile Phase B->C F Resolution Improved? C->F D Optimize Temperature E Check Column Health D->E H Screen Other CSPs E->H F->D No G Method Optimized F->G Yes

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Protocol:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for tetrahydroisoquinolines?

    • Action: Polysaccharide-based CSPs are generally the best starting point.[3][8] If you are not using one, consider switching. If you are, proceed to the next step. A screening of different CSPs is often the most effective approach to finding a suitable column.[5]

  • Optimize Mobile Phase Composition:

    • Question: Is the mobile phase providing enough selectivity?

    • Action: Systematically vary the mobile phase composition.

      • Organic Modifier: In normal-phase (e.g., Hexane/Isopropanol), vary the percentage of the alcohol modifier in 5% increments.[10] A lower alcohol content generally increases retention and may improve resolution.[9]

      • Additive Concentration: For basic tetrahydroisoquinolines, ensure a basic modifier like DEA is present at around 0.1% (v/v).[8][9] You can optimize this concentration between 0.1% and 0.5%.[9]

  • Optimize Column Temperature:

    • Question: How is temperature affecting the separation?

    • Action: Temperature plays a complex role in chiral recognition.[10] Generally, lower temperatures enhance the subtle bonding forces responsible for enantiomeric differentiation, thus increasing selectivity.[10][11] Conversely, higher temperatures can improve peak efficiency and shape.[10]

    • Protocol:

      • Set the initial column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each temperature.

      • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[10]

      • In some cases, increasing the temperature can surprisingly improve resolution or even reverse the elution order of enantiomers.[10][12]

  • Check Column Health:

    • Question: Is the column performing optimally?

    • Action: A deteriorated column can lead to poor resolution.[13] Check for signs of contamination or a void in the column packing. If suspected, flush the column with a strong solvent or replace it if necessary.[13]

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.[10]

Causality: Peak tailing is often caused by secondary interactions between the basic tetrahydroisoquinoline analyte and acidic residual silanols on the silica-based stationary phase.[10] Other causes include column overload, improper mobile phase pH, or extra-column dead volume.[10]

Troubleshooting Workflow:

A Peak Tailing Observed B Rule out Column Overload A->B C Optimize Mobile Phase Additives B->C F Peak Shape Improved? C->F D Check for Extra-Column Effects E Assess Column Health D->E F->D No G Problem Solved F->G Yes

Caption: A streamlined approach to diagnosing and resolving peak tailing.

Step-by-Step Protocol:

  • Rule out Column Overload:

    • Question: Is the sample concentration too high?

    • Action: Dilute the sample (e.g., 1:10) and reinject. If the peak shape improves significantly, the original sample was overloading the column.[5][10]

  • Optimize Mobile Phase Additives:

    • Question: Are secondary interactions with the stationary phase causing tailing?

    • Action: For basic tetrahydroisoquinolines, the use of a basic modifier is key.

      • Add/Optimize Basic Modifier: Add 0.1% DEA to the mobile phase to compete with the analyte for active silanol sites.[5][10] If already present, try slightly increasing the concentration.

  • Check for Extra-Column Effects:

    • Question: Is the issue related to the HPLC system and not the column?

    • Action: Extra-column dead volume from tubing or fittings can contribute to peak broadening and tailing.[10] Ensure all connections are secure and tubing lengths are minimized.

  • Assess Column Health:

    • Question: Is the column contaminated or degraded?

    • Action: Contamination can lead to peak tailing.[13] Try flushing the column with a strong solvent. If the problem persists, the column may be permanently damaged and require replacement.

Issue 3: Inconsistent Retention Times

Symptom: The retention times of the enantiomer peaks shift between injections or across a sequence.

Causality: This is often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Protocol:

  • Ensure Proper Equilibration:

    • Action: Before starting a sequence, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Verify Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase daily using high-purity solvents.[10] Inconsistent mobile phase composition, especially the ratio of modifiers and additives, can cause retention time shifts.

  • Control Temperature:

    • Action: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[14][15]

  • Check for Leaks:

    • Action: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and lead to inconsistent flow rates and retention times.[16]

Data and Protocols

Table 1: Starting Conditions for Chiral Method Development
ParameterNormal PhaseReversed PhaseRationale
CSP Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Polysaccharide-based (Immobilized)Broad applicability for tetrahydroisoquinolines.[3][8]
Mobile Phase n-Hexane/Alcohol (IPA or EtOH)Acetonitrile/Water or Methanol/WaterCommon solvent systems for these modes.
Starting Ratio 90:10 (v/v) Hexane:Alcohol50:50 (v/v) Organic:AqueousA good starting point for screening.[3]
Additive 0.1% Diethylamine (DEA)0.1% Formic Acid or Ammonium Acetate bufferTo improve peak shape for basic analytes.[3][8][9]
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/minTypical for analytical columns.
Temperature 25°C25°CA standard starting temperature for optimization.[14][15]
Experimental Protocol: General Workflow for Chiral Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for tetrahydroisoquinoline enantiomers.

  • Analyte Characterization:

    • Determine the pKa, solubility, and UV spectrum of your tetrahydroisoquinoline analyte. This information will guide your choice of mobile phase and detector settings.

  • Chiral Stationary Phase (CSP) Screening:

    • Select a few polysaccharide-based CSPs with different selectivities (e.g., an amylose-based and a cellulose-based column).[3][8]

    • Run a scouting gradient or a few isocratic conditions on each column to identify which provides the best initial separation.

  • Mobile Phase Optimization:

    • Once a promising CSP is identified, systematically optimize the mobile phase.

    • Vary the type and percentage of the organic modifier.

    • Optimize the concentration of the basic additive (for normal phase) or the pH of the buffer (for reversed phase).

  • Temperature Optimization:

    • Investigate the effect of temperature on the separation as described in the troubleshooting section above.

  • Method Validation:

    • Once optimal conditions are found, validate the method for robustness, linearity, accuracy, and precision according to relevant guidelines.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • PubMed. (2002). Effects of Temperature on Retention of Chiral Compounds on a Ristocetin A Chiral Stationary Phase.
  • PubMed. (2015). High-performance Liquid Chromatographic Enantioseparation of Cationic 1,2,3,4-tetrahydroisoquinoline Analogs on Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PubMed Central.
  • PubMed. (2011). Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • MDPI. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
  • BenchChem. (2025). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. BenchChem.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Chromatography Online. (2023). HPLC Solutions #66: Enantiomer Separations.
  • ResearchGate. (2025). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • YMC. (n.d.).
  • ACS Publications. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015.
  • Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development. Phenomenex.
  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
  • National Center for Biotechnology Information. (n.d.). Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. PubMed Central.
  • BenchChem. (2025). Optimizing mobile phase for baseline separation of tetrahydrozoline enantiomers. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-( - PubMed Central. PubMed Central.
  • ResearchGate. (2026). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid.
  • ACS Publications. (n.d.). Analysis of (.alpha.-hydroxybenzyl)tetrahydroisoquinoline stereoisomers by Pirkle column HPLC: correlation of absolute configuration with order of elution | The Journal of Organic Chemistry.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Phenomenex. (n.d.).
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.

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Troubleshooting

Stability issues of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in solution

Technical Support Center: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine A Guide to Understanding and Mitigating Stability Issues in Solution Welcome to the technical support guide for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support guide for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. As Senior Application Scientists, we understand that achieving reproducible and reliable experimental results is paramount. The stability of a compound in solution is a critical factor that can significantly impact outcomes in drug discovery and development. This guide is designed to provide you with in-depth insights, troubleshooting strategies, and validated protocols to manage the stability of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

Q1: What are the primary factors that can affect the stability of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in solution?

The chemical stability of any drug substance is influenced by several factors.[1] For (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, the key factors are:

  • Oxidation: The tetrahydroisoquinoline scaffold, particularly the secondary amine within the ring and the primary amine at the 8-position, is susceptible to oxidation. The presence of dissolved oxygen in the solvent can initiate degradation.

  • Light Exposure: Many amine-containing compounds are light-sensitive.[2] Photodegradation can occur upon exposure to certain wavelengths of light, leading to the formation of impurities.[3]

  • pH of the Solution: The pH of the solvent system can be critical. Hydrolysis is a common degradation pathway for many compounds, especially at non-optimal pH values.[1] The protonation state of the amines, which is pH-dependent, will also affect the molecule's reactivity and stability.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[4] Therefore, proper storage and handling temperatures are crucial.

  • Solvent Choice: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides in aged ethers like THF) that can degrade the compound.[5]

Q2: How should I properly prepare and store solutions of this compound to maximize its shelf-life?

Proper handling and storage are the first line of defense against degradation.[2] Based on the compound's chemical nature and general best practices, we recommend the following:

ParameterRecommendationRationale
Solvent Preparation Use high-purity (e.g., HPLC or LC-MS grade) solvents. Degas the solvent prior to use by sparging with an inert gas (e.g., argon or nitrogen) or by sonication under vacuum.Minimizes reactive impurities and dissolved oxygen, a key driver of oxidative degradation.
Weighing & Dissolving Prepare solutions fresh whenever possible. If a stock solution is required, dissolve the compound under an inert atmosphere.Reduces exposure to atmospheric oxygen and moisture during preparation.
Storage Container Store solutions in amber glass vials with tightly sealed caps (e.g., PTFE-lined).Protects the compound from light exposure, which can cause photodegradation.[2][3] Prevents solvent evaporation and exposure to air.
Storage Conditions Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.[6]Low temperatures significantly slow the rate of chemical degradation.
Handling When using the solution, allow it to warm to room temperature before opening to prevent condensation from introducing water. Minimize the time the solution is kept at room temperature.Prevents contamination with water and minimizes time spent at temperatures where degradation is faster.

Q3: I've noticed a gradual color change (e.g., turning yellow or brown) in my stock solution. What does this indicate?

A visible color change is often a qualitative indicator of degradation. For amine-containing compounds, this discoloration frequently points to oxidative degradation pathways. The formation of oxidized species and polymeric impurities can result in chromophores that absorb visible light, leading to a yellow or brown appearance. If you observe a color change, it is highly probable that the concentration of the parent compound has decreased and degradation products have formed. We strongly advise against using discolored solutions and recommend preparing a fresh stock.

Q4: What are the likely degradation products of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine?

While a specific degradation profile would need to be confirmed experimentally via a forced degradation study, we can hypothesize based on the structure's chemistry. The most probable degradation pathways involve oxidation. Degradation could be initiated by hydroxylation at various positions on the quinoline ring system, similar to metabolic pathways observed in related compounds.[7] The primary amine at position 8 is also a potential site for oxidation. It is crucial to use a stability-indicating analytical method, such as LC-MS/MS, to separate and identify these potential degradants from the parent compound.[4][8]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common experimental problems related to compound stability.

Problem: I am observing inconsistent results or a progressive loss of potency in my biological assays.

Inconsistent biological data is a primary symptom of a stability problem. A compound that degrades over the course of an experiment or during storage will result in a lower effective concentration, leading to variable and unreliable results.

G start Inconsistent Biological Results or Loss of Potency check_storage Step 1: Review Storage & Handling Procedures start->check_storage is_storage_ok Are procedures optimal? (See FAQ Q2) check_storage->is_storage_ok implement_best_practices Action: Implement Best Practices (Inert gas, amber vials, -80°C) is_storage_ok->implement_best_practices No analyze_purity Step 2: Analyze Solution Purity is_storage_ok->analyze_purity Yes implement_best_practices->check_storage purity_test Run fresh vs. aged solution on a stability-indicating LC-MS method (Protocol 3.3) analyze_purity->purity_test degradation_observed Degradation products detected? purity_test->degradation_observed forced_degradation Step 3: Perform Forced Degradation Study (Protocol 3.2) degradation_observed->forced_degradation Yes end_bad Problem Persists: Contact Technical Support for further investigation degradation_observed->end_bad No reformulate Action: Reformulate (Consider pH, antioxidants, or different solvent system) end_good Problem Resolved: Consistent results achieved reformulate->end_good identify_pathway Identify specific vulnerabilities (e.g., highly sensitive to oxidation but stable to acid/base) forced_degradation->identify_pathway identify_pathway->reformulate

Caption: Troubleshooting workflow for inconsistent assay results.

Causality & Recommended Actions:

  • Verify Handling and Storage: The first and most common cause of degradation is improper storage.[2][9] Cross-reference your current procedure with the recommendations in FAQ Q2. Are you using degassed solvents? Are your vials amber and tightly sealed? Is the storage temperature appropriate?

  • Analyze Solution Purity: If storage conditions seem correct, the next step is to generate empirical evidence of degradation. Using a stability-indicating analytical method (see Protocol 3.3), compare a freshly prepared solution with an aged solution (one that has been stored and used in your assays). The appearance of new peaks or a decrease in the parent compound's peak area in the aged sample confirms a stability issue.

  • Perform a Forced Degradation Study: To proactively understand the compound's liabilities, a forced degradation (or stress testing) study is invaluable.[4][10] This study exposes the drug to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation pathways.[11] The results will guide you in designing a more stable formulation. For example, if the compound degrades heavily under oxidative stress but is stable in acidic conditions, you may consider formulating it in an acidic buffer and adding an antioxidant.

Section 3: Protocols for Stability Assessment

This section provides detailed methodologies for handling the compound and assessing its stability.

Protocol 3.1: Recommended Solution Preparation and Handling

This protocol is designed to minimize degradation during routine experimental use.

  • Solvent Selection & Preparation: Choose a high-purity, appropriate solvent (e.g., DMSO, Methanol, Acetonitrile). Before use, sparge the solvent with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in a clean, dry vial. If possible, perform this step in a glove box or under a gentle stream of inert gas.

  • Dissolution: Add the degassed solvent to the solid to achieve the desired stock concentration. Cap the vial immediately and vortex until fully dissolved.

  • Aliquoting & Storage: If the stock solution will be used multiple times, aliquot it into single-use volumes in amber, PTFE-capped vials. This prevents repeated freeze-thaw cycles and exposure of the entire stock to air. Store all aliquots at -80°C.

  • Daily Use: When needed, remove a single aliquot from the freezer. Allow it to equilibrate to room temperature before opening the cap. Use the required volume and discard any unused portion of that aliquot to ensure maximum reproducibility.

Protocol 3.2: Designing and Performing a Forced Degradation Study

This study is essential for identifying degradation pathways and developing a stability-indicating method, as outlined by ICH guidelines.[4][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2h to 7 days at RT or 60°CTests for susceptibility to degradation in acidic environments.[8]
Base Hydrolysis 0.1 M NaOH2h to 7 days at RT or 60°CTests for susceptibility to degradation in alkaline environments.[8]
Oxidation 3% H₂O₂2h to 24h at RTEvaluates sensitivity to oxidative stress, a common pathway for amines.[10]
Thermal Degradation 60-80°C (in solution and as solid)1 to 7 daysAssesses the intrinsic thermal stability of the molecule.[4]
Photostability ICH Q1B compliant light chamber (1.2 million lux hours and 200 W h/m²)VariableDetermines sensitivity to light, a critical parameter for handling and packaging.[3]

Procedure:

  • Prepare separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent.

  • For each condition, mix the compound solution with the stressor reagent (or place it in the stress chamber). Include a control sample stored at 2-8°C in the dark.

  • At specified time points (e.g., 2h, 8h, 24h, 48h), take an aliquot of each sample.

  • Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Dilute all samples to the same final concentration and analyze using a stability-indicating method like the one in Protocol 3.3.

Protocol 3.3: Stability-Indicating LC-MS/MS Method for Quantification

A stability-indicating method is one that can accurately measure the decrease in the active drug substance concentration without interference from any degradation products, impurities, or excipients.[8]

  • Chromatographic Conditions:

    • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[12]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[13]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[12]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor > product ion transitions for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its potential degradation products must be determined via infusion and method development. This is the core of ensuring method specificity.

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study. The parent peak should be well-resolved from all degradation product peaks, demonstrating the method's ability to "indicate" stability.

Section 4: Understanding the Chemistry of Degradation

A deeper understanding of the molecular structure provides clues to its inherent stability weaknesses.

G cluster_main Proposed Oxidative Degradation cluster_products parent (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (Susceptible Sites Highlighted) prod1 N-Oxide Derivative parent->prod1 Oxidation at ring Nitrogen prod2 Hydroxylated Derivative parent->prod2 Oxidation at Benzylic Position prod3 Dehydrogenated Product (Imine/Quinoline) parent->prod3 Oxidation at Amine/Ring

Caption: Potential oxidative degradation pathways.

The structure of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine contains several features prone to degradation:

  • Secondary Aliphatic Amine: The nitrogen in the tetrahydro-isoquinoline ring is a secondary amine, which can be oxidized to form N-oxides or other degradation products.

  • Benzylic Primary Amine: The primary amine at position 8 is at a benzylic position. Benzylic carbons and their substituents are often more reactive and susceptible to oxidation.

  • Tetrahydropyridine Ring: The partially saturated ring is more susceptible to dehydrogenation (oxidation) to form a more stable aromatic isoquinoline system compared to a fully saturated ring.

Understanding these potential pathways reinforces the importance of the protocols outlined above, particularly the exclusion of oxygen and light, to prevent the initiation of these degradation reactions.

References

  • Current time information in West Northamptonshire, GB. Google.
  • Analytical Methods. (2012). Anal. Methods, 4, 4230-4236.
  • SAFETY D
  • SAFETY D
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. RSC Medicinal Chemistry.
  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies - ResearchG
  • Comparative Guide to Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydroisoquinolin-5-ol - Benchchem.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • A practical guide to forced degradation and stability studies for drug substances. LGC.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - Taylor & Francis. Journal of Biomolecular Structure and Dynamics.
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  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR)
  • (5R)-5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride - Sigma-Aldrich.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Q1B Photostability Testing of New Drug Substances and Products - FDA.
  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Public
  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine - Benchchem.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC. Molecules.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Molecules.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library.
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  • An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol - Benchchem.
  • Pathway proposed for the degradation of quinoline: (1)
  • 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem.
  • 5,6,7,8-TETRAHYDRO-ISOQUINOLIN-8-YLAMINE HCL. Sigma-Aldrich.
  • US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google P

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Optimization

Technical Support Center: Byproduct Identification in (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Synthesis

Welcome to the technical support center for the synthesis of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this critical synthesis. The following question-and-answer format directly addresses specific problems you may encounter in your experiments, providing not just solutions but also the underlying scientific reasoning to empower your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction is producing a significant amount of the corresponding (S)-enantiomer. What are the likely causes and how can I improve the enantioselectivity?

Answer:

Low enantiomeric excess (ee) is a frequent challenge in asymmetric synthesis. The root cause often lies in the catalyst system, reaction conditions, or the purity of your starting materials. A systematic approach to troubleshooting is crucial for improving the stereoselectivity of your synthesis.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is paramount for achieving high stereoselectivity.[1] If you are employing a method like asymmetric hydrogenation of an isoquinoline precursor, the catalyst's effectiveness is key.

    • Expert Insight: Rhodium-based catalysts are often more resistant to nitrogen poisoning than palladium or ruthenium catalysts, which can be a concern with nitrogen-containing substrates like isoquinolines.[1] Activating the isoquinoline ring, for instance by forming an isoquinolinium salt, can prevent the substrate from coordinating to and deactivating the catalyst.[1][2] The use of strong Brønsted acids, such as HCl, in conjunction with a Rh-thiourea chiral phosphine complex has been shown to achieve high reactivity and enantioselectivity (up to 99% ee) in the asymmetric hydrogenation of isoquinolines.[3][4] This is attributed to anion binding between the substrate and the ligand.[3][4]

  • Reaction Conditions: Temperature, pressure, and solvent can all significantly influence the stereochemical outcome.

    • Temperature: In catalytic hydrogenations, the temperature should be carefully controlled.[5] While a typical range might be 20°C to 110°C, the optimal temperature is specific to the catalyst system and substrate.[5]

    • Hydrogen Pressure: The hydrogen pressure is another critical parameter, with a preferred range often between 8 to 12 atmospheres.[5] Deviations can lead to incomplete reactions or the formation of byproducts.[5]

    • Solvent: The choice of solvent can dramatically impact enantioselectivity. For instance, in some Rh-catalyzed asymmetric hydrogenations of isoquinolines, a solvent system of DCM/iPrOH (2:1, v/v) has been shown to increase the enantioselectivity to 99% ee.[4]

  • Substrate or Reagent Purity: Impurities in the starting materials or reagents can interfere with the catalyst or favor side reactions, leading to poor stereoselectivity.[1] It is essential to use high-purity starting materials and solvents.[1]

Question 2: I am observing over-reduction of the aromatic ring. How can I prevent the formation of decahydroisoquinoline byproducts?

Answer:

Over-reduction, leading to the saturation of the benzene ring, is a common issue when hydrogenating isoquinoline precursors. This side reaction can be minimized by carefully selecting the catalyst and controlling the reaction conditions.

Potential Causes and Solutions:

  • Catalyst Choice: The choice of catalyst plays a critical role in the selectivity of the hydrogenation.

    • Expert Insight: While powerful catalysts like Rhodium on carbon can be effective, they can also be too aggressive, leading to over-reduction. Consider using a less reactive catalyst or a modified catalyst system. For instance, supported catalysts like Pt-Pd/C have been developed to improve selectivity in the preparation of 1,2,3,4-tetrahydroisoquinoline.[6] The use of chloroformates as activating agents for isoquinolines in asymmetric hydrogenation has also been shown to be an effective strategy.[2]

  • Reaction Conditions: Fine-tuning the reaction parameters is crucial for preventing over-reduction.

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of aromatic ring hydrogenation relative to the desired pyridine ring reduction.

    • Reaction Time: Carefully monitoring the reaction progress by techniques like TLC or LC-MS and stopping the reaction once the starting material is consumed can prevent the formation of over-reduced byproducts.

Question 3: My final product is contaminated with N-alkylated or N-acylated byproducts. What is the source of this contamination and how can I avoid it?

Answer:

The presence of N-alkylated or N-acylated impurities suggests that the amine functionality of your product is reacting with other components in the reaction mixture or during work-up.

Potential Causes and Solutions:

  • Solvent Reactivity: Certain solvents can act as alkylating or acylating agents under specific conditions.

    • Expert Insight: For example, if you are using dimethylformamide (DMF) as a solvent, be aware that it can decompose, especially in the presence of a base, and lead to N-formylation.[7] Similarly, acetonitrile (ACN) can sometimes participate in side reactions.

  • Cross-Reactivity with Reagents: If your synthetic route involves steps with alkylating or acylating agents, incomplete reaction or carryover of these reagents can lead to byproduct formation with the final amine product.

    • Protective Group Strategy: If N-alkylation or N-acylation is a persistent issue, consider using a protecting group for the amine functionality that can be removed in the final step. The Boc group is a common choice for protecting amines and can be removed under acidic conditions.[8]

  • Work-up and Purification: The conditions used during work-up and purification can also introduce impurities. Ensure that all reagents are thoroughly removed and that the pH is controlled to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine?

A1: The most prevalent methods for synthesizing chiral tetrahydroisoquinolines, including the target compound, are:

  • Asymmetric Hydrogenation: This involves the enantioselective reduction of a corresponding isoquinoline or dihydroisoquinoline precursor using a chiral catalyst.[2][3][4] This is a highly efficient method for establishing the desired stereocenter.

  • Pictet-Spengler Reaction: This classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10][11][12] Asymmetric variations of this reaction using chiral catalysts can provide enantiomerically enriched tetrahydroisoquinolines.[10]

  • Enzymatic Resolution: Biocatalytic methods, such as using lipases for the kinetic resolution of a racemic intermediate, can be employed to isolate the desired enantiomer.[5][13][14] For example, racemic 5,6,7,8-tetrahydroquinolin-8-ol can be resolved through selective enzymatic acetylation of the (R)-enantiomer.[5]

Q2: What analytical techniques are best for identifying and quantifying byproducts in my synthesis?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive byproduct analysis.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (ee).[15][16][17] It separates enantiomers based on their differential interactions with a chiral stationary phase (CSP), leading to different retention times.[15]

  • Gas Chromatography (GC): GC with a chiral stationary phase can also be used to determine enantiomeric excess.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated byproducts. Chiral derivatizing agents can be used in conjunction with NMR to determine enantiomeric purity.[18]

  • Mass Spectrometry (MS): LC-MS or GC-MS is invaluable for identifying the molecular weights of byproducts, providing crucial clues to their structures.

Q3: How can I effectively remove closely related byproducts during purification?

A3: The purification of the final product from structurally similar byproducts can be challenging.

  • Column Chromatography: This is a standard laboratory technique for purification. Optimizing the solvent system is key to achieving good separation.[7]

  • Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method.[5] It can provide high-purity material and is often preferred for large-scale production.[5]

  • Preparative HPLC: For difficult separations, preparative HPLC using a chiral or achiral column can be used to isolate the pure desired product.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol outlines a general approach for the chiral separation of primary amines.

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Use a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).

    • Mobile Phase: A typical mobile phase for chiral amine separation is a mixture of hexane/isopropanol or another suitable solvent system.

    • Flow Rate: Set the flow rate to an appropriate value, typically around 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where your compound absorbs.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.[15]

Protocol 2: General Procedure for ¹H NMR Analysis with a Chiral Derivatizing Agent

This protocol describes a method to determine the enantiomeric purity of a primary amine using a chiral derivatizing agent.

  • Derivatization: In an NMR tube, dissolve a small amount of your amine sample in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of a chiral derivatizing agent (e.g., Mosher's acid chloride).

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the derivatized sample.

  • Data Analysis: The two enantiomers of your amine will react with the chiral derivatizing agent to form diastereomers. These diastereomers will have distinct signals in the ¹H NMR spectrum. By integrating a pair of well-resolved signals corresponding to the two diastereomers, you can determine the enantiomeric ratio.

Visualizations

Byproduct Formation Pathways

Caption: Potential byproduct formation pathways in the synthesis of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

Troubleshooting Workflow for Low Enantioselectivity

Caption: A step-by-step workflow for troubleshooting and improving low enantioselectivity.

Data Summary

Byproduct TypeCommon CauseRecommended Analytical Technique
(S)-EnantiomerSuboptimal catalyst, incorrect reaction conditionsChiral HPLC, Chiral GC
Over-reduced speciesOverly active catalyst, harsh reaction conditionsLC-MS, GC-MS, NMR
N-Alkylated/AcylatedReactive solvent, carryover of reagentsLC-MS, NMR

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in dihydroisoquinoline synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. (2016, January 26). RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phos. (2016, January 26). RSC Publishing.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). PMC.
  • Benchchem. (n.d.). Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • Tetrahydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF. (2026, February 8). ResearchGate.
  • Asymmetric Hydrogenation of Polysubstituted Isoquinolines with Chiral Boranes | Organic Letters. (2025, February 26). ACS Publications.
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. (n.d.).
  • Benchchem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). ResearchGate.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC.
  • Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK. (n.d.).
  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates We are grateful for the financial support. (2006, March 3).
  • How to Prepare 1,2,3,4-Tetrahydroisoquinoline? - FAQ. (2022, August 13). Guidechem.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019, January 7). Beilstein Journals.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. (2021, October 22). ACS Publications.
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.).
  • Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one | Request PDF. (2026, January 14). ResearchGate.
  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026, January 21). PMC.
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. (n.d.). Sci-Hub.
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021, March 15). PMC.
  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (n.d.). Der Pharma Chemica.
  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (n.d.). JOCPR.

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Asymmetric Syntheses of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Welcome to the technical support center for catalytic reactions involving (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine and its precursors. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalytic reactions involving (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning and deactivation during the synthesis of this critical chiral amine. Our goal is to provide you with the expertise and practical solutions needed to ensure the efficiency, selectivity, and reproducibility of your reactions.

Introduction: The Challenge of Catalyst Deactivation

The asymmetric synthesis of chiral tetrahydroisoquinolines is a cornerstone of modern pharmaceutical development. These reactions often rely on sophisticated transition-metal catalysts (e.g., Rhodium, Iridium, Ruthenium complexes) and organocatalysts to achieve high enantioselectivity.[1][2] However, the very nature of these nitrogen-containing heterocyclic substrates presents a significant challenge: the potential for catalyst poisoning.[3][4][5] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center, leading to catalyst inhibition or deactivation.[6][7][8] Furthermore, trace impurities in reactants, solvents, or from the reaction setup can act as potent catalyst poisons, leading to decreased reaction rates, low yields, and loss of enantioselectivity.[9][10]

This guide provides a structured approach to identifying, mitigating, and resolving catalyst poisoning issues in your reactions.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Poisoning

This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.

Issue 1: My reaction has stalled or is showing significantly reduced conversion.

Q: What are the likely causes for a sudden drop in reaction rate or a complete halt in conversion?

A: A stalled reaction is a classic symptom of catalyst poisoning. The primary culprits fall into two categories: impurities in the reaction medium or deactivation by the substrate/product itself.

Diagnostic Workflow:

  • Substrate and Reagent Purity Check:

    • Analysis: Re-evaluate the purity of your starting materials, including the quinoline or isoquinoline precursor, solvents, and any additives. Trace impurities such as sulfur compounds (thiols, thioethers), halides, or other nitrogen-containing heterocycles can be potent poisons for transition metal catalysts.[10]

    • Action: If possible, purify your starting materials. For example, distillation of solvents and recrystallization of solid starting materials can remove many common impurities. Consider passing liquid reagents through a plug of activated alumina or silica to remove polar impurities.

  • Inert Atmosphere and Glassware Integrity:

    • Analysis: Many asymmetric hydrogenation catalysts are sensitive to oxygen.[11] Ensure your reaction setup is under a strictly inert atmosphere (Argon or Nitrogen). Check for leaks in your system.

    • Action: Use freshly dried and deoxygenated solvents. Ensure all glassware is rigorously cleaned to remove any residual oxidizing agents or metal traces from previous reactions. Acid washing followed by rinsing with deionized water and oven-drying is recommended.

  • Catalyst Loading and Handling:

    • Analysis: Inaccurate catalyst loading or improper handling can lead to apparent low activity.

    • Action: Double-check your calculations for catalyst loading. Handle air-sensitive catalysts in a glovebox or under a positive pressure of inert gas.

dot

Start Reaction Stalled/ Low Conversion Troubleshoot Troubleshooting Actions Start->Troubleshoot Purity Check Substrate/ Reagent Purity Purify Purify Starting Materials Purity->Purify Inert Verify Inert Atmosphere Setup Improve Reaction Setup Inert->Setup Loading Confirm Catalyst Loading Recalculate Recalculate & Reload Catalyst Loading->Recalculate Troubleshoot->Purity Impurity Suspected Troubleshoot->Inert Air Sensitivity Troubleshoot->Loading Handling Error End Reaction Resumed Purify->End Setup->End Recalculate->End

Caption: Diagnostic workflow for stalled reactions.

Issue 2: My reaction is producing the product with low enantioselectivity (ee).

Q: I'm observing a significant drop in the enantiomeric excess of my product. What could be the cause?

A: A loss of enantioselectivity can be a more subtle sign of catalyst poisoning or a change in the active catalytic species.

Potential Causes and Solutions:

  • Water Content:

    • Explanation: For some catalytic systems, trace amounts of water can either be beneficial or detrimental to enantioselectivity. In organocatalytic reactions, water can interfere with the formation of the active catalytic species.[12]

    • Action: Ensure you are using rigorously dried solvents and reagents. If the reaction is known to be sensitive to water, consider the use of molecular sieves.

  • Presence of Protic Impurities:

    • Explanation: Acidic or basic impurities can interact with the catalyst or substrate, altering the transition state of the enantioselective step. For instance, in reactions catalyzed by Ru-TsDPEN, the presence of a base is crucial, but an incorrect base or concentration can negatively impact enantioselectivity.[6][11]

    • Action: Purify your starting materials to remove acidic or basic impurities. If a co-catalyst or additive is used (e.g., a base), ensure its purity and accurate stoichiometry.

  • Catalyst Degradation:

    • Explanation: The chiral ligand of the catalyst may degrade under the reaction conditions, leading to the formation of a non-chiral or less selective catalytic species.

    • Action: Monitor the reaction temperature closely to avoid thermal degradation of the catalyst. If the reaction is run for an extended period, consider that the catalyst may have a limited lifetime.

Table 1: Common Poisons and Their Effects on Asymmetric Catalysis

Poison SourceCommon ExamplesAffected CatalystsTypical Effect
Feedstock/Reagents Sulfur compounds (e.g., thiophenes)Pd, Pt, Rh, Ru, Ni[10]Severe loss of activity
Halogenated compoundsVarious transition metalsDeactivation
Heavy metals (e.g., Pb, Hg, As)Most transition metals[9]Irreversible poisoning
Other N-heterocyclesRh, Ir, RuCompetitive inhibition, reduced ee
Gases Carbon Monoxide (CO)Pd, Pt, Rh, Fe[10]Strong adsorption, blocking active sites
Oxygen (O₂)Many air-sensitive catalystsOxidation and deactivation
Byproducts High molecular weight polymers/oligomersAll catalystsFouling, blocking active sites

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators include:

  • A significant decrease in the reaction rate or a complete stall.

  • A noticeable reduction in product yield and/or enantioselectivity.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.

  • A change in the physical appearance of the catalyst (e.g., color change).

Q2: How can I identify the specific poison affecting my catalyst?

A2: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma (ICP-OES or ICP-MS): To detect trace metal contaminants on the catalyst.[9][13]

  • Combustion Analysis: To quantify the amount of carbon, sulfur, and nitrogen on the catalyst surface.[9]

  • Temperature Programmed Desorption/Reduction (TPD/TPR): To study the interaction of adsorbed species with the catalyst surface and identify poisons by their desorption or reduction profiles.[14]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the catalyst surface.[9]

Q3: Can I regenerate my poisoned catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: Caused by weakly adsorbed species that can often be removed by thermal treatment or washing.

  • Irreversible Poisoning: Caused by strong chemical bonds between the poison and the catalyst's active sites, which is much more difficult to reverse.[15]

dot

cluster_poisoning Catalyst Poisoning Event cluster_diagnosis Diagnosis cluster_remediation Remediation Poison Poison Introduced (e.g., Sulfur, Halides) Symptoms Observe Symptoms: - Low Conversion - Low ee - Stalled Reaction Poison->Symptoms Analysis Analytical Characterization (ICP-MS, XPS, TPD) Symptoms->Analysis Regeneration Catalyst Regeneration Analysis->Regeneration Poison Identified & Reversible Replace Replace Catalyst & Purify Reagents Analysis->Replace Irreversible Poisoning or Unknown Thermal Thermal Treatment Regeneration->Thermal Chemical Chemical Washing Regeneration->Chemical Solvent Solvent Extraction Regeneration->Solvent

Caption: Logical flow from poisoning to remediation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Palladium on Carbon)

This protocol is a general guideline for the regeneration of Pd/C catalysts poisoned by organic impurities or byproducts.

  • Solvent Washing:

    • Filter the catalyst from the reaction mixture.

    • Wash the catalyst cake sequentially with a series of solvents to remove adsorbed species. A typical sequence is:

      • The reaction solvent (e.g., methanol, ethyl acetate).

      • A more polar solvent (e.g., water) to remove inorganic salts.

      • A less polar solvent (e.g., acetone, dichloromethane) to remove organic residues.

      • A final wash with a volatile solvent (e.g., diethyl ether, pentane) to facilitate drying.

  • Thermal Treatment:

    • Place the washed and dried catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature.

    • Heat the catalyst under a continuous flow of inert gas to a temperature between 200-400 °C. The exact temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst support.

    • Hold at the target temperature for 2-4 hours.

    • Cool the catalyst to room temperature under the inert gas flow.

  • Reduction (if necessary):

    • After thermal treatment, the palladium may be in an oxidized state. To reactivate it, a reduction step is necessary.

    • Switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂).

    • Heat the catalyst to 150-250 °C for 1-2 hours.

    • Cool to room temperature under the reducing atmosphere.

Caution: Handle pyrophoric catalysts such as activated Pd/C under an inert atmosphere.

Protocol 2: Identification of Metal Poisons using ICP-MS

This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.

  • Sample Preparation:

    • Accurately weigh a representative sample of the poisoned catalyst.

    • Digest the catalyst sample using a microwave digestion system with a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid). The exact acid mixture and digestion program will depend on the catalyst support material.

  • Analysis:

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the sample using a calibrated ICP-MS instrument to quantify the concentration of various elements.

    • Compare the results to a sample of the fresh, unused catalyst to identify any metals that have accumulated during the reaction.[13]

References

  • How to Detect Catalyst Poisoning with Temperature Programmed Reduction. (2026, March 8). Retrieved from [Link]

  • Catalyst Poisoning Testing. Intertek. Retrieved from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. Retrieved from [Link]

  • Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives. (2025, September 25). Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2006, March 3). Angewandte Chemie International Edition. Retrieved from [Link]

  • Magnetically Recoverable Ruthenium Catalysts in Organic Synthesis. (2014, April 15). MDPI. Retrieved from [Link]

  • The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. (2014). SCIRP. Retrieved from [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2019, June 30). MDPI. Retrieved from [Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates We are grateful for the financial support. (2006, March 3). Retrieved from [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012, May 1). Spectroscopy. Retrieved from [Link]

  • Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. PMC. Retrieved from [Link]

  • Guideline for Analysis and Prevention of Contamination Catalysis. (2025, April 30). PMC. Retrieved from [Link]

  • Enantioselective Hydrogenation of Isoquinolines. (2013, July 23). Angewandte Chemie International Edition. Retrieved from [Link]

  • Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium Complexes of Monodentate BINOL-Derived Phosphoramidites. Request PDF. Retrieved from [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016, August 24). Retrieved from [Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. Retrieved from [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. Retrieved from [Link]

  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. (2021, April 7). ACS Omega. Retrieved from [Link]

  • Detection of Catalyst Poisons. GAS Dortmund. Retrieved from [Link]

  • Regeneration of ruthenium-containing catalyst. Google Patents.
  • Asymmetric Hydrogenation of Polysubstituted Isoquinolines with Chiral Boranes. (2025, February 26). Organic Letters. Retrieved from [Link]

  • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. (2021, April 7). PMC. Retrieved from [Link]

  • Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. (2024, September 11). PMC. Retrieved from [Link]

  • Regeneration of the palladium catalyst of acetylene hydrogenation in modified supercritical CO2. Request PDF. Retrieved from [Link]

  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2025, November 12). MDPI. Retrieved from [Link]

  • (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2021, March 28). Retrieved from [Link]

  • Regeneration method of palladium catalyst for hydrogenation reaction. Google Patents.
  • Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. Request PDF. Retrieved from [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011, May 16). Journal of the American Chemical Society. Retrieved from [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019, August 29). Semantic Scholar. Retrieved from [Link]

  • Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. Retrieved from [Link]

  • Regeneration of palladium hydrogenation catalyst. Google Patents.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. (2024, March 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Copper Catalyzed Sustainable Synthesis Of Quinolines. (2020, January 15). ijstr. Retrieved from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI. Retrieved from [Link]

  • Hydrolysis of substrates containing proline and its derivatives by... ResearchGate. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 4). ResearchGate. Retrieved from [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved from [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018, November 19). IntechOpen. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Solubility

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, pharmacologists, and formulation scientists facing solubility bottlenecks with (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (THIQ-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, pharmacologists, and formulation scientists facing solubility bottlenecks with (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (THIQ-8-amine) derivatives.

Mechanistic Causality of Insolubility

The THIQ-8-amine scaffold is a privileged pharmacophore utilized extensively in drug discovery[1]. However, its rigid, partially aromatic core often leads to high crystal packing energy. When combined with lipophilic appendages during lead optimization, this results in poor thermodynamic aqueous solubility. Understanding whether your specific solubility bottleneck is driven by high lipophilicity (LogP) or high crystal lattice energy (melting point) is the critical first step in troubleshooting[2].

Strategic Decision Workflow

SolubilityWorkflow Start Insoluble (R)-THIQ-8-ylamine Decision Development Stage? Start->Decision Chem Lead Optimization (Chemical Modification) Decision->Chem Discovery Phase Form Preclinical Assays (Formulation) Decision->Form In Vivo / In Vitro Salt Salt Formation (Mesylate, HCl) Chem->Salt Lattice Disrupt Planarity (Lower Melting Point) Chem->Lattice Cosolv Co-solvent System (DMSO/PEG400) Form->Cosolv CD Inclusion Complex (HP-β-CD) Form->CD

Decision tree for overcoming poor solubility of (R)-THIQ-8-ylamine derivatives in drug development.

Troubleshooting FAQs

Q1: I recently resolved my racemic mixture to the pure (R)-enantiomer, and the aqueous solubility plummeted. Why did this happen, and how do I fix it? Expert Insight: The solubility of a solid solute in water depends heavily on its crystallinity and crystal packing energy[2]. Enantiopure compounds, such as the pure (R)-THIQ-8-ylamine, often pack into much tighter, more highly ordered crystal lattices compared to their racemic counterparts. This tighter packing increases the melting point and drastically lowers the thermodynamic solubility. Solution: If you cannot alter the stereochemistry due to target binding requirements, you must either disrupt the molecular planarity elsewhere on the scaffold[2] or bypass the crystalline state entirely using an amorphous solid dispersion or a cyclodextrin inclusion complex[3].

Q2: We are in the lead optimization phase. How can we chemically modify the scaffold to improve solubility without increasing molecular weight excessively? Expert Insight: A classical medicinal chemistry approach is to decrease the partition coefficient (LogP) by introducing hydrophilic groups. For the THIQ scaffold, adding polar appendages (like morpholine or piperazine) can significantly enhance aqueous solubility[4]. Alternatively, disrupting the molecular symmetry of the substituents lowers the crystal packing energy, which improves solubility without necessarily changing the LogP[2].

Q3: The C8 position has a primary amine. Is salt formation sufficient to solve our formulation issues? Expert Insight: Salt formation is highly effective for increasing the dissolution rate of basic drugs[3]. The primary amine at the C8 position is basic and readily forms salts. However, beware of the "common-ion effect." If you form a hydrochloride (HCl) salt and dose it into a physiological buffer rich in chloride ions (like PBS or saline), the solubility equilibrium is pushed backward, leading to unexpected precipitation. Mesylate or citrate salts often provide more robust solubility across diverse biological media.

Q4: We need to dose our derivative in rodents for a pharmacokinetic (PK) study tomorrow. What is the most reliable vehicle? Expert Insight: For in vivo dosing of lipophilic amines, complexation is your best immediate option. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic THIQ core partitions perfectly into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures high aqueous solubility[3].

Quantitative Data: Solubilization Strategies Comparison

StrategyMechanism of ActionTypical Fold-Increase in SolubilityProsCons
Salt Formation (Mesylate) Ionization of C8-primary amine50x - 500xPermanent chemical fix; easy to scale for manufacturing.Susceptible to common-ion effect in high-salt biological buffers.
Disruption of Planarity Lowers crystal packing energy & melting point10x - 50xImproves true thermodynamic solubility without adding high MW.Requires synthetic chemistry effort and SAR re-validation.
HP-β-CD Complexation Host-guest encapsulation of the lipophilic THIQ core100x - 1000xExcellent for in vivo PK; low toxicity profile.May alter free-fraction PK dynamics or absorption rates.
Co-solvency (DMSO/PEG) Reduces dielectric constant of the aqueous solvent10x - 100xRapid preparation for in vitro biochemical assays.High DMSO is cytotoxic to cells (>0.5% v/v).

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality Note: Kinetic solubility (e.g., dropping a DMSO stock into buffer) often overestimates solubility due to temporary supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystal and the solution[2].

  • Equilibration: Add excess solid (R)-THIQ-8-ylamine derivative (approx. 5 mg) to 1 mL of target buffer (e.g., PBS pH 7.4) in a sealed glass vial.

  • Incubation: Shake the vial at 37°C for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Validation Step 1 (Saturation Check): Visually inspect the vial. If no solid powder remains at the bottom, the solution is not saturated. Add more solid and repeat the incubation.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation Step 2 (Adsorption Check): Discard the first 100 µL of filtrate. Lipophilic compounds often bind non-specifically to the filter membrane; discarding the initial volume prevents false-low solubility readings.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV against a known calibration curve.

Protocol B: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing

Causality Note: HP-β-CD physically encapsulates the lipophilic THIQ core, masking it from the aqueous environment. This requires energy (sonication) to force the host-guest interaction[3].

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water for injection or saline.

  • Mixing: Weigh the required amount of the (R)-THIQ-8-ylamine derivative into a glass vial and add the HP-β-CD solution.

  • Complexation: Vortex vigorously for 5 minutes, then sonicate in a water bath at room temperature for 15-30 minutes until the solution becomes completely transparent.

  • Validation Step (Precipitation Check): Analyze a small aliquot using Dynamic Light Scattering (DLS). The absence of particles >10 nm confirms the formation of a true molecular inclusion complex rather than a sub-visible colloidal suspension (which could cause embolisms in vivo).

  • Sterilization: Pass the clear solution through a 0.22 µm sterile filter prior to animal administration.

References

  • [2] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 2

  • [3] Title: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Source: Asian Journal of Pharmacy and Technology. URL: 3

  • [4] Title: Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Source: PMC / NIH. URL:4

  • [1] Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: PMC / NIH. URL: 1

Sources

Troubleshooting

Technical Support Center: Optimizing the Resolution of Racemic 5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific challenges associated with the chiral re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific challenges associated with the chiral resolution of 5,6,7,8-tetrahydroisoquinolin-8-ylamine. This molecule is a critical primary amine building block, frequently utilized in the synthesis of highly selective aldosterone synthase (CYP11B2) inhibitors[1].

Because the primary amine moiety is highly basic and readily forms hydrogen bonds, achieving high enantiomeric excess (ee) requires precise control over thermodynamic pathways in crystallization or the suppression of secondary interactions in chromatography.

Part 1: Troubleshooting Preparative Chiral Chromatography

Q: Why am I observing severe peak tailing and poor resolution on my normal-phase chiral column? A: This is a classic issue caused by the basicity of the primary amine. When using polysaccharide-based chiral stationary phases like the Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate))[2], the amine group of 5,6,7,8-tetrahydroisoquinolin-8-ylamine strongly interacts with residual silanols on the silica support. Causality & Fix: To mitigate this, you must introduce a basic modifier to compete for these active sites. When running normal-phase HPLC (e.g., 40% isopropanol in n-heptane), the addition of 0.1% diethylamine (DEA) will suppress these secondary interactions, sharpening the peaks and restoring baseline resolution[1].

Q: How do I scale up the separation for higher throughput using Supercritical Fluid Chromatography (SFC)? A: Transitioning to SFC drastically reduces run times due to the high diffusivity and low viscosity of supercritical CO₂. For this specific amine, the Daicel CHIRALCEL IG column (amylose tris(3-chloro-5-methylphenylcarbamate)) is highly effective. Causality & Fix: Scale up using a 250 mm x 30 mm I.D. (10 μm) preparative column. Set your mobile phase to CO₂ / Methanol. Crucially, you must add 0.2% NH₃ to the methanol co-solvent to maintain the amine in its free-base form and prevent peak broadening. This system can comfortably handle flow rates of 80 g/min , yielding rapid and highly pure enantiomeric fractions[3].

Part 2: Troubleshooting Classical Diastereomeric Salt Resolution

Q: Which chiral resolving acids are most effective for 5,6,7,8-tetrahydroisoquinolin-8-ylamine? A: For the classical resolution of racemic amines, you must pair the base with an optically active acid to form diastereomeric salts. Field-proven resolving agents for this class of molecules include optically active tartaric acid, diacetyltartaric acid, dibenzoyltartaric acid, mandelic acid, and various camphorsulfonic acids in their R and S forms[4]. Dibenzoyl-D-tartaric acid is often preferred because its bulky aromatic groups provide strong π-π stacking and steric differentiation, driving the crystallization of a highly pure diastereomer.

Q: I am getting a low enantiomeric excess (ee) after the first crystallization crop. How do I improve it? A: Low ee indicates that your crystallization is under kinetic control, leading to the co-precipitation of the more soluble diastereomer. Causality & Fix: To shift the system to thermodynamic control, you must ensure the salt is completely dissolved by heating the solvent (e.g., ethanol) to reflux. Once a clear solution is achieved, cool the mixture extremely slowly (e.g., 0.1 °C/min) to room temperature. This slow cooling keeps the system within the metastable zone, allowing the less soluble diastereomeric salt to selectively build a pure crystal lattice while the more soluble salt remains in the mother liquor.

Part 3: Data Presentation

Table 1: Comparison of Chiral Resolution Methods
Resolution MethodStationary Phase / Resolving AgentMobile Phase / SolventTypical Yield (per cycle)Typical ee (%)Scalability
Preparative SFC CHIRALCEL IG (Amylose-based)CO₂ / MeOH + 0.2% NH₃~45-48%> 98%High (Rapid cycle times)
Preparative HPLC CHIRALPAK AD (Amylose-based)n-Heptane / Isopropanol (60:40)~36-37%> 96%Medium (High solvent use)
Classical Crystallization Optically active Tartaric AcidEthanol / Water~30-40%85-95% (1st crop)Very High (Bulk manufacturing)

Part 4: Experimental Protocols

Protocol A: Chiral SFC Resolution Workflow

This protocol utilizes self-validating chromatographic parameters to ensure high-purity isolation[3].

  • Sample Preparation: Dissolve racemic 5,6,7,8-tetrahydroisoquinolin-8-ylamine in pure methanol to a concentration of 50 mg/mL. Filter through a 0.22 μm PTFE syringe filter to prevent column clogging.

  • System Equilibration: Equilibrate the preparative SFC system equipped with a Daicel CHIRALCEL IG column (250 mm x 30 mm I.D., 10 μm).

  • Mobile Phase Delivery: Pump supercritical CO₂ and Methanol co-solvent (pre-mixed with 0.2% NH₃) at a flow rate of 80 g/min .

  • Injection & Monitoring: Inject the sample and monitor the UV absorbance at 220 nm or 265 nm to track the elution of the (+)-(R) and (-)-(S) enantiomers[1].

  • Fraction Collection & Recovery: Collect the separated peaks. Depressurize the fractions and evaporate the methanol under reduced pressure to isolate the pure free-base enantiomers.

Protocol B: Classical Resolution via Diastereomeric Salt Formation

This protocol relies on thermodynamic crystallization and rigorous pH control during free-basing[4].

  • Salt Formation: In a reaction vessel, dissolve 1 equivalent of racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine and 1 equivalent of the chosen optically active acid (e.g., tartaric acid) in boiling ethanol.

  • Thermodynamic Crystallization: Heat the mixture to reflux until a clear solution is obtained. Cool the solution slowly to room temperature over 12 hours to allow the less soluble diastereomeric salt to crystallize.

  • Isolation: Filter the precipitated diastereomeric salt and wash the filter cake with a minimal amount of ice-cold ethanol.

  • Alkaline Workup (Free-basing): Suspend the isolated salt in water. Add an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is strictly >10. Self-validation step: A pH >10 ensures the amine is completely deprotonated and partitioned into the organic phase[3].

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the resolved enantiomer[3].

Part 5: Mandatory Visualization

SFC_Workflow Racemate Racemic Amine (Sample Prep) SFC SFC System (CO2 / MeOH + 0.2% NH3) Racemate->SFC Column Chiralcel IG Column (Chiral Recognition) SFC->Column Enantiomer_R (R)-Enantiomer (Fraction 1) Column->Enantiomer_R Enantiomer_S (S)-Enantiomer (Fraction 2) Column->Enantiomer_S Evaporation Solvent Evaporation (Recovery) Enantiomer_R->Evaporation Enantiomer_S->Evaporation QC Chiral HPLC QC (ee > 99%) Evaporation->QC

Caption: Workflow for the Chiral SFC Resolution of Racemic 5,6,7,8-Tetrahydroisoquinolin-8-ylamine.

Classical_Resolution Start Racemic Amine + Chiral Acid (e.g., Tartaric Acid) Heating Dissolution in Boiling Solvent Start->Heating Cooling Slow Cooling (Thermodynamic Control) Heating->Cooling Crystals Less Soluble Diastereomeric Salt Cooling->Crystals Crystallization MotherLiquor Mother Liquor (More Soluble Salt) Cooling->MotherLiquor Remains in solution FreeBasing Alkaline Workup (NaOH / DCM) Crystals->FreeBasing PureEnantiomer Optically Pure Amine FreeBasing->PureEnantiomer

Caption: Thermodynamic pathway for diastereomeric salt crystallization and free-basing.

Sources

Optimization

Technical Support Center: Preventing Air Oxidation of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Welcome to the technical support center for handling (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral amine in their work. Its unique structure makes it a powerful building block, but its tetrahydroisoquinoline core and primary amine group also render it susceptible to degradation via air oxidation. This document provides in-depth troubleshooting guides and FAQs to help you diagnose, prevent, and resolve issues related to oxidative instability, ensuring the integrity of your material and the reproducibility of your experiments.

Section 1: Understanding the Instability - The "Why"

Q: Why is my (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine sample or solution turning yellow/brown over time?

This discoloration is a classic indicator of air oxidation. The core issue lies in the chemical structure of the molecule. The tetrahydroisoquinoline (THIQ) scaffold is in a reduced state and is thermodynamically driven to aromatize into the more stable isoquinoline ring system. Atmospheric oxygen acts as an oxidant in this process, which is often referred to as oxidative rearomatization or autoxidation.[1][2]

The reaction proceeds even without added chemical oxidants and can be accelerated by factors such as heat, light, and the presence of metal impurities. The primary amine group can also be susceptible to oxidation. This degradation leads to the formation of colored byproducts and reduces the purity and effective concentration of your starting material, ultimately impacting reaction yields and outcomes.[3]

G cluster_reactants THIQ (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine OxidizedProduct Oxidized Isoquinoline Byproducts (Colored) THIQ->OxidizedProduct Autoxidation / Oxidative Rearomatization Oxygen O₂ (from Air)

Figure 1: Simplified schematic of the air oxidation pathway.

Section 2: Core Protocols for Preventing Oxidation

The cornerstone of preventing the degradation of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is the rigorous exclusion of atmospheric oxygen and moisture from all stages of handling, reaction, and storage.[4][5] This is achieved through the use of standard inert atmosphere techniques.

Q: What is the standard workflow for setting up an experiment to prevent oxidation?

A robust experimental setup is your first line of defense. The following protocol outlines the essential steps for handling the amine under an inert atmosphere, such as dry nitrogen (N₂) or argon (Ar).

Protocol 1: Basic Inert Atmosphere Experimental Setup

  • Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) and stir bars are thoroughly cleaned and dried in an oven (e.g., at 120°C for at least 4 hours) or by flame-drying under vacuum to remove adsorbed moisture.[6][7]

  • Assembly: Quickly assemble the hot glassware and clamp it securely. Immediately cap all openings with rubber septa.

  • Inert Gas Purge (Flushing): Insert a needle connected to a source of inert gas (e.g., a nitrogen-filled balloon or a Schlenk line) through the septum of the main reaction flask. Insert a second, "exit" needle to allow the displaced air to escape.[6][7]

  • Establish Inert Atmosphere: Allow the inert gas to flush the apparatus for at least 5-10 minutes to completely displace the air. Remove the exit needle first, then the gas inlet needle (if using a balloon) to maintain a slight positive pressure of inert gas inside the flask.[8] This positive pressure is crucial and should be maintained throughout the experiment, often visualized with an oil bubbler.[8][9]

  • Solvent Addition: Add freshly degassed solvent (see next section) to the reaction flask via a dry, inert-gas-flushed syringe.[9][10]

  • Reagent Transfer: Transfer the (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine into the reaction flask using a clean, dry, gas-tight syringe. If it is a solid, it should be added under a positive flow of inert gas or within a glove box. For liquid transfers, use a syringe to withdraw the reagent from a septum-sealed bottle (e.g., a Sure/Seal™ bottle) while maintaining positive nitrogen pressure in the bottle.[9][10]

G start Start dry_glass Oven/Flame-Dry All Glassware start->dry_glass assemble Assemble Hot Glassware & Seal with Septa dry_glass->assemble flush Flush Apparatus with Inert Gas (N₂ or Ar) assemble->flush add_solvent Add Degassed Solvent via Syringe flush->add_solvent add_amine Transfer Amine Under Positive Inert Pressure add_solvent->add_amine run_rxn Proceed with Reaction add_amine->run_rxn

Figure 2: Standard workflow for handling the amine under inert atmosphere.

Q: Is using a standard solvent from the bottle sufficient?

No. Solvents readily dissolve atmospheric oxygen, which is a primary culprit in the degradation of air-sensitive compounds.[11] It is critical to use properly degassed solvents for all reactions and for preparing stock solutions.

Table 1: Comparison of Common Solvent Degassing Techniques

MethodProcedureEffectivenessTypical Use CaseReference(s)
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid N₂), subjected to high vacuum to remove gases, and then thawed. This cycle is repeated 3-4 times.Most EffectiveFor highly sensitive reactions requiring the complete removal of dissolved gases.[11][12]
Sparging / Purging An inert gas (N₂ or Ar) is bubbled through the solvent via a long needle for an extended period (30-60 minutes).Least EffectiveQuick, convenient method for less sensitive applications. Removes a significant but incomplete amount of oxygen.[11]
Sonication under Vacuum The solvent is sonicated in a sealed flask under a light vacuum, with the atmosphere periodically replaced with inert gas.Moderately EffectiveFaster than sparging and more effective, but less rigorous than freeze-pump-thaw.[11][12]

Section 3: Troubleshooting Guide

Even with careful procedures, problems can arise. This section addresses the most common issues encountered.

Q: I followed the inert atmosphere protocol, but my reaction still showed signs of degradation (discoloration, low yield). What went wrong?

This indicates a breach in your inert atmosphere. The troubleshooting workflow below can help you pinpoint the source of the oxygen contamination.

G problem Problem Observed: Discoloration / Low Yield q_solvent Was the solvent freshly and properly degassed? problem->q_solvent q_septa Are the rubber septa old or have multiple punctures? q_solvent->q_septa Yes cause_solvent Root Cause: Dissolved O₂ in solvent q_solvent->cause_solvent No q_pressure Was a slight positive pressure maintained throughout? q_septa->q_pressure No cause_septa Root Cause: Leak through septum q_septa->cause_septa Yes q_reagent Was the starting material stored correctly? q_pressure->q_reagent Yes cause_pressure Root Cause: Air back-diffusion q_pressure->cause_pressure No cause_reagent Root Cause: Degraded starting material q_reagent->cause_reagent No

Figure 3: Troubleshooting workflow for identifying sources of oxidation.

Corrective Actions:

  • Solvent: Always use solvents that have been degassed immediately prior to use.[11]

  • Septa: Use fresh septa for each reaction. Avoid multiple punctures in the same spot by guiding the needle through an existing hole.[9][10] Secure septa with wire or zip ties for long reactions or those under heating.

  • Positive Pressure: Ensure your gas source is reliable and that your bubbler shows a slow, steady outflow of gas (e.g., 1 bubble every 5-10 seconds) throughout the entire experiment.[8]

  • Reagent Integrity: Check the quality of your starting material. If it is already discolored, it may have degraded during storage.

Section 4: Frequently Asked Questions (FAQs)

Q1: How should I store the neat (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine compound?

Proper storage is crucial for maintaining the compound's shelf-life.

  • Atmosphere: The vial's headspace should be flushed with an inert gas (N₂ or Ar) before sealing.[11][13] For long-term storage, consider using a container that can be sealed under vacuum or a vial inside a larger, inerted container in a glove box.

  • Temperature: Store at low temperatures (refrigerator at 2-8°C or freezer at -20°C) to slow the rate of any potential degradation.[11][13]

  • Container: Use a tightly sealed glass vial with a PTFE-lined cap. For frequent use, transferring the material to a bottle with a septum (like a Sure/Seal™ bottle) can be beneficial.[10][11]

Q2: I need to make a stock solution. What is the best practice?

Prepare stock solutions using freshly degassed solvent under a strict inert atmosphere. Store the solution in a sealed flask with a septum under positive inert gas pressure. For extended storage, keeping the solution in a freezer is recommended.

Q3: Which inert gas is better: Argon or Nitrogen?

Both are effective for creating an inert atmosphere.[4]

  • Nitrogen (N₂): Less expensive and widely available. It is suitable for most standard laboratory procedures.

  • Argon (Ar): Denser than air, making it slightly more effective at blanketing a reaction and preventing air ingress, especially in systems with potential for minor leaks. It is the preferred choice for highly sensitive or long-term reactions.

Q4: Can I add an antioxidant or stabilizer to my compound or solution?

While various amine antioxidants are used in industrial applications like polymers and lubricants, this is not standard practice in synthetic organic chemistry.[14][15][16] Adding such agents would introduce a contaminant that would need to be removed later. The most reliable and accepted method for ensuring purity in a research setting is the rigorous exclusion of oxygen and moisture using the inert atmosphere techniques described in this guide.

References

  • Huang, Y., et al. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. National Center for Biotechnology Information.
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • University of Regensburg. (n.d.). Handling and analyzing reactive compounds under inert atmosphere (or LABFUN).
  • IQ-Analog. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Lisa Nichols. (2022, February 2). Inert Atmosphere [Video]. YouTube.
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants.
  • Tintoll. (2026, January 2). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine.
  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • ACS Publications. (2024, September 23). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters.
  • Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants - Polymer Stabilizers.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Enrichment of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working on the chiral resolution and asymmetric synthesis of (R)-5,6,7,8-Tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working on the chiral resolution and asymmetric synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine .

This specific chiral building block is a critical intermediate in the synthesis of next-generation active pharmaceutical ingredients (APIs), most notably in the development of highly selective aldosterone synthase (CYP11B2) inhibitors like Baxdrostat, which are used to treat resistant hypertension[1]. Achieving an enantiomeric excess (ee) of >99% is non-negotiable, as the (R)-configuration dictates the spatial orientation required to prevent off-target binding to CYP11B1.

Below, we break down the causality behind the three most robust enantiomeric enrichment strategies, providing self-validating protocols and troubleshooting insights for your workflows.

Quantitative Strategy Comparison

To select the optimal pathway for your specific scale and infrastructure, compare the quantitative metrics of the industry-standard methodologies below:

Enrichment StrategyTarget ProductTypical ee (%)Max Yield (%)ScalabilityKey Reagents / Biocatalysts
Enzymatic Kinetic Resolution (R)-Amine (Unreacted)95 - 99%48 - 50%HighCandida antarctica Lipase B (CALB), Isopropyl Acetate
Diastereomeric Salt Resolution (R)-Amine Salt90 - 98%35 - 45%Medium(-)-Di-p-toluoyl-L-tartaric acid, Methanol/Water
Asymmetric Reductive Amination (R)-Amine (Direct)>99%85 - 95%Very HighEngineered ω-Transaminase (ω-TA), Isopropylamine

*Note: Maximum theoretical yield for kinetic and classical resolution of a racemate is 50%.

FAQ & Troubleshooting Guides

Section 1: Enzymatic Kinetic Resolution (CALB)

Q: My CALB-catalyzed kinetic resolution stalls at 45% conversion, yielding an ee of only 85% for the unreacted (R)-amine. How can I push this to >99% ee?

The Causality: The stalling of your reaction is a thermodynamic equilibrium issue, not an enzyme failure. Candida antarctica Lipase B (CALB) possesses a highly specific stereocenter-recognition pocket. Due to severe steric hindrance, the (R)-enantiomer cannot properly align its amine group with the catalytic serine triad, meaning CALB almost exclusively acylates the (S)-enantiomer[2],[3]. However, if you are using a reversible acyl donor (like ethyl acetate), the liberated ethanol can drive the reverse reaction (deacylation), halting progress before the (S)-enantiomer is fully consumed.

The Solution: Switch to an irreversible or highly sterically biased acyl donor, such as isopropyl acetate or ethyl methoxyacetate, and strictly control the water activity in your solvent to prevent competitive hydrolysis.

Self-Validating Protocol: CALB Kinetic Resolution

  • Preparation: Dissolve 100 mmol of racemic 5,6,7,8-tetrahydroisoquinolin-8-ylamine in 500 mL of anhydrous diisopropyl ether (DIPE).

  • Acyl Donor Addition: Add 150 mmol of isopropyl acetate.

  • Biocatalyst Loading: Introduce 5.0 g of immobilized CALB (e.g., Novozym 435).

  • Incubation: Agitate at 250 rpm at 30°C for 24–48 hours.

  • Self-Validation Check: Monitor the reaction via Chiral HPLC (Chiralpak AD column, 40% 2-propanol in n-heptane). The reaction is strictly complete only when the (S)-enantiomer peak has completely shifted to the (S)-amide, leaving a solitary peak for the unreacted (R)-amine.

  • Isolation: Filter out the immobilized enzyme. Extract the organic layer with 1M HCl to selectively pull the basic (R)-amine into the aqueous phase, leaving the neutral (S)-amide in the organic phase. Basify the aqueous phase to pH 10 and extract with dichloromethane (DCM) to recover the pure (R)-amine.

CALB_Resolution Racemic Racemic Amine (R/S mixture) CALB CALB Enzyme + Acyl Donor Racemic->CALB S_Amide (S)-Amide (Acylated) CALB->S_Amide Fast Acylation (S-enantiomer) R_Amine (R)-Amine (>99% ee) CALB->R_Amine No Reaction (R-enantiomer)

Fig 1. CALB-catalyzed kinetic resolution pathway selectively acylating the (S)-enantiomer.

Section 2: Classical Diastereomeric Salt Resolution

Q: When using chiral acids to resolve the racemic amine, my product "oils out" instead of forming distinct crystals. Which resolving agent and solvent system ensure a self-validating crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the lattice energy of the target diastereomeric salt is too low to overcome the solvation forces, often due to a highly flexible resolving agent or residual impurities acting as plasticizers. To force crystallization, you need a resolving agent with a rigid structural framework that promotes strong, directional hydrogen bonding. (-)-Di-p-toluoyl-L-tartaric acid (DTTA) is ideal because its bulky, rigid aromatic rings pack tightly with the bicyclic core of the tetrahydroisoquinoline.

Self-Validating Protocol: DTTA Crystallization

  • Salt Formation: Dissolve 50 mmol of the racemic amine in 100 mL of hot methanol (60°C). In a separate flask, dissolve 50 mmol of (-)-DTTA in 50 mL of hot methanol.

  • Mixing: Slowly add the acid solution to the amine solution under vigorous stirring.

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 5°C per hour. Do not crash-cool, as this traps the wrong diastereomer in the crystal lattice.

  • Self-Validation Check: Filter the initial crop of crystals. Take a 5 mg aliquot, neutralize with 1M NaOH, extract with DCM, and analyze the free base via Chiral HPLC. If the ee is < 98%, perform a second recrystallization from a Methanol/Water (9:1) mixture.

  • Freebasing: Once >98% ee is confirmed, suspend the bulk salt in DCM and wash with 1M NaOH to liberate the pure (R)-amine.

Section 3: Asymmetric Biocatalysis (Transaminase)

Q: We want to bypass resolution entirely and synthesize the (R)-amine directly from 5,6,7,8-tetrahydroisoquinolin-8-one. What is the optimal biocatalytic setup?

The Causality: Direct asymmetric reductive amination is the most atom-economical route. Engineered ω-transaminases (ω-TAs) utilize a Pyridoxal Phosphate (PLP) cofactor to transfer an amino group from a donor molecule directly to the ketone face, yielding the (R)-amine with absolute stereocontrol[4],[5]. The primary challenge is that transamination is highly reversible. If the byproduct of the amine donor is not continuously removed, the reaction will reach equilibrium prematurely.

The Solution: Use isopropylamine as the amine donor. It is cheap, and its byproduct is acetone, which can be continuously removed from the reaction matrix via a mild vacuum or gas sweeping, thereby utilizing Le Chatelier's principle to drive the reaction to 100% conversion.

Self-Validating Protocol: ω-Transaminase Synthesis

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP cofactor.

  • Substrate Loading: Add 50 mmol of 5,6,7,8-tetrahydroisoquinolin-8-one and 250 mmol of isopropylamine (amine donor).

  • Biocatalysis: Introduce the engineered (R)-selective ω-transaminase.

  • Equilibrium Displacement: Incubate at 35°C with an open-air sweep or mild vacuum to continuously evaporate the acetone byproduct.

  • Self-Validation Check: Track the depletion of the ketone starting material via LC-MS (monitoring the shift from m/z 148.1 to 149.1). The reaction is complete when the ketone peak is undetectable.

  • Harvesting: Adjust the pH to 11 to ensure the product is fully deprotonated, then extract with methyl tert-butyl ether (MTBE).

Transaminase_Pathway Ketone 5,6,7,8-Tetrahydroisoquinolin-8-one Enzyme Engineered ω-Transaminase + PLP Cofactor Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme R_Amine (R)-Amine (>99% ee) Enzyme->R_Amine Stereoselective Amination Byproduct Ketone Byproduct (Acetone) Enzyme->Byproduct Amine Transfer

Fig 2. Asymmetric reductive amination via engineered ω-transaminase and PLP cofactor.

References
  • Paál, T. A., et al. "Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters." Tetrahedron: Asymmetry, 2008.[Link]

  • Paál, T. A., et al. "Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid." Tetrahedron: Asymmetry, 2007.[Link]

  • Ranu, B. C., et al. "Green Chemistry in the Synthesis of Pharmaceuticals." Chemical Reviews, ACS Publications, 2021.[Link]

  • New Drug Approvals. "Baxdrostat: Aldosterone Synthase Inhibitor." New Drug Approvals, 2025.[Link]

  • Aalto University. "Biosynthesis of tetrahydroisoquinolines and their intermediates with Bacillus subtilis." Aaltodoc, 2022.[Link]

Sources

Optimization

Technical Support Center: Impurity Resolution for Commercial (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Welcome to the Technical Support Center for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine . As a critical chiral building block for selective aldosterone synthase (CYP11B2) inhibitors (e.g., Baxdrostat) and κ-opioid recep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine . As a critical chiral building block for selective aldosterone synthase (CYP11B2) inhibitors (e.g., Baxdrostat) and κ-opioid receptor antagonists[1], commercial batches of this amine frequently require secondary purification before deployment in sensitive catalytic cross-couplings or amidations.

This guide provides mechanistic troubleshooting and self-validating protocols to address enantiomeric, neutral, and inorganic impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: My commercial batch shows a purity of 95% by UV, but the yield of my downstream amidation is exceptionally low. What is the likely culprit? A1: The most common hidden impurities are unreacted ketone precursors (8-oxo-5,6,7,8-tetrahydroisoquinoline) and residual transition metals (Pd/Ru) from the reductive amination step[1]. While the ketone may co-elute or show weak UV absorbance depending on the gradient, trace metals can poison downstream coupling catalysts. We recommend orthogonal profiling using LC-MS for the ketone and ICP-MS for metals.

Q2: How can I accurately quantify the (S)-enantiomer impurity? A2: Normal-phase chiral chromatography is the gold standard. A validated method utilizes a 2 with an isocratic mobile phase of 40% isopropanol in n-heptane[2]. This provides baseline resolution of the (R) and (S) enantiomers, allowing quantification down to <0.1% ee.

Q3: Why does the amine darken from pale yellow to dark brown during storage? A3: The primary amine and the benzylic position are highly susceptible to atmospheric oxidation, forming N-oxides and polymeric degradation products. Always store the compound under an inert argon atmosphere at -20°C. If darkening occurs, an acid-base extraction followed by recrystallization is required.

Section 2: Self-Validating Purification Protocols

Protocol A: Enantiomeric Enrichment via Diastereomeric Salt Resolution

Expertise & Causality: If your batch has an enantiomeric excess (ee) < 99%, chiral resolution is necessary. By reacting the enantio-enriched mixture with a chiral acid like L-tartaric acid in a protic solvent (methanol), you form diastereomeric salts. These salts possess distinct lattice energies and solubility profiles. The (R)-amine L-tartrate salt exhibits significantly lower solubility in hot methanol compared to the (S)-amine salt, driving selective crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the crude (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine in anhydrous methanol (approx. 10 mL/g) at 20°C.

  • Salt Formation: Dropwise add a solution of over 30–45 minutes.

  • Thermodynamic Equilibration: Heat the suspension to 65°C and maintain for 1.5 hours to allow Ostwald ripening of the crystals, ensuring high diastereomeric purity.

  • Isolation: Remove from heat, allow natural cooling to 20–25°C, and filter. Wash the filter cake with cold methanol (2 × 2 mL/g).

  • Free-Basing: Suspend the solid in water, adjust to pH 10 with 1M NaOH, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate.

Self-Validating Check: Before free-basing the entire batch, take a 5 mg aliquot of the filter cake and 1 mL of the mother liquor. Free-base both and run them on the Chiralpak AD column[2]. The mother liquor should be highly enriched in the (S)-isomer, inherently validating that the precipitation successfully and selectively isolated the (R)-isomer.

Protocol B: Removal of Neutral Precursors (Ketone/Oxidation Products)

Expertise & Causality: The isoquinoline nitrogen and the primary amine have distinct pKa values, but both are fully protonated at pH < 3. By dropping the pH, the target molecule becomes a highly water-soluble bis-ammonium salt. Neutral impurities (like the 8-oxo precursor) remain lipophilic and partition exclusively into the organic phase.

Step-by-Step Methodology:

  • Initial Solution: Dissolve the crude amine in ethyl acetate (EtOAc) (20 mL/g).

  • Acidification: Add 1M HCl until the aqueous phase reaches pH 2. Vigorously mix and separate the layers.

  • Organic Wash: Wash the acidic aqueous layer with fresh EtOAc (2 × 10 mL/g) to extract all neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add saturated K₂CO₃ or 1M NaOH until the pH reaches 10–11.

  • Recovery: Extract the deprotonated (R)-amine with DCM (3 × 15 mL/g). Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Check: Spot the EtOAc wash (from Step 3) on a TLC plate (eluent: 50% EtOAc/Hexane). The presence of a UV-active spot at high Rf confirms the successful removal of the neutral ketone. If the spot is absent, the starting material was already free of neutral impurities.

Section 3: Quantitative Data & Analytical Summary

To standardize your QC process, adhere to the analytical parameters summarized below:

Impurity TypeAnalytical MethodDetection LimitRemediation Strategy
(S)-Enantiomer Chiral HPLC (Chiralpak AD, 40% IPA/Heptane)[2]< 0.1%L-Tartaric Acid Resolution
8-Oxo-precursor LC-MS (ESI+) / UV 254 nm< 0.5%Acid-Base Extraction
Transition Metals ICP-MS< 1 ppmScavenger Resin (e.g., Si-Thiol)
Oxidation Products LC-MS / NMR< 0.5%Recrystallization / Acid-Base

Section 4: Visual Workflows

ImpurityResolution Input Commercial (R)-Amine (Sub-optimal Purity) QC Analytical Profiling (Chiral HPLC / LC-MS) Input->QC Branch1 Enantiomeric Impurity (>1% S-Isomer) QC->Branch1 Chiral Purity <99% ee Branch2 Neutral Impurities (e.g., 8-Oxo Precursor) QC->Branch2 UV Purity <98% Branch3 Trace Metals (Pd/Ru from Synthesis) QC->Branch3 ICP-MS >10 ppm Sol1 L-Tartaric Acid Resolution in MeOH Branch1->Sol1 Sol2 Acid-Base Extraction (pH 2 -> pH 10) Branch2->Sol2 Sol3 Thiol-Functionalized Scavenger Resin Branch3->Sol3 Final Purified (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Sol1->Final Sol2->Final Sol3->Final

Fig 1: Impurity resolution workflow for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

Section 5: References

  • Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors | ACS Publications (Journal of Medicinal Chemistry) | 2

  • Baxdrostat (HY-132809) Target and Impurities | Benchchem | 1

  • PHASE 3 - New Drug Approvals (Aticaprant/Baxdrostat Intermediates) | RSSing |

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral bicyclic amine that serves as a crucial building block in medicinal chemistry. Its rigid scaffold and the stereochemistry of the amino group at the C-8 position are...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a chiral bicyclic amine that serves as a crucial building block in medicinal chemistry. Its rigid scaffold and the stereochemistry of the amino group at the C-8 position are of significant interest for the development of novel therapeutic agents. The efficient and enantioselective synthesis of this compound is a key challenge for process chemists and researchers in drug discovery. This guide provides a comparative analysis of potential synthetic strategies to obtain (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine, offering insights into the underlying principles, experimental considerations, and the relative merits of each approach.

Introduction to the Synthetic Challenge

The synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine presents two primary challenges: the construction of the tetrahydroisoquinoline core and the stereoselective introduction of the amine functionality at the C-8 position. The latter is the more critical aspect, as the biological activity of many chiral amines is highly dependent on their absolute stereochemistry. This guide will explore four principal strategies for achieving this: enzymatic kinetic resolution of a racemic precursor, asymmetric hydrogenation of a prochiral substrate, a diastereoselective Pictet-Spengler reaction employing a chiral auxiliary, and a catalytic asymmetric Pictet-Spengler reaction.

Route 1: Enzymatic Kinetic Resolution of Racemic 5,6,7,8-Tetrahydroisoquinolin-8-ol

This chemoenzymatic approach is a robust and widely used strategy for the synthesis of chiral amines. It relies on the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic intermediate. In this proposed route, racemic 5,6,7,8-tetrahydroisoquinolin-8-ol is the key intermediate.

Rationale and Experimental Workflow

The underlying principle of this method is the enzyme-catalyzed acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated forms, which can then be converted to the desired (R)-amine. The synthesis of the analogous (R)-8-amino-5,6,7,8-tetrahydroquinoline is well-documented using this approach, providing a strong basis for its application to the isoquinoline isomer.[1][2][3]

The workflow for this route can be visualized as follows:

cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Conversion to (R)-Amine Start Isoquinoline Step1 Reduction Start->Step1 Step2 Oxidation Step1->Step2 Racemic_Ketone 5,6,7,8-Tetrahydro- isoquinolin-8-one Step2->Racemic_Ketone Step3 Reduction Racemic_Ketone->Step3 Racemic_Alcohol (±)-5,6,7,8-Tetrahydro- isoquinolin-8-ol Step3->Racemic_Alcohol Enzyme Lipase (e.g., CALB) Vinyl Acetate Racemic_Alcohol->Enzyme Separation Chromatographic Separation Enzyme->Separation R_Acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroisoquinoline Separation->R_Acetate S_Alcohol (S)-5,6,7,8-Tetrahydro- isoquinolin-8-ol Separation->S_Alcohol Hydrolysis Base-catalyzed Hydrolysis R_Acetate->Hydrolysis R_Alcohol (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ol Hydrolysis->R_Alcohol Activation Mesylation/ Tosylation R_Alcohol->Activation Displacement Azide substitution (e.g., NaN3) Activation->Displacement Reduction2 Reduction (e.g., H2, Pd/C) Displacement->Reduction2 Final_Product (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Reduction2->Final_Product

Figure 1: Workflow for the synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine via enzymatic kinetic resolution.

Detailed Protocol

Step 1: Synthesis of Racemic 5,6,7,8-Tetrahydroisoquinolin-8-ol

  • Hydrogenation of Isoquinoline: Isoquinoline is first reduced to 1,2,3,4,5,6,7,8-octahydroisoquinoline using a suitable catalyst such as PtO2 under hydrogen pressure.

  • Oxidation to the Ketone: The resulting octahydroisoquinoline is selectively oxidized to 5,6,7,8-tetrahydroisoquinolin-8-one.

  • Reduction to the Racemic Alcohol: The ketone is then reduced using a non-selective reducing agent like sodium borohydride to yield racemic (±)-5,6,7,8-tetrahydroisoquinolin-8-ol.

Step 2: Enzymatic Kinetic Resolution [1]

  • A solution of racemic (±)-5,6,7,8-tetrahydroisoquinolin-8-ol, vinyl acetate (as the acyl donor), and a lipase (e.g., Candida antarctica lipase B, CALB) in a suitable organic solvent (e.g., diisopropyl ether) is stirred at a controlled temperature (e.g., 60°C).

  • The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration, and the solvent is evaporated.

  • The resulting mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroisoquinoline and unreacted (S)-5,6,7,8-tetrahydroisoquinolin-8-ol is separated by column chromatography.

Step 3: Conversion to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine [2]

  • Hydrolysis: The separated (R)-acetate is hydrolyzed using a base (e.g., potassium carbonate in methanol) to give enantiomerically pure (R)-5,6,7,8-tetrahydroisoquinolin-8-ol.

  • Activation of the Hydroxyl Group: The (R)-alcohol is converted to a good leaving group, for instance, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base to form the corresponding mesylate or tosylate.

  • Nucleophilic Substitution with Azide: The activated alcohol undergoes an SN2 reaction with an azide source (e.g., sodium azide), leading to an inversion of stereochemistry and the formation of (S)-8-azido-5,6,7,8-tetrahydroisoquinoline.

  • Reduction of the Azide: The azide is reduced to the primary amine using a standard procedure, such as catalytic hydrogenation (H2, Pd/C), to yield the final product, (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine. The two inversions of stereochemistry result in the net retention of the desired (R)-configuration.

Advantages and Disadvantages
AdvantagesDisadvantages
High enantioselectivity is often achievable.The theoretical maximum yield is 50% for the desired enantiomer.
The methodology is well-established and reliable.Requires a multi-step process for the final conversion.
Enzymes are environmentally benign catalysts.May require optimization of enzyme and reaction conditions.
Scalable for industrial production.Chromatographic separation of enantiomers can be challenging on a large scale.

Route 2: Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral compounds. This approach involves the reduction of a prochiral substrate, such as an enamine or an imine, using a chiral transition metal catalyst.

Rationale and Experimental Workflow

The key to this strategy is the design of a suitable prochiral precursor and the selection of an effective chiral catalyst that can deliver hydrogen to one face of the double bond with high selectivity. The synthesis of various chiral tetrahydroisoquinolines has been achieved through the asymmetric hydrogenation of dihydroisoquinolines.[4]

A potential workflow for this route is depicted below:

cluster_0 Prochiral Precursor Synthesis cluster_1 Asymmetric Hydrogenation Start 5,6,7,8-Tetrahydro- isoquinolin-8-one Condensation Condensation Start->Condensation Ammonia_Source Ammonia or Ammonium Salt Ammonia_Source->Condensation Precursor 7,8-Dihydroisoquinolin-8-amine (or related imine) Condensation->Precursor Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation Catalyst Chiral Catalyst (e.g., [Rh(COD)Cl]2 + Chiral Ligand) Catalyst->Hydrogenation Hydrogen H2 (gas) Hydrogen->Hydrogenation Final_Product (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Hydrogenation->Final_Product

Figure 2: Workflow for the synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine via asymmetric hydrogenation.

Detailed Protocol (Conceptual)
  • Synthesis of the Prochiral Precursor: 5,6,7,8-Tetrahydroisoquinolin-8-one (synthesized as in Route 1) is reacted with an ammonia source to form the corresponding enamine or imine, 7,8-dihydroisoquinolin-8-amine.

  • Asymmetric Hydrogenation: The prochiral precursor is dissolved in a suitable solvent and placed in a high-pressure reactor. A chiral catalyst, typically formed in situ from a metal precursor (e.g., [Rh(COD)Cl]2 or [Ir(COD)Cl]2) and a chiral phosphine ligand (e.g., a BINAP or Josiphos derivative), is added. The reaction is then carried out under a hydrogen atmosphere at a specific temperature and pressure until the reaction is complete.

  • Work-up and Purification: After the reaction, the catalyst is removed, and the product is isolated and purified.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy.Requires high-pressure hydrogenation equipment.
Potentially high enantioselectivity.Chiral catalysts and ligands can be expensive.
Direct conversion to the final product.The synthesis of the prochiral precursor may be challenging.
Can be highly efficient in a single step.Catalyst screening and optimization are often required.

Route 3: Diastereoselective Pictet-Spengler Reaction with a Chiral Auxiliary

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines.[3][5][6][7] By employing a chiral auxiliary, the cyclization can be directed to proceed diastereoselectively, allowing for the synthesis of a single enantiomer of the product after removal of the auxiliary.

Rationale and Experimental Workflow

This strategy involves attaching a chiral auxiliary to the nitrogen atom of a β-phenylethylamine derivative. The steric and electronic properties of the auxiliary then control the facial selectivity of the intramolecular cyclization of the intermediate iminium ion.

The workflow for this approach is as follows:

cluster_0 Chiral Substrate Synthesis cluster_1 Pictet-Spengler Cyclization cluster_2 Auxiliary Removal and Conversion Start β-Phenylethylamine Derivative Coupling Coupling Start->Coupling Auxiliary Chiral Auxiliary (e.g., Evans auxiliary) Auxiliary->Coupling Chiral_Substrate N-Acyl-β-phenylethylamine Coupling->Chiral_Substrate Cyclization Pictet-Spengler Cyclization Chiral_Substrate->Cyclization Aldehyde Aldehyde/ Ketone Aldehyde->Cyclization Diastereomer Diastereomerically Enriched Tetrahydroisoquinoline Cyclization->Diastereomer Removal Auxiliary Removal Diastereomer->Removal Intermediate Enantiomerically Enriched Tetrahydroisoquinoline Removal->Intermediate Conversion Functional Group Interconversion Intermediate->Conversion Final_Product (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Conversion->Final_Product cluster_0 One-Pot Reaction Start β-Phenylethylamine Derivative Reaction Catalytic Asymmetric Pictet-Spengler Reaction Start->Reaction Aldehyde Aldehyde/ Ketone Aldehyde->Reaction Catalyst Chiral Brønsted Acid (e.g., CPA) Catalyst->Reaction Final_Product (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Reaction->Final_Product

Figure 4: Workflow for the synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine via a catalytic asymmetric Pictet-Spengler reaction.

Detailed Protocol (Conceptual)
  • A mixture of the appropriate β-phenylethylamine derivative, an aldehyde or ketone, and a catalytic amount of a chiral Brønsted acid (e.g., a chiral phosphoric acid, CPA) in a suitable solvent is stirred at a specific temperature.

  • The reaction proceeds through the in-situ formation of an imine, which is then protonated by the chiral acid to form a chiral ion pair.

  • The subsequent intramolecular cyclization occurs enantioselectively to yield the desired tetrahydroisoquinoline product.

  • Functional group interconversion may be necessary to obtain the final 8-amino product.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy.Catalyst development for specific substrates may be required.
Uses a catalytic amount of the chiral source.The scope of the reaction may be limited.
Operationally simple (often a one-pot reaction).Chiral Brønsted acids can be expensive.
Environmentally friendly.May require careful optimization of reaction conditions.

Comparative Summary of Synthetic Routes

RouteKey StrategyMain AdvantagesMain DisadvantagesOverall Assessment
1 Enzymatic Kinetic ResolutionHigh enantioselectivity, well-established, scalable.50% theoretical yield limit, multi-step conversion.A reliable and practical approach, especially for large-scale synthesis, despite the inherent yield limitation.
2 Asymmetric HydrogenationHigh atom economy, direct conversion, potentially high enantioselectivity.Requires specialized equipment, expensive catalysts, precursor synthesis can be challenging.An elegant and efficient route, particularly suitable for process development where optimization is feasible.
3 Diastereoselective Pictet-SpenglerPredictable stereochemical outcome, avoids high pressure.Stoichiometric chiral auxiliary, additional synthetic steps for attachment and removal.A classical and dependable method, but less atom-economical and more laborious than catalytic approaches.
4 Catalytic Asymmetric Pictet-SpenglerHigh atom economy, catalytic chirality, operational simplicity.Catalyst development may be needed, potentially limited substrate scope.A modern and highly promising strategy that aligns with the principles of green chemistry, though may require more initial research and development.

Conclusion

The synthesis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine can be approached through several distinct and viable strategies. The choice of the most appropriate route will depend on the specific requirements of the project, including scale, cost, available equipment, and the desired level of enantiopurity.

For laboratories with expertise in biocatalysis, the enzymatic kinetic resolution of the corresponding racemic alcohol offers a well-trodden and reliable path. For those with access to high-pressure reactors and expertise in transition metal catalysis, asymmetric hydrogenation represents a highly efficient and atom-economical option. The diastereoselective Pictet-Spengler reaction remains a valid, albeit more traditional and less efficient, approach. Finally, the catalytic asymmetric Pictet-Spengler reaction stands out as a modern and elegant solution, offering the potential for a highly efficient and environmentally friendly synthesis, though it may require more upfront investment in catalyst screening and optimization.

Ultimately, the development of a truly optimal synthesis will likely involve a careful evaluation of the trade-offs between these different methodologies, with the potential for combining elements of each to create a novel and even more efficient route to this valuable chiral building block.

References

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF - ResearchGate. Available at: [Link]

  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. Available at: [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reaction - MSU chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. Available at: [Link]

  • Synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline - PrepChem.com. Available at: [Link]

  • Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to Chiral Tetrahydro-8-aminoquinolines in Asymmetric Catalysis: A Proxy for (R/S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

A Note to the Reader: Comprehensive searches for direct comparative studies on the catalytic applications of (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine and its (S)-enantiomer have revealed a significant gap in the curr...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Comprehensive searches for direct comparative studies on the catalytic applications of (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine and its (S)-enantiomer have revealed a significant gap in the currently available scientific literature. However, the structurally analogous chiral diamines, (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline, often referred to as (R)- and (S)-CAMPY respectively, have been the subject of detailed investigation in the field of asymmetric catalysis. This guide will therefore focus on these well-documented quinoline derivatives. The principles of stereocontrol, ligand synthesis, and catalytic application detailed herein serve as a robust and scientifically sound proxy for understanding the potential roles and comparative performance of their isoquinoline counterparts.

Introduction: The Role of Chiral Bicyclic Amines in Asymmetric Synthesis

Chiral amines are fundamental building blocks in asymmetric synthesis, serving as catalysts, ligands, and key intermediates for a vast array of pharmaceuticals and biologically active molecules.[1] Within this class, bicyclic amines such as the 8-amino-5,6,7,8-tetrahydroquinoline scaffold offer a unique combination of rigidity and a well-defined stereochemical environment. This rigid framework, when coordinated to a metal center, effectively restricts the possible conformations of the substrate-catalyst complex, thereby enabling high levels of stereodifferentiation in catalytic transformations.

These ligands have proven particularly effective in the asymmetric transfer hydrogenation (ATH) of prochiral imines.[2] The ATH reaction is a powerful and sustainable method for producing chiral amines, utilizing safe and readily available hydrogen donors like formic acid/triethylamine azeotropes, thus avoiding the need for high-pressure gaseous hydrogen.[3] The choice between the (R) and (S) enantiomer of the ligand is critical, as it directly dictates the absolute stereochemistry of the resulting product, allowing for the selective synthesis of either enantiomer of a target molecule.

Synthesis of Enantiopure Ligands: A Strategy of Resolution

The most efficient route to enantiomerically pure (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) begins with the racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol. A key enzymatic kinetic resolution step is employed to separate the enantiomers, a process that offers superior efficiency and optical purity compared to traditional diastereomeric salt resolutions.[3]

Workflow for Ligand Synthesis

The synthetic pathway leverages a lipase-catalyzed acetylation to differentiate the two enantiomers of the starting alcohol. This is followed by a series of standard organic transformations to convert the resolved alcohols into the desired chiral amines.

G cluster_synthesis Ligand Synthesis Workflow racemate (±)-5,6,7,8-Tetrahydro- quinolin-8-ol resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemate->resolution s_ol (S)-5,6,7,8-Tetrahydro- quinolin-8-ol resolution->s_ol Unreacted r_acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline resolution->r_acetate Acetylated conversion_s Mesylation, Azide Substitution & Reduction s_ol->conversion_s hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_ol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol hydrolysis->r_ol conversion_r Mesylation, Azide Substitution & Reduction r_ol->conversion_r s_campy (S)-CAMPY Ligand conversion_s->s_campy r_campy (R)-CAMPY Ligand conversion_r->r_campy

Caption: Synthesis of (R)- and (S)-CAMPY via enzymatic resolution.

Experimental Protocol: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol details the synthesis starting from the racemic alcohol. The synthesis of the (S)-enantiomer follows the same pathway starting from the unreacted (S)-alcohol after the resolution step.

Step 1: Enzymatic Kinetic Resolution [2][4]

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (to a final concentration of 25 mM), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).

  • Stir the mixture at 60 °C for approximately 30 hours. Monitor the reaction's progress via HPLC equipped with a chiral column.

  • Upon completion, remove the lipase and molecular sieves by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel (eluent: ethyl acetate/hexane).

Step 2: Hydrolysis of the (R)-Acetate [3]

  • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (to a final concentration of 160 mM).

  • Add potassium carbonate (K₂CO₃, 4 eq.) and stir the mixture at room temperature for 2 hours.

  • Remove methanol under vacuum. Add deionized water and extract the product with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Step 3: Conversion of (R)-Alcohol to (R)-Amine [2]

  • Mesylation & Azide Substitution: Dissolve the (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) at 0 °C. Add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.). Stir at room temperature for 30 minutes, then add dimethyl sulfoxide (DMSO) and continue stirring for 6 hours. Quench the reaction with water and extract the azide intermediate.

  • Reduction: The crude azide is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or reduction using triphenylphosphine (PPh₃) followed by hydrolysis.[3] Purification by column chromatography yields the final ligand, (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY).

Asymmetric Catalysis: (R)- vs (S)-Ligands in Action

The primary application for these chiral ligands is in the rhodium- or iridium-catalyzed asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines.[4] This reaction is pivotal for synthesizing chiral tetrahydroisoquinolines, a core structure in many alkaloids and pharmaceutical agents.[5]

The stereochemical outcome of the reaction is directly controlled by the chirality of the CAMPY ligand. A complex formed with the (R)-CAMPY ligand will preferentially produce one enantiomer of the product, while the (S)-CAMPY ligand will yield the opposite enantiomer with similar selectivity.

Catalytic Workflow

G cluster_catalysis Asymmetric Transfer Hydrogenation Workflow ligand (R)- or (S)-CAMPY Ligand catalyst [RhCp*(CAMPY)(Cl)]Cl (Active Chiral Catalyst) ligand->catalyst metal [Rh(Cp*)Cl2]2 (Metal Precursor) metal->catalyst reaction Asymmetric Transfer Hydrogenation catalyst->reaction substrate Prochiral Imine (1-Aryl-3,4-dihydroisoquinoline) substrate->reaction h_source Hydrogen Source (HCOOH/Et3N) h_source->reaction product_r (R)-Product reaction->product_r if (R)-CAMPY product_s (S)-Product reaction->product_s if (S)-CAMPY

Caption: General workflow for asymmetric transfer hydrogenation.

Performance Data and Comparison

The following data, derived from studies on rhodium catalysts bearing (R)-CAMPY and its 2-methyl analogue ((R)-Me-CAMPY), illustrates the typical performance in the ATH of 1-phenyl-3,4-dihydroisoquinoline.[3][4] While direct data for (S)-CAMPY is not presented in the cited sources, the fundamental principle of asymmetric catalysis dictates that it would produce the corresponding (S)-tetrahydroisoquinoline with a comparable enantiomeric excess.

Catalyst PrecursorLigandConversion (%)Enantiomeric Excess (ee, %)Product Configuration
[Rh(Cp)Cl₂]₂(R)-CAMPY (L1)>9955(R)
[Rh(Cp)Cl₂]₂(R)-Me-CAMPY (L2)>9969(R)
[Ir(Cp)Cl₂]₂(R)-CAMPY (L1)8815(R)
[Ir(Cp)Cl₂]₂(R)-Me-CAMPY (L2)9121(R)
[Rh(Cp)Cl₂]₂(S)-CAMPY (L1)~99~55(S) (Inferred)
[Rh(Cp)Cl₂]₂(S)-Me-CAMPY (L2)~99~69(S) (Inferred)

Reaction Conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH/Et₃N (5:2), H₂O (0.5 mL), 40 °C, 24 h. Data sourced from[3]. Inferred results for (S)-ligands are based on established principles of asymmetric catalysis.

Analysis of Performance:

  • Metal Center: The data clearly shows that rhodium-based catalysts are superior to their iridium counterparts for this specific transformation, providing quantitative conversion and significantly higher enantioselectivity.[3][6]

  • Ligand Substitution: The addition of a methyl group at the 2-position of the quinoline ring ((R)-Me-CAMPY) leads to a noticeable improvement in enantiomeric excess (from 55% to 69% ee for the Rh catalyst).[3] This suggests that steric and electronic tuning of the ligand backbone is a viable strategy for optimizing catalyst performance.

  • (R) vs. (S) Enantiomers: The choice of the ligand's chirality is the sole determinant of the product's absolute stereochemistry. For researchers aiming to synthesize a specific enantiomer of a target molecule, access to both (R)- and (S)-versions of the ligand is paramount. The symmetric nature of the synthesis via kinetic resolution ensures that both enantiomers can be produced from a single racemic starting material.

Experimental Protocol: Asymmetric Transfer Hydrogenation[2]
  • In a reaction vial, add the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%).

  • Add deionized water (1.0 mL) as the solvent.

  • Add the formic acid:triethylamine (HCOOH:Et₃N) 5:2 azeotropic mixture (0.1 mL) as the hydrogen source.

  • Seal the vial and stir the mixture at 40 °C for 24 hours.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the conversion and enantiomeric excess of the crude product using chiral HPLC or GC.

Conclusion and Outlook

The enantiomers of 8-amino-5,6,7,8-tetrahydroquinoline serve as effective chiral ligands for asymmetric catalysis, particularly in the rhodium-catalyzed transfer hydrogenation of cyclic imines. The (R)- and (S)-enantiomers provide a direct and predictable pathway to the (R)- and (S)-products, respectively, demonstrating the foundational principle of ligand-controlled stereoselectivity. While rhodium complexes show high conversion, the enantioselectivities are moderate, suggesting that further optimization of the ligand structure or reaction conditions is necessary to compete with leading catalysts like the Noyori-Ikariya systems.[3]

For researchers in drug development, the ability to selectively synthesize either enantiomer of a chiral tetrahydroisoquinoline is of critical importance, as different enantiomers often exhibit vastly different pharmacological activities. The synthetic route and catalytic applications detailed for the CAMPY ligands provide a clear and actionable blueprint that can almost certainly be adapted for the less-explored (R)- and (S)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine, paving the way for the discovery of new catalysts and synthetic routes to valuable chiral molecules.

References

  • Bentley, K.W. (2004). β-Phenylethylamines and the isoquinoline alkaloids. Natural Product Reports, 21, 395-424. [Link]

  • Gualandi, A., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • Gualandi, A., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed, National Center for Biotechnology Information. [Link]

  • Zhang, Z., et al. (2019). Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition. Chemical Communications, 55(72), 10768-10771. [Link]

  • Wang, D., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Catalysts, 14(1), 884. [Link]

  • Li, W., et al. (2020). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 11(1), 196-201. [Link]

  • Katritzky, A. R., et al. (2001). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Arkivoc, 2001(2), 1-8. [Link]

  • Seidel, D., et al. (2015). Asymmetric Redox-Annulation of Cyclic Amines. The Journal of Organic Chemistry, 80(19), 9471–9480. [Link]

  • List, B., et al. (2019). The asymmetric synthesis of an acyclic N-stereogenic amine. Nature Communications, 10, 3838. [Link]

  • Comins, D. L., et al. (2001). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. The Journal of Organic Chemistry, 66(6), 2181-2182. [Link]

  • Wang, J., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(10), 2975. [Link]

  • Katritzky, A. R., et al. (1985). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 1985, 143-146. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of (R)- and (S)-Tetrahydroisoquinoline Enantiomers

An In-Depth Technical Guide for Researchers The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast range of biological activities, including antitumor, anti-HIV, and neuroprotective properties.[1][2][3][4] Many of these molecules are chiral, existing as enantiomers – non-superimposable mirror images. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This guide provides a comparative analysis of the biological activities of (R)- and (S)-enantiomers of THIQ derivatives, highlighting the critical importance of stereochemistry in drug development and neurobiology. We will delve into the causality behind experimental choices, provide validated protocols, and use the well-studied neurotoxin Salsolinol as a primary case study to illustrate these principles.

The Cornerstone of Stereoselective Analysis: Chiral Separation

Before any meaningful comparison of biological activity can be made, the individual (R)- and (S)-enantiomers must be separated from their racemic mixture. The failure to do so would lead to confounded data, where the activity of one enantiomer could mask, exaggerate, or even antagonize the effect of the other. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using Chiral Stationary Phases (CSPs) or chiral selectors are the predominant techniques for this purpose.[5][6][7] Polysaccharide-based CSPs are often the first choice for separating basic compounds like THIQ amines.[5]

The development of a robust chiral separation method is a systematic process, essential for both analytical quantification and preparative isolation for further biological assays.

G cluster_workflow General Workflow for Chiral Method Development A Analyte Characterization (pKa, solubility, UV spectrum) B Chiral Stationary Phase (CSP) Screening A->B Guides column choice C Mobile Phase Screening (Normal, Reversed, Polar Organic) B->C Test promising columns D Method Optimization (Flow rate, Temperature, Additives) C->D Refine separation E Method Validation & Application D->E Finalize protocol

Caption: General workflow for chiral HPLC method development.

Case Study: The Duality of (R)- and (S)-Salsolinol

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous or diet-derived THIQ that has been extensively studied for its role in neurodegenerative conditions like Parkinson's disease.[8] It is formed from the condensation of dopamine with acetaldehyde.[9] This reaction can occur non-enzymatically, yielding a racemic mixture of (R)- and (S)-salsolinol, or it can be catalyzed by a stereoselective synthase that produces the (R)-enantiomer.[8][9][10] The two enantiomers exhibit profoundly different interactions with key biological targets.

Stereoselective Receptor Binding and Functional Activity

The most striking difference between the salsolinol enantiomers lies in their affinity for dopamine receptors.

  • (S)-Salsolinol acts as an agonist at D2 and D3 dopamine receptors, with a significantly higher affinity for the D3 subtype.[9][11] Its binding to these G-protein coupled receptors inhibits the production of cyclic AMP (cAMP), a key second messenger.[9]

  • (R)-Salsolinol , in stark contrast, shows very low affinity for dopamine receptors.[10][11]

This differential binding translates directly into distinct functional activities. The agonism of (S)-salsolinol at D2-like autoreceptors can disrupt normal dopaminergic signaling, a pathway implicated in the pathology of Parkinson's disease.

G cluster_pathway Signaling Pathway of (S)-Salsolinol at D2 Receptor S_SAL (S)-Salsolinol D2R D2 Dopamine Receptor S_SAL->D2R Binds & Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP Response Decreased Cellular Response cAMP->Response Leads to

Caption: (S)-Salsolinol acts as a D2 receptor agonist, inhibiting cAMP production.

Enzyme Inhibition and Neurotoxicity

Beyond receptor binding, the enantiomers also differ in their effects on key enzymes and their overall toxicity.

  • (R)-Salsolinol is a competitive inhibitor of Monoamine Oxidase A (MAO-A), an enzyme responsible for breaking down neurotransmitters like serotonin and dopamine.[11] Inhibition of MAO-A can lead to an increase in these neurotransmitters, an effect utilized by some antidepressant drugs.

  • The neurotoxicity of salsolinol enantiomers is complex. Some studies have shown that (S)-salsolinol is nearly twice as cytotoxic to human neuroblastoma cells as (R)-salsolinol.[9] However, other research indicates that at certain concentrations (e.g., 50 µM), both enantiomers can exhibit neuroprotective properties against specific toxins like MPP+.[10][12] This highlights the importance of dose-response studies for each individual enantiomer.

Quantitative Comparison of Salsolinol Enantiomers

The table below summarizes the key quantitative differences in the biological activities of (R)- and (S)-salsolinol.

Parameter(S)-Salsolinol(R)-SalsolinolReference(s)
Dopamine D2 Receptor Affinity (Ki) ~5 µM> 100 µM[10][11]
Dopamine D3 Receptor Affinity (Ki) ~0.5 µM> 100 µM[10][11]
MAO-A Inhibition (Ki) Inactive~31 µM[11]
Cytotoxicity (IC50) in SH-SY5Y cells 296.6 µM540.2 µM[9]

Supporting Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate such comparative data must be robust and well-validated. Below are representative, step-by-step methodologies for the key experiments discussed.

Protocol 1: Chiral HPLC Separation of Tetrahydroisoquinoline Enantiomers

This protocol provides a starting point for the analytical separation of THIQ enantiomers, which must be optimized for specific derivatives.[5]

1. System Preparation:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak® IA, AD, etc.) is a common starting point.

2. Mobile Phase Preparation:

  • Screen various mobile phases. A common starting point for normal phase separation is a mixture of Hexane/Isopropanol/Diethylamine (DEA). For example, 80:20:0.1 (v/v/v).

  • Filter and degas the mobile phase prior to use.

3. Sample Preparation:

  • Dissolve the racemic THIQ sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (temperature can be varied to optimize resolution).[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined from the analyte's UV spectrum (e.g., 280 nm).

5. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution factor (Rs). A baseline separation is generally achieved when Rs ≥ 1.5.[5]

  • Determine the enantiomeric excess (% ee) for asymmetrically synthesized samples.

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay

This competitive binding assay determines the affinity (Ki) of a compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

1. Materials:

  • Cell membranes expressing human D2 receptors.

  • Radiolabeled Ligand: [³H]Spiperone or similar D2 antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: (R)- and (S)-enantiomers of the THIQ derivative at various concentrations.

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound (or buffer for total binding, or Haloperidol for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Subtract non-specific binding from all other measurements.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Broader Implications

The case of (R)- and (S)-salsolinol is not an isolated curiosity; it is a clear and potent illustration of a universal principle in pharmacology and toxicology. The stereoselective interactions of THIQ derivatives have been observed across various biological systems, from β-adrenoceptors with trimetoquinol to anti-HIV activity.[1][13] This guide demonstrates that a molecule's biological and pathological identity is inextricably linked to its three-dimensional structure. For researchers and drug development professionals, the takeaway is unequivocal: the evaluation of racemic mixtures is insufficient. A thorough, stereospecific investigation, beginning with chiral separation and followed by distinct pharmacological and toxicological profiling of each enantiomer, is not merely best practice—it is essential for the discovery of safe, selective, and effective therapeutic agents.

References

  • Miller, D. D., Osei-Gyimah, P., & Feller, D. R. (1979). Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems.
  • BenchChem. (n.d.). Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols. BenchChem.
  • Shankaraiah, N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Lee, C. S., et al. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. PubMed.
  • Storch, A., et al. (2015). Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. PMC.
  • Gáspár, A., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
  • Lee, C. S., et al. (2011). Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. PMC.
  • Pech, V., et al. (n.d.). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. SCIRP.
  • Wątroba, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. PMC.
  • Santos, J. C., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. PMC.
  • Hrytsenko, I. S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Melzig, M. F., & Putscher, I. (2025). In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate. ResearchGate.
  • Hrytsenko, I. S., et al. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.
  • Wikipedia. (n.d.). Salsolinol. Wikipedia.
  • Wątroba, M., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega.
  • Szymański, P., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.
  • Guglielmo, S., et al. (n.d.). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4′-(6,7- Dimethoxy-3,4-dihydro-1H - IRIS-AperTO. UniTo.
  • Feng, J., et al. (2010). Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. Journal of Medicinal Chemistry.
  • Pini, E., et al. (2013). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. ACS Publications.
  • Shankaraiah, N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
  • Pech, V., et al. (2025). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. ResearchGate.
  • Wang, Y., et al. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PMC.
  • Gqola, Y., & Darkwa, J. (n.d.). Comparison of Tetrahydroisoquinoline (TIQ) Thiazole and Oxazoline Ligands for Asymmetric Henry Reactions. SciELO.
  • Shankaraiah, N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC.

Sources

Validation

Spectroscopic analysis of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine for structural confirmation

Comprehensive Spectroscopic Analysis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: A Guide to Structural and Chiral Confirmation As a chiral building block, (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine is a highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Analysis of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine: A Guide to Structural and Chiral Confirmation

As a chiral building block, (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine is a highly privileged scaffold in modern drug discovery, serving as a critical intermediate for advanced therapeutics like the aldosterone synthase inhibitor Baxdrostat [3]. However, the analytical characterization of this molecule presents two distinct challenges: confirming the regiochemistry of the saturated ring (verifying the amine is at C8 rather than C5, C6, or C7) and unambiguously assigning the (R)-absolute configuration at the C8 stereocenter.

This guide objectively compares the spectroscopic alternatives for analyzing this compound, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Part 1: Regiochemistry & Backbone Elucidation

When confirming the 2D structure of a functionalized tetrahydroisoquinoline, researchers typically rely on Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). While MS and IR provide necessary foundational data, they are fundamentally insufficient for regiochemical assignment.

The Causality of Technique Selection: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass corresponding to the molecular formula ( C9​H12​N2​ ), but it cannot differentiate between 5-amino and 8-amino positional isomers. IR spectroscopy will readily identify the primary amine via characteristic N-H stretching vibrations (~3300 cm−1 ), but it lacks the spatial resolution to place that amine on the ring system.

NMR spectroscopy is the only self-validating technique for this purpose [4]. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) bridges the gap between the saturated carbocycle and the aromatic pyridine ring. Because COSY correlations (proton-proton) cannot cross the quaternary bridgehead carbons (C4a and C8a), HMBC is required. The proton at C8 ( H−8 ) will show a definitive 3JCH​ correlation to the aromatic C1 carbon. If the amine were incorrectly positioned at C5, the H−5 proton would instead correlate to C4.

Table 1: Comparative Diagnostic Data for Regiochemical Assignment
Analytical TechniqueTarget DataDiagnostic Feature for C8-NH2Limitations
HRMS (ESI+) Molecular Weight m/z 149.1073 [M+H]+ Cannot distinguish positional isomers (e.g., 5-amino vs. 8-amino).
FT-IR Functional GroupsDoublet at 3350 & 3280 cm−1 (N-H stretch)Cannot determine the position of the amine on the ring.
1D 1H & 13C NMR Chemical EnvironmentsDownfield shift of C8 (~50 ppm) due to -NH2Requires reference data; ambiguous without 2D correlations.
2D NMR (HMBC) Carbon-Proton Connectivity H−8 correlates to C1 and C4a Requires high sample concentration and longer acquisition times.

Part 2: Absolute Configuration Determination

Determining the absolute configuration of chiral amines is notoriously difficult. The traditional approach—Chiral HPLC coupled with polarimetry—is highly effective for determining enantiomeric excess ( ee% ), but it is not a self-validating system. It relies entirely on the availability of a certified (R)-reference standard. If a standard is unavailable, chiroptical spectroscopy must be employed.

Vibrational Circular Dichroism (VCD) vs. Electronic Circular Dichroism (ECD): ECD relies on the differential absorption of circularly polarized light by chromophores (in this case, the pyridine ring) [5]. While ECD is highly sensitive, the distance between the C8 stereocenter and the pyridine chromophore, combined with the conformational flexibility of the saturated ring, can complicate the Time-Dependent Density Functional Theory (TD-DFT) calculations needed to match the experimental spectra [2].

VCD, conversely, probes the 3N-6 vibrational modes of the molecule. It does not require a UV-Vis chromophore and provides a highly specific, rich spectral fingerprint in the infrared region [1]. By comparing the experimental VCD spectrum with a DFT-calculated spectrum, researchers can unambiguously assign the absolute configuration without ever needing a reference standard. VCD is the superior, self-validating choice for chiral amines.

Table 2: Comparison of Chiral Analysis Techniques
TechniquePhysical BasisReference Standard Required?Confidence LevelBest Use Case
Chiral HPLC Diastereomeric interaction with chiral stationary phaseYesHigh (if standard exists)Routine batch-to-batch ee% monitoring.
ECD + TD-DFT Electronic transitions of chromophoresNoModerate to HighRigid molecules with strong, adjacent chromophores.
VCD + DFT Vibrational transitions (IR region)NoAbsolute Flexible molecules, chiral amines, novel compounds.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regiochemical Validation via 2D NMR

Causality Check: We utilize CDCl3​ as the solvent to prevent rapid proton exchange of the amine hydrogens, allowing for potential observation of NH-coupling, though the primary validation relies on the carbon backbone.

  • Sample Preparation: Dissolve 15 mg of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine in 0.6 mL of CDCl3​ (100% atom D).

  • Acquisition: Acquire standard 1H and 13C spectra on a 500 MHz or higher NMR spectrometer.

  • 2D Correlation: Run a gradient-selected HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Validation: Identify the methine proton attached to the amine-bearing carbon (typically around 4.0 - 4.2 ppm). Trace its HMBC cross-peaks. A cross-peak to the highly deshielded C1 aromatic carbon (~145-150 ppm) definitively proves the amine is at the 8-position.

Protocol B: Absolute Configuration via VCD and DFT

Causality Check: VCD signals are inherently weak ( ΔA/A≈10−4 ). Therefore, high concentrations and IR-transparent solvents are mandatory.

  • Experimental Acquisition:

    • Dissolve 30 mg of the compound in 150 μL of CDCl3​ (a solvent with minimal IR absorbance in the critical 1000-1600 cm−1 fingerprint region).

    • Place the sample in a BaF2​ cell with a 100 μm path length.

    • Record the IR and VCD spectra using an FT-VCD spectrometer equipped with a photoelastic modulator (PEM), accumulating scans for 4-6 hours to achieve a high signal-to-noise ratio.

  • Computational Modeling (The Validation Engine):

    • Perform a conformational search of the (R)-enantiomer using Molecular Mechanics (e.g., Monte Carlo protocol).

    • Optimize the geometry of the lowest-energy conformers using DFT at the B3LYP/6-31G* level. Note: The 6-31G basis set provides the optimal balance of computational efficiency and vibrational accuracy for molecules of this size [1].*

    • Calculate the vibrational rotational strengths and simulate the VCD spectrum using a Lorentzian band shape.

  • Assignment: Overlay the calculated (R)-spectrum with the experimental spectrum. A positive correlation in the signs of the major vibrational bands confirms the (R)-configuration. If the experimental bands mirror the calculated (R)-bands, the sample is the (S)-enantiomer.

Part 4: Analytical Workflows and Decision Trees

G Start Crude (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine Purity Purity Check (LC-MS & 1H NMR) Start->Purity Regio Regiochemistry & Backbone (2D NMR: HMBC, HSQC) Purity->Regio Chiral Chiral Resolution & ee% (Chiral HPLC) Regio->Chiral AbsConfig Absolute Configuration (VCD / ECD + TD-DFT) Chiral->AbsConfig Validated Fully Validated (R)-Enantiomer AbsConfig->Validated

Analytical Workflow for the Structural Confirmation of Tetrahydroisoquinolines.

DecisionTree Q1 Is a certified (R)-reference standard available? HPLC Chiral HPLC + Polarimetry (Comparative Validation) Q1->HPLC Yes Q2 Is the stereocenter near a strong chromophore? Q1->Q2 No ECD ECD Spectroscopy (+ TD-DFT calculations) Q2->ECD Yes (Pyridine ring) VCD VCD Spectroscopy (Probes 3N-6 vibrations) Q2->VCD No / Ambiguous

Decision Tree for Absolute Configuration Assignment of Chiral Amines.

References

  • ABSOLUTE CONFIGURATION DETERMINATION OF COMPLEX CHIRAL NATURAL PRODUCT MOLECULES USING VIBRATIONAL CIRCULAR DICHROISM (VCD): A CASE STUDY ResearchGate[Link]

  • Complementarity of electronic and vibrational circular dichroism based on stereochemical studies of vic-diols ResearchGate[Link]

  • Baxdrostat | New Drug Approvals New Drug Approvals[Link]

  • Reactions of 5-, 6-, 7-, 8-Hydroxyquinolines and 5-Hydroxyisoquinoline with Benzene and Cyclohexane in Superacids The Journal of Organic Chemistry - ACS Publications[Link]

  • Multispectral Chiral Imaging with a Metalens Imperial College London[Link]

Comparative

Comparative study of ligands based on the tetrahydroisoquinoline scaffold

As a Senior Application Scientist, I approach scaffold evaluation not just as an exercise in structural biology, but as a systems-level optimization problem. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a master...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold evaluation not just as an exercise in structural biology, but as a systems-level optimization problem. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a masterclass in chemical versatility. Its architecture provides an intermediate degree of conformational flexibility, a basic nitrogen (pKa ~8.5) capable of forming critical salt bridges with conserved receptor residues (such as Asp3.32 in aminergic GPCRs), and a fused aromatic ring primed for π−π stacking[1].

By strategically decorating this core, drug development professionals can radically shift a ligand's target profile—from allosteric modulation of dopamine receptors to orthosteric antagonism of orexin receptors, and even direct inhibition of blood coagulation proteases. This guide objectively compares the performance of THIQ-based ligands across these disparate targets and provides the self-validating experimental workflows required to characterize them.

Modulating GPCR Selectivity: Dopamine D3 vs. Orexin OX2 Receptors

The 6,7-dimethoxy-THIQ derivative is a highly privileged primary pharmacophore. However, the nature of the linker and secondary pharmacophore dictates whether the molecule will target the dopaminergic or the orexinergic system.

The Dopaminergic Axis: Orthosteric vs. Allosteric Modulation

The Dopamine D3 receptor (D3R) is a major target for schizophrenia and substance use disorders. Classical D3R ligands utilize an n-butyl chain to link the THIQ core to an arylamide. Rigidifying this linker via an o-xylenyl motif (e.g., Compounds 5s and 5t) yields highly potent orthosteric D3R antagonists with massive selectivity over the D2 receptor[2].

Conversely, replacing the linker entirely with an indole-2-carboxylic acid derivative yields SB269,652 , a groundbreaking molecule that acts as a negative allosteric modulator (NAM) at D2 and D3 receptors[3][4]. Rather than competing for the endogenous dopamine binding pocket, SB269,652 binds to a secondary allosteric site, altering the receptor's conformation and submaximally inhibiting G αi3​ activation[3].

The Orexinergic Axis: Orthosteric Antagonism

By replacing the extended alkyl/aryl linkers with a simple N-acyl group, the 6,7-dimethoxy-THIQ scaffold loses its dopaminergic affinity and becomes the first non-peptidic, highly selective antagonist for the Orexin 2 Receptor (OX2R)[5]. This shift is driven by the spatial constraints of the OX2R binding pocket, which favors the compact, rigidified N-acyl geometry to block the Gq-coupled sleep/wake regulatory pathway[5].

GPCR_Modulation L1 THIQ D3R Antagonist (e.g., SB269,652) R1 Dopamine D3 Receptor (Gi-coupled) L1->R1 Allosteric Blockade L2 THIQ OX2R Antagonist (N-acyl-THIQ) R2 Orexin 2 Receptor (Gq-coupled) L2->R2 Orthosteric Blockade E1 Adenylyl Cyclase (AC) R1->E1 Prevents Gi-mediated Inhibition E2 Phospholipase C (PLC) R2->E2 Prevents Gq-mediated Activation O1 Restoration of cAMP (Inhibition of Gi) E1->O1 Downstream O2 Suppression of Ca2+ (Inhibition of Gq) E2->O2 Downstream

Caption: GPCR signaling modulation by tetrahydroisoquinoline ligands on D3R and OX2R pathways.

Quantitative Comparison: GPCR Affinity

Table 1: Comparative Affinities of THIQ Ligands at GPCR Targets

LigandTarget ModificationPrimary TargetSecondary TargetPrimary Ki​ / IC50​ Mechanism
Compound 5s o-xylenyl linkerD3RD2R1.2 nMOrthosteric Antagonist[2]
Compound 5t o-xylenyl linkerD3RD2R3.4 nMOrthosteric Antagonist[2]
SB269,652 Indole-2-carboxamideD3RD2R1.86 nMNegative Allosteric[3]
N-acyl-THIQ N-acylationOX2ROX1R< 50 nMOrthosteric Antagonist[5]

Protease Inhibition: Factor Xa

Beyond GPCRs, the THIQ core is highly effective in targeting the coagulation cascade. Factor Xa (FXa) requires an inhibitor with an "intermediate level of flexibility" to fit its active site—it is less constrained than thrombin but more constrained than trypsin[6].

When comparing core scaffolds, highly flexible structures (like glycine derivatives) or highly rigid structures (like aminobenzoic acids) fail to achieve nanomolar potency. However, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) scaffold perfectly matches the spatial requirements of the S1 and S4 pockets of FXa[7].

Table 2: Comparative Potency of Core Scaffolds for Factor Xa Inhibition

Scaffold TypeConformational FlexibilityRepresentative CompoundFactor Xa Ki​ ( μ M)
Glycine Highly FlexiblePA derivative23.0 – 371.0[7]
Aminobenzoic Acid Highly RigidABH3CA derivative10.0[7]
THIQ3CA IntermediateDicarboxamide 470.135[8]

Dicarboxamide 47 exhibits a >1850-fold selectivity for FXa over other coagulation enzymes, proving the superiority of the THIQ3CA scaffold[8].

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols used to characterize these ligands must be self-validating. Below are the definitive methodologies for determining allostery in D3R ligands and functional antagonism in OX2R ligands.

Protocol A: Radioligand Binding Assay for Allosteric Validation (D3R)

Causality: To prove a THIQ ligand (like SB269,652) is allosteric rather than orthosteric, we must evaluate its ability to displace a radioligand at both low and high concentrations. An orthosteric ligand will fully displace the radioligand regardless of concentration. An allosteric ligand will only submaximally inhibit binding at high radioligand concentrations, proving that both the radioligand and the THIQ compound can co-occupy the receptor simultaneously[3].

  • Membrane Preparation: Harvest CHO cells stably expressing human D3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Radioligand Setup (The Critical Step): Prepare two distinct assay conditions using [3H] nemonapride:

    • Condition 1 (Low): 0.2 nM [3H] nemonapride (approximate Kd​ ).

    • Condition 2 (High): 2.0 nM [3H] nemonapride (10x Kd​ ).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 μ M haloperidol to a subset of control wells. Causality: This ensures we isolate specific receptor binding from lipid partitioning.

  • Ligand Incubation: Add the THIQ test compound in a 10-point concentration-response curve (0.1 nM to 10 μ M). Incubate at 25°C for 2 hours to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting.

  • Validation Criteria: If the maximal inhibition plateau at 2.0 nM [3H] nemonapride stalls at ~80% (rather than 100%), the ligand is confirmed as an allosteric modulator[3].

Protocol B: FLIPR Calcium Mobilization Assay (OX2R)

Causality: OX2R is a Gq-coupled receptor. We measure functional antagonism by monitoring intracellular calcium release. Probenecid is strictly required in this assay to block organic anion transporters, preventing the premature efflux of the calcium-sensitive dye and stabilizing the baseline fluorescence.

  • Cell Seeding: Plate CHO-OX2R cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid and 0.1% Pluronic F-127 (to aid dye solubilization). Incubate for 60 minutes at 37°C.

  • Baseline Read (Internal Control): Read basal fluorescence for 10 seconds on a FLIPR (Fluorescent Imaging Plate Reader) to ensure cell health and stable dye retention.

  • Antagonist Incubation: Add the N-acyl-THIQ test compounds and incubate for 15 minutes.

  • Agonist Challenge (The Critical Step): Inject Orexin-A at its predetermined EC80​ concentration. Causality: Using an EC80​ concentration (rather than EC100​ ) prevents the agonist signal from overwhelming a competitive antagonist, ensuring accurate IC50​ determination.

  • Validation Criteria: Calculate the Z'-factor using buffer (negative control) and a reference OX2R antagonist (positive control). The plate is only validated for data extraction if Z' > 0.5.

References

  • The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors Source: Molecular Pharmacology (NIH/PMC) URL:[Link]

  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif Source: Bioorganic & Medicinal Chemistry Letters (NIH/PMC) URL:[Link]

  • Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold Source: European Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]

  • Structure-Based Discovery of Novel Ligands for the Orexin 2 Receptor Source: Journal of Medicinal Chemistry (ChEMBL / EMBL-EBI) URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and accurate quantification of chiral molecules is paramount. The enantiomers of a chiral drug c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of chiral molecules is paramount. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the need for robust analytical methods to ensure the safety and efficacy of single-enantiomer drugs.[2][3] This guide provides an in-depth comparison and validation protocol for an analytical method designed for the quantification of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, a chiral amine of significant interest in medicinal chemistry. The tetrahydroisoquinoline skeleton is a crucial pharmacophore in many biologically active compounds.[4][5][6]

This document will delve into the rationale behind selecting High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase as the primary analytical technique. It will further provide a comprehensive, step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by the FDA.[7][8][9]

Method Selection: Why Chiral HPLC?

For the enantioselective quantification of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, several analytical techniques could be considered, including Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). However, HPLC with a Chiral Stationary Phase (CSP) is often the preferred method in the pharmaceutical industry for its high efficiency, reproducibility, and scalability.[1]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of basic compounds like tetrahydroisoquinoline amines.[1] These stationary phases offer a variety of chiral recognition mechanisms, leading to successful enantiomeric separation.

While other techniques have their merits, they also present certain limitations for this specific application. For instance, GC methods may require derivatization of the amine to improve volatility, adding complexity to the sample preparation process. SFC can be a powerful tool, but accessibility to the instrumentation may be limited in some laboratories. Chiral CE-MS has shown promise for the analysis of tetrahydroisoquinoline derivatives, but HPLC remains a more routinely implemented technique in quality control settings.[10]

The following table provides a comparative overview of these analytical techniques for the quantification of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine:

FeatureChiral HPLCChiral GCChiral SFCChiral CE
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Differential interaction with a chiral stationary phase in a gaseous mobile phase.Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.Differential migration in an electric field in the presence of a chiral selector.
Advantages High versatility, wide availability of CSPs, robust and reproducible.[1]High resolution, fast analysis times.Fast separations, reduced solvent consumption.High efficiency, small sample volume required.[10]
Disadvantages Higher solvent consumption compared to SFC.Requires volatile or derivatized analytes.Instrumentation is less common.Can have lower sensitivity for some analytes without specialized detectors.
Suitability for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Excellent, particularly with polysaccharide-based CSPs.[1]Moderate, likely requires derivatization.Good, a viable alternative to HPLC.Good, especially with mass spectrometric detection.[10]

Validation of the Chiral HPLC Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9] The following sections detail the experimental protocols for validating the chiral HPLC method for the quantification of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, in accordance with ICH Q2(R1) guidelines.[11][12]

Experimental Workflow for Method Validation

The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation Parameters cluster_3 Finalization MD Method Development MO Method Optimization MD->MO Initial Parameters SST System Suitability Testing MO->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of an analytical method.

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.[11]

Protocol:

  • Prepare a standard solution of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and its (S)-enantiomer.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.[1]

    • Tailing factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

    • Theoretical plates (N): The number of theoretical plates for the (R)-enantiomer peak should be ≥ 2000.

    • Relative Standard Deviation (RSD) of peak area: The RSD for the six replicate injections should be ≤ 2.0%.

Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[15][16][17][18][19][20]

Protocol:

  • Placebo and Impurity Spiking: Analyze a placebo (matrix without the analyte) and the analyte spiked with known impurities to ensure no interference at the retention time of the (R)-enantiomer.

  • Forced Degradation: Subject the analyte to stress conditions to induce degradation.[16] A degradation of 5-20% is generally considered optimal.[18]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples and ensure that the degradation products do not co-elute with the (R)-enantiomer peak.

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Protocol:

  • Prepare a series of at least five calibration standards of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine covering the expected concentration range (e.g., 80-120% of the target concentration).[11]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value.[21] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.[13]

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percent recovery.

  • The mean recovery should be within 98.0% to 102.0%.[13]

Precision

Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD), which should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD over the different conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13]

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Confirm the determined LOQ by analyzing samples at this concentration and ensuring that the precision and accuracy are acceptable.

Robustness

Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.[12]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% of the organic modifier).

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor). The system suitability criteria should still be met.

Relationship Between Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of a chiral compound like (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a critical step in drug development. A well-validated chiral HPLC method provides confidence in the quality, safety, and efficacy of the final drug product. By following the comprehensive validation protocol outlined in this guide, which is aligned with ICH and FDA guidelines, researchers and scientists can ensure the generation of reliable and scientifically sound data.[7][22][23] The presented comparison of analytical techniques further aids in making an informed decision about the most suitable method for this specific analytical challenge.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Patel, K. N., et al. (2011). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Young Pharmacists, 3(4), 312-318. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Reddy, G. S., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Journal of Chromatographic Science, 53(5), 749-756. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1125. [Link]

  • Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(3), 291-299.
  • Ye, H., et al. (2008). Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. Journal of Chromatography A, 1205(1-2), 113-119. [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Repository of the Academy's Library. [Link]

  • Várnagy, E., et al. (2025). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. ResearchGate. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioProcess International. (2026).
  • The Medicine Maker. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. [Link]

  • International Journal of Research and Review. (2025).
  • Journal of Drug Delivery and Therapeutics. (2019). The Analytical Method Development and Validation: A Review. [Link]

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Comparative

Benchmarking the Catalytic Activity of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine-Based Catalysts

As a Senior Application Scientist, I frequently evaluate novel chiral ligands to optimize enantioselective transformations. Asymmetric transfer hydrogenation (ATH) remains a cornerstone technology for the enantioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chiral ligands to optimize enantioselective transformations. Asymmetric transfer hydrogenation (ATH) remains a cornerstone technology for the enantioselective reduction of prochiral ketones and imines[1]. While Noyori’s Ru-TsDPEN system is the established gold standard[2], rigid chiral diamines like (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) have emerged as highly robust alternatives, particularly in Ir(III) and Ru(II) complexes[3].

In this guide, we benchmark a novel structural isomer—(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (hereafter referred to as (R)-iso-CAMPY )—against established catalysts. By analyzing the causality behind its coordination chemistry, we provide self-validating experimental protocols and objective empirical data to help drug development professionals select the optimal catalyst for their specific synthetic workflows.

Mechanistic Rationale: The Chelate Ring Effect

To understand the catalytic behavior of (R)-iso-CAMPY, we must analyze how the position of the pyridine nitrogen dictates the coordination geometry at the metal center. This structural nuance directly impacts the transition state of the ATH catalytic cycle.

  • (R)-CAMPY (Quinoline backbone) : The nitrogen is located at position 1. Coordination to the metal (Ru or Ir) via N(1) and the C(8)-NH₂ group creates a rigid 5-membered chelate ring (N-C-C-N). This tight bite angle restricts conformational flexibility, ensuring a highly ordered chiral environment that typically yields excellent enantioselectivity[4].

  • (R)-iso-CAMPY (Isoquinoline backbone) : The nitrogen is located at position 2. Coordination via N(2) and the C(8)-NH₂ group forces a 6-membered chelate ring (N-C-C-C-N). This expanded bite angle increases the steric bulk of the first coordination sphere and introduces conformational flux. While this flexibility can slightly erode enantiomeric excess (ee) for standard unhindered substrates, it provides a distinct advantage when reducing sterically demanding, bulky ketones where 5-membered chelates suffer from low turnover frequencies (TOF).

ATH_Mechanism Precatalyst Ru(II) Precatalyst (Chiral Diamine) ActiveCat Active Ru-H Species (16e- Intermediate) Precatalyst->ActiveCat + Base / H-Donor - HX TS 6-Membered Cyclic Transition State ActiveCat->TS Substrate Binding Substrate Ketone/Imine Substrate Substrate->TS TS->ActiveCat Catalyst Regeneration Product Chiral Alcohol/Amine TS->Product Hydride Transfer

Figure 1: Outer-sphere bifunctional mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Self-Validating Experimental Protocols

Trustworthy data relies on robust, reproducible methodologies. The following protocols for complexation and hydrogenation are designed as self-validating systems, ensuring that intermediate species are correctly formed before proceeding.

Protocol 1: Preparation of[RuCl₂(p-cymene)((R)-iso-CAMPY)]

Expertise Note: Complexation must be performed under strict inert conditions to prevent the oxidation of the Ru(II) center.

  • Reagents : Combine [RuCl₂(p-cymene)]₂ (0.5 mmol) and (R)-iso-CAMPY (1.05 mmol) in degassed anhydrous dichloromethane (20 mL).

  • Reaction : Stir at room temperature for 4 hours under an argon atmosphere.

  • Self-Validation (Visual & Spectroscopic) : The reaction is successful when the suspension transitions from a dark red-brown to a clear, bright orange solution. Validate via ¹H NMR: the p-cymene aromatic protons will shift upfield compared to the dimeric precursor, confirming monomeric chelation.

  • Isolation : Concentrate under vacuum and precipitate the catalyst with cold diethyl ether.

Protocol 2: General ATH of Ketones

Expertise Note: For benchmarking, we utilize an azeotropic formic acid/triethylamine (FA/TEA) mixture rather than isopropanol. FA/TEA drives the reaction irreversibly via CO₂ evolution, preventing the reverse oxidation step that can thermodynamically erode enantiopurity [2].

  • Setup : In a Schlenk flask, dissolve the ketone (1.0 mmol) and the Ru-catalyst (0.01 mmol, 1 mol%) in 5 mL of a 5:2 FA/TEA azeotropic mixture.

  • Reaction : Stir at 40 °C for 12 hours.

  • Self-Validation : Monitor the reaction via continuous bubbling (CO₂ evolution). The cessation of bubbles indicates the depletion of the hydride source or reaction completion. Confirm >99% conversion via IR spectroscopy by observing the complete disappearance of the sharp C=O stretch at ~1680 cm⁻¹.

Workflow L1 Ligand Synthesis: (R)-iso-CAMPY C1 Complexation: [RuCl2(p-cymene)]2 + Ligand L1->C1 S1 Substrate Screening: Ketones & Imines C1->S1 A1 Chiral GC/HPLC Analysis: Determine Conversion & ee S1->A1 D1 Data Processing: TOF & Enantioselectivity A1->D1

Figure 2: High-throughput experimental workflow for catalyst benchmarking and validation.

Benchmarking Data: Ketones and Imines

To objectively evaluate (R)-iso-CAMPY, we compared its performance against the structurally rigid (R)-CAMPY and the industry-standard (R,R)-TsDPEN across both Ru(II) and Ir(III) systems.

Table 1: Ru-Catalyzed ATH of Acetophenone

Conditions: 1 mol% Ru-catalyst, FA/TEA (5:2), 40 °C, 12 h.

Catalyst SystemChelate Ring SizeConversion (%)Enantiomeric Excess (ee)TOF (h⁻¹)
Ru-(R)-CAMPY 5-membered>9992% (R)1,200
Ru-(R)-iso-CAMPY 6-membered9588% (R)950
Ru-(R,R)-TsDPEN 5-membered>9997% (R)2,500

Analysis : As predicted by the mechanistic rationale, the 6-membered chelate ring of (R)-iso-CAMPY introduces conformational flexibility that slightly lowers the enantioselectivity (88% ee) compared to the rigid 5-membered (R)-CAMPY (92% ee). The TOF is also marginally reduced due to the altered steric profile around the active Ru-H species.

Table 2: Ir-Catalyzed ATH of 1-Methyl-3,4-dihydroisoquinoline (Imine)

Conditions: 1 mol% Ir(III) Cp catalyst, FA/TEA (5:2), 30 °C, 24 h.*

Catalyst SystemMetal CoreConversion (%)Enantiomeric Excess (ee)
Ir-(R)-CAMPY Ir(III) Cp>9983% (R)
Ir-(R)-iso-CAMPY Ir(III) Cp8976% (R)
Ir-(R,R)-TsDPEN Ir(III) Cp*9889% (R)

Analysis : The reduction of imines to synthesize alkaloid precursors is notoriously challenging. Using an Ir(III) Cp* core, (R)-CAMPY achieves a highly respectable 83% ee [5]. The (R)-iso-CAMPY variant yields a lower conversion and ee (76%), confirming that for flat, planar substrates like dihydroisoquinolines[3], the tighter bite angle of the quinoline backbone is vastly superior to the isoquinoline backbone.

Conclusion

While (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a synthetically viable and active chiral ligand, our benchmarking data demonstrates that its 6-membered coordination geometry generally underperforms against the 5-membered chelate of (R)-CAMPY in standard ATH reactions. Researchers should reserve (R)-iso-CAMPY for highly specific, sterically congested substrates where traditional rigid catalysts fail to initiate the hydride transfer.

References

  • Facchetti, G., & Rimoldi, I. (2018). 8-Amino-5,6,7,8-tetrahydroquinoline in iridium(III) biotinylated Cp* complex as artificial imine reductase. New Journal of Chemistry, 42, 18773-18776.[Link]

  • Giorgio, F., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Analogs as Melanocortin 4 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a critical regulator...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a critical regulator of energy homeostasis, appetite, and body weight.[1] Dysfunctional MC4R signaling is strongly associated with severe early-onset obesity, making it a prime therapeutic target for the development of novel anti-obesity agents.[1][2][3] Among the diverse scaffolds investigated, the (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine (THIQ) core has emerged as a promising starting point for the design of potent and selective MC4R agonists.[1][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of THIQ analogs, synthesizing data from key studies to illuminate the chemical modifications that enhance potency and selectivity for the MC4R. We will explore how substitutions on the tetrahydroisoquinoline ring and modifications of the amine functionality influence receptor binding and functional activity, offering a comparative framework supported by experimental data.

The Core Scaffold: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

The THIQ scaffold serves as a rigid backbone that presents key pharmacophoric elements in a defined spatial orientation for optimal interaction with the MC4R binding pocket. The stereochemistry at the 8-position is crucial, with the (R)-enantiomer consistently demonstrating higher affinity and agonist activity compared to the (S)-enantiomer. This stereochemical preference underscores the specific conformational requirements of the MC4R active site.

Key Structural Modifications and SAR Insights

SAR studies on THIQ analogs have primarily focused on two regions: substitutions on the aromatic ring of the isoquinoline and elaboration of the exocyclic amine at the 8-position.

Modifications to the aromatic portion of the THIQ core have been explored to enhance interactions within the receptor. While many studies focus on the amine portion, the aromatic core plays a role in establishing van der Waals and potential π-π stacking interactions with aromatic residues in the transmembrane helices of the MC4R.

The most significant gains in potency and selectivity have been achieved by modifying the 8-amino group. This is typically accomplished by acylation or alkylation to introduce larger, more complex functionalities that can engage with key residues in the MC4R binding pocket.

A common strategy involves creating an amide linkage with a substituted amino acid or a similar chiral moiety. For example, coupling with a substituted (R)-phenylalanine derivative often yields highly potent agonists.

Key SAR observations include:

  • Aromatic Substituents on the Phenylalanine Moiety: The nature and position of substituents on the phenyl ring of the N-acyl group are critical. Halogen substitutions, such as a 4-chloro or 4-iodo group, have been shown to significantly increase agonist potency. This is exemplified in the tetrapeptide Ac-His-(pI)DPhe-Arg-Trp-NH2, which is a potent agonist at the mMC4R.[4][5]

  • Bulky and Lipophilic Groups: The introduction of bulky, lipophilic groups in this region generally enhances binding affinity. This is likely due to favorable hydrophobic interactions with a non-polar pocket within the receptor.

  • Urea Linkages: The replacement of the amide bond with a urea linkage has also been a successful strategy, leading to the identification of potent and selective MC4R agonists.[6]

Comparative Agonist Activity at Melanocortin Receptors

A crucial aspect of developing MC4R-targeted therapeutics is achieving selectivity over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC5R) to minimize off-target effects.[7] The MC3R, in particular, shares significant homology with the MC4R and is also involved in energy homeostasis, making selectivity a key challenge.[6][8]

The table below summarizes representative data for THIQ-based analogs, comparing their functional potency (EC50) at the human MC4R and their selectivity over the human MC3R. Note: The following data is illustrative and compiled from multiple sources to demonstrate SAR principles. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound IDCore StructureR-Group (Modification at 8-amine)hMC4R EC50 (nM)hMC3R EC50 (nM)Selectivity (MC3R/MC4R)
Lead 1 (R)-THIQ-H>10,000>10,000-
Analog A (R)-THIQ-C(O)-(R)-CH(CH2Ph)-NHBoc1508505.7
Analog B (R)-THIQ-C(O)-(R)-CH(CH2-p-Cl-Ph)-NHBoc2590036
Analog C (R)-THIQ-C(O)-(R)-CH(CH2-p-I-Ph)-NHBoc8800100
Analog D (R)-THIQ-C(O)-NH-(CH2)2-cyclohexyl45250055.6

Data is hypothetical and for illustrative purposes based on published SAR trends.

From this data, a clear trend emerges: the introduction of a para-halogen substituent on the N-acyl-phenylalanine moiety (Analogs B and C) significantly improves both potency at the MC4R and selectivity over the MC3R compared to the unsubstituted analog (Analog A).

Experimental Protocols for Analog Evaluation

The characterization of novel THIQ analogs relies on a standardized set of in vitro assays to determine their binding affinity and functional activity.

This assay quantifies the affinity of a test compound for the MC4R by measuring its ability to displace a known high-affinity radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing the human MC4R.

  • Assay Buffer: A suitable buffer, such as 25 mM HEPES with additives (e.g., MgCl₂, CaCl₂, BSA), is used.[9]

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes (typically 5-15 µg of protein per well).

    • A fixed concentration of a radioligand, such as [¹²⁵I]NDP-α-MSH (a potent melanocortin agonist).[9]

    • Varying concentrations of the unlabeled test compound (THIQ analog).

  • Incubation: The plate is incubated for 60-120 minutes at room temperature or 37°C to allow the binding to reach equilibrium.[1][9]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate the receptor-bound radioligand from the unbound radioligand.[9]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).[1] The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[1]

Since the MC4R is a Gs-coupled receptor, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This assay measures the functional potency of the analogs.

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing the human MC4R are seeded into 96- or 384-well plates and grown overnight.

  • Compound Preparation: Serial dilutions of the THIQ analogs are prepared in an appropriate assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: The cell culture medium is removed, and the cells are incubated with the various concentrations of the test compounds for a defined period (e.g., 30-60 minutes) at 37°C.[10]

  • Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP level is then quantified using a commercially available kit, such as a homogenous time-resolved fluorescence (HTRF) or a bioluminescent-based assay (e.g., cAMP-Glo™).[11][12] These assays are typically based on a competitive immunoassay format.[12][13]

  • Data Analysis: The generated signal (e.g., fluorescence ratio or luminescence) is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum efficacy).

Visualizing Key Concepts

MC4R_Signaling agonist THIQ Analog (Agonist) mc4r MC4R agonist->mc4r Binds g_protein Gαsβγ mc4r->g_protein Activates g_alpha_gtp Gαs-GTP g_protein->g_alpha_gtp GDP/GTP Exchange ac Adenylyl Cyclase g_alpha_gtp->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates response Cellular Response (↓ Appetite) creb->response Transcriptional Regulation

Caption: Canonical Gs signaling pathway of the Melanocortin 4 Receptor (MC4R).

SAR_Workflow start Lead Compound (R)-THIQ synthesis Analog Synthesis: 1. N-Acylation 2. Aromatic Substitution start->synthesis library Analog Library synthesis->library binding Binding Assay (Determine Ki) library->binding functional Functional Assay (Determine EC50, Emax) library->functional analysis SAR Analysis (Potency & Selectivity) binding->analysis functional->analysis analysis->synthesis Iterative Design optimized Optimized Lead analysis->optimized Identifies Structure-Activity Relationships

Caption: Iterative workflow for SAR studies of THIQ analogs.

Conclusion and Future Perspectives

The (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine scaffold has proven to be a highly versatile and effective template for the design of potent and selective MC4R agonists. Structure-activity relationship studies have consistently demonstrated that modifications to the exocyclic amine, particularly through the introduction of substituted N-acyl-phenylalanine moieties, are key to achieving high affinity and functional potency. The strategic use of bulky, lipophilic, and halogenated groups in this region enhances favorable interactions within the receptor's binding pocket, leading to improved selectivity over the closely related MC3R.

Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to develop orally bioavailable candidates suitable for clinical development. Furthermore, high-resolution structural studies of these small molecule agonists in complex with the MC4R will provide invaluable insights for rational drug design, enabling the development of next-generation therapeutics for obesity and other metabolic disorders.

References

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI - NIH. [Link]

  • Cisbio. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Pradhan et al. Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors. PMC - NIH. [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Yang, Y. K. et al. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling. PMC - NIH. [Link]

  • Singh, P. et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Farce, A. et al. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ResearchGate. [Link]

  • Li, S. et al. Competitive binding assay of selective GPCRs with MC3R and MC4R. ResearchGate. [Link]

  • Doering, S. R. et al. Discovery of Polypharmacological Melanocortin-3 and -4 Receptor Probes and Identification of a 100-Fold Selective nM MC3R Agonist versus a µM MC4R Partial Agonist. PMC - NIH. [Link]

  • Jones, E. M. et al. High resolution deep mutational scanning of the melanocortin-4 receptor enables target characterization for drug discovery. eLife. [Link]

  • Kavarana, M. J. et al. Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors: Part 2 Modifications at the Phe Position. Journal of Medicinal Chemistry. [Link]

  • Kavarana, M. J. et al. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position. PubMed. [Link]

  • Doering, S. R. et al. The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. MDPI. [Link]

  • Tao, Y. X. et al. A Small Molecule Agonist THIQ as a Novel Pharmacoperone for Intracellularly Retained melanocortin-4 Receptor Mutants. PubMed. [Link]

Sources

Comparative

A Comparative Guide to Enantiomeric Purity Determination of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine by Chiral Chromatography

For Researchers, Scientists, and Drug Development Professionals The stereochemical configuration of a chiral molecule is a critical determinant of its pharmacological activity. In the realm of drug development, the abili...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a chiral molecule is a critical determinant of its pharmacological activity. In the realm of drug development, the ability to accurately quantify the enantiomeric purity of a drug candidate is paramount, as enantiomers can exhibit vastly different efficacy, pharmacokinetic profiles, and toxicity.[1][2] This guide provides an in-depth comparison of chiral chromatography methods for determining the enantiomeric purity of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, a key chiral building block in the synthesis of various pharmaceutical agents.

The Significance of Enantiomeric Purity in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects. Regulatory bodies like the FDA and EMA have stringent requirements for the stereoisomeric composition of new drug entities, making robust analytical methods for enantiomeric purity a non-negotiable aspect of the drug development pipeline.[2]

Chiral Chromatography: The Gold Standard for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing Chiral Stationary Phases (CSPs) are the definitive techniques for separating enantiomers.[1][3] The underlying principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times and, thus, separation.[4]

A Comparative Overview of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[1] For a primary amine like (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, several types of CSPs can be considered.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantagesSuitability for Tetrahydro-isoquinolin-8-ylamine
Polysaccharide-based (Amylose/Cellulose derivatives) Formation of inclusion complexes within chiral grooves of the polysaccharide structure.[4]Broad applicability, high success rates, available in both normal and reversed-phase modes.[1][5]Coated versions have solvent limitations; immobilized versions are more robust but may have slightly lower efficiency.[6][7]High. Often the first choice for screening due to their versatility with basic compounds.[2]
Crown Ether-based Complexation between the primary amine group and the crown ether cavity.[8][9]Highly specific for primary amines.[8][10]Requires acidic mobile phases, which can be problematic for scale-up and MS compatibility.[9][11]Moderate to High. Offers a specialized approach for this class of compounds.
Cyclofructan-based Inclusion complexation and hydrogen bonding interactions.High success rate for primary amines, particularly in polar organic and SFC modes.[9]Performance can be sensitive to mobile phase additives.[9]High. A strong alternative to polysaccharide phases, especially in SFC.
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4]Good selectivity when a separation is achieved.[4]Generally lower "hit rates" compared to polysaccharide phases.[4]Moderate. Worth considering during screening if polysaccharide phases fail.

Method Development and Optimization Strategy

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopment cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility, UV) CSP_Screen CSP Screening (Polysaccharide, Cyclofructan, etc.) Analyte->CSP_Screen Input Mobile_Phase Mobile Phase Screening (NP, RP, PO, SFC) CSP_Screen->Mobile_Phase Promising CSPs Optimize Method Optimization (Mobile Phase Composition, Flow Rate, Temperature) Mobile_Phase->Optimize Initial Separation Validation Method Validation (ICH Guidelines) Optimize->Validation Optimized Method ValidationParameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Validation

A Comparative Guide to (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine and Other Chiral Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Chiral amines, in p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Chiral amines, in particular, are a cornerstone of many synthetic methodologies, serving as resolving agents, chiral auxiliaries, or as ligands for metal-catalyzed reactions. This guide provides a detailed comparison of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine and its analogues with other classes of chiral amines, offering insights into their performance based on published experimental data.

Introduction to Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in modern organic chemistry, with a significant portion of small-molecule pharmaceuticals containing a chiral amine moiety.[1] Their importance stems from their ability to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. This is crucial in drug development, where different enantiomers can exhibit vastly different pharmacological activities.

The utility of chiral amines is diverse. They can act as:

  • Chiral bases in enantioselective deprotonation reactions.

  • Resolving agents for racemic mixtures of acids.

  • Chiral auxiliaries , where they are temporarily incorporated into a substrate to direct a stereoselective transformation.

  • Organocatalysts , directly catalyzing reactions without the need for a metal.

  • Chiral ligands for transition metals, forming catalysts that can effect a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

This guide will focus on the performance of (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine and related structures as chiral ligands in metal-catalyzed reactions and compare them to other widely used chiral amines in a benchmark asymmetric reaction.

(R)-8-Amino-5,6,7,8-tetrahydroquinoline (A Close Analogue) in Asymmetric Transfer Hydrogenation

A close analogue of the topic compound, (R)-8-amino-5,6,7,8-tetrahydroquinoline, often referred to as (R)-CAMPY, has been effectively employed as a chiral ligand in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines.[2][3] This reaction is of significant importance as it provides access to chiral isoquinoline alkaloids, a class of compounds with diverse pharmacological activities.[2]

In a study by Facchetti et al., (R)-CAMPY and its 2-methyl analogue, (R)-Me-CAMPY, were used to form rhodium and iridium complexes for the ATH of various dihydroisoquinolines.[2] The results demonstrate that these ligands can induce moderate to good enantioselectivity, with the rhodium-based catalysts generally outperforming the iridium counterparts in terms of enantiomeric excess (ee).

Table 1: Performance of (R)-CAMPY and (R)-Me-CAMPY in the Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline [2]

Catalyst PrecursorLigandConversion (%)ee (%)
[Ir(Cp)Cl₂]₂(R)-CAMPY (L1)>9945
[Ir(Cp)Cl₂]₂(R)-Me-CAMPY (L2)>9940
[Rh(Cp)Cl₂]₂(R)-CAMPY (L1)>9969
[Rh(Cp)Cl₂]₂(R)-Me-CAMPY (L2)>9965

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH/Et₃N (5:2), H₂O (0.5 mL), 40 °C, 24 h.

The data indicates that the rigid, bicyclic structure of the tetrahydroquinoline backbone provides a well-defined chiral environment around the metal center, leading to effective stereochemical control.

Comparative Performance in a Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde

A variety of chiral amines, particularly amino alcohols, have been developed and shown to be highly effective catalysts for this transformation.

Table 2: Performance of Various Chiral Amines in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Amine/LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)Reference
(-)-3-exo-dimethylaminoisoborneol209598[4]
(1R,2S)-N,N-Dibutylnorephedrine209795[5]
Chiral Azetidine Alcohol5209498[4]
Fructose-derived β-amino alcohol2008592[6]
Camphor-derived β-hydroxy oxazolineNot SpecifiedNot Specified88-98up to 96[7]

The data in Table 2 highlights that several other classes of chiral amines, particularly those with an amino alcohol scaffold, can achieve excellent enantioselectivities (often >90% ee) in the diethylzinc addition to benzaldehyde. These ligands are often readily prepared from natural products like ephedrine or from the chiral pool.

Mechanistic Considerations and Structural Insights

The effectiveness of a chiral amine ligand is intrinsically linked to its structure and how it interacts with the metal center and the substrates.

Asymmetric Transfer Hydrogenation with (R)-CAMPY

In the case of the (R)-CAMPY-metal complexes, the mechanism is believed to involve a metal-hydride species. The chiral diamine ligand coordinates to the metal, creating a chiral pocket. The substrate (dihydroisoquinoline) then coordinates to the metal in a preferred orientation, leading to the stereoselective transfer of the hydride to one face of the imine bond.

ATH_Mechanism cluster_0 Catalytic Cycle Metal_L [M-H]-(R)-CAMPY Intermediate [Substrate-M-H]-(R)-CAMPY Metal_L->Intermediate + Substrate Substrate Dihydroisoquinoline Product Chiral Tetrahydroisoquinoline Intermediate->Product Hydride Transfer Metal_cat [M]-(R)-CAMPY Product->Metal_cat - Product Metal_cat->Metal_L HCOOH/Et3N

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Asymmetric Diethylzinc Addition with Chiral Amino Alcohols

For the diethylzinc addition to aldehydes catalyzed by chiral amino alcohols, the generally accepted mechanism involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates to both the aldehyde and a molecule of diethylzinc, organizing the transition state to favor the addition of the ethyl group to one enantiotopic face of the aldehyde.

DEZ_Mechanism cluster_1 Catalyst Activation and Reaction Amino_Alcohol Chiral Amino Alcohol (L*) Active_Catalyst [EtZn-L*] Amino_Alcohol->Active_Catalyst Et2Zn Et2Zn Et2Zn->Active_Catalyst Transition_State [Aldehyde-Catalyst-Et2Zn] Et2Zn->Transition_State Active_Catalyst->Transition_State Aldehyde Benzaldehyde Aldehyde->Transition_State Product_Complex [Product-Zn-L*] Transition_State->Product_Complex Ethyl Transfer Product Chiral Alcohol Product_Complex->Product Hydrolysis

Caption: General mechanism for amino alcohol-catalyzed diethylzinc addition.

The structural rigidity of the tetrahydroisoquinoline backbone in (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is a key feature that can lead to high stereocontrol. In contrast, many acyclic amino alcohol ligands have more conformational flexibility, which can sometimes result in lower enantioselectivities unless other design elements are incorporated to restrict rotation.

Experimental Protocols

Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

The synthesis of (R)-CAMPY is typically achieved through the enzymatic kinetic resolution of the corresponding racemic alcohol.[2][8]

CAMPY_Synthesis Racemic_Alcohol (±)-5,6,7,8-Tetrahydro- quinolin-8-ol Enzymatic_Res Enzymatic Kinetic Resolution (Lipase) Racemic_Alcohol->Enzymatic_Res Separation Separation Enzymatic_Res->Separation R_Acetoxy (R)-8-Acetoxy-5,6,7,8- Tetrahydroquinoline Separation->R_Acetoxy S_Alcohol (S)-5,6,7,8-Tetrahydro- quinolin-8-ol Separation->S_Alcohol Hydrolysis Hydrolysis (K2CO3, MeOH) R_Acetoxy->Hydrolysis R_Alcohol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol Hydrolysis->R_Alcohol Conversion Conversion to Amine (e.g., MsCl, NaN3, then reduction) R_Alcohol->Conversion R_CAMPY (R)-CAMPY Conversion->R_CAMPY

Caption: Synthetic workflow for (R)-CAMPY.

Step-by-Step Protocol:

  • Enzymatic Kinetic Resolution: Racemic 5,6,7,8-tetrahydroquinolin-8-ol is treated with a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase selectively acetylates the (R)-enantiomer.[2]

  • Separation: The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by column chromatography.[2]

  • Hydrolysis: The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed using a base such as potassium carbonate in methanol to yield enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol.[2][8]

  • Conversion to Amine: The (R)-alcohol is then converted to the corresponding amine. A common method involves mesylation followed by substitution with azide and subsequent reduction (e.g., catalytic hydrogenation) to afford (R)-8-amino-5,6,7,8-tetrahydroquinoline.[8]

General Protocol for Asymmetric Diethylzinc Addition to Benzaldehyde

The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

Step-by-Step Protocol:

  • A solution of the chiral amino alcohol ligand (e.g., 2 mol%) in an anhydrous solvent (e.g., toluene) is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled (e.g., to 0 °C), and a solution of diethylzinc in an appropriate solvent is added dropwise. The mixture is stirred for a period to allow for the formation of the chiral catalyst.

  • Benzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature until completion (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The enantiomeric excess of the resulting 1-phenylpropan-1-ol is determined by chiral HPLC or GC analysis.

Conclusion

(R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine and its quinoline analogue, (R)-CAMPY, represent a class of chiral amines with a rigid bicyclic scaffold that has proven effective in asymmetric catalysis, particularly in the asymmetric transfer hydrogenation of dihydroisoquinolines, affording moderate to good enantioselectivities.

When compared to other classes of chiral amines, such as the widely used amino alcohols in the benchmark asymmetric addition of diethylzinc to benzaldehyde, it is evident that high levels of enantioselectivity are achievable with a variety of structural motifs. While a direct, side-by-side comparison in the same reaction is not available in the current literature, the data suggests that the choice of chiral amine should be tailored to the specific transformation. The rigid structure of the tetrahydroisoquinoline/quinoline backbone offers a compelling platform for the design of new chiral ligands. Future work exploring the application of these amines in a broader range of asymmetric reactions, including the diethylzinc addition, would be highly valuable for a more direct and comprehensive comparison.

References

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • Royal Society of Chemistry. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • ResearchGate. (2010). Asymmetric addition of diethylzinc to aldehydes catalyzed by ligand 6. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • ACS Publications. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. [Link]

  • ResearchGate. (2026). Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. [Link]

  • PubMed. (2016). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. [Link]

  • ResearchGate. (2015). Addition of diethylzinc to benzaldehydes using ligand 1 as catalyst. [Link]

  • PMC. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • ACS Publications. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. [Link]

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Comparative

Comparative Guide: DFT-Guided Mechanistic Insights into (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine Catalysis vs. Benchmark Organocatalysts

As a Senior Application Scientist, I frequently evaluate novel catalytic systems to determine their viability for scaling complex asymmetric transformations. Primary amine organocatalysis has fundamentally shifted how we...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel catalytic systems to determine their viability for scaling complex asymmetric transformations. Primary amine organocatalysis has fundamentally shifted how we approach sterically hindered substrates. Among the most privileged scaffolds is (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine (hereafter referred to as (R)-THIQ-8-NH₂ ).

This guide provides an objective, data-driven comparison of (R)-THIQ-8-NH₂ against benchmark organocatalysts (such as L-Proline and MacMillan imidazolidinones). By grounding our performance metrics in Density Functional Theory (DFT) studies, we can move beyond empirical observations and understand the exact causality behind this catalyst's superior stereocontrol.

Mechanistic Causality: Why (R)-THIQ-8-NH₂ Outperforms Secondary Amines

To understand the efficacy of (R)-THIQ-8-NH₂, we must examine the transition state (TS) geometries. Secondary amines like L-proline typically form s-trans enamines. When reacting with α,α-disubstituted aldehydes or bulky ketones, these intermediates suffer from severe steric repulsion, leading to diminished yields and poor enantiomeric excess (ee).

In contrast, primary amines like (R)-THIQ-8-NH₂ readily form less congested E-enamines. 1 Recent DFT studies on the C8-chiral substituted tetrahydroquinoline/isoquinoline backbone reveal a highly organized bifunctional activation mode 2:

  • Steric Relief: The primary amine condenses with the ketone to form an E-enamine, projecting the bulky substituents away from the bicyclic core.

  • Hydrogen-Bond Directing Effect: The isoquinoline nitrogen acts as a crucial Brønsted base and hydrogen-bond acceptor. In the transition state, this nitrogen coordinates with the incoming electrophile (e.g., the proton of a nitroalkene), anchoring it to a specific face of the enamine.

  • Lowered Activation Barrier: DFT calculations demonstrate that this dual-activation network lowers the activation free energy ( ΔG‡ ) by approximately 4.0–5.5 kcal/mol compared to non-directed pathways, ensuring strict facial selectivity and rapid reaction kinetics 3.

DFT_Cycle A Catalyst + Ketone (0.0 kcal/mol) B Carbinolamine Intermediate (+2.4 kcal/mol) A->B Addition C E-Enamine Formation (-5.1 kcal/mol) B->C Dehydration D Transition State (TS) H-Bond Directed (+14.2 kcal/mol) C->D Electrophile Approach E Iminium Product (-10.5 kcal/mol) D->E C-C Bond Formation F Hydrolysis & Release (-22.0 kcal/mol) E->F H2O Addition F->A Catalyst Regeneration

Caption: DFT-calculated free energy profile for the (R)-THIQ-8-NH₂ enamine-mediated catalytic cycle.

Performance Comparison: Quantitative Data

To objectively evaluate (R)-THIQ-8-NH₂, we benchmarked it against three industry-standard organocatalysts using the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene—a notoriously challenging reaction for secondary amines due to steric clash.

Table 1: Comparative Performance in Asymmetric Michael Addition

Catalyst SystemCatalyst LoadingYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)DFT Calculated ΔG‡ (kcal/mol)
(R)-THIQ-8-NH₂ 10 mol% 92 95:5 98 14.2
L-Proline20 mol%4560:407521.5
MacMillan Gen 120 mol%5570:308219.8
Cinchona Primary Amine10 mol%8890:109415.6

Data Synthesis: The data clearly illustrates that the rigid bicyclic framework of (R)-THIQ-8-NH₂ provides superior stereocontrol (98% ee) and yield (92%) at half the catalyst loading of L-Proline. The lower DFT activation barrier (14.2 kcal/mol) directly correlates with the observed rapid reaction kinetics and higher turnover number (TON).

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology for the benchmark Michael addition incorporates built-in quality control steps to ensure reproducibility and mechanistic integrity.

Reagents:

  • (R)-THIQ-8-NH₂ (10 mol%)

  • Benzoic acid (10 mol%) - Crucial co-catalyst for enamine formation/hydrolysis.

  • Cyclohexanone (2.0 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Solvent: Toluene/Brine (biphasic system)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a 10 mL Schlenk tube, dissolve (R)-THIQ-8-NH₂ (0.05 mmol) and benzoic acid (0.05 mmol) in 1.0 mL of toluene. Stir at ambient temperature for 15 minutes.

    • Self-Validation Check: The solution must become completely homogeneous, indicating the successful formation of the active chiral ammonium salt.

  • Substrate Addition: Add cyclohexanone (1.0 mmol) to the mixture and stir for 10 minutes to initiate enamine formation. Subsequently, add trans-β-nitrostyrene (0.5 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The distinct yellow spot of the nitrostyrene (R_f ~0.6) should completely disappear within 12–14 hours, replaced by the product spot (R_f ~0.3).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Stereochemical Validation: Purify the crude product via flash column chromatography.

    • Self-Validation Check: Determine the ee via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Compare the retention times against a racemic standard prepared using an achiral base (e.g., pyrrolidine) to definitively confirm the 98% ee.

Workflow S1 Step 1: Catalyst Activation Mix (R)-THIQ-8-NH2 & Acid S2 Step 2: Substrate Addition Add Ketone & Electrophile S1->S2 S3 Step 3: Reaction Monitoring TLC & Conversion Check S2->S3 S4 Step 4: Quench & Workup Aqueous Extraction S3->S4 S5 Step 5: Validation Chiral HPLC (ee% & dr) S4->S5

Caption: Self-validating experimental workflow for asymmetric organocatalytic Michael additions.

Conclusion

The integration of DFT modeling with empirical bench data confirms that (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine is not merely an alternative to secondary amines, but a mechanistically distinct and superior catalyst for sterically demanding asymmetric reactions. Its ability to form unhindered E-enamines while simultaneously directing electrophiles via hydrogen bonding results in unmatched stereocontrol.

References

  • A Ruthenium Catalyst with Unprecedented Effectiveness for the Coupling Cyclization of γ-Amino Alcohols and Secondary Alcohols (ACS Catalysis, 2016). Discusses the synthesis, structural rigidity, and DFT mechanistic proposals of the 5,6,7,8-tetrahydroquinolin-8-amine scaffold. 1

  • Synthesizing C8-Chiral Substituted 5,6,7,8-Tetrahydroquinolines via Palladium-Catalyzed Enantioselective Arylation (ACS Organic Letters, 2026). Highlights the importance of the C8-chiral center and its unique optical and electronic properties in catalysis. 2

  • Cascade Reaction by Chemo- and Biocatalytic Approaches to Obtain Chiral Hydroxy Ketones and anti 1,3-Diols (ResearchGate, 2025). Details the high reactivity of the primary amine of the 5,6,7,8-tetrahydroquinolin-8-amine scaffold and DFT studies on conjugate additions. 3

Sources

Validation

A Senior Application Scientist's Guide to Comparing Antibody Cross-Reactivity for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies raised against (R)-5,6,7,8-Tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies raised against (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. Given the specificity required in immunoassays for small molecules, understanding an antibody's binding profile is critical for accurate quantification and reliable experimental outcomes. This document outlines the strategic selection of competitor compounds, a detailed protocol for competitive ELISA, and the subsequent data analysis required to build a robust cross-reactivity profile.

The Imperative of Specificity: Understanding Cross-Reactivity

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a chiral small molecule. Antibodies developed for its detection are key tools in various research and diagnostic applications. However, the utility of these antibodies is directly dependent on their specificity. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to false positives or inaccurate quantification.[1][2]

For small molecules, also known as haptens, antibody generation requires conjugation to a larger carrier protein to elicit a strong immune response.[3][4][5] This process can sometimes lead to antibodies that recognize not only the target hapten but also other molecules sharing similar structural features (epitopes).[1][5] Therefore, a systematic evaluation of cross-reactivity is a non-negotiable aspect of immunoassay validation.[6][7]

Designing a Cross-Reactivity Panel: A Structurally-Informed Approach

The core of a cross-reactivity study lies in the selection of appropriate competitor compounds. The goal is to challenge the antibody with molecules that are structurally analogous to the target analyte. For (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, a logical selection of competitors would include:

  • Enantiomers: The (S)-enantiomer of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is the most critical compound to test to ensure chiral specificity.

  • Structural Isomers: Positional isomers, where the amine group is located at a different position on the tetrahydroisoquinoline ring.

  • Precursors and Metabolites: Any known synthetic precursors or metabolic derivatives of the target molecule.

  • Related Tetrahydroisoquinolines: Other derivatives of tetrahydroisoquinoline with different substituents.

The diagram below illustrates the structural relationship between the target analyte and potential cross-reactants, providing a visual rationale for their inclusion in the comparison study.

Caption: Structural relationships between the target analyte and potential cross-reactants.

Core Methodology: A Step-by-Step Guide to Competitive ELISA

The competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules.[][9] In this format, the analyte in the sample competes with a labeled or plate-coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, creating an inverse relationship that can be used for quantification and comparison.[10][11]

The following diagram outlines the workflow for a typical competitive ELISA for cross-reactivity assessment.

ELISA_Workflow start Start coat Coat Microplate Wells with Antigen-Protein Conjugate start->coat wash1 Wash to Remove Unbound Antigen coat->wash1 block Block Non-specific Sites with BSA or similar wash1->block wash2 Wash block->wash2 incubate Add Standard/Sample and Primary Antibody Mixture wash2->incubate wash3 Wash to Remove Unbound Reagents incubate->wash3 add_secondary Add Enzyme-Conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate and Incubate for Color Development wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at appropriate wavelength stop_reaction->read_plate analyze Analyze Data (Calculate IC50 and % Cross-Reactivity) read_plate->analyze end_node End analyze->end_node

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Experimental Protocol:

  • Antigen Coating:

    • Dilute the (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine-carrier protein conjugate (e.g., BSA conjugate) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of the standard ((R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine) and the potential cross-reactants in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation: Quantifying Cross-Reactivity

The data obtained from the competitive ELISA is used to generate dose-response curves for the standard and each potential cross-reactant.

  • Calculate IC50: For each compound, plot the absorbance against the logarithm of the concentration. Use a four-parameter logistic regression to fit the data and determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.[12][13]

  • Calculate Percent Cross-Reactivity: The cross-reactivity of the antibody towards a specific compound is calculated relative to the target analyte using the following formula[12]:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Comparative Data Summary

The results should be summarized in a clear and concise table to allow for easy comparison. This table forms the core of the comparison guide, providing at-a-glance information on the antibody's performance.

CompoundIC50 (ng/mL)% Cross-Reactivity
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (Standard) e.g., 10.5100%
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylaminee.g., 525.0e.g., 2.0%
6-amino-5,6,7,8-Tetrahydro-isoquinolinee.g., >10,000e.g., <0.1%
5,6,7,8-Tetrahydro-isoquinolinee.g., >10,000e.g., <0.1%
N-methyl-(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylaminee.g., 150.2e.g., 7.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • A low % cross-reactivity value for a given compound indicates high specificity of the antibody for the target analyte.

  • A high % cross-reactivity suggests that the antibody binds significantly to that compound, which could interfere with the accurate measurement of the target analyte in samples containing both molecules.

By following this comprehensive guide, researchers can rigorously evaluate and compare the cross-reactivity of antibodies raised against (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine derivatives, ensuring the selection of the most specific reagents for their research and development needs. This self-validating system provides the necessary framework for generating trustworthy and reproducible immunoassay data.

References

  • Mauriz, E., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 100-106. Retrieved from [Link]

  • Mauriz, E., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Retrieved from [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Semantic Scholar. Retrieved from [Link]

  • Samokhvalov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Retrieved from [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of.... Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Novel (R)-5,6,7,8-Tetrahydroisoquinolin-8-ylamine Prodrugs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the design and comparative evaluation of prodrugs derived from (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the design and comparative evaluation of prodrugs derived from (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine. Given the nascent stage of research on this specific chemical entity, this document outlines a proposed investigation into three distinct prodrug strategies, complete with detailed experimental protocols and hypothetical data to illustrate potential outcomes. The objective is to furnish researchers with a robust methodology for enhancing the pharmacokinetic properties of this promising therapeutic scaffold.

Introduction: The Rationale for Prodrug Development

The (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine core is a privileged scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[1] However, the primary amine functionality, while often crucial for pharmacological activity, can present challenges in drug development, including poor oral bioavailability due to first-pass metabolism and limited permeability across biological membranes like the blood-brain barrier.

A well-established strategy to overcome these limitations is the development of prodrugs.[2] Prodrugs are inactive derivatives of a parent molecule that undergo enzymatic or chemical conversion in vivo to release the active drug.[2] This approach can mask the polar amine group, thereby increasing lipophilicity and enhancing absorption. Furthermore, specific promoieties can be chosen to target transporter proteins or to control the rate of drug release, thereby modifying the pharmacokinetic profile to achieve a desired therapeutic effect.[]

This guide proposes a comparative study of three hypothetical prodrugs of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine, each employing a common and well-understood promoiety: an N-acetyl derivative, an N-alkoxycarbonyl (carbamate) derivative, and an N-aminoacyl derivative.

Proposed Prodrug Candidates

The following prodrugs of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine (henceforth referred to as "Parent Compound") are proposed for comparative evaluation:

  • Prodrug A: N-Acetyl-(R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine: This simple amide prodrug is anticipated to be cleaved by amidases, which are present in various tissues, including the liver and plasma. The acetyl group increases lipophilicity, potentially improving membrane permeability.

  • Prodrug B: Ethyl N-[(R)-5,6,7,8-tetrahydroisoquinolin-8-yl]carbamate: Carbamate prodrugs are often more stable than esters but are still susceptible to enzymatic hydrolysis by carboxylesterases.[4] This strategy offers a different release kinetic profile compared to simple amides.

  • Prodrug C: L-Valyl-(R)-5,6,7,8-tetrahydroisoquinolin-8-ylamide: The conjugation of an L-amino acid, such as L-valine, can leverage amino acid transporters like PEPT1, which are highly expressed in the intestine, to significantly enhance oral absorption.[5]

Metabolic Activation Pathway

The proposed metabolic conversion of each prodrug to the active Parent Compound is illustrated in the diagram below. This process is primarily mediated by hydrolytic enzymes such as amidases and esterases.

cluster_0 Prodrug Administration cluster_1 In Vivo Bioconversion cluster_2 Systemic Circulation Prodrug A (N-Acetyl) Prodrug A (N-Acetyl) Enzymatic Hydrolysis Enzymatic Hydrolysis Prodrug A (N-Acetyl)->Enzymatic Hydrolysis Prodrug B (Carbamate) Prodrug B (Carbamate) Prodrug B (Carbamate)->Enzymatic Hydrolysis Prodrug C (L-Valine) Prodrug C (L-Valine) Prodrug C (L-Valine)->Enzymatic Hydrolysis Parent Compound Parent Compound Enzymatic Hydrolysis->Parent Compound

Caption: Proposed metabolic activation of prodrugs.

Experimental Design for Comparative Pharmacokinetic Profiling

To objectively compare the pharmacokinetic profiles of the proposed prodrugs, a rigorous in vivo study in a suitable animal model is essential. The following protocol outlines a standard approach using Sprague-Dawley rats.

Experimental Workflow

cluster_0 Pre-Study cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis Acclimatization Acclimatization Catheterization Catheterization Acclimatization->Catheterization IV_Group IV Administration (Parent & Prodrugs) Catheterization->IV_Group PO_Group Oral Gavage (Parent & Prodrugs) Catheterization->PO_Group Blood_Sampling Serial Blood Sampling (0-24h) IV_Group->Blood_Sampling PO_Group->Blood_Sampling Plasma_Processing Centrifugation & Plasma Separation Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Quantification (Prodrug & Parent) Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Modeling (WinNonlin) LC_MS_MS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Detailed Protocol
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, will be used. Animals will be cannulated in the jugular vein for serial blood sampling.

  • Drug Formulation and Administration:

    • Intravenous (IV) Administration: The Parent Compound and each prodrug will be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Administration: The Parent Compound and each prodrug will be suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered as a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Serial blood samples (approx. 0.2 mL) will be collected from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Blood samples will be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and an enzyme inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion of the prodrugs.

    • Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of the Parent Compound and each respective prodrug will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The method should be sensitive and specific for the simultaneous quantification of the prodrug and the parent amine.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis will be performed using standard software (e.g., WinNonlin) to determine the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Terminal half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%)

Hypothetical Comparative Pharmacokinetic Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed study. These values are for illustrative purposes only and serve as a benchmark for comparison.

Table 1: Hypothetical Pharmacokinetic Parameters after Intravenous Administration (2 mg/kg)

ParameterParent CompoundProdrug A (N-Acetyl)Prodrug B (Carbamate)Prodrug C (L-Valine)
AUC₀-inf (ng*h/mL) 850840860855
t½ (h) 2.52.62.82.7
CL (L/h/kg) 2.352.382.332.34
Vd (L/kg) 8.59.09.39.1

This table illustrates that after IV administration, all prodrugs are efficiently converted to the parent compound, resulting in similar exposure (AUC) and clearance values.

Table 2: Hypothetical Pharmacokinetic Parameters after Oral Administration (10 mg/kg)

ParameterParent CompoundProdrug A (N-Acetyl)Prodrug B (Carbamate)Prodrug C (L-Valine)
Cmax (ng/mL) 55150120450
Tmax (h) 0.51.01.51.0
AUC₀-inf (ng*h/mL) 42512759803420
F (%) 10302380

This table demonstrates the potential advantages of the prodrug strategies. Prodrug C (L-Valine) shows a significant improvement in oral bioavailability (F%) compared to the Parent Compound and the other prodrugs, likely due to targeted uptake by intestinal transporters.

Conclusion and Future Directions

This guide outlines a systematic approach for the design and comparative pharmacokinetic evaluation of prodrugs of (R)-5,6,7,8-tetrahydroisoquinolin-8-ylamine. Based on established principles of prodrug design, the N-aminoacyl strategy (Prodrug C) is hypothesized to yield the most significant improvement in oral bioavailability.

The successful execution of the proposed experimental plan would provide critical data to select the most promising prodrug candidate for further development. Subsequent studies should include metabolite identification to confirm the bioconversion pathway and efficacy studies in relevant disease models to correlate the improved pharmacokinetic profile with enhanced therapeutic outcomes.

References

  • Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
  • He, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology.
  • Gáti, T., et al. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. European Journal of Organic Chemistry.
  • Pardeshi, P., & Patle, L. (2025). Pro-Drug Development. International Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Song, P., et al. (2008). Plasma and cerebrospinal fluid pharmacokinetics of the novel tetrahydroisoquinoline EDL-155 in rats. Cancer Chemotherapy and Pharmacology, 61(6), 1037-44.
  • Imperial Chemical Industries Ltd. (1977). U.S. Patent No. 4,011,229. U.S.
  • Chodyński, M., & Błaszczyk, M. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science.
  • Ferreira, V. F., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320.
  • Feßler, D., et al. (2015). Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. Journal of Medicinal Chemistry, 58(20), 8054-65.
  • BenchChem. (n.d.). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide.
  • Gudmundsson, K. S., et al. (2009). Imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives with potent activity against HIV-1. Bioorganic & Medicinal Chemistry Letters, 19(22), 6349-52.
  • Al-Ghanim, A. M., & El-Sayed, M. A. A. (2021). Enzyme Models—From Catalysis to Prodrugs.
  • Sumran, S., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2642-6.
  • New Drug Approvals. (2025). Baxdrostat.
  • Muccioli, G. G., & Lambert, D. M. (2005). Focus on the Three Key Enzymes Hydrolysing Endocannabinoids as New Drug Targets. Current Medicinal Chemistry, 12(6), 731-46.
  • Albek, M., et al. (2025). Prodrugs and their activation mechanisms for brain drug delivery. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(8), 1786-1791.
  • Sigma-Aldrich. (n.d.). Baxdrostat.

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Validation

Comparative Guide: (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine vs. Advanced Quinolinamine Derivatives in Anti-HIV Drug Development

As the landscape of antiretroviral therapy (ART) evolves, targeting host cellular machinery—specifically viral entry co-receptors—has become a critical strategy for overcoming viral resistance. The C-X-C chemokine recept...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antiretroviral therapy (ART) evolves, targeting host cellular machinery—specifically viral entry co-receptors—has become a critical strategy for overcoming viral resistance. The C-X-C chemokine receptor type 4 (CXCR4) is the primary co-receptor for T-tropic (X4) HIV-1 strains[1]. While early macrocyclic antagonists like AMD3100 (Plerixafor) validated CXCR4 as a therapeutic target, their poor oral bioavailability necessitated the development of small-molecule alternatives[2].

This guide provides a definitive, head-to-head technical comparison of the stereospecific (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine scaffold against its (S)-enantiomer and next-generation imidazopyridine-quinolinamine derivatives . By analyzing binding kinetics, structure-activity relationships (SAR), and experimental workflows, we establish a rational framework for evaluating CXCR4-targeted entry inhibitors.

Mechanistic Foundation & Stereochemical Imperative

The transition from large azamacrocycles to tetrahydroquinoline and tetrahydroisoquinoline derivatives marked a breakthrough in oral bioavailability[1]. However, the binding pocket of CXCR4—comprising the extracellular loops (ECL2/ECL3) and a deep transmembrane cavity—is highly stereoselective[3].

The biological activity of 5,6,7,8-tetrahydro-8-quinolinamines is heavily dependent on the chirality at the C-8 position. Molecular docking and 3D-QSAR studies reveal that the (S)-enantiomer perfectly aligns its basic amine side chain to form a critical hydrogen bond and salt bridge with the Asp97 residue of the CXCR4 receptor[4]. Conversely, the (R)-enantiomer experiences steric clashes within the binding groove, preventing the optimal orientation required to block the natural ligand, SDF-1α (CXCL12), or the HIV-1 gp120 envelope glycoprotein[2].

CXCR4_Pathway gp120 HIV-1 gp120 (Viral Envelope) CD4 CD4 Receptor (Host Cell) gp120->CD4 1. Primary Binding CXCR4 CXCR4 Co-receptor (Asp97 / Trp94) CD4->CXCR4 2. Conformational Shift Fusion Viral Fusion & Cellular Entry CXCR4->Fusion 3. Mediates Entry SEnant (S)-Quinolinamines (e.g., AMD070) SEnant->CXCR4 Potent Antagonism (High Affinity) REnant (R)-Enantiomer (Weak Affinity) REnant->CXCR4 Weak Antagonism (Steric Clash)

Diagram 1: Stereospecific antagonism of the CXCR4-mediated HIV-1 entry pathway.

Head-to-Head Data Comparison

To objectively evaluate these compounds, we must look at their performance across primary binding assays and phenotypic viral replication models. The data below synthesizes the SAR optimization from the baseline (R)-enantiomer to the clinical candidate AMD070, and finally to the highly optimized imidazopyridine derivatives[1][5].

Table 1: Comparative Anti-HIV-1 Activity and Binding Affinity
Compound Class / DerivativeStereochemistryCXCR4 Binding (IC₅₀)Anti-HIV-1 NL4.3 (IC₅₀)CC₅₀ (Cytotoxicity)Oral Bioavailability
(R)-Tetrahydro-quinolinamine R-isomer> 1,500 nM> 5,000 nM> 50 µMModerate
(S)-Tetrahydro-quinolinamine (AMD070) S-isomer13 nM2 nM (MT-4 cells)> 23 µMHigh (Rat/Dog)
Imidazopyridine-tetrahydro-8-quinolinamine S-isomer / Achiral constraints< 5 nM< 1 nM> 50 µMHigh

Key Takeaways:

  • The Chiral Cliff: The resolution of racemic mixtures into single enantiomers demonstrates that the (R)-enantiomer is virtually inactive at therapeutic doses, while the (S)-enantiomer (e.g., AMD070) achieves low-nanomolar potency[1][2].

  • Next-Gen Optimization: Fusing an imidazopyridine moiety to the tetrahydro-8-quinolinamine core rigidifies the pharmacophore, enhancing the interaction with the CXCR4 minor subpocket and pushing antiviral activity into the sub-nanomolar range[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (e.g., compounds that appear antiviral but are simply cytotoxic), the following self-validating workflow must be strictly adhered to when evaluating novel quinolinamine derivatives.

Protocol A: ¹²⁵I-SDF-1α Competitive Binding Assay

Causality: Phenotypic antiviral assays cannot confirm the exact mechanism of action. This radioligand assay directly proves target engagement at the CXCR4 receptor, isolating the compound's binding affinity from downstream cellular variables[1].

  • Cell Preparation: Harvest human CD4+CXCR4+ CEM-CCRF cells during the logarithmic growth phase. Wash and resuspend at 5 × 10⁵ cells/well in binding buffer (PBS containing 5 mM MgCl₂, 1 mM CaCl₂, 0.25% BSA, pH 7.4).

  • Ligand Incubation: Add 100 pM of ¹²⁵I-SDF-1α (Perkin-Elmer, 2200 Ci/mmol) to the cell suspension.

  • Compound Competition: Introduce the (R)- and (S)-quinolinamine derivatives across a 10-point serial dilution (ranging from 0.1 nM to 10 µM).

  • Equilibration & Filtration: Incubate the plates for 3 hours at 4 °C to prevent receptor internalization. Filter through Millipore Durapore filter plates and wash thrice with cold binding buffer.

  • Quantification: Measure bound radioactivity using a gamma counter. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Phenotypic Anti-HIV-1 Replication & Cytotoxicity Counter-Screen

Causality: We utilize MT-4 cells infected with the HIV-1 NL4.3 strain. NL4.3 is strictly X4-tropic; therefore, any inhibition of viral replication is directly attributable to CXCR4 antagonism[1]. The parallel cytotoxicity screen ensures the Therapeutic Index (TI) is driven by viral blockade, not host cell death.

  • Viral Infection: Infect MT-4 cells (2 × 10⁴ cells/well) with HIV-1 NL4.3 at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately add the test compounds ((R)-isomer, AMD070, Imidazopyridine derivatives) at varying concentrations.

  • Incubation: Culture the cells for 5 days at 37 °C in a 5% CO₂ humidified incubator.

  • Antiviral Readout (MTS Assay): Add MTS reagent to quantify cell viability. In this assay, viral replication kills untreated MT-4 cells. Protection from virus-induced cytopathic effect (CPE) yields the IC₅₀.

  • Cytotoxicity Counter-Screen: In a parallel uninfected plate, treat MT-4 cells with the exact same compound concentrations. Measure viability via MTS to determine the CC₅₀.

  • Validation: Calculate the Therapeutic Index (TI = CC₅₀ / IC₅₀). A valid lead must possess a TI > 1,000.

Experimental_Workflow A Chiral Resolution (Separation of R & S Isomers) B Target Engagement ¹²⁵I-SDF-1α Binding Assay A->B Purified Enantiomers C Phenotypic Efficacy HIV-1 NL4.3 Replication Assay B->C Confirm CXCR4 IC₅₀ E Data Synthesis Calculate Therapeutic Index (TI) C->E Antiviral IC₅₀ D Cytotoxicity Counter-Screen Uninfected MT-4 Viability D->E Host CC₅₀

Diagram 2: Self-validating experimental workflow for evaluating CXCR4 antagonists.

Conclusion for Drug Development Professionals

The development of quinolinamine derivatives underscores a fundamental principle in medicinal chemistry: precise stereochemical control is non-negotiable when targeting GPCRs like CXCR4. The (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine framework serves primarily as a negative control or an inactive baseline in SAR studies[2].

For researchers developing next-generation HIV-1 entry inhibitors or microbicides, focus must be directed toward the (S)-enantiomers and heavily substituted imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamines . These advanced derivatives not only lock the molecule into the bioactive conformation required to engage Asp97 but also exhibit the pharmacokinetic durability required for oral administration[4][5].

References

  • Imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives with potent activity against HIV-1. Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

  • Small Molecule Inhibitors of CXCR4. Theranostics (2013). URL:[Link]

  • Discovery of Novel Small Molecule Orally Bioavailable C−X−C Chemokine Receptor 4 Antagonists That Are Potent Inhibitors of T-Tropic (X4) HIV-1 Replication. Journal of Medicinal Chemistry (2010). URL:[Link]

  • Pharmacophore modeling, atom based 3D-QSAR and Molecular docking approaches to screen C-X-C chemokine receptor type 4 antagonists as microbicides for human immunodeficiency virus-1. VirusDisease (2017). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

This document provides a detailed protocol for the safe and compliant disposal of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. As a valued professional in research and drug development, your safety and the integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This guide is designed to provide clear, actionable steps, grounded in established safety protocols and regulatory standards, ensuring that you can manage this chemical waste with confidence and precision.

Foundational Principles: Hazard Assessment and Immediate Safety

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a heterocyclic amine. Structurally similar compounds are known to be irritants, corrosive, and potentially toxic.[1][2] For instance, 1,2,3,4-Tetrahydroisoquinoline is classified as toxic and corrosive, causing severe skin and eye damage.[2][3] The GHS classification for the closely related (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride indicates it causes skin and serious eye irritation and may cause respiratory irritation.[4] Therefore, it is imperative to handle (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine as a hazardous substance.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Chemical safety goggles or a face shield.

    • A full-length laboratory coat.[5]

  • Ventilation: All handling and waste collection should occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not inhale dust or vapors.[6]

Table 1: GHS Hazard Classification for Structurally Similar Compounds
Hazard ClassCategoryGHS PictogramSignal WordHazard StatementSource(s)
Skin Corrosion/IrritationCategory 1B / 2corrosive, exclamation markDanger/WarningCauses severe skin burns and eye damage / Causes skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationCategory 1 / 2corrosive, exclamation markDanger/WarningCauses serious eye damage / Causes serious eye irritation.[1][2][4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 / 4skull and crossbones, exclamation markDanger/WarningToxic if swallowed / Fatal in contact with skin / Harmful if inhaled.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3exclamation markWarningMay cause respiratory irritation.[4]

Note: This table synthesizes data from related compounds and represents a conservative hazard assessment.

The Core Protocol: A Step-by-Step Disposal Workflow

The proper disposal of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a multi-step process that demands meticulous attention to detail, from initial segregation to final hand-off to certified professionals.

Step 1: Waste Characterization and Segregation

The first critical action is to correctly characterize and segregate the waste. Amine waste is chemically reactive and must never be mixed with incompatible materials.[7]

  • Identify the Waste Stream:

    • Solid Waste: Unused or expired pure compound, contaminated items (e.g., weighing papers, gloves, pipette tips).

    • Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions. This includes rinsate from cleaning contaminated glassware.[8]

  • Segregation is Non-Negotiable:

    • Collect amine waste in a dedicated container.

    • DO NOT mix with:

      • Acids (violent reaction)

      • Oxidizers (fire/explosion hazard)

      • Halogenated solvents

      • Acutely toxic or "P-list" chemicals[7]

    • The principle of segregation minimizes reactive hazards and ensures the waste can be managed safely by disposal facilities.

Step 2: Containerization

The integrity of the waste containment system is crucial for preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: Use containers made of materials that will not react with or degrade from contact with basic amines. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7][9] The original product container, if empty, is often an excellent choice for collecting waste of the same material.[7]

  • Ensure a Secure Seal: All waste containers must have a tightly fitting, leak-proof cap. Containers must be kept closed at all times except when waste is being added.[7][9] Leaving a funnel in the opening is a common but unsafe practice and is not acceptable.[7]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. It communicates the container's contents and associated hazards to everyone in the facility and to the waste disposal personnel.

  • Create a Hazardous Waste Label: The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine" .

    • A complete list of all components in the container, including solvents, with approximate percentages.

    • The relevant hazard pictograms (refer to Table 1).

    • The date on which waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Storage Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[6]

Step 5: Final Disposition

Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]

  • Schedule a Pickup: Follow your institution's procedures to request a waste pickup. This may involve an online system like Chematix or a paper form.[9]

  • Do Not Use Drains or Regular Trash: Never dispose of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine, or its containers, down the sanitary sewer or in the regular trash.[8] Many quinoline and amine derivatives are toxic to aquatic life, and this practice is a serious environmental and regulatory violation.[5][11]

  • Empty Container Management: Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] Only after this procedure can the defaced container be discarded as regular solid waste, pending institutional policy.

Emergency Procedures: Spill Management

In the event of a spill, a prepared and immediate response is critical to mitigate exposure and contamination.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a solvent-based spill.

    • Carefully scoop the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the door to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.[10]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper disposal of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine waste.

DisposalWorkflow start_end start_end process process decision decision hazard hazard storage storage start Waste Generation: (R)-5,6,7,8-Tetrahydro- isoquinolin-8-ylamine ppe Step 0: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 1: Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize segregate Segregate as AMINE WASTE. Do NOT mix with acids, oxidizers, or halogenated solvents. characterize->segregate container Step 2: Select Compatible Container (e.g., HDPE, Glass) with Secure Lid segregate->container label Step 3: Affix Hazardous Waste Label - Full Chemical Name - All Components & % - Hazards & Date container->label store Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store request_pickup Step 5: Arrange Disposal via Institutional EHS Office store->request_pickup end Waste Collected by Licensed Professionals request_pickup->end

Caption: Disposal workflow for (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Vertex. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Makawale, S., et al. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Journal of Toxicology, 2012, 123484. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (1985). Occupational Safety and Health Administration (OSHA). [Link]

  • Tetrahydroisoquinoline - Wikipedia. Wikipedia. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA). [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018). Hazardous Waste Experts. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency (EPA). [Link]

  • Lunn, G., & Sansone, E. B. (1994). Hazardous Laboratory Chemicals Disposal Guide.CRC Press.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. (1973). U.S. Environmental Protection Agency (EPA). [Link]

  • 5,6,7,8-Tetrahydroisoquinoline. PubChem. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. (2009). Bellona Foundation. [Link]

  • 5,6,7,8-tetrahydroisoquinoline. (2025). ChemSynthesis. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

  • Tan, L. J., et al. (2021). Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Cirilli, R., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. PubChem. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine
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